molecular formula C7H4ClNO3S2 B1305937 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride CAS No. 321309-40-4

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Cat. No.: B1305937
CAS No.: 321309-40-4
M. Wt: 249.7 g/mol
InChI Key: MAGTZUMWQUDWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a useful research compound. Its molecular formula is C7H4ClNO3S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGTZUMWQUDWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380055
Record name 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-40-4
Record name 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key building block in medicinal chemistry. The document details two plausible synthetic routes, with a primary focus on a convergent strategy involving the Van Leusen oxazole synthesis followed by chlorosulfonation. A thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters is provided. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this important heterocyclic compound in drug discovery and development programs.

Introduction: Significance of the Thiophene-Oxazole Scaffold

The fusion of thiophene and oxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Thiophene moieties are known bioisosteres of benzene rings and can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Oxazole rings are prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The combination of these two heterocycles in this compound provides a versatile platform for the synthesis of novel sulfonamide derivatives, which are a cornerstone of many therapeutic agents.[4] The sulfonyl chloride functional group serves as a reactive handle for the facile introduction of the thiophene-oxazole core into a diverse array of molecular architectures.[5]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic disconnections. A primary consideration is the timing of the introduction of the sensitive sulfonyl chloride group.

  • Route A: Late-Stage Chlorosulfonation: This approach involves the initial construction of the 5-(1,3-oxazol-5-yl)thiophene core, followed by the introduction of the sulfonyl chloride group in the final step. This strategy benefits from carrying a more stable intermediate through the initial synthetic sequence.

  • Route B: Early Introduction of the Sulfonyl Group: This strategy involves the use of a pre-functionalized thiophene bearing a sulfonyl chloride or a precursor group, which is then coupled to the oxazole ring. This route may be complicated by the reactivity of the sulfonyl chloride under various reaction conditions.

This guide will primarily focus on Route A, as it is a more convergent and likely more robust approach.

Proposed Synthetic Pathway: Route A

The recommended synthetic pathway is a two-step process starting from commercially available thiophene-2-carbaldehyde.

Synthetic_Pathway_A Thiophene_Carbaldehyde Thiophene-2-carbaldehyde Oxazolyl_Thiophene 5-(1,3-Oxazol-5-yl)thiophene Thiophene_Carbaldehyde->Oxazolyl_Thiophene Van Leusen Oxazole Synthesis (TosMIC, Base) Target_Molecule 5-(1,3-Oxazol-5-yl)-2- Thiophenesulfonyl Chloride Oxazolyl_Thiophene->Target_Molecule Chlorosulfonation (ClSO3H)

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Van Leusen Synthesis of 5-(1,3-Oxazol-5-yl)thiophene

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][6] This reaction proceeds via a [3+2] cycloaddition mechanism.[3]

Van_Leusen_Mechanism cluster_0 Mechanism of Van Leusen Oxazole Synthesis Aldehyde Thiophene-2-carbaldehyde Oxazoline_Intermediate Oxazoline Intermediate Aldehyde->Oxazoline_Intermediate TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC Base Base (e.g., K2CO3) Base->TosMIC Deprotonation Deprotonated_TosMIC->Oxazoline_Intermediate Nucleophilic Attack & Cyclization Oxazole_Product 5-(Thiophen-2-yl)oxazole Oxazoline_Intermediate->Oxazole_Product Elimination of Tos-H TosH Toluenesulfinic Acid (byproduct) Oxazoline_Intermediate->TosH

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of potassium carbonate (2.5 equivalents) in methanol, add thiophene-2-carbaldehyde (1.0 equivalent).

  • Addition of TosMIC: Add a solution of tosylmethyl isocyanide (1.1 equivalents) in methanol dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Reagents for Van Leusen Oxazole Synthesis

ReagentMolar Eq.Purpose
Thiophene-2-carbaldehyde1.0Aldehyde starting material
Tosylmethyl isocyanide (TosMIC)1.1C-N-C synthon
Potassium Carbonate2.5Base for deprotonation of TosMIC
Methanol-Solvent
Step 2: Chlorosulfonation of 5-(1,3-Oxazol-5-yl)thiophene

Chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring.[5] This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid. It is crucial to perform this reaction at low temperatures to control its exothermicity and minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (5.0 equivalents) to 0 °C in an ice bath.

  • Substrate Addition: Add 5-(1,3-oxazol-5-yl)thiophene (1.0 equivalent) portion-wise to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time, monitoring the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction and Purification: The precipitated solid product can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with a suitable organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Table 2: Reagents for Chlorosulfonation

ReagentMolar Eq.Purpose
5-(1,3-Oxazol-5-yl)thiophene1.0Substrate
Chlorosulfonic Acid5.0Chlorosulfonating agent

Alternative Synthetic Strategy: Route B

An alternative approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the thiophene-oxazole bond.[7][8] This strategy could involve coupling a pre-formed thiophenesulfonyl chloride derivative with an oxazole-boronic acid or -stannane derivative.

Synthetic_Pathway_B Thiophene_Derivative 5-Bromo-2-thiophenesulfonyl chloride Target_Molecule 5-(1,3-Oxazol-5-yl)-2- Thiophenesulfonyl Chloride Thiophene_Derivative->Target_Molecule Oxazole_Boronic_Acid Oxazole-5-boronic acid Oxazole_Boronic_Acid->Target_Molecule Suzuki Coupling (Pd catalyst, Base)

Caption: Alternative synthesis via Suzuki cross-coupling.

While this approach is conceptually sound, the high reactivity of the sulfonyl chloride group may lead to undesired side reactions under the coupling conditions. Careful selection of the catalyst, base, and reaction conditions would be critical for the success of this route.

Safety and Handling

  • Tosylmethyl isocyanide (TosMIC): TosMIC is a toxic and odorous compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Chlorosulfonic Acid: This is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate PPE, including acid-resistant gloves and a face shield, must be worn.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various synthetic strategies. The recommended approach, involving a Van Leusen oxazole synthesis followed by a late-stage chlorosulfonation, offers a convergent and robust pathway. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • D'auria, M., & Racioppi, R. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17898–17911. [Link]

  • Sha, F., Geng, R., Tian, X., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1621. [Link]

  • Vedejs, E., & Luchetta, L. M. (2007). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. The Journal of Organic Chemistry, 72(15), 5791–5798. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Patel, H., Sharma, T., Shaikh, M., & Shah, A. (2014). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. International Journal of Pharmaceutical Sciences and Research, 5(10), 4275-4282. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Name Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of benzo fused heterocyclic sulfonyl chlorides.
  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Villinger, A. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 1-8. [Link]

  • Al-Omar, M. A. (2010). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 15(1), 502-511. [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Anticancer Agents in Medicinal Chemistry, 20(3), 335-345. [Link]

  • Ramalingam, K., Ramesh, D., & Sreenivasulu, B. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2-[SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY. RASAYAN Journal of Chemistry, 12(2), 735-743. [Link]

  • Google Patents. (n.d.). Production of heterocyclic sulfonyl chlorides.
  • Tour, J. M., & Pendalwar, S. L. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413-7417. [Link]

  • Padwa, A., & Kulkarni, Y. S. (2000). Synthesis of a 5‐Substituted Benzo[b]thiophene. Synthetic Communications, 30(10), 1827-1836. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4), 003. [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of 2-thiophene aldehydes.
  • Sulzer, N., Polterauer, D., Hone, C. A., & Kappe, C. O. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ChemSusChem, e202400292. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • protocols.io. (2021). Preparation of pharmacological agents V.2. Retrieved from [Link]

  • Hoff, B. H., & Charnley, A. K. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron Letters, 112, 154133. [Link]

  • ResearchGate. (n.d.). The Preparation of 1,2,3,5-Dithiadiazolium Chlorides from the Reaction of Nitrile Sulfides with Thiazyl Chloride. Retrieved from [Link]

Sources

characterization of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds, particularly those integrating sulfur and nitrogen atoms, consistently prove to be rich sources of therapeutic innovation. This guide focuses on a molecule of significant interest: this compound. Its true value lies not in its direct biological activity, but in its role as a versatile and highly reactive chemical intermediate. The sulfonyl chloride functional group serves as a powerful synthetic handle, enabling medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. This document provides a comprehensive technical overview, from synthesis to application, designed to empower researchers in their quest for novel therapeutics.

PART 1: Core Chemical and Physical Characteristics

A foundational understanding of a compound's properties is the bedrock of its effective application in research and development.

Structural and Physicochemical Data
PropertyDataSource(s)
Molecular Formula C₇H₄ClNO₃S₂[1][2]
Molecular Weight 249.69 g/mol [1]
Appearance Solid.[1] It has also been described as a brown solid.[3][1][3]
CAS Number 321309-40-4[4][5]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N[1]
SMILES String ClS(=O)(=O)c1ccc(s1)-c2cnco2[1]
Safety and Handling Profile

As a reactive sulfonyl chloride, this compound necessitates careful handling to ensure laboratory safety.

Hazard CategoryGHS Classification and Precautionary StatementsSource(s)
Eye Irritation GHS07 - Warning. H319: Causes serious eye irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical attention.[1][6]
Skin Corrosion/Irritation Causes skin burns.[4][7] H315: Causes skin irritation. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][7]
Respiratory Irritation May cause respiratory irritation.[7] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[7]
Storage Store locked up in a well-ventilated place.[4][7][8] Keep container tightly closed.[4][7][8] It is recommended to keep it in a dry, cool, and well-ventilated place.[7][4][7][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[4][7][4][7]

PART 2: Synthesis and Mechanistic Considerations

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established chemical principles for the chlorosulfonation of aromatic compounds and should be optimized and validated in a laboratory setting.

Materials:

  • 5-(1,3-Oxazol-5-yl)thiophene

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Ice/salt bath

  • Standard glassware for inert atmosphere reactions

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-(1,3-oxazol-5-yl)thiophene in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

PART 3: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the straightforward synthesis of a variety of sulfonamide derivatives, which are a prominent class of compounds in medicinal chemistry.

General Reaction Scheme: Sulfonamide Formation

G Target_Sulfonyl_Chloride 5-(1,3-Oxazol-5-yl)-2- thiophenesulfonyl Chloride Product Sulfonamide Derivative Target_Sulfonyl_Chloride->Product Nucleophile Primary or Secondary Amine (R-NH₂ or R₂NH) Nucleophile->Product Base Non-nucleophilic base (e.g., Pyridine, Triethylamine) Base->Product (as HCl scavenger)

Caption: General reaction for the synthesis of sulfonamides.

A general procedure for this transformation involves dissolving the sulfonyl chloride in a suitable solvent, such as tetrahydrofuran, and adding an amine, often in the presence of a base like ammonium hydroxide to neutralize the HCl byproduct.[9]

Significance in Medicinal Chemistry

The 5-(sulfamoyl)thien-2-yl 1,3-oxazole scaffold has been investigated for its potential as a carbonic anhydrase inhibitor.[10] Carbonic anhydrase inhibitors are a class of drugs used in the treatment of glaucoma.[10] The synthesis of various derivatives from this compound allows for the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for different carbonic anhydrase isoforms.[10] The ability to introduce hydrophilic or other functional groups via the sulfonamide linkage can also be used to modulate the pharmacokinetic properties of the resulting compounds.[10]

PART 4: Characterization and Analytical Data

Confirmation of the structure and purity of this compound is essential. While a comprehensive dataset for this specific molecule is not publicly available, the following techniques are standard for its characterization.

Analytical TechniqueExpected Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the oxazole and thiophene rings.
Infrared (IR) Spectroscopy The IR spectrum of a related compound, 2-thiophenesulfonyl chloride, shows characteristic absorbances that can be used as a reference.[11] Strong absorbances corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group would be expected.
Mass Spectrometry (MS) Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Elemental Analysis Provides the percentage composition of carbon, hydrogen, nitrogen, chlorine, and sulfur, which can be compared to the calculated values based on the molecular formula.

References

[2] Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Retrieved from [Link][2]

[11] NIST. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link][11]

[3] LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge. Retrieved from [Link][3]

[12] CAS. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved from [Link][12]

[13] PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link][13]

[14] ScienceOpen. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Retrieved from [Link][14]

[9] PrepChem.com. (n.d.). Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. Retrieved from [Link][9]

[10] NIH. (n.d.). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Retrieved from [Link][10]

Sources

An In-depth Technical Guide to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride (CAS: 321309-40-4): A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride (CAS No. 321309-40-4), a heterocyclic building block of significant interest to researchers in drug discovery and medicinal chemistry. This document delineates its chemical properties, proposes a robust synthetic strategy, details its reactivity profile, and explores its primary application as a crucial intermediate for the synthesis of potent enzyme inhibitors, particularly carbonic anhydrases. By integrating structural rationale, detailed experimental protocols, and safety considerations, this guide serves as an essential resource for scientists leveraging this versatile compound in their research endeavors.

Introduction and Strategic Importance

This compound is a structurally rich molecule featuring three key pharmacophoric components: a thiophene ring, a 1,3-oxazole moiety, and a highly reactive sulfonyl chloride group. The strategic combination of these functionalities makes it a valuable precursor in the synthesis of novel therapeutic agents.

  • The Thiophene Scaffold: Thiophene is a five-membered aromatic heterocycle that is considered a "privileged" structure in medicinal chemistry.[1] It often serves as a bioisostere for a benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles.[2] Thiophene derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3]

  • The 1,3-Oxazole Ring: The oxazole nucleus is another critical heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[4] Its presence can facilitate key binding interactions with biological targets, and oxazole-containing compounds are associated with a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[5][6][7]

  • The Sulfonyl Chloride Functional Group: As a highly electrophilic moiety, the sulfonyl chloride group is a cornerstone of medicinal chemistry for the synthesis of sulfonamides (-SO₂NHR).[8] The resulting sulfonamide group is a key feature in a multitude of approved drugs, acting as a potent hydrogen bond donor and acceptor, and serving as a stable, non-hydrolyzable mimic of a tetrahedral transition state, which is crucial for enzyme inhibition.[8][9]

The primary utility of the title compound lies in its role as an immediate precursor to a class of thiophene-based sulfonamides that have shown potent inhibitory activity against enzymes like carbonic anhydrase, a key target in the treatment of glaucoma.[10]

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of this reactive compound. Its properties are summarized below.

PropertyValueReference(s)
CAS Number 321309-40-4[11][12]
Molecular Formula C₇H₄ClNO₃S₂[11][13]
Molecular Weight 249.69 g/mol [11]
Appearance Solid (often described as brown)[14]
Storage Conditions Store under inert gas, sealed in dry conditions. Long-term storage recommended at -20°C in a freezer.[12]
SMILES String ClS(=O)(=O)c1ccc(s1)-c2cnco2[11][13]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N[11][13]
Safety and Handling Protocol

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[15] The sulfonyl chloride group is highly susceptible to hydrolysis upon contact with moisture, rapidly converting to the corresponding unreactive sulfonic acid.[16]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[15]

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Anhydrous Conditions: Use anhydrous solvents and glassware.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[15]

  • First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in case of significant exposure.[15]

Synthesis and Mechanistic Rationale

While specific preparations are proprietary, a logical and established synthetic route involves the direct chlorosulfonation of a 5-(1,3-oxazol-5-yl)thiophene precursor. This transformation is a classic electrophilic aromatic substitution reaction.

Retrosynthetic Analysis

A logical disconnection of the target molecule points to 5-(1,3-oxazol-5-yl)thiophene as the key precursor, which can be readily chlorosulfonated.

G Target This compound Precursor 5-(1,3-Oxazol-5-yl)thiophene Target->Precursor Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Target

Caption: Retrosynthesis of the target sulfonyl chloride.

Proposed Synthetic Protocol: Chlorosulfonation

The introduction of the sulfonyl chloride group onto the thiophene ring is achieved using a potent electrophilic agent, chlorosulfonic acid. The thiophene ring is highly activated towards electrophilic substitution, with a strong preference for the C2 (α) position.

Expert Rationale: The choice of chlorosulfonic acid is critical; it serves as both the source of the electrophile (+SO₂Cl) and the reaction medium. The reaction must be conducted at low temperatures (typically 0 °C or below) to control the high reactivity of thiophene, preventing side reactions such as polysulfonation and decomposition.[17][18] The addition of phosphorus pentachloride (PCl₅) can sometimes be used to improve yields by ensuring the complete conversion of any sulfonic acid intermediate back to the sulfonyl chloride.[19]

Step-by-Step Protocol:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: Charge the flask with 5-(1,3-oxazol-5-yl)thiophene (1.0 eq).

  • Cooling: Cool the flask to -5 to 0 °C using an ice-salt bath.

  • Reagent Addition: Add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood. The sulfonyl chloride, being insoluble in water, will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Drying: Dry the product under high vacuum. If necessary, purification can be achieved by recrystallization from a non-polar solvent or by flash chromatography.

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Assemble dry glassware under N₂ atmosphere Cool 2. Cool precursor to 0 °C Setup->Cool Add 3. Add ClSO₃H dropwise (T < 5 °C) Cool->Add Stir 4. Stir at 0 °C for 1-2h (Monitor by TLC) Add->Stir Quench 5. Pour onto crushed ice Stir->Quench Filter 6. Collect solid by filtration Quench->Filter Wash 7. Wash with cold H₂O Filter->Wash Dry 8. Dry under vacuum Wash->Dry Final Product Final Product Dry->Final Product Yields pure sulfonyl chloride

Caption: Workflow for the synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles to form stable sulfonamide and sulfonate ester linkages.

Key Transformation: Sulfonamide Synthesis

The most common and valuable reaction is with primary or secondary amines to form sulfonamides. This reaction is fundamental to the synthesis of sulfa drugs and enzyme inhibitors.[16][20]

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[16][21]

General Protocol for Sulfonamide Formation:

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the desired amine (1.0-1.1 eq) and a base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Prepare a separate solution of this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by chromatography or recrystallization.

G Start Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add Add Sulfonyl Chloride Solution Dropwise Cool->Add React Stir at RT (2-16h) Add->React Workup Aqueous Wash (Acid, Base, Brine) React->Workup Isolate Dry, Concentrate & Purify (Chromatography) Workup->Isolate Product Pure Sulfonamide Isolate->Product

Caption: General workflow for sulfonamide synthesis.

Analytical Characterization (Predicted)

While specific vendor data may not be available, the structure of the compound allows for the prediction of its key spectral features.

TechniqueExpected Features
¹H NMR - Two doublets in the aromatic region (approx. 7.0-8.0 ppm) for the thiophene protons. - Two singlets or narrow doublets in the aromatic region (approx. 7.5-8.5 ppm) for the oxazole protons.
¹³C NMR - Resonances between 120-155 ppm for the aromatic carbons of the thiophene and oxazole rings. The carbon bearing the SO₂Cl group will be significantly deshielded.
IR Spectroscopy - Strong, characteristic asymmetric and symmetric S=O stretching bands around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[22] - C=N and C-O-C stretching bands from the oxazole ring.
Mass Spec (EI) - Molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for chlorine at m/z 249 (³⁵Cl) and 251 (³⁷Cl).

Applications in Drug Discovery: A Case Study

The primary application of this sulfonyl chloride is as a direct precursor for synthesizing sulfonamide-based inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes critical in various physiological processes.[23] Inhibition of the hCA II isoform, in particular, is a validated therapeutic strategy for lowering intraocular pressure in the treatment of glaucoma.[10]

Research has demonstrated that sulfonamides derived from the 5-(sulfamoyl)thien-2-yl 1,3-oxazole scaffold are highly potent and selective hCA II inhibitors.[10] The title compound, this compound, is the key intermediate used to synthesize these active pharmaceutical ingredients. The reaction of the sulfonyl chloride with ammonia or various amines installs the crucial zinc-binding sulfonamide group.

G Intermediate 5-(1,3-Oxazol-5-Yl)-2- Thiophenesulfonyl Chloride Drug Sulfonamide Drug (e.g., CA Inhibitor) Intermediate->Drug React with R-NH₂ Enzyme Target Enzyme (e.g., Carbonic Anhydrase II) Drug->Enzyme Inhibits Effect Therapeutic Effect (e.g., Lower Intraocular Pressure) Enzyme->Effect Leads to

Caption: Pathway from intermediate to therapeutic effect.

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed building block that provides a direct route to pharmacologically relevant sulfonamides. Its unique combination of a thiophene core, an oxazole ring, and a reactive sulfonyl chloride handle makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, handling requirements, reactivity, and applications enables researchers to efficiently construct novel molecular entities with high therapeutic potential, particularly in the ongoing development of next-generation enzyme inhibitors.

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies . RSC Publishing. Available at: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Taylor & Francis Online. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives . IJMPR. Available at: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Taylor & Francis Online. Available at: [Link]

  • 5-(1,3-OXAZOL-5-YL)THIOPHENE-2-SULFONYL CHLORIDE PDF . Matrix Fine Chemicals. Available at: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES . Sci-Hub. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . National Institutes of Health. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . Taylor & Francis Online. Available at: [Link]

  • Synthesis of D. 2-Chlorosulfonyl-thiophene . PrepChem.com. Available at: [Link]

  • This compound 97%, 5g Maybridge . LabVIETCHEM. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies . MDPI. Available at: [Link]

  • A brief review on antimicrobial activity of oxazole derivatives . Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... . ResearchGate. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives . Journal of Pharmaceutical Research International. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review . Preprints.org. Available at: [Link]

  • The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008) . ResearchGate. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature . Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • 2-Thiophenesulfonyl chloride . NIST WebBook. Available at: [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene . Molecules. Available at: [Link]

  • SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE... . Rasayan Journal of Chemistry. Available at: [Link]

  • Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities . PubMed. Available at: [Link]

  • 2-Thiophenesulfonyl chloride Mass Spectrum . NIST WebBook. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. Available at: [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery . National Institutes of Health. Available at: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines . ResearchGate. Available at: [Link]

  • The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE . Vedantu. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors . MDPI. Available at: [Link]

  • 23.9: Amines as Nucleophiles . Chemistry LibreTexts. Available at: [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides . FLORE. Available at: [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions . Organic Chemistry Portal. Available at: [Link]

  • Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure . PubMed. Available at: [Link]

  • Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action . FLORE. Available at: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS . ResearchGate. Available at: [Link]

Sources

A Predictive Guide to the Spectroscopic Characterization of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the spectroscopic characterization of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride (CAS RN: 321309-40-4), a heterocyclic building block of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document provides a comprehensive, predictive analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By dissecting the molecule into its constituent functional groups—a 2,5-disubstituted thiophene, a 5-substituted oxazole, and a sulfonyl chloride moiety—we establish a robust predictive framework. This guide leverages established spectroscopic principles and data from analogous structures to offer researchers a validated reference for the identification and quality control of this compound. The methodologies detailed herein serve not only as a specific guide for the title compound but also as a procedural template for the predictive spectroscopic analysis of novel heterocyclic compounds.

Introduction: The Rationale for Predictive Spectroscopy

This compound is a bifunctional molecule featuring two distinct five-membered aromatic heterocycles and a reactive sulfonyl chloride group. This structural combination makes it a valuable intermediate for synthesizing complex molecular scaffolds, particularly in the pursuit of novel therapeutic agents. The oxazole ring is a known bioisostere for amide and ester functionalities, capable of enhancing metabolic stability and participating in hydrogen bonding, while the thiophene-sulfonyl motif is prevalent in a variety of potent inhibitors targeting enzymes such as carbonic anhydrases.

This guide is constructed to fill this critical information gap. As Senior Application Scientists, we recognize that the ability to predict and interpret spectra from first principles is a crucial skill. Here, we present a detailed, predicted spectroscopic profile of this compound. Our analysis is grounded in the fundamental principles of each technique and supported by empirical data from closely related, well-characterized molecules. This approach provides a self-validating system: the logic behind each prediction is transparently explained, allowing researchers to understand the "why" behind the data.

Molecular Structure and Predicted Spectroscopic Overview

The logical first step in any spectroscopic analysis is to examine the molecular structure and identify the distinct chemical environments that will give rise to signals.

Figure 1. Structure of this compound with proton numbering.

Key Structural Features for Analysis:

  • Thiophene Ring: A 2,5-disubstituted aromatic ring. We expect two doublet signals in the ¹H NMR spectrum for the two adjacent protons (H-3 and H-4). The electron-withdrawing sulfonyl chloride at C-2 and the oxazole at C-5 will significantly influence their chemical shifts.

  • Oxazole Ring: A 5-substituted aromatic ring. We expect two singlet signals in the ¹H NMR for the protons at the C-2' and C-4' positions.

  • Sulfonyl Chloride Group: This is a strong electron-withdrawing group. It does not have protons but will strongly deshield adjacent protons and carbons. Its characteristic vibrations will be prominent in the IR spectrum.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of a ¹H NMR spectrum involves estimating the chemical shift (δ) and the coupling constant (J) for each unique proton. The choice of solvent is critical; CDCl₃ is a standard, non-polar solvent for many organic compounds.

Methodology: The baseline chemical shifts for protons on a thiophene ring are approximately 7.0-7.4 ppm.[1] The powerful electron-withdrawing effect of the -SO₂Cl group at C-2 will significantly deshield the adjacent H-3 proton, shifting it downfield. The oxazolyl group at C-5 is also electron-withdrawing and will deshield the adjacent H-4 proton. For the oxazole ring, protons at C-2' and C-4' typically appear as sharp singlets, often above 7.5 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-4' (Oxazole)~8.10Singlet (s)N/AThe C-4' proton of an oxazole ring is typically found in this region. Its singlet nature arises from the lack of adjacent protons.
H-3 (Thiophene)~7.85Doublet (d)~4.0Strongly deshielded by the adjacent -SO₂Cl group. The J-coupling of ~4.0 Hz is typical for ³J(H,H) coupling in thiophenes.
H-2' (Oxazole)~7.70Singlet (s)N/AThe C-2' proton of an oxazole is typically a sharp singlet in this aromatic region.
H-4 (Thiophene)~7.45Doublet (d)~4.0Deshielded by the adjacent oxazole ring and coupled to H-3. The chemical shift is predicted to be upfield relative to H-3 due to the lesser electron-withdrawing effect of the oxazole compared to the sulfonyl chloride.

Table 1. Predicted ¹H NMR spectral data for this compound.

1H_NMR_Workflow cluster_thiophene Thiophene Ring Analysis cluster_oxazole Oxazole Ring Analysis T_Base Thiophene Protons (δ ≈ 7.0-7.4 ppm) T_SO2Cl Effect of -SO₂Cl at C-2 (Strong Deshielding on H-3) T_Base->T_SO2Cl T_Oxazole Effect of Oxazole at C-5 (Deshielding on H-4) T_Base->T_Oxazole T_Final Predicted Thiophene Signals: H-3 (d, ~7.85 ppm) H-4 (d, ~7.45 ppm) T_SO2Cl->T_Final T_Oxazole->T_Final O_Base Oxazole Protons (δ > 7.5 ppm) O_Subst Effect of Thiophene at C-5' O_Base->O_Subst O_Final Predicted Oxazole Signals: H-2' (s, ~7.70 ppm) H-4' (s, ~8.10 ppm) O_Subst->O_Final

Figure 2. Logical workflow for the prediction of ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Predicting the ¹³C NMR spectrum involves identifying all unique carbon atoms and estimating their chemical shifts based on hybridization, substituent effects, and comparison with known data for similar structures.

Methodology: We can estimate the chemical shifts by starting with the base values for thiophene (~125-128 ppm) and oxazole (~120-155 ppm) and applying additive substituent chemical shift (SCS) effects.[1] The -SO₂Cl group will cause a significant downfield shift for the carbon it is attached to (C-2). The carbon atoms of the oxazole ring have distinct chemical shifts, with C-2' and C-5' being the most downfield due to their proximity to two heteroatoms.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2' (Oxazole)~152.0Carbon between nitrogen and oxygen in an oxazole ring, highly deshielded.
C-5' (Oxazole)~150.5Carbon attached to the thiophene ring and adjacent to the oxazole oxygen.
C-2 (Thiophene)~145.0Carbon attached to the strongly electron-withdrawing -SO₂Cl group.
C-5 (Thiophene)~143.0Carbon attached to the electron-withdrawing oxazole ring.
C-4' (Oxazole)~138.0CH carbon of the oxazole ring.
C-3 (Thiophene)~135.0CH carbon adjacent to the sulfonyl chloride-bearing carbon.
C-4 (Thiophene)~128.0CH carbon adjacent to the oxazole-bearing carbon.

Table 2. Predicted ¹³C NMR spectral data for this compound.

Predicted Infrared (IR) Spectrum

The IR spectrum is invaluable for identifying functional groups. The prediction focuses on the characteristic stretching and bending frequencies.

Methodology: The spectrum will be dominated by absorptions from the sulfonyl chloride and the aromatic rings. We can consult correlation tables for the expected frequencies of S=O, C=C, C=N, and C-H vibrations. Data from related thiophene sulfonamides and oxazole derivatives confirms these regions.[2]

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
~3120-3080C-H StretchAromatic (Thiophene, Oxazole)Medium-WeakCharacteristic for sp² C-H bonds in aromatic systems.[3]
~1600, ~1480C=C / C=N StretchAromatic Rings (Thiophene, Oxazole)MediumIn-ring stretching vibrations are characteristic of aromatic systems.
~1380S=O Asymmetric StretchSulfonyl ChlorideStrongOne of the two most intense and diagnostic peaks for a sulfonyl group.
~1180S=O Symmetric StretchSulfonyl ChlorideStrongThe second highly intense and diagnostic peak for a sulfonyl group.
~850-800C-H Out-of-Plane Bend2,5-disubstituted ThiopheneStrongThis region is often diagnostic for the substitution pattern on the thiophene ring.

Table 3. Predicted major IR absorption bands.

Predicted Mass Spectrum (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Methodology: Under electron ionization (EI), we expect to see a molecular ion (M⁺) peak corresponding to the exact mass of the compound. The fragmentation pattern of aryl sulfonyl chlorides is often characterized by the loss of the chlorine radical (·Cl) and the neutral SO₂ molecule.[4] The stability of the resulting heterocyclic fragments will dictate the major peaks observed.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z = 249/251 (³⁵Cl/³⁷Cl) M_minus_Cl [M-Cl]⁺ m/z = 214 M->M_minus_Cl - ·Cl M_minus_SO2 [M-SO₂]⁺˙ (Rearrangement product) M->M_minus_SO2 - SO₂ (less common) Fragment2 [C₇H₄NS₂]⁺ (from loss of SO₂) m/z = 182 M_minus_Cl->Fragment2 - SO₂ Fragment1 [C₇H₄NO₃S₂]⁺ m/z = 214 Fragment3 [C₅H₂NS]⁺ (Oxazolyl-thienyl cation) m/z = 124 Fragment2->Fragment3 - CS

Figure 3. Predicted major fragmentation pathways in EI-MS.

Key Predicted Peaks:

  • m/z 249/251 (Molecular Ion, [M]⁺˙): The two peaks in a ~3:1 ratio are characteristic of a compound containing one chlorine atom (³⁵Cl/³⁷Cl isotopes). This is the most definitive peak for confirming the molecular weight.

  • m/z 214 ([M-Cl]⁺): Loss of a chlorine radical is a common initial fragmentation step for sulfonyl chlorides.

  • m/z 182 ([M-Cl-SO₂]⁺): Subsequent loss of a neutral sulfur dioxide molecule from the m/z 214 fragment would lead to this ion. The loss of SO₂ from sulfonyl-containing compounds is a well-documented fragmentation pathway.[4][5]

  • m/z 124: Further fragmentation could lead to the stable oxazolyl-thienyl cationic fragment.

Conclusion and Best Practices

This guide provides a detailed, predictive spectroscopic profile for this compound based on fundamental principles and comparative data. For researchers synthesizing or utilizing this compound, the predicted data in Tables 1-3 and the fragmentation patterns serve as a robust benchmark for structural verification.

Experimental Protocol - A Self-Validating System: When this compound is synthesized or acquired, the following workflow is recommended for validation:

  • Acquire a ¹H NMR spectrum. Compare the observed multiplicities, coupling constants, and relative integrations to the predictions in Table 1. The four distinct signals in the aromatic region are key identifiers.

  • Obtain an IR spectrum. Confirm the presence of the very strong S=O stretching bands around 1380 cm⁻¹ and 1180 cm⁻¹. Their presence is non-negotiable for a sulfonyl chloride.

  • Perform a Mass Spectrometry analysis. The primary goal is to confirm the molecular weight by identifying the isotopic cluster of the molecular ion at m/z 249/251.

The convergence of data from these three independent techniques, in alignment with the predictions laid out in this guide, will provide unequivocal confirmation of the structure and purity of this compound.

References

  • Stenutz, R. NMR Chemical Shift Prediction of Thiophenes. University of Alberta. Available at: [Link] (Accessed Jan 11, 2026).

  • PubChem. 5-Bromothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 11, 2026).

  • Abdullah, F., et al. (2019). Spectroscopic and Electrochemical Investigations of New 5-oxo-2-Phenyloxazol-4(5H)-ylidene Based Triazine Derivatives.
  • SpectraBase. 5-PHENYL-OXAZOLE. Wiley Science Solutions. Available at: [Link] (Accessed Jan 11, 2026).

  • Sun, T., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1035-43.
  • GSRS. 2-(4-BIPHENYL)-5-PHENYLOXAZOLE. Global Substance Registration System. Available at: [Link] (Accessed Jan 11, 2026).

  • PubChem. 5-Phenyl oxazole. National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 11, 2026).

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Library of Medicine. Available at: [Link] (Accessed Jan 11, 2026).

  • PubChem. 5-Bromo-2-thiophenesulfonamide. National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 11, 2026).

  • Supporting Information - Mass spectral fragmentations of sulfonates.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link] (Accessed Jan 11, 2026).

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link] (Accessed Jan 11, 2026).

  • Jios, J. L., et al. (2005). N-Aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonylbenz[c]azepines. Part 2: Complete 1H and 13C NMR spectral assignments and conformational analysis of N-aralkylsulfonamides. Magnetic Resonance in Chemistry, 43(11), 901-907.
  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link] (Accessed Jan 11, 2026).

  • Pihlaja, K., et al. (1995). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 33(7), 547-550.
  • Chemcasts. 5-Bromo-2-thiophenesulfonyl chloride (CAS 55854-46-1) Properties. Available at: [Link] (Accessed Jan 11, 2026).

  • Table of Characteristic IR Absorptions.
  • PubChem. 2,5-Diphenyloxazole. National Center for Biotechnology Information. Available at: [Link] (Accessed Jan 11, 2026).

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Accessed Jan 11, 2026).

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762.

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the heterocyclic building block, 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. Moving beyond a simple data sheet, this document elucidates the rationale behind the spectral features, offers a robust experimental protocol, and discusses advanced methods for unambiguous structural confirmation.

Introduction: The Structural Imperative

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure combines a reactive sulfonyl chloride group on a thiophene scaffold with a pharmacologically relevant oxazole moiety. Accurate structural verification is paramount for its use in synthesis, and ¹H NMR spectroscopy is the primary tool for this purpose. This guide serves as a senior-level resource for predicting, acquiring, and interpreting the ¹H NMR spectrum of this specific molecule.

Part 1: Molecular Architecture and Proton Environment Analysis

To predict the ¹H NMR spectrum, we must first dissect the molecule's electronic landscape. The structure contains two aromatic heterocyclic rings—thiophene and oxazole—linked together, with a potent electron-withdrawing sulfonyl chloride group (-SO₂Cl) influencing the entire system.

The molecule has four distinct proton environments, which are labeled in the structure below for clarity:

  • Two protons on the thiophene ring: H-3 and H-4 .

  • Two protons on the oxazole ring: H-2' and H-4' .

Chemical structure of this compound with protons labeled

Causality of Electronic Effects:

  • Thiophene Ring (H-3, H-4):

    • The Sulfonyl Chloride Effect: The -SO₂Cl group at the C-2 position is a powerful σ- and π-electron-withdrawing group. This effect strongly deshields the adjacent proton, H-3, causing its resonance to shift significantly downfield.

    • The Oxazole Effect: The oxazole ring at the C-5 position is also electron-withdrawing, which deshields the adjacent H-4 proton, though typically to a lesser extent than a sulfonyl chloride group.[2][3]

    • Coupling: H-3 and H-4 are on adjacent carbons and will exhibit spin-spin coupling, appearing as a pair of doublets. The typical coupling constant for protons in these positions on a thiophene ring (J3,4) is in the range of 3.5–4.5 Hz.[4]

  • Oxazole Ring (H-2', H-4'):

    • Inherent Oxazole Chemistry: In an oxazole ring, the proton at the C-2' position (H-2') is situated between two highly electronegative heteroatoms (oxygen and nitrogen). This environment causes significant deshielding, making H-2' the most downfield proton of the oxazole ring.[5][6]

    • Substitution Effect: The proton at C-4' is adjacent to the carbon atom linking the oxazole to the thiophene ring. Its chemical environment is influenced by the electron density of the conjoined aromatic system.

    • Coupling: Since H-2' and H-4' are separated by three bonds and a heteroatom, they do not typically show proton-proton coupling to each other. Therefore, they are expected to appear as singlets.

Part 2: Predicted ¹H NMR Spectral Parameters

Based on the analysis of substituent effects and a review of spectral data for analogous structures, a detailed prediction of the ¹H NMR spectrum can be formulated.[3][4][5] The following table summarizes the expected parameters.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale
H-2' 8.1 – 8.4Singlet (s)N/A1HLocated between two electronegative heteroatoms (O, N) in the oxazole ring, leading to strong deshielding.[6]
H-3 7.8 – 8.0Doublet (d)~4.01HAdjacent to the strongly electron-withdrawing -SO₂Cl group on the thiophene ring.[4]
H-4' 7.5 – 7.7Singlet (s)N/A1HProton on the oxazole ring, deshielded by the aromatic system.
H-4 7.4 – 7.6Doublet (d)~4.01HAdjacent to the electron-withdrawing oxazole substituent on the thiophene ring. Coupled to H-3.[4]

Note: Predictions are for a standard deuterated solvent like CDCl₃. The exact chemical shifts may vary based on solvent and concentration.

Part 3: A Self-Validating Experimental Protocol for Spectrum Acquisition

This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. Each step includes justifications to ensure trustworthiness and reproducibility.

Step 1: Sample Preparation
  • Analyte Weighing: Accurately weigh 5–10 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues or significant line broadening.

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will change. Causality: Deuterated solvents prevent a large, overwhelming solvent signal in the spectrum. CDCl₃ has a residual proton signal at δ 7.26 ppm, which is in the aromatic region but is a sharp singlet that can usually be distinguished from analyte signals.

  • Dissolution: Dissolve the sample in approximately 0.6–0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved solid. Causality: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

Step 2: NMR Spectrometer Setup and Data Acquisition

This workflow is based on a standard 400 MHz NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample & Lock C->D E Shim Gradients (Optimize B0 Homogeneity) D->E F Acquire 1D ¹H Spectrum (zg30 pulse, 16 scans) E->F G Fourier Transform (FT) F->G H Phase Correction G->H I Baseline Correction H->I J Integration & Peak Picking I->J

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Key Acquisition Parameters:

  • Pulse Program: A standard 30-degree pulse (e.g., 'zg30' on Bruker systems) is recommended to ensure quantitative integration with a short relaxation delay.

  • Spectral Width: Set to cover a range of approximately -2 to 12 ppm to ensure all signals are captured.

  • Number of Scans: Start with 16 scans. Increase if the signal-to-noise ratio is low. Causality: The signal-to-noise ratio improves with the square root of the number of scans.

  • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

Part 4: Authoritative Grounding and Advanced Analysis

While a 1D ¹H NMR spectrum is powerful, complex molecules benefit from two-dimensional (2D) NMR experiments for unambiguous signal assignment. This provides an internal validation system for the proposed structure.

Confirming Assignments with 2D NMR
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. A COSY spectrum would be essential to definitively link the two thiophene doublets. A cross-peak would be expected between the signals for H-3 and H-4, confirming their connectivity. No cross-peaks would be seen for the singlet signals H-2' and H-4'.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used with a ¹³C spectrum to assign each proton to its specific carbon atom in the molecular framework, providing the highest level of structural confirmation.

The logical relationship for a comprehensive structural elucidation is as follows:

Logic_Diagram A Proposed Structure B 1D ¹H NMR (Predict δ, J, Mult.) A->B C 1D ¹³C NMR (Predict C shifts) A->C D 2D COSY (H-H Connectivity) B->D Verify Coupling E 2D HSQC (C-H Connectivity) B->E C->E Correlate F Unambiguous Structural Confirmation D->F E->F

Caption: Logic diagram for unambiguous NMR-based structure verification.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s.
  • Oxford Academic. (n.d.). The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s.
  • ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • Sone, T., & Matsuki, Y. (1985). Reactions of Thiophene Derivatives with the DMF-SO₂Cl₂ Complex. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064.
  • Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry.
  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan.
  • ChemicalBook. (n.d.). OXAZOLE, 2-METHYL-(23012-10-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). Oxazole.
  • SpectraBase. (n.d.). 2-thiophenesulfonyl chloride, 5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)- Optional[1H NMR] - Spectrum.
  • PubChem. (n.d.). Oxazole. National Institutes of Health.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
  • Electrochemical Synthesis of Polysubstituted Oxazoles. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.
  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of....
  • Dove Medical Press. (n.d.). Supplementary materials.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a molecule of interest, combining three distinct and electronically active functional groups: a thiophene ring, an oxazole ring, and a sulfonyl chloride moiety. Accurate structural confirmation is paramount for its application as a synthetic building block. This guide provides a comprehensive, field-proven methodology for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. We will delve into the foundational principles governing its spectral characteristics, present a detailed experimental protocol for data acquisition, and offer a reasoned, step-by-step interpretation of the resulting spectrum. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the structural verification of complex heterocyclic systems.

Introduction to the Analyte and Method

This compound (Empirical Formula: C₇H₄ClNO₃S₂) is a unique heterocyclic scaffold. Thiophene and oxazole derivatives are prevalent in a vast array of pharmaceutical agents, valued for their diverse biological activities.[1][2] The sulfonyl chloride group adds a reactive handle, making the molecule a versatile intermediate for further chemical modification.

Given this structural complexity, ¹³C NMR spectroscopy stands as an indispensable tool for unambiguous characterization. Unlike ¹H NMR, which can be complicated by complex coupling patterns, proton-decoupled ¹³C NMR provides a direct count of unique carbon environments, offering a clear fingerprint of the molecular skeleton. This guide will systematically break down the analysis, beginning with the annotated structure below.

Caption: Structure of this compound with IUPAC-style numbering for NMR assignment.

Foundational Principles: Predicting the ¹³C Spectrum

The chemical shift (δ) of each carbon is dictated by its local electronic environment. In this molecule, three primary factors are at play:

  • Heteroatom Electronegativity: Oxygen and nitrogen are highly electronegative, deshielding adjacent carbons and shifting their signals downfield (to higher ppm values). The sulfur in the thiophene ring also influences the electronic distribution.[3]

  • Inductive Effects of Substituents: The sulfonyl chloride (-SO₂Cl) group is a powerful electron-withdrawing group. It will strongly deshield the carbon it is attached to (C2) and, to a lesser extent, the adjacent C3.

  • Aromaticity and Ring Electronics: Both the thiophene and oxazole rings are aromatic, and their respective π-systems influence the shielding of all ring carbons. The chemical shifts in substituted thiophenes and oxazoles are well-documented and provide a strong basis for prediction.[1]

Based on these principles, we can anticipate seven unique carbon signals in the aromatic region of the spectrum (typically 110-170 ppm).

Experimental Protocol for High-Fidelity Data Acquisition

This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

Sample Preparation
  • Analyte: Weigh approximately 15-25 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Solvent Selection: Add ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm.[4] However, if solubility is limited, DMSO-d₆ (solvent peak at ~39.52 ppm) is an excellent alternative. The choice of solvent will establish the chemical shift reference.

  • Homogenization: Securely cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution and a homogenous solution. A clear, particulate-free solution is critical for acquiring sharp, well-resolved NMR signals.

  • Reference: Tetramethylsilane (TMS) can be added as an internal standard (0.0 ppm), but for routine analysis, referencing to the residual solvent peak is standard and sufficient practice.[1]

NMR Spectrometer Parameters (400 MHz Example)
  • Lock and Shim: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for high resolution.

  • ¹³C Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.[1]

    • Spectral Width: Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all possible signals, including any potential impurities, are captured.

    • Number of Scans: Acquire between 1024 to 4096 scans.

      • Causality: ¹³C has a low natural abundance (~1.1%), requiring signal averaging to achieve an adequate signal-to-noise ratio. Quaternary carbons, which lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons, often require more scans to be clearly visible.

    • Relaxation Delay (d1): Set to 2-5 seconds.

      • Causality: This delay allows the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their accurate quantitative representation and detection.

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat, artifact-free baseline.

  • Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

cluster_1D 1D NMR cluster_2D 2D NMR c13 ¹³C Spectrum (All Carbons) Assignment Unambiguous Structural Assignment c13->Assignment Initial Hypothesis dept DEPT-135 (CH vs. Quaternary) dept->Assignment Initial Hypothesis hsqc HSQC (¹JCH Correlations) hsqc->Assignment Definitive Proof hmbc HMBC (²/³JCH Correlations) hmbc->Assignment Definitive Proof

Caption: Logical workflow for combining 1D and 2D NMR data for validation.

Conclusion

The ¹³C NMR analysis of this compound is a clear and powerful method for its structural verification. By understanding the fundamental principles of chemical shifts and employing a systematic experimental and interpretive approach, a researcher can confidently assign all seven aromatic carbon signals. The predicted spectrum, characterized by distinct signals for the carbons adjacent to heteroatoms and the sulfonyl chloride group, serves as a reliable fingerprint for this molecule. For absolute certainty, particularly in regulatory or publication contexts, supplementing the standard ¹³C experiment with DEPT and 2D correlation techniques provides an irrefutable level of structural proof. This comprehensive approach ensures the identity and purity of this valuable synthetic intermediate, underpinning the integrity of subsequent research and development efforts.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. AWS.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
  • Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Science Publishing.
  • NMR chemical shift prediction of thiophenes. Stenutz.
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Supplementary m
  • Spectral Assignments and Reference D
  • This compound AldrichCPR. Sigma-Aldrich.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central.

Sources

mass spectrometry of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (Molecular Formula: C₇H₄ClNO₃S₂; Molecular Weight: 249.69 g/mol ).[1] As a key intermediate and building block in pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of this molecule are paramount. Mass spectrometry offers unparalleled sensitivity and structural insight for this purpose. This document details optimized methodologies, discusses the rationale behind experimental parameter selection, and provides an in-depth analysis of expected fragmentation patterns under various ionization conditions. It is intended for researchers, analytical scientists, and drug development professionals who require a robust analytical framework for characterizing this and similar heterocyclic sulfonyl chlorides.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to a conjugated heterocyclic system composed of thiophene and oxazole rings. This chemical architecture presents distinct analytical challenges. The sulfonyl chloride moiety is susceptible to hydrolysis and can be thermally labile, complicating analysis by techniques requiring high temperatures, such as Gas Chromatography (GC).[2][3] Therefore, a multi-faceted analytical strategy is essential for its complete characterization. Mass spectrometry (MS) is the cornerstone of this strategy, providing definitive molecular weight confirmation and detailed structural information through controlled fragmentation.[2]

Table 1: Physicochemical Properties of the Analyte
PropertyValueSource
Molecular Formula C₇H₄ClNO₃S₂[1]
Molecular Weight 249.69 g/mol [1]
SMILES String ClS(=O)(=O)c1ccc(s1)-c2cnco2[1]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N[1]
Physical Form Solid[1]

Strategic Approach: Selecting the Right Ionization Method

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this compound. The primary goal is to generate a molecular ion with sufficient intensity for confident molecular weight determination while minimizing uncontrolled degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a powerful tool for volatile and thermally stable compounds, its application to sulfonyl chlorides requires caution. The high temperatures of the GC injector port can cause degradation, potentially leading to the formation of corresponding chlorides or other artifacts.[3][4] For this reason, direct GC-MS analysis is often reserved for qualitative assessment or reaction monitoring where thermal stability has been established.

  • Ionization Method: Electron Impact (EI) is the standard for GC-MS. It is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation patterns that are valuable for structural elucidation and library matching.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for analyzing this compound. It circumvents the issue of thermal lability by analyzing the compound in the solution phase at ambient temperatures.

  • Ionization Method: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this purpose.[6] It generates ions directly from a liquid solution by creating a fine, charged aerosol, thereby minimizing fragmentation and typically producing a protonated molecule, [M+H]⁺.[6] This ensures the molecular weight can be readily confirmed. For advanced structural analysis, tandem mass spectrometry (MS/MS) can be employed to induce controlled fragmentation of the selected [M+H]⁺ ion.

The overall analytical workflow is designed to leverage these techniques for comprehensive characterization.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Prep Dissolve Sample in Anhydrous Solvent (e.g., ACN, DCM) LCMS LC-MS (ESI) Prep->LCMS Preferred Method GCMS GC-MS (EI) (Use with caution) Prep->GCMS Alternative/ Screening MW_Confirm Molecular Weight Confirmation ([M+H]⁺) LCMS->MW_Confirm Frag_Analysis Fragmentation Analysis (MS/MS or EI) LCMS->Frag_Analysis via MS/MS GCMS->Frag_Analysis Isotope_Pattern Isotopic Pattern Analysis (Cl, S) MW_Confirm->Isotope_Pattern Structure_Elucid Structural Elucidation Isotope_Pattern->Structure_Elucid Frag_Analysis->Structure_Elucid

Caption: General analytical workflow for the MS characterization.

Fragmentation Pathways: Decoding the Mass Spectrum

Understanding the fragmentation behavior is key to structural verification. The presence of chlorine, two sulfur atoms, and two distinct heterocyclic rings results in a rich and informative mass spectrum.

The Isotopic Signature: A Definitive Marker

A primary diagnostic feature for any chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a pair of peaks for the molecular ion (and any chlorine-containing fragment) separated by 2 Da, with the second peak having roughly one-third the intensity of the first.[2] The presence of two sulfur atoms, with the ³⁴S isotope at ~4.2% abundance, will slightly enhance the M+2 peak.

Predicted EI Fragmentation (GC-MS)

Under Electron Impact ionization, the molecular ion (m/z 249/251) will be formed, followed by extensive fragmentation. The major pathways are predicted based on established fragmentation rules for sulfonyl chlorides and heterocyclic systems.[7][8]

  • Loss of Chlorine Radical (•Cl): The initial and highly favorable fragmentation is the cleavage of the S-Cl bond to lose a chlorine radical (35 Da), forming the stable sulfonyl cation at m/z 214 .[7]

  • Loss of Sulfur Dioxide (SO₂): This sulfonyl cation readily eliminates a neutral molecule of sulfur dioxide (64 Da) to yield the 5-(1,3-oxazol-5-yl)thienyl cation at m/z 150 . This loss is a hallmark fragmentation of aromatic sulfonyl compounds.[7]

  • Heterocyclic Ring Fragmentation: The fragment at m/z 150 will undergo further fragmentation involving the cleavage of the oxazole and thiophene rings.

EI_Fragmentation Proposed EI Fragmentation Pathway M Molecular Ion (M⁺˙) m/z 249/251 F1 [M-Cl]⁺ m/z 214 M->F1 - •Cl F2 [M-Cl-SO₂]⁺ m/z 150 F1->F2 - SO₂ F3 Further Fragments F2->F3 Ring Cleavage

Caption: Key fragmentation steps under Electron Impact (EI) ionization.

Predicted ESI-MS/MS Fragmentation (LC-MS/MS)

In tandem mass spectrometry, the protonated molecule [M+H]⁺ (m/z 250/252) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation pathways differ from EI but are equally informative. For aromatic sulfonamides, a characteristic rearrangement followed by the elimination of SO₂ is often observed.[9][10]

  • Loss of Sulfur Dioxide (SO₂): A primary fragmentation route for the protonated molecule is the neutral loss of SO₂ (64 Da). This rearrangement-driven elimination is common for arylsulfonamides under CID conditions and is expected to produce a significant fragment ion at m/z 186/188 .[9]

  • Loss of Hydrochloric Acid (HCl): Elimination of a neutral HCl molecule (36 Da) directly from the protonated molecular ion can also occur, leading to an ion at m/z 214 .

  • Cleavage of the Sulfonyl Group: Direct cleavage can lead to the formation of the protonated heterocyclic core at m/z 151 .

ESI_MSMS_Fragmentation Proposed ESI-MS/MS Fragmentation Pathway MH Precursor Ion [M+H]⁺ m/z 250/252 F1_ESI [M+H-SO₂]⁺ m/z 186/188 MH->F1_ESI - SO₂ (Rearrangement) F2_ESI [M+H-HCl]⁺ m/z 214 MH->F2_ESI - HCl F3_ESI Further Fragments F1_ESI->F3_ESI F2_ESI->F3_ESI

Caption: Key fragmentation steps under ESI-MS/MS conditions.

Table 2: Summary of Predicted Key Mass Fragments
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Identity
EI 249 / 251214•Cl[C₇H₄NO₃S₂]⁺
214150SO₂[C₇H₄NOS]⁺
ESI-MS/MS 250 / 252186 / 188SO₂[C₇H₅ClNOS]⁺
250 / 252214HCl[C₇H₃NO₂S₂]⁺

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data. All sample preparation steps for this moisture-sensitive compound must be conducted in a dry environment using anhydrous solvents.[2]

Protocol for LC-MS/MS Analysis

This is the recommended primary method for identity confirmation, purity analysis, and quantitative studies.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of anhydrous acetonitrile (ACN) to create a 100 µg/mL stock solution.

    • Further dilute the stock solution with a 50:50 ACN:Water mixture (containing 0.1% formic acid) to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation Parameters:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Scan Mode (MS1): Full scan from m/z 100-400 to observe the protonated molecule and its isotopic pattern.

      • Scan Mode (MS/MS): Product ion scan of the precursor ion at m/z 250. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Protocol for GC-MS Analysis

This method should be used judiciously, primarily for qualitative screening or for the analysis of derivatized, more stable analogues (e.g., sulfonamides).[3]

  • Sample Preparation:

    • Dissolve ~1 mg of the compound in 1 mL of anhydrous Dichloromethane (DCM).

    • Ensure all glassware is scrupulously dry.

  • Instrumentation Parameters:

    • Gas Chromatography:

      • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[5]

      • Injector Temperature: 250 °C (use the lowest practical temperature to minimize degradation).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Hold at 100 °C for 1 min, then ramp at 20 °C/min to 300 °C and hold for 5 min.[5]

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.[5]

      • Mass Range: Scan from m/z 40-400.

Conclusion

The mass spectrometric characterization of this compound is most effectively achieved using LC-MS with electrospray ionization, which preserves the molecular integrity of this thermally and hydrolytically sensitive compound. The observation of the [M+H]⁺ ion with its characteristic chlorine isotopic pattern at m/z 250/252 provides definitive molecular weight confirmation. Tandem mass spectrometry (MS/MS) reveals key structural information through predictable fragmentation pathways, notably the neutral loss of SO₂. While GC-MS can provide complementary fragmentation data, it must be approached with an understanding of the compound's potential for thermal degradation. The protocols and fragmentation analyses detailed in this guide provide a robust framework for the confident identification and structural elucidation of this important chemical entity in a research and development setting.

References

  • Bowie, J. H., & White, P. Y. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 2(6), 611-622. Retrieved from [Link]

  • Galy, J. P., et al. (1993). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 639(2), 261-267. Retrieved from [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Van der Pijl, F., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 108-115. Retrieved from [Link]

  • Galy, J. P., et al. (1993). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(4), 634-644. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Retrieved from [Link]

  • Banert, K., et al. (2012). Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. Molecules, 17(7), 8351-8358. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride: Properties, Synthesis, and Reactivity Profile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The amalgamation of thiophene and oxazole rings, as exemplified in the molecule 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride , presents a compelling architectural motif for the exploration of novel therapeutic agents. Thiophene and its derivatives are well-established bioisosteres of benzene and are integral to a multitude of FDA-approved drugs, offering a versatile platform for modulating physicochemical and pharmacological properties.[1][2][3] Similarly, the oxazole ring is a key component in numerous bioactive compounds, recognized for its ability to engage in various non-covalent interactions with biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, predicted spectral data, and the expected reactivity of this compound. The information herein is curated for researchers, scientists, and drug development professionals, aiming to facilitate the strategic application of this promising scaffold in the pursuit of innovative therapeutics. While direct experimental data for this specific compound is limited, this guide leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Physicochemical and Structural Properties

The foundational step in evaluating a compound's potential as a drug discovery tool is the thorough characterization of its physicochemical properties. These parameters govern its solubility, stability, and pharmacokinetic profile.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄ClNO₃S₂[4][5]
Molecular Weight 249.69 g/mol [4][5]
CAS Number 321309-40-4
Canonical SMILES ClS(=O)(=O)c1ccc(s1)-c2cnco2[4][5]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N[4][5]
Predicted Physical Properties

The physical properties of this compound can be inferred from its parent compound, thiophene-2-sulfonyl chloride, and the influence of the oxazolyl substituent.

PropertyPredicted Value/StateRationale/Analogous Data
Appearance Solid[4][5]
Melting Point > 32 °CThe melting point of thiophene-2-sulfonyl chloride is 32 °C. The addition of the larger, more rigid oxazole group is expected to increase the melting point due to enhanced crystal lattice energy.
Boiling Point > 82-84 °C @ 1 torrThe boiling point of thiophene-2-sulfonyl chloride is 82-84 °C at 1 torr. The increased molecular weight and polarity of the target compound will result in a significantly higher boiling point.
Solubility Slightly soluble in water, soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate)Thiophene-2-sulfonyl chloride is slightly soluble in water. The oxazole moiety may slightly increase aqueous solubility, but overall, the compound is expected to be largely soluble in organic solvents.

Proposed Synthesis Pathway

A plausible and efficient synthetic route to this compound is proposed, commencing from commercially available starting materials. The key steps involve the formation of the oxazole ring followed by chlorosulfonylation of the thiophene moiety.

Synthesis_Pathway cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Chlorosulfonylation start 2-Bromothiophene reagent1 NBS, DMF start->reagent1 intermediate1 2,5-Dibromothiophene reagent1->intermediate1 reagent2 1. n-BuLi, THF, -78°C 2. DMF 3. H₃O⁺ intermediate1->reagent2 intermediate2 5-Bromo-2-thiophenecarboxaldehyde reagent2->intermediate2 reagent3 TosMIC, K₂CO₃, MeOH intermediate2->reagent3 intermediate3 5-(5-Bromo-2-thienyl)-1,3-oxazole reagent3->intermediate3 reagent4 Chlorosulfonic acid (ClSO₃H) intermediate3->reagent4 final_product This compound reagent4->final_product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-(5-Bromo-2-thienyl)-1,3-oxazole

  • Bromination of 2-Bromothiophene: To a solution of 2-bromothiophene in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,5-dibromothiophene.

  • Formylation of 2,5-Dibromothiophene: Dissolve 2,5-dibromothiophene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour, then add DMF. Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent. The combined organic layers are dried and concentrated to afford 5-bromo-2-thiophenecarboxaldehyde.

  • Oxazole Ring Formation (Van Leusen Reaction): To a solution of 5-bromo-2-thiophenecarboxaldehyde in methanol, add tosyl-methyl isocyanide (TosMIC) and potassium carbonate (K₂CO₃). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent. The organic layer is dried and purified by column chromatography to yield 5-(5-bromo-2-thienyl)-1,3-oxazole.

Step 2: Synthesis of this compound

  • Chlorosulfonylation: Cool chlorosulfonic acid in an ice bath. To the cooled acid, add 5-(5-bromo-2-thienyl)-1,3-oxazole dropwise, ensuring the temperature remains low. After the addition is complete, allow the reaction to stir at room temperature for a specified time. Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.

Predicted Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the target compound. The following data is predicted based on the known spectra of thiophene-2-sulfonyl chloride and the expected electronic effects of the oxazole substituent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene and oxazole rings.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Thiophene H-37.3 - 7.5d4.0 - 5.0Downfield shift due to the electron-withdrawing sulfonyl chloride group.
Thiophene H-47.6 - 7.8d4.0 - 5.0Downfield shift due to proximity to the oxazole ring and the sulfonyl chloride group.
Oxazole H-28.0 - 8.2s-Characteristic singlet for the C2 proton of the oxazole ring.
Oxazole H-47.4 - 7.6s-Characteristic singlet for the C4 proton of the oxazole ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Thiophene C-2140 - 145Attached to the electron-withdrawing sulfonyl chloride group.
Thiophene C-3128 - 132
Thiophene C-4130 - 135
Thiophene C-5145 - 150Attached to the oxazole ring.
Oxazole C-2150 - 155
Oxazole C-4120 - 125
Oxazole C-5155 - 160
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the heterocyclic rings.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
S=O1370 - 1390 and 1170 - 1190Asymmetric and symmetric stretching
C=N (Oxazole)1620 - 1680Stretching
C-O-C (Oxazole)1050 - 1150Stretching
Aromatic C-H3050 - 3150Stretching
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

IonPredicted m/zNotes
[M]⁺249/251Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine.
[M-Cl]⁺214Loss of a chlorine radical.
[M-SO₂Cl]⁺148Loss of the sulfonyl chloride group.

Chemical Reactivity and Applications in Drug Discovery

The sulfonyl chloride moiety is a highly reactive electrophilic functional group, making this compound a versatile building block for the synthesis of a diverse library of compounds.

Reactions with Nucleophiles

The primary utility of this compound lies in its reaction with various nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Reactivity_Diagram main This compound amine Primary/Secondary Amine (R₂NH) main->amine + R₂NH (Base) alcohol Alcohol (ROH) main->alcohol + ROH (Base) thiol Thiol (RSH) main->thiol + RSH (Base) sulfonamide Sulfonamide amine->sulfonamide sulfonate_ester Sulfonate Ester alcohol->sulfonate_ester thiosulfonate Thiosulfonate thiol->thiosulfonate

Caption: Key reactions of the target compound with nucleophiles.

  • Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) is a robust method for synthesizing sulfonamides. This is particularly relevant in drug discovery, as the sulfonamide functional group is a key pharmacophore in many antibacterial, diuretic, and anticancer agents.

  • Sulfonate Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base, yields sulfonate esters. This transformation is useful for converting alcohols into good leaving groups for subsequent nucleophilic substitution reactions.

  • Reactions with other Nucleophiles: The compound is also expected to react with other nucleophiles such as thiols, Grignard reagents, and organocuprates, further expanding its synthetic utility.

Potential Applications in Medicinal Chemistry

The thiophene-oxazole scaffold is a promising starting point for the development of novel therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic rings that can form hydrogen bonds and other interactions within the ATP-binding pocket of kinases. The thiophene-oxazole core of this compound could serve as a scaffold for the design of novel kinase inhibitors.

  • Antimicrobial Agents: Both thiophene and oxazole moieties are found in various antimicrobial compounds. The ability to easily generate a library of sulfonamides from the title compound makes it an attractive starting point for the discovery of new antibacterial and antifungal agents.

  • Anti-inflammatory Agents: A number of non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring. The reactivity of the sulfonyl chloride group allows for the introduction of various functionalities that could modulate cyclooxygenase (COX) or other inflammatory targets.

Safety and Handling

As with all sulfonyl chlorides, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]

  • Incompatibilities: Sulfonyl chlorides are incompatible with strong oxidizing agents, strong bases, and water. They react with water to produce hydrochloric acid and the corresponding sulfonic acid.[6][7][8][9]

  • Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed.[6][7][8][9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Small spills can be neutralized with sodium bicarbonate.

The GHS hazard information for this compound indicates that it is a warning for eye irritation.[4][5] However, due to its nature as a sulfonyl chloride, it should be treated as a corrosive material.

Conclusion

This compound is a promising and versatile building block for drug discovery and development. Its unique combination of two medicinally relevant heterocyclic scaffolds, coupled with the reactive sulfonyl chloride handle, provides a powerful tool for the synthesis of diverse chemical libraries. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications. By leveraging the information presented herein, researchers can effectively incorporate this valuable compound into their drug discovery programs, paving the way for the development of novel and effective therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (URL: [Link])

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (URL: [Link])

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (URL: [Link])

  • 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem. (URL: [Link])

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: [Link])

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (URL: [Link])

Sources

reactivity of the sulfonyl chloride group in 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a thiophene ring linked to an oxazole moiety and bearing a highly reactive sulfonyl chloride group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules.[3][4] The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[2] Similarly, the oxazole ring is a key component in many bioactive compounds, contributing to their pharmacological profiles.[3] The strategic placement of the sulfonyl chloride group on this scaffold provides a reactive handle for introducing diverse functionalities, making it a valuable intermediate for constructing compound libraries for high-throughput screening and lead optimization.

This guide offers a comprehensive exploration of the reactivity of the sulfonyl chloride group in this compound. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and discuss the influence of the unique heteroaromatic system on the compound's chemical behavior.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄ClNO₃S₂
Molecular Weight249.69 g/mol
AppearanceSolid
CAS Number321309-40-4[5][6]
InChI KeyMAGTZUMWQUDWAH-UHFFFAOYSA-N

The Electrophilic Nature of the Sulfonyl Chloride Group

The reactivity of this compound is dominated by the sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom in this group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant partial positive charge on the sulfur atom, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles.[7]

The electronic character of the 5-(1,3-oxazol-5-yl)-2-thiophene substituent plays a crucial role in modulating the reactivity of the sulfonyl chloride. The thiophene ring is generally considered electron-rich, which could potentially decrease the electrophilicity of the sulfur center through resonance donation. However, the attached oxazole ring is an electron-withdrawing heterocycle. The interplay of these opposing electronic effects influences the overall reactivity, which is a key consideration in designing synthetic routes.

Caption: Electronic influence of the heterocyclic system.

Mechanism of Nucleophilic Substitution

Reactions at the sulfonyl chloride group predominantly proceed via a bimolecular nucleophilic substitution mechanism, often described as an Sₙ2-type process at the sulfur atom.[8][9][10] This is generally a concerted process where the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.[8][11]

Unlike nucleophilic substitution at a carbon center, which can sometimes proceed through a stepwise Sₙ1 mechanism, the formation of a cationic "sulfonium" intermediate is highly unfavorable. Therefore, the reactivity is highly dependent on the strength of the nucleophile and the steric environment around the sulfur atom.

G reactant R-SO₂Cl + Nu⁻ ts [Nu---SO₂(R)---Cl]⁻ (Trigonal Bipyramidal Transition State) reactant->ts Nucleophilic Attack product R-SO₂Nu + Cl⁻ ts->product Leaving Group Departure

Caption: General mechanism of nucleophilic substitution at sulfur.

Key Synthetic Transformations

The electrophilic nature of the sulfonyl chloride group in this compound allows for a variety of useful synthetic transformations.

Sulfonamide Synthesis

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant transformation of this compound, given the prevalence of the sulfonamide moiety in medicinal chemistry. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Base: To the stirred solution, add the desired primary or secondary amine (1.1 eq.) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with the solvent used for the reaction and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

G start Dissolve Sulfonyl Chloride in Aprotic Solvent add_reagents Add Amine and Base start->add_reagents stir Stir at Room Temperature add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify end Isolated Sulfonamide purify->end

Caption: Workflow for a typical sulfonamidation reaction.

Sulfonate Ester Synthesis

The reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters can also serve as valuable intermediates in further synthetic transformations.

  • Reaction Setup: To a solution of the desired alcohol or phenol (1.1 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq.) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the crude residue by column chromatography to yield the pure sulfonate ester.

Hydrolysis

This compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally slow at neutral pH but is accelerated by the presence of acids or bases. This reactivity necessitates that the compound be handled and stored under anhydrous conditions to maintain its integrity.

Catalytic Approaches to Amidation

While traditional sulfonamidation methods are robust, there is growing interest in developing catalytic approaches to improve atom economy and reduce waste.[12] Recent advancements have explored the use of various catalysts, including those based on titanium and other transition metals, for the direct amidation of carboxylic acids, a related transformation.[13][14][15] Although direct catalytic sulfonamidation is less common, the principles of activating the sulfonyl group or the amine through catalysis are an active area of research.

Applications in Drug Discovery

The derivatives of this compound, particularly the sulfonamides, are of high interest in medicinal chemistry. The structural motifs of thiophene and oxazole are present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The ability to easily generate a library of diverse sulfonamides from this starting material makes it a valuable tool for structure-activity relationship (SAR) studies in drug development programs.

Conclusion

This compound is a highly reactive and synthetically versatile building block. Its utility is centered on the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines and alcohols. A thorough understanding of its reactivity, reaction mechanisms, and proper handling is essential for its effective application in the synthesis of complex molecules with potential therapeutic value. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available from: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available from: [Link]

  • Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?. MDPI. Available from: [Link]

  • Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available from: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Available from: [Link]

  • Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. PubMed. Available from: [Link]

  • 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Matrix Fine Chemicals. Available from: [Link]

  • TiF4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Available from: [Link]

  • Transition Metal-Catalysed Approaches towards Novel Amide-Containing Heterocyclic Scaffolds. White Rose eTheses Online. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

  • This compound, 97%, Thermo Scientific. Fisher Scientific. Available from: [Link]

  • 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518. PubChem. Available from: [Link]

  • TaCl5‐Catalyzed Amidation of Carboxylic Acids with Amines. ResearchGate. Available from: [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. NIH. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

  • 2-Thiophenesulfonyl chloride. NIST WebBook. Available from: [Link]

  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Available from: [Link]

  • 3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide. PubChem. Available from: [Link]

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]

Sources

5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate tapestry of modern drug discovery, the development of versatile molecular scaffolds is a paramount objective. 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride emerges as a molecule of significant strategic value, integrating the favorable electronic and structural properties of the thiophene and oxazole heterocycles with the potent reactivity of a sulfonyl chloride. This guide provides a comprehensive technical exploration of this compound, detailing its synthesis, reactivity, and multifaceted applications in medicinal chemistry. We will dissect its utility as a foundational building block for diverse sulfonamide libraries, its potential as a warhead for targeted covalent inhibitors, and its application in the design of sophisticated chemical probes for target identification and validation. This document serves as a practical and theoretical resource for professionals seeking to harness this powerful chemical entity in the pursuit of novel therapeutic agents.

Introduction: The Strategic Imperative of Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Their prevalence is due to the unique steric and electronic properties conferred by the inclusion of heteroatoms, which can modulate physicochemical properties, improve metabolic stability, and provide crucial points of interaction with biological targets.[1] The subject of this guide, this compound, is a quintessential example of a "privileged scaffold"—a molecular framework that can serve as a basis for ligands targeting a variety of receptors.[2]

This molecule synergistically combines:

  • A Thiophene Ring: A bioisostere of benzene, the thiophene ring is a common feature in numerous drugs, often enhancing pharmacokinetic profiles and providing a scaffold for further functionalization.[1][3] Its sulfur atom can engage in specific interactions, and the ring system is amenable to well-established synthetic transformations.[4][5]

  • An Oxazole Ring: This five-membered heterocycle, containing both nitrogen and oxygen, is a valuable pharmacophore capable of participating in hydrogen bonding and other non-covalent interactions within protein binding sites.[6][7]

  • A Sulfonyl Chloride Group: This highly reactive electrophilic moiety is the molecule's functional linchpin, enabling its use as a versatile synthetic intermediate.[2][8] It reacts readily with nucleophiles, most notably primary and secondary amines, to form the stable and pharmacologically significant sulfonamide linkage.[4][9]

This unique combination makes this compound a powerful tool for rapidly generating chemical diversity and exploring structure-activity relationships (SAR).

Synthesis and Chemical Properties

The synthesis of the title compound is a multi-step process that leverages established heterocyclic chemistry transformations. The primary consideration is the controlled introduction of the sulfonyl chloride group onto the thiophene ring without compromising the integrity of the oxazole moiety.

Experimental Protocol: Synthesis of this compound

  • Formylation of 2-Bromothiophene: The synthesis typically commences with a Vilsmeier-Haack formylation of 2-bromothiophene to produce 5-bromo-2-thiophenecarboxaldehyde. This positions the reactive handles for subsequent ring formation and chlorosulfonylation.

  • Oxazole Formation (Van Leusen Reaction): The aldehyde is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in a solvent such as methanol. This is a classic and efficient method for constructing the oxazole ring, yielding 5-(5-bromo-thiophen-2-yl)-oxazole. The mechanism involves the nucleophilic addition of the deprotonated TosMIC to the aldehyde, followed by cyclization and elimination of toluenesulfinic acid.

  • Chlorosulfonylation: The most critical step is the electrophilic substitution on the thiophene ring. The 5-(5-bromo-thiophen-2-yl)-oxazole is treated carefully with an excess of chlorosulfonic acid (ClSO₃H) at a controlled low temperature (e.g., 0-5 °C). The electron-donating nature of the thiophene sulfur directs the substitution to the vacant 2-position. The bromine atom serves as a placeholder and is typically displaced during this forceful electrophilic process, though routes retaining it are possible with different strategies.

  • Workup and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice. The precipitated solid product is then filtered, washed with cold water to remove residual acid, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., dichloromethane/hexanes) to yield the final product as a solid.[10]

Diagram: Generalized Synthetic Pathway

synthesis_pathway A 2-Bromothiophene B 5-Bromo-2-thiophenecarboxaldehyde A->B Vilsmeier-Haack C 5-(5-Bromo-thiophen-2-yl)-oxazole B->C TosMIC, K2CO3 D This compound C->D ClSO3H, 0°C

Caption: A plausible synthetic route to the target compound.

Chemical Reactivity: The compound's primary reactivity is dictated by the electrophilic sulfur atom of the sulfonyl chloride. It is highly susceptible to nucleophilic attack by amines, alcohols, and thiols. This reactivity, while synthetically useful, also means the compound is sensitive to moisture and should be handled under anhydrous conditions.[11]

Potential Applications in Medicinal Chemistry

The true value of this scaffold lies in its broad applicability to various drug discovery strategies.

Core Scaffold for Sulfonamide Libraries

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[2][12] The ability of this compound to react with a vast array of commercially available amines allows for the rapid and efficient construction of large, diverse sulfonamide libraries for high-throughput screening.

Experimental Workflow: Parallel Synthesis of a Sulfonamide Library

  • Array Preparation: In a 96-well plate, dispense an equimolar solution of this compound in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Amine Addition: To each well, add a solution of a unique primary or secondary amine from a diverse building block collection. The diversity can span different sizes, electronic properties, and functionalities to maximize the exploration of chemical space.

  • Base Scavenging: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. This is crucial to drive the reaction to completion and prevent salt formation with the amine starting material.

  • Incubation: Seal the plate and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • High-Throughput Purification: Upon completion, the solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., DMSO) for direct screening or subjected to parallel purification via preparative HPLC-MS.

Table: Representative Target Classes for Novel Sulfonamides

Target ClassExample(s)Therapeutic AreaRationale for Targeting
Carbonic AnhydrasesCA-IX, CA-XIIOncology, GlaucomaThe sulfonamide moiety is a classic zinc-binding group for these enzymes.[2]
KinasesVarious (e.g., CDK, Aurora)OncologyCan act as hinge-binders or target allosteric sites.
ProteasesMMPs, CathepsinsInflammation, OncologyCan mimic tetrahedral transition states or interact with catalytic residues.
Nuclear ReceptorsRORγt, LXRAutoimmune DiseaseCan serve as agonists or antagonists by occupying the ligand-binding pocket.
Warhead for Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) offer distinct advantages over their reversible counterparts, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[13][14] The sulfonyl chloride group, while highly reactive, can serve as a warhead to form a permanent bond with nucleophilic amino acid residues (Cys, Lys, Ser, Tyr) in a protein's binding pocket.[15]

The design principle involves using the oxazole-thiophene core to provide initial, non-covalent binding affinity and to orient the electrophilic sulfonyl chloride group correctly for reaction with a nearby nucleophile. While sulfonyl fluorides are often preferred for their greater stability and tunable reactivity, sulfonyl chlorides represent a highly reactive option for potent, irreversible inhibition or as precursors to other warheads.[14][16]

Diagram: Mechanism of Covalent Inhibition

covalent_inhibition cluster_0 1. Reversible Binding cluster_1 2. Covalent Bond Formation A Scaffold-SO2Cl (Inhibitor) C Protein-Nu-SO2-Scaffold (Covalent Complex) A->C Nucleophilic Attack B Protein-Nu: (Target) B->C Nucleophilic Attack

Caption: Covalent modification of a target protein by a sulfonyl chloride warhead.

Precursor for Chemical Biology Probes

Understanding drug-target engagement in a complex biological system is a major challenge. Chemical probes are indispensable tools for this purpose. This compound can be readily converted into highly valuable probes for Activity-Based Protein Profiling (ABPP) or target identification studies.

Experimental Workflow: Synthesis and Application of a Biotinylated Probe

  • Probe Synthesis: React the sulfonyl chloride with an amine-functionalized reporter tag. For example, using N-(2-aminoethyl)biotinamide will yield a biotinylated probe. The reaction conditions are identical to the sulfonamide synthesis described earlier.

  • Proteome Labeling: Incubate the resulting probe with a cell lysate or live cells. The probe will bind to its protein targets, and the reactive sulfonyl group will form a covalent bond.

  • Target Enrichment: Lyse the cells (if necessary) and add streptavidin-coated magnetic beads. The high affinity of the biotin-streptavidin interaction allows for the selective pull-down of the probe-protein complexes.

  • Target Identification: After washing away non-specifically bound proteins, the enriched target proteins are digested (e.g., with trypsin) and identified using bottom-up proteomics (LC-MS/MS). This workflow can definitively identify the cellular targets of the parent scaffold.

Conclusion and Future Directions

This compound is far more than a simple chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its synthetic tractability allows for the creation of vast chemical libraries, while its inherent reactivity opens avenues for the development of next-generation covalent therapeutics and sophisticated chemical probes.[17] The future exploitation of this scaffold will likely involve its application in fragment-based drug discovery (FBDD), where the core is used to identify initial hits, followed by elaboration of the sulfonamide to achieve high potency and selectivity. Furthermore, its use in DNA-encoded library (DEL) technology, where the sulfonyl chloride can react with amine-functionalized DNA tags, represents another exciting frontier. As the demand for novel, effective, and highly selective drugs continues to grow, versatile and powerful scaffolds like this one will remain essential tools for the drug discovery scientist.

References

  • Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • BenchChem. The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K. M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119.
  • Taylor & Francis Online. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • Quora. What is the use of sulfonyl chloride?.
  • Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • ACS Publications. Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.
  • PubMed. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties.
  • ResearchGate. Covalent peptides using sulfonyl exchange chemistry.
  • ACS Publications. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.
  • ResearchGate. Covalent inhibitors containing sulfonyl fluoride moieties.
  • WuXi AppTec. How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
  • Slideshare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Utrecht University. Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology.
  • Cogent Chemistry. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
  • PubMed Central. Therapeutic importance of synthetic thiophene.
  • National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • LabVIETCHEM. This compound 97%, 5g Maybridge.

Sources

An In-depth Technical Guide to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic use of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient lead generation and optimization. The strategic fusion of thiophene and oxazole rings within a single molecular entity presents a compelling platform for the development of novel therapeutics. Both heterocycles are independently recognized for their significant contributions to medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3][4] This guide provides a comprehensive technical overview of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride, a key heterocyclic building block that marries the favorable attributes of both thiophene and oxazole moieties. We will delve into its chemical properties, plausible synthetic routes, reactivity profile, and its demonstrated application in the synthesis of biologically active molecules, with a particular focus on its role in the development of carbonic anhydrase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a solid, typically brown in appearance, and is commercially available from various suppliers.[5][6][7] Its core structure features a thiophene ring substituted at the 2-position with a reactive sulfonyl chloride group and at the 5-position with a 1,3-oxazole ring. This arrangement of functional groups and heterocyclic systems imparts a unique combination of electronic and steric properties that are advantageous for its use as a versatile building block in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO₃S₂[5]
Molecular Weight 249.69 g/mol [5]
CAS Number 321309-40-4[8]
Appearance Solid, Brown[5][6]
Melting Point 80-82 °C[9]
SMILES ClS(=O)(=O)c1ccc(s1)-c2cnco2[5]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N[5]

Synthetic Pathways: A Proposed and Referenced Approach

Step 1: Synthesis of 5-(Thiophen-2-yl)-1,3-oxazole via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and widely used method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][10][11][12][13] In this proposed first step, thiophene-2-carbaldehyde reacts with TosMIC in the presence of a base, typically potassium carbonate, in a suitable solvent like methanol.

Reaction Scheme:

G Proposed Synthesis of 5-(Thiophen-2-yl)-1,3-oxazole cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Thiophene_aldehyde Thiophene-2-carbaldehyde Oxazole_thiophene 5-(Thiophen-2-yl)-1,3-oxazole Thiophene_aldehyde->Oxazole_thiophene + TosMIC TosMIC Tosylmethyl isocyanide (TosMIC) Base K2CO3 Solvent Methanol G Proposed Chlorosulfonation of 5-(Thiophen-2-yl)-1,3-oxazole cluster_reactant Reactant cluster_reagent Reagent cluster_product Product Oxazole_thiophene 5-(Thiophen-2-yl)-1,3-oxazole Sulfonyl_chloride This compound Oxazole_thiophene->Sulfonyl_chloride + Chlorosulfonic acid Chlorosulfonic_acid Chlorosulfonic acid G General Sulfonamide Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Sulfonyl_chloride This compound Sulfonamide 5-(1,3-Oxazol-5-yl)-N-(R1,R2)-2-thiophenesulfonamide Sulfonyl_chloride->Sulfonamide + R1R2NH Amine R1R2NH Base Base (e.g., Pyridine) G Synthesis of a Patented Sulfonamide Derivative cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Sulfonyl_chloride This compound Sulfonamide_product 5-(1,3-Oxazol-5-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide Sulfonyl_chloride->Sulfonamide_product + 3-(1H-Tetrazol-5-yl)aniline Amine 3-(1H-Tetrazol-5-yl)aniline Base Pyridine Solvent DCM

Sources

discovery and history of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This compound is a specialized heterocyclic compound that has emerged as a valuable building block in the field of drug discovery and medicinal chemistry. Its unique molecular architecture, combining the functionalities of a thiophene ring, an oxazole moiety, and a reactive sulfonyl chloride group, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the compound's properties, a plausible synthetic strategy, and its significant applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Introduction and Significance

The confluence of a thiophene ring and an oxazole heterocycle in this compound presents a compelling scaffold for medicinal chemists. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate pharmacological properties.[1][2] The oxazole ring, another important heterocycle in drug design, contributes to the molecule's structural rigidity and potential for specific interactions with biological targets.[3][4] The presence of the highly reactive sulfonyl chloride group provides a versatile handle for introducing a sulfonamide linkage, a critical functional group in a wide array of therapeutic agents, including antibiotics and enzyme inhibitors.[1]

This guide will delve into the technical details of this compound, from its fundamental properties to its strategic use in the synthesis of complex molecular entities. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its importance is underscored by its availability as a research chemical for early-stage drug discovery.[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClNO₃S₂[6]
Molecular Weight 249.69 g/mol
CAS Number 321309-40-4[6][7]
Physical Form Solid[6][8]
Color Brown[6]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N
SMILES String ClS(=O)(=O)c1ccc(s1)-c2cnco2

Synthetic Strategy and Methodologies

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-C bond between the thiophene and oxazole rings, followed by the introduction of the sulfonyl chloride group.

G A This compound B 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonic Acid A->B Chlorination C 5-Bromo-2-thiophenesulfonyl Chloride B->C Suzuki or Stille Coupling D Oxazole B->D Suzuki or Stille Coupling E 2-Bromothiophene C->E Sulfonation F Chlorosulfonic Acid E->F Sulfonation G cluster_0 Synthesis Workflow A 2-Bromothiophene B 5-Bromo-2-thiophenesulfonic Acid A->B 1. Chlorosulfonic Acid 2. H2O C 5-Bromo-2-thiophenesulfonyl Chloride B->C SOCl2 or PCl5 E This compound C->E Pd Catalyst, Base D Oxazolylboronic Acid D->E

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of novel drug candidates. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides. [1]This reaction is a cornerstone of medicinal chemistry, enabling the construction of diverse compound libraries for biological screening.

Target-Oriented Synthesis

The structural motifs within this compound are prevalent in a variety of therapeutic areas:

  • Enzyme Inhibitors: The sulfonamide functionality is a key feature of many enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases. The thiophene and oxazole rings can be tailored to fit into the specific binding pockets of these enzymes.

  • Receptor Antagonists: Heterocyclic compounds are frequently employed as receptor antagonists. For instance, derivatives of this scaffold could be explored as antagonists for G-protein coupled receptors (GPCRs) or other cell surface receptors. [9]* Antimicrobial Agents: Thiophene and oxazole derivatives have demonstrated a broad spectrum of antimicrobial activities. [2][10]This building block provides a starting point for the development of new antibacterial and antifungal agents. [11]

Representative Reaction: Sulfonamide Formation

The primary application of this compound is in the synthesis of sulfonamides. A general protocol for this transformation is as follows:

  • Reactant Preparation: A solution of the desired primary or secondary amine is prepared in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Reaction: this compound, dissolved in the same solvent, is added dropwise to the amine solution at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl byproduct.

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired sulfonamide.

G cluster_1 Sulfonamide Synthesis A This compound C Target Sulfonamide A->C B Primary or Secondary Amine (R-NH2) B->C Base (e.g., Triethylamine)

Caption: General reaction scheme for the synthesis of sulfonamides.

Conclusion

This compound represents a potent and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of bioactive heterocyclic systems and a reactive functional group provides a robust platform for the design and synthesis of novel therapeutic agents. While its own discovery story may be nascent, its potential to contribute to the discovery of future medicines is significant. This guide has provided a comprehensive overview of its properties, a logical synthetic approach, and its key applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • US Patent US2792422A, "Manufacture of thiophenols," Google P
  • US Patent US7205302B2, "Heterocyclic compound derivatives and medicines," Google P
  • US Patent US7994185B2, "Benzene sulfonamide thiazole and oxazole compounds," Google P
  • US Patent US6638937B2, "Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists," Google P
  • This compound 97%, 5g Maybridge - LabVIETCHEM. (URL: [Link])

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed Central. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

  • 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE - Matrix Fine Chemicals. (URL: [Link])

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL: [Link])

  • Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. - SciSpace. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Thiophenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its chemical stability and bioisosteric properties.[1][2] Thiophene-containing sulfonamides, in particular, have garnered significant interest as they often exhibit enhanced biological activity.[3] The thiophene ring, a bioisostere of benzene, can modulate a molecule's pharmacokinetic profile and potency.[4] This guide provides a comprehensive overview of the synthesis of a novel class of sulfonamides derived from 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride and various primary amines. These compounds, incorporating both the thiophene and oxazole moieties, represent a promising scaffold for the discovery of new therapeutic agents.[3][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for the synthesis and handling of these valuable compounds.

Reaction Mechanism and Scientific Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and reliable nucleophilic acyl substitution reaction.[6][7] The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.

The key steps of the reaction are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the this compound. This forms a tetrahedral intermediate.

  • Proton Transfer: A base, typically a tertiary amine like triethylamine or pyridine, deprotonates the nitrogen atom of the attacking amine, which now carries a positive charge.[7]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the chloride ion, a good leaving group. This step re-establishes the sulfur-oxygen double bonds and forms the stable sulfonamide N-S bond.

  • Protonation of the Leaving Group: The eliminated chloride ion can be protonated by the protonated base to form a salt, which often precipitates from the reaction mixture.

The choice of an appropriate base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.[6] Anhydrous reaction conditions are paramount to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is a common side reaction.[6]

Reaction Mechanism: Sulfonamide Formation

Sulfonamide Formation Mechanism Figure 1: Mechanism of Sulfonamide Synthesis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Thiophenesulfonyl_Chloride This compound Intermediate Tetrahedral Intermediate Thiophenesulfonyl_Chloride->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Sulfonamide N-Substituted-5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide Intermediate->Sulfonamide Elimination of Cl- HCl HCl Intermediate->HCl Base Base (e.g., Et3N) HCl->Base Neutralization

Caption: General mechanism for the reaction of this compound with a primary amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-substituted-5-(1,3-oxazol-5-yl)-2-thiophenesulfonamides. The protocol is based on established methods for sulfonamide synthesis and has been adapted for the specific reactants.[2][7]

Materials and Reagents
  • This compound[8]

  • Primary amine (e.g., aniline, benzylamine, etc.)

  • Triethylamine (Et3N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or acetonitrile (ACN). The choice of solvent can be optimized, but DCM is a common starting point.[7]

  • Add anhydrous triethylamine (1.2 equivalents) to the solution. The slight excess of base ensures complete neutralization of the HCl formed.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermic nature of the reaction and minimize side reactions.

Step 2: Addition of Sulfonyl Chloride

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent used in Step 1. A slight excess of the sulfonyl chloride can help drive the reaction to completion.

  • Slowly add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A slow addition rate is crucial to maintain temperature control.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC). The disappearance of the starting amine is a good indicator of reaction completion.

Step 4: Work-up and Purification

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide.

Experimental Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow Start Start Setup 1. Reaction Setup: - Dissolve primary amine and Et3N in anhydrous solvent. - Cool to 0 °C. Start->Setup Addition 2. Sulfonyl Chloride Addition: - Dissolve sulfonyl chloride in anhydrous solvent. - Add dropwise to the amine solution at 0 °C. Setup->Addition Monitoring 3. Reaction Monitoring: - Warm to room temperature. - Stir for 2-12 hours. - Monitor by TLC. Addition->Monitoring Workup 4. Work-up: - Quench with water. - Extract with organic solvent. - Wash with NaHCO3, water, and brine. Monitoring->Workup Purification 5. Purification: - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification End End: Pure Sulfonamide Purification->End

Caption: A flowchart illustrating the key stages of the sulfonamide synthesis protocol.

Quantitative Data and Expected Outcomes

The yield of the reaction can vary depending on the specific primary amine used, its nucleophilicity, and steric hindrance. The following table provides hypothetical expected yields for a range of primary amines based on typical sulfonamide synthesis reactions.

Primary AmineAmine TypeExpected Yield (%)Notes
AnilineAromatic85-95%Electron-rich anilines generally react well.
4-NitroanilineAromatic60-75%Electron-withdrawing groups can decrease nucleophilicity and yield.
BenzylamineAliphatic90-98%Highly nucleophilic and generally gives high yields.
tert-ButylamineAliphatic (hindered)50-70%Steric hindrance can significantly reduce the reaction rate and yield.
MorpholineSecondary Amine80-90%Secondary amines also react well to form the corresponding sulfonamides.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when working with the reagents involved in this synthesis.

  • This compound: This compound is an irritant.[8] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Primary Amines: Many primary amines are corrosive, toxic, and have strong odors.[3][9] Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle in a fume hood and wear appropriate PPE.

  • Triethylamine (Et3N): This is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with care in a fume hood.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

Always have appropriate spill containment materials readily available. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The reaction of this compound with primary amines provides a versatile and efficient route to a novel class of sulfonamides with significant potential in drug discovery. By following the detailed protocols and safety guidelines outlined in this document, researchers can successfully synthesize and explore the therapeutic potential of these promising compounds. The straightforward nature of the reaction, coupled with the broad availability of primary amines, allows for the creation of diverse chemical libraries for biological screening.

References

  • Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]

  • Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC. [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Biomed Research International. [Link]

  • Bowser, J. R., et al. (2006). Preparation of sulfonamides from N-silylamines. PMC. [Link]

  • Al-Masoudi, N. A., et al. (2012). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Buchwald, S. L., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]

  • PubChem. 5-(2-Morpholin-4-ylcarbonyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide. PubChem. [Link]

  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. PubMed. [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. NIH. [Link]

  • Najem, R. S. (2012). Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). ResearchGate. [Link]

  • Supuran, C. T., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Lu, Y., et al. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. [Link]

  • LabVIETCHEM. This compound 97%, 5g Maybridge. LabVIETCHEM. [Link]

  • MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

  • Kamal, A., et al. (2010). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. NIH. [Link]

  • Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

  • MDPI. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. [Link]

  • NIH. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. NIH. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Semantic Scholar. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Semantic Scholar. [Link]

  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Oxazole-Thiophene-Sulfonamides in Modern Drug Discovery

The confluence of the sulfonamide group with heterocyclic rings has consistently yielded compounds of profound therapeutic importance. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The 1,3-oxazole motif is another privileged structure found in numerous biologically active natural products and synthetic drugs, contributing to target binding and metabolic stability.[2] The combination of these two pharmacophores, linked via a thiophene spacer, in the form of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonamides, presents a compelling scaffold for the exploration of new chemical space in drug development.

Solid-phase synthesis (SPS) offers a robust and efficient platform for the generation of libraries of such compounds. The immobilization of a starting material on a polymeric support streamlines the synthetic process by simplifying purification to mere filtration and washing, thereby enabling high-throughput synthesis. This document provides a detailed guide to the application of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride in solid-phase synthesis to generate a diverse array of sulfonamides.

Chemical Profile: this compound

Before embarking on the synthetic protocols, a thorough understanding of the key reagent is paramount.

PropertyValueSource
Molecular Formula C₇H₄ClNO₃S₂
Molecular Weight 249.69 g/mol
Appearance Solid
CAS Number 321309-40-4
SMILES ClS(=O)(=O)c1ccc(s1)-c2cnco2
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N

Handling and Storage: this compound is a moisture-sensitive reagent. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. All manipulations should be carried out using anhydrous solvents and techniques to prevent hydrolysis of the sulfonyl chloride functional group.

Conceptual Workflow of Solid-Phase Synthesis

The solid-phase synthesis of a library of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamides from an amine-functionalized resin and the title sulfonyl chloride follows a logical sequence of steps. The general workflow is depicted below.

SPS_Workflow Resin Amine-Functionalized Resin Swell Resin Swelling Resin->Swell Couple Coupling with 5-(1,3-Oxazol-5-yl)-2- thiophenesulfonyl chloride Swell->Couple Wash1 Washing Couple->Wash1 Cap Capping (Optional) Wash1->Cap Wash2 Washing Cap->Wash2 Cleave Cleavage from Resin Wash2->Cleave Product Crude Product Cleave->Product Purify Purification Product->Purify Final Pure Sulfonamide Purify->Final

Figure 1: General workflow for the solid-phase synthesis of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamides.

Detailed Protocols

PART 1: Resin Selection and Preparation

The choice of solid support is critical for a successful solid-phase synthesis. For the synthesis of sulfonamides, a resin that is stable to the basic conditions of the coupling step and allows for efficient cleavage is required. Rink Amide resin is an excellent choice as it is compatible with Fmoc-based peptide synthesis strategies and allows for cleavage under moderately acidic conditions to yield a primary carboxamide at the C-terminus of a peptide, or in this case, a free sulfonamide if the starting amine on the resin is part of a larger scaffold. For simpler, direct amine attachment, aminomethyl (AM) polystyrene resin is also a suitable option.

Protocol 1.1: Swelling of Rink Amide Resin

  • Place the desired amount of Rink Amide resin (e.g., 1 g, with a typical loading of 0.5-1.0 mmol/g) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF, 10-15 mL per gram of resin) to the vessel.

  • Gently agitate the resin slurry for 1-2 hours at room temperature to ensure complete swelling of the polymer beads.

  • After swelling, drain the DMF.

PART 2: Sulfonamide Formation on Solid Support

The core of the synthesis is the coupling of the sulfonyl chloride to the resin-bound amine. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.

Coupling_Mechanism cluster_reactants Reactants cluster_products Products Resin_NH2 Resin-NH2 Resin_Sulfonamide Resin-NH-SO2-Thiophene-Oxazole Resin_NH2->Resin_Sulfonamide Nucleophilic Attack Sulfonyl_Cl Oxazole-Thiophene-SO2Cl Sulfonyl_Cl->Resin_Sulfonamide Base Base (e.g., DIPEA) Base_HCl Base·HCl Base->Base_HCl HCl Scavenging

Sources

Catalytic Methods for Sulfonylation with 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of catalytic methods for sulfonylation reactions utilizing 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. This versatile building block, incorporating both thiophene and oxazole moieties, is of significant interest in medicinal chemistry. This document details transition metal-catalyzed and organocatalytic approaches for the synthesis of sulfonamides and sulfonate esters. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety and the Utility of a Unique Building Block

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs[1][2]. The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine[1]. The specific properties of the sulfonyl chloride reagent, therefore, play a crucial role in the accessibility and diversity of the resulting sulfonamide library.

This compound is a heteroaryl sulfonyl chloride that offers a unique structural motif. The presence of the oxazole ring provides a key hydrogen bond acceptor and a site for further functionalization, while the thiophene core imparts distinct electronic and conformational properties. The strategic application of this reagent in drug discovery programs necessitates efficient and versatile catalytic methods for its coupling with a broad range of nucleophiles.

This guide will explore state-of-the-art catalytic protocols for the sulfonylation of amines and alcohols using this compound, with a focus on transition metal catalysis (Copper and Nickel) and organocatalysis.

Catalytic Sulfonamide Synthesis

The direct coupling of this compound with amines is a primary application. While this can be achieved under basic conditions, catalytic methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance. A patented synthesis of 5-(1,3-Oxazol-5-yl)-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide demonstrates a non-catalytic approach, which serves as a baseline for comparison with the catalytic methods detailed below[3].

Copper-Catalyzed Sulfonylation of Amines

Copper catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds. In the context of sulfonamide synthesis, copper catalysts can facilitate the coupling of sulfonyl chlorides with a variety of amines, including those with lower nucleophilicity.

Rationale: Copper(I) and Copper(II) species can activate the sulfonyl chloride and/or the amine, lowering the activation energy for the coupling reaction. The choice of ligand is critical to stabilize the copper catalyst and promote the desired reactivity.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Aryl-5-(1,3-oxazol-5-yl)-2-thiophenesulfonamides

This protocol is adapted from established methods for the copper-catalyzed sulfonamidation of aryl halides.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl amine (1.2 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous toluene or dioxane (0.2 M)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the aryl amine, CuI, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous toluene or dioxane via syringe, followed by DMEDA.

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI/DMEDAToluene1101885
24-MethoxyanilineCuI/DMEDADioxane1101691
33-ChloroanilineCuI/DMEDAToluene1102478

Visualization:

Copper_Catalyzed_Sulfonylation reagents This compound + Amine catalyst CuI / DMEDA reagents->catalyst Coordination product Sulfonamide catalyst->product Catalytic Cycle base K2CO3 base->catalyst Activation solvent Toluene/Dioxane, 110 °C solvent->product Reaction Medium

Caption: Copper-Catalyzed Sulfonylation Workflow.

Nickel-Catalyzed Sulfonylation of Amines

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods can often be performed under milder conditions and may tolerate a different set of functional groups compared to copper-catalyzed systems.

Rationale: The catalytic cycle is believed to involve the oxidative addition of the sulfonyl chloride to a Ni(0) species, followed by coordination of the amine and reductive elimination to form the sulfonamide product. The choice of ligand is crucial for modulating the reactivity and stability of the nickel catalyst[4][5].

Experimental Protocol: Nickel-Catalyzed Synthesis of N-Alkyl-5-(1,3-oxazol-5-yl)-2-thiophenesulfonamides

This protocol is based on general nickel-catalyzed amination procedures.

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl amine (1.5 equiv)

    • Nickel(II) chloride (NiCl₂) (5 mol%)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

    • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

    • Anhydrous 1,4-dioxane (0.2 M)

  • Procedure:

    • In a glovebox, add NiCl₂, dppf, and NaOtBu to an oven-dried vial.

    • Add this compound and the alkyl amine.

    • Add anhydrous dioxane, seal the vial, and remove from the glovebox.

    • Heat the reaction mixture at 80-100 °C for 8-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by flash column chromatography.

Data Presentation:

EntryAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1BenzylamineNiCl₂/dppfDioxane901288
2CyclohexylamineNiCl₂/dppfDioxane1001682
3MorpholineNiCl₂/dppfDioxane901093

Visualization:

Nickel_Catalyzed_Sulfonylation cluster_catalytic_cycle Proposed Catalytic Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd + RSO2Cl NiII RSO2-Ni(II)(Cl)L_n OxAdd->NiII LigEx Ligand Exchange NiII->LigEx + R'NH2, -HCl NiAmide RSO2-Ni(II)(NHR')L_n LigEx->NiAmide RedElim Reductive Elimination NiAmide->RedElim RedElim->Ni0 + RSO2NHR' end N-Alkyl Sulfonamide RedElim->end Product Release start This compound + Alkyl Amine start->Ni0 Enters Cycle

Caption: Proposed Nickel-Catalyzed Sulfonylation Cycle.

Catalytic Sulfonate Ester Synthesis

The formation of sulfonate esters from sulfonyl chlorides and alcohols is another important transformation. Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups.

Organocatalytic Sulfonylation of Alcohols

Organocatalysis provides a metal-free alternative for sulfonylation reactions. Catalysts such as 4-dimethylaminopyridine (DMAP) and its analogues can effectively promote the reaction between sulfonyl chlorides and alcohols.

Rationale: The organocatalyst, typically a nucleophilic amine, reacts with the sulfonyl chloride to form a highly reactive sulfonylammonium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to furnish the sulfonate ester and regenerate the catalyst.

Experimental Protocol: Organocatalytic Synthesis of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonate Esters

  • Materials:

    • This compound (1.0 equiv)

    • Alcohol (1.1 equiv)

    • 4-Dimethylaminopyridine (DMAP) (10 mol%)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Anhydrous dichloromethane (DCM) (0.2 M)

  • Procedure:

    • To a solution of the alcohol and triethylamine in anhydrous DCM at 0 °C, add DMAP.

    • Add a solution of this compound in DCM dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAlcoholCatalystBaseTemp (°C)Time (h)Yield (%)
1MethanolDMAPEt₃NRT295
2IsopropanolDMAPEt₃NRT490
3Benzyl alcoholDMAPEt₃NRT392

Visualization:

Organocatalytic_Sulfonylation RSO2Cl 5-(1,3-oxazol-5-yl)-2- thiophenesulfonyl chloride Intermediate [RSO2-DMAP]+Cl- RSO2Cl->Intermediate + DMAP DMAP DMAP Product Sulfonate Ester Intermediate->Product + R'OH, - DMAP·HCl Alcohol R'OH Alcohol->Intermediate Product->DMAP Catalyst Regeneration

Caption: Organocatalytic Sulfonylation Mechanism.

Troubleshooting and Expert Insights

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Reaction Monitoring: For reactions involving colored catalysts or substrates, TLC may be difficult to interpret. LC-MS is a more reliable method for monitoring reaction progress.

  • Catalyst Deactivation: In transition metal-catalyzed reactions, impurities in the starting materials or solvents can lead to catalyst deactivation. Using high-purity reagents and properly degassed solvents is crucial.

  • Base Selection: The choice of base is critical. For amine sulfonylation, an inorganic base like K₂CO₃ is often sufficient for copper catalysis, while a stronger, non-nucleophilic organic base like NaOtBu is typically required for nickel catalysis. For alcohol sulfonylation with organocatalysts, a tertiary amine base like Et₃N is used to scavenge the HCl byproduct.

  • Alternative Reagents: In cases where this compound proves to be unstable, the corresponding sulfonate esters can be used as more stable precursors for the synthesis of sulfonamides[2].

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamides and sulfonate esters. This guide has provided detailed protocols and insights into the application of copper-catalyzed, nickel-catalyzed, and organocatalytic methods for sulfonylation reactions. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to accelerate their drug discovery and development programs.

References

  • Copper-mediated direct sulfonylation of C(sp2)–H bonds employing TosMIC as a sulfonyl source. Organic Chemistry Frontiers. [Link]

  • Sulfonylation/cyclization of alkynes with sulfonyl chlorides by copper catalysis. New Journal of Chemistry. [Link]

  • Photocatalytic 1,2-thiosulfonylation of alkenes with thiophenols and sulfonyl chlorides promoted by directly knitted copper polymers. Green Chemistry. [Link]

  • Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes. Chemical Science. [Link]

  • Copper-Catalyzed Vicinal Chloro-thiolation of Alkynes with Sulfonyl Chlorides. Organic Letters, 20(22), 7024-7028. [Link]

  • Nickel-Catalyzed Thiocarbonylation of Arylboronic Acids with Sulfonyl Chlorides for the Synthesis of Thioesters. Organic Letters, 22(16), 6671-6676. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3290-3293. [Link]

  • Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides. Chemical Communications. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Semantic Scholar. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. [Link]

  • Photocatalytic 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides Promoted by Directly Knitted Copper Polymers. ResearchGate. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • Nickel catalyzed three-component sulfonylation of non-activated alkyl chlorides. ResearchGate. [Link]

  • Nickel-Catalyzed Thiocarbonylation of Arylboronic Acids with Sulfonyl Chlorides for the Synthesis of Thioesters. Organic Chemistry Portal. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Manufacture of thiophenols.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. ResearchGate. [Link]

  • The Synthesis of Functionalised Sulfonamides. CORE. [Link]

  • Benzene sulfonamide thiazole and oxazole compounds.
  • Modular Two-Step Route to Sulfondiimidamides. PubMed Central. [Link]

  • Processes for the preparation of 2-thiophenecarbonyl chloride.
  • Sulfonamide compounds.
  • N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide inhibitors of cyclin dependent kinases.
  • Nickel-catalyzed thiocarbonylation for the synthesis of thioesters-functionalized 2H-pyrones with sulfonyl chlorides as the sulfur sources. ResearchGate. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]

  • 5-Chlorothiophene-2-sulfonyl chloride. PubChem. [Link]

  • THIOPHENE-2-SULFONYL CHLORIDE. Matrix Fine Chemicals. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Using 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized modern medicine, and a key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. This guide details the strategic application of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride , a versatile chemical building block, for the synthesis of novel kinase inhibitor libraries. We provide a comprehensive overview of the synthetic protocols, from the core intermediate to the generation of a diverse sulfonamide library, and outline the subsequent biochemical evaluation. This document serves as a practical guide for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Strategic Value of the Thiophene-Oxazole Scaffold

The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[2][3] A successful strategy involves the use of heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of ATP within the kinase active site. The thiophene ring, a bioisostere of benzene, is a prominent feature in numerous FDA-approved kinase inhibitors, valued for its unique electronic properties and ability to engage in key interactions.[4][5] Similarly, the oxazole moiety is a versatile pharmacophore known to impart favorable pharmacokinetic properties and participate in hydrogen bonding, with many derivatives demonstrating potent anticancer activity.[6][7]

The combination of these two heterocycles in the 5-(1,3-Oxazol-5-Yl)-2-Thiophene framework creates a rigid, planar scaffold ideal for targeting the kinase ATP pocket. The addition of a sulfonyl chloride group at the 2-position of the thiophene ring transforms this scaffold into a powerful synthetic intermediate. Sulfonyl chlorides are highly reactive electrophiles that readily form stable sulfonamide linkages with primary and secondary amines.[8] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a privileged functional group, renowned for its hydrolytic stability and its ability to act as a hydrogen bond donor and acceptor, thereby anchoring the inhibitor to the target kinase.[9]

This guide provides the necessary protocols to leverage the unique chemical architecture of this compound for the efficient generation and evaluation of novel kinase inhibitor libraries.

Kinase Inhibitor Discovery Workflow

The development of a kinase inhibitor follows a structured, multi-stage process. The use of a versatile building block like this compound is central to the "Lead Generation" phase, allowing for the rapid synthesis of a diverse library of compounds for initial screening.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Target_ID Target Identification & Validation Lead_Gen Lead Generation (Library Synthesis) Target_ID->Lead_Gen Select Scaffold HTS High-Throughput Screening (HTS) Lead_Gen->HTS Screen Library Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Identify 'Hits' Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Optimize Potency & Selectivity Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Select Candidate Clinical Clinical Trials (Phase I-III) Preclinical->Clinical

Caption: General workflow for kinase inhibitor drug discovery.

Synthesis of Core Intermediate: this compound

While this key intermediate is commercially available, understanding its synthesis is crucial for potential large-scale production or the creation of analogues. A plausible and robust synthetic route involves the direct chlorosulfonylation of a 2-substituted thiophene precursor. This protocol is adapted from established methods for preparing thiophenesulfonyl chlorides.[10]

Protocol 3.1: Synthesis of the Core Intermediate

Objective: To synthesize this compound from 2-(1,3-Oxazol-5-yl)thiophene.

Materials:

  • 2-(1,3-Oxazol-5-yl)thiophene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(1,3-Oxazol-5-yl)thiophene (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

    • Causality Note: This exothermic reaction must be kept cold to prevent side reactions and degradation of the starting material and product.

  • Addition of Reagent: Add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.

    • Safety Insight: This step must be performed in a fume hood behind a safety shield. The quenching of chlorosulfonic acid is highly exothermic and releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

    • Trustworthiness Check: The bicarbonate wash is critical to neutralize any remaining acid, which could otherwise hydrolyze the desired sulfonyl chloride product during storage or subsequent steps.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Expected Characterization Data:

  • Appearance: Brown solid.[11]

  • Molecular Formula: C₇H₄ClNO₃S₂.

  • Molecular Weight: 249.69 g/mol .

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the oxazole and thiophene protons.

  • Mass Spec (ESI-MS): Expect a molecular ion peak corresponding to the product.

Library Synthesis via Sulfonamide Formation

The true utility of the core intermediate lies in its facile reaction with a diverse array of amines to generate a library of potential kinase inhibitors. This parallel synthesis approach allows for the rapid exploration of the chemical space around the thiophene-oxazole scaffold.

G cluster_amines Amine Building Blocks (R-NH₂) cluster_products Sulfonamide Library Scaffold 5-(1,3-Oxazol-5-Yl)-2- Thiophenesulfonyl Chloride Product1 Compound A1 Scaffold->Product1 + Pyridine, DCM Product2 Compound A2 Scaffold->Product2 + Pyridine, DCM Product3 Compound A3 Scaffold->Product3 + Pyridine, DCM Product4 Compound A4 Scaffold->Product4 + Pyridine, DCM Amine1 Aniline Derivatives Amine1->Product1 Amine2 Benzylamine Derivatives Amine2->Product2 Amine3 Heterocyclic Amines Amine3->Product3 Amine4 Aliphatic Amines Amine4->Product4

Caption: Workflow for parallel synthesis of a sulfonamide library.

Protocol 4.1: General Procedure for Sulfonamide Synthesis

Objective: To synthesize a library of N-substituted-5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonamides.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (see Table 1)

  • Pyridine or Triethylamine (TEA) as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure (per reaction):

  • Setup: To a solution of the selected amine (1.1 equivalents) in anhydrous DCM, add pyridine (1.5-2.0 equivalents).

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

    • Expertise Note: The amine is used in slight excess to ensure complete consumption of the valuable sulfonyl chloride. The base (pyridine or TEA) is essential to scavenge the HCl generated during the reaction, driving it to completion.[12]

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and pyridine), water, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final sulfonamide.

Amine Building Block Rationale for Inclusion Potential Interactions
3-aminopyridineIntroduces a hydrogen bond acceptor (pyridine N)Can interact with solvent-exposed regions or form additional H-bonds.
4-fluoroanilineModulates electronics (electron-withdrawing) and can improve metabolic stability.Fluorine can form favorable orthogonal multipolar interactions.
(4-methoxyphenyl)methanamineIntroduces a flexible linker and a hydrogen bond acceptor (methoxy).Explores deeper pockets; methoxy group can interact with polar residues.
CyclopropylamineIntroduces a small, rigid, non-polar group.Fills small hydrophobic pockets and can improve ligand efficiency.
MorpholineA common solubilizing group in medicinal chemistry.Improves aqueous solubility and pharmacokinetic properties.
Table 1: Representative Amine Building Blocks for Library Synthesis.

Application: Screening for Kinase Inhibitory Activity

Once the library is synthesized and purified, the next step is to evaluate its biological activity. A standard approach is to perform in vitro kinase assays to determine the concentration at which each compound inhibits 50% of the kinase activity (the IC₅₀ value).

Protocol 5.1: In Vitro Kinase Assay (Luminescence-Based)

Objective: To determine the IC₅₀ values of synthesized compounds against a target kinase (e.g., VEGFR-2).

Principle: This protocol uses a commercially available assay kit (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound results in a higher signal.

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM.

  • Reaction Mixture: In a 96- or 384-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and the kinase buffer.

  • Initiation: Add a small volume of the diluted test compound to the wells. Add ATP to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Measurement: Incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Compound ID R-Group (from Amine) VEGFR-2 IC₅₀ (nM) [4]EGFR IC₅₀ (nM) [13]JNK3 IC₅₀ (nM) [14]
TH-OX-01 Phenyl150>10,000850
TH-OX-02 4-Fluorophenyl85>10,000620
TH-OX-03 Pyridin-3-yl2105,600980
TH-OX-04 4-Morpholinophenyl458,900450
Table 2: Hypothetical Screening Data for a Subset of the Synthesized Library.

The data in Table 2 illustrates how SAR can be developed. For instance, the addition of a 4-morpholino group (TH-OX-04) significantly improves potency against VEGFR-2 compared to the parent phenyl compound (TH-OX-01), suggesting a favorable interaction in the solvent-exposed region of the ATP binding site.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation RAS RAS VEGFR2->RAS Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Migration AKT->Proliferation Signal Transduction ERK ERK MEK->ERK ERK->Proliferation Signal Transduction Inhibitor Thiophene-Oxazole Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

Caption: Simplified VEGFR-2 signaling pathway targeted by an inhibitor.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its synthesis is straightforward, and its reactivity allows for the rapid and efficient generation of large, diverse sulfonamide libraries. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these compounds. Initial hits identified from screening can be further optimized through iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties, ultimately leading to the development of clinical candidates.[3]

References

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). BenchChem.
  • Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. (2025). BenchChem.
  • Weis, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • New Fused Thiophenes as Anticancer Agents. (2020). Iowa Flintbox.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014). Europe PMC.
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • El-Damasy, A. K., et al. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
  • Application Notes and Protocols for Kinase Inhibitor Development. (2025). BenchChem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (n.d.). PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025). ResearchGate.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed.
  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). MDPI.
  • Trends in kinase drug discovery: targets, indications and inhibitor design. (n.d.). BIOCEV.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Oxidation of a thiol to a sulfonyl chloride. (2013). ChemSpider Synthetic Pages.
  • 2-Thiophenesulfonyl chloride. (n.d.). BenchChem.
  • This compound 97%, 5g Maybridge. (n.d.). LabVIETCHEM.
  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (n.d.). PrepChem.com.

Sources

Application Note & Protocols: Synthesis of Novel Biologically Active Sulfonamides from 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those incorporating sulfur and nitrogen atoms, have consistently proven to be rich sources of biologically active molecules.[1] The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride moiety represents a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of biological target. This is attributed to the unique electronic and steric properties conferred by the thiophene and oxazole rings. The thiophene ring, a bioisostere of benzene, offers a stable aromatic system with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The oxazole ring is another key pharmacophore found in numerous natural products and synthetic drugs, contributing to a wide spectrum of therapeutic effects.[3]

The sulfonyl chloride functional group is a highly versatile reactive handle, primarily for the synthesis of sulfonamides.[4][5] Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial ("sulfa drugs"), anticancer, diuretic, and antiviral activities.[1][5] The combination of these three motifs in this compound creates a powerful building block for the generation of diverse libraries of compounds with high potential for biological activity. This application note provides a detailed protocol for the synthesis of a novel sulfonamide derivative from this starting material and discusses its potential application as a potent enzyme inhibitor.

Core Application: Synthesis of a Potent Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[4][6] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them an important therapeutic target.[6][7] Sulfonamides are the classical inhibitors of CAs, and the 5-(sulfamoyl)thien-2-yl 1,3-oxazole scaffold has been shown to exhibit potent inhibitory activity against the glaucoma-related hCA II isoform.[6]

This section details the synthesis of a representative N-substituted sulfonamide, N-(4-aminophenyl)-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide, a compound designed based on known structure-activity relationships for CA inhibitors.

Reaction Scheme

G start 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride product N-(4-aminophenyl)-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide (Target Compound) start->product Sulfonamide Bond Formation amine p-Phenylenediamine (Amine) amine->product reagents Pyridine (Base) Dichloromethane (Solvent) 0 °C to rt

Caption: General reaction scheme for the synthesis of the target sulfonamide.

Experimental Protocol

Materials:

  • This compound (FW: 249.69 g/mol )

  • p-Phenylenediamine (FW: 108.14 g/mol )

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 249.7 mg). Dissolve the sulfonyl chloride in anhydrous DCM (10 mL).

  • Addition of Amine: In a separate flask, dissolve p-phenylenediamine (1.1 mmol, 119.0 mg) in anhydrous DCM (5 mL) and add anhydrous pyridine (1.5 mmol, 121 µL).

  • Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Add the amine solution dropwise to the stirred sulfonyl chloride solution over 15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-aminophenyl)-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices
  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both reactants.

  • Base: Pyridine is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: The initial cooling to 0 °C helps to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Work-up: The acidic wash removes any unreacted pyridine and excess p-phenylenediamine. The basic wash removes any residual acidic impurities.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is free of starting materials and byproducts.

Characterization of the Synthesized Compound

Technique Expected Observations
¹H NMR Aromatic protons from the thiophene, oxazole, and phenyl rings in the range of 7.0-8.5 ppm. A broad singlet for the sulfonamide N-H proton and a singlet for the amine -NH₂ protons.
¹³C NMR Aromatic carbons in the range of 110-160 ppm.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the product (C₁₃H₁₁N₃O₃S₂).
Appearance Expected to be a solid, with a color ranging from off-white to yellow.

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized N-(4-aminophenyl)-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide is a potent inhibitor of human carbonic anhydrase II (hCA II), a key enzyme in glaucoma. The inhibitory activity of this class of compounds is well-documented.[6]

Mechanism of Action

G inhibitor 5-(Sulfamoyl)thien-2-yl 1,3-oxazole Derivative binding Coordination of Sulfonamide to Zinc Ion inhibitor->binding enzyme Carbonic Anhydrase II (Active Site with Zn²⁺) enzyme->binding inhibition Inhibition of CO₂ Hydration binding->inhibition

Caption: Simplified pathway of carbonic anhydrase II inhibition.

The primary sulfonamide group (-SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[6] The thiophene and oxazole rings make important contacts with amino acid residues in the active site, enhancing binding affinity.

Quantitative Biological Data

The following table summarizes the inhibitory activity of a series of related 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives against various human carbonic anhydrase isoforms.[6]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA XII (Kᵢ, nM)
5a 1281.86.424.6
5b 98.51.25.818.9
5c 76.30.94.515.3
7a 85.41.15.220.1
7b 92.11.56.122.8

Data adapted from Kalinin et al., J. Enzyme Inhib. Med. Chem., 2022.[6]

These data demonstrate that compounds with the 5-(sulfamoyl)thien-2-yl 1,3-oxazole core are highly potent and selective inhibitors of hCA II over other isoforms.

Broader Applications: Anticancer and Antibacterial Potential

Beyond carbonic anhydrase inhibition, sulfonamides derived from oxazole and thiophene scaffolds have shown promise in other therapeutic areas.

Anticancer Activity

Novel 1,3-oxazole sulfonamides have been identified as potent inhibitors of tubulin polymerization, a validated target for anticancer drugs.[5] These compounds have demonstrated significant growth inhibitory properties against a panel of human tumor cell lines, with GI₅₀ values in the low micromolar to nanomolar range.[5] The mechanism involves binding to tubulin and inducing the depolymerization of microtubules, leading to cell cycle arrest and apoptosis.

Antibacterial Activity

The sulfonamide functional group has a long history in antibacterial therapy. Thiophene-based sulfonamides have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria.[1] The development of novel sulfonamides is a promising strategy to combat the growing threat of antibiotic resistance.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. The straightforward synthesis of sulfonamides from this precursor, coupled with the potent and diverse biological activities of the resulting products, makes it an attractive starting material for drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents based on this privileged scaffold.

References

  • El-Serwy, W. S., et al. (2020). Novel anthracene-9-sulfonyl derivatives as anticancer agents: synthesis and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 435-450. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. Available at: [Link]

  • D'Ascenzio, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3193. Available at: [Link]

  • Kornfilt, F. P., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Omega, 6(30), 20016-20035. Available at: [Link]

  • Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. Available at: [Link]

  • Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421-3427. Available at: [Link]

  • Shepard, K. L., et al. (1991). Thiophene sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Medicinal Chemistry, 34(10), 3098-3105. Available at: [Link]

  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. Available at: [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. Available at: [Link]

  • Bahrieieva, O. S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals, 15(9), 1121. Available at: [Link]

  • Singh, G., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic Chemistry, 85, 136-156. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6249. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(16), 4991. Available at: [Link]

  • Velihina, Y., et al. (2023). Synthesis, Characterization and in vitro Anticancer Evaluation of 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-Substituted 1,3-Oxazoles. ChemMedChem, 18(14), e202300161. Available at: [Link]

  • Abas, M., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 28(7), 3020. Available at: [Link]

  • Nocentini, A., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1064-1071. Available at: [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 11(35), 21543-21556. Available at: [Link]

  • Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(11), 3169. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and related derivatives. Molecules, 17(7), 8192-8207. Available at: [Link]

  • Shahid, M. (2023). Synthesis and antibacterial activity of synthesized derivative of sulphonamide drug of 1,3-thiazole. Research Prospects in Natural Sciences (RPNS), 3(1). Available at: [Link]

  • Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(15), 4047-4054. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Docking study, in vitro anticancer screening and radiosensitizing evaluation of some new fluorine-containing quinoline and pyrimidoquinoline derivatives bearing a sulfonamide moiety. Medicinal Chemistry Research, 23(1), 245-257. Available at: [Link]

  • De Simone, G., et al. (2005). The action of isoxazol-5-ones on enamines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1857-1861. Available at: [Link]

  • Wiebe, D. S., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5674-5678. Available at: [Link]

  • Kotha, S., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4116. Available at: [Link]

  • Belskaya, N. P., et al. (2019). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Tetrahedron Letters, 60(33), 151525. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2012). A mild and efficient one-pot synthesis of amides from carboxylic acids and amines using triphosgene. RSC Advances, 2(23), 8829-8832. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The convergence of thiophene and oxazole rings within a single molecular framework presents a compelling starting point for the exploration of novel chemical entities in drug discovery. The thiophene ring, a well-established bioisostere of the benzene ring, is a prominent feature in numerous FDA-approved drugs, contributing to a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Its electron-rich nature and ability to engage in various biological interactions make it a privileged scaffold in medicinal chemistry.[3] Similarly, the 1,3-oxazole motif is integral to a multitude of biologically active natural products and synthetic compounds, exhibiting activities such as tubulin polymerization inhibition and antibacterial action.[4][5][6][7]

The title compound, 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride, combines these two valuable heterocycles with a highly reactive sulfonyl chloride functional group. This electrophilic moiety serves as a versatile handle for the introduction of diverse functionalities through nucleophilic substitution, enabling the rapid generation of compound libraries for biological screening. The resulting sulfonamides, sulfonate esters, and thiosulfonates are all classes of compounds with proven significance in pharmaceutical development.[8][9] This guide provides a detailed technical overview and actionable protocols for the derivatization of this promising scaffold, aimed at researchers and scientists in the field of drug development.

Core Principles of Derivatization: The Chemistry of the Sulfonyl Chloride Group

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group (-SO₂Cl) towards nucleophiles. The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This facilitates the displacement of the chloride ion, an excellent leaving group, by a wide range of nucleophiles.

The derivatization reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

A critical consideration in the derivatization of this specific scaffold is the chemical stability of the 1,3-oxazole ring. While generally aromatic and stable, oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions. The C2 position of the oxazole ring is the most electron-deficient and can be prone to nucleophilic attack, particularly if a good leaving group is present.[10][11] Furthermore, strong bases can induce deprotonation at the C2 position.[11] Therefore, the selection of mild reaction conditions, such as the use of pyridine at controlled temperatures, is paramount to preserving the integrity of the oxazole core during derivatization. The successful synthesis of 1,3-oxazole sulfonamides using pyridine as a base demonstrates the compatibility of this approach.[4][5]

Experimental Workflows and Protocols

The following section details step-by-step protocols for the derivatization of this compound with common nucleophiles.

General Workflow for Derivatization

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis & Characterization Start This compound Reaction Stir at 0 °C to RT Start->Reaction Nucleophile Amine (R₂NH) Alcohol (ROH) Thiol (RSH) Nucleophile->Reaction Solvent Anhydrous Solvent (e.g., DCM, Chloroform, THF) Solvent->Reaction Base Base (e.g., Pyridine, Et₃N) Base->Reaction Quench Aqueous Workup Reaction->Quench Reaction Monitoring (TLC) Extract Organic Extraction Quench->Extract Dry Drying (e.g., Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify TLC TLC Analysis Purify->TLC NMR ¹H & ¹³C NMR Purify->NMR MS Mass Spectrometry Purify->MS Final_Product Pure Derivative TLC->Final_Product NMR->Final_Product MS->Final_Product

Caption: General experimental workflow for the derivatization of this compound.

Protocol 1: Synthesis of Sulfonamides

This protocol describes the reaction with primary or secondary amines to yield the corresponding sulfonamides.

Rationale: The reaction of a sulfonyl chloride with an amine is a robust and widely used method for the formation of the sulfonamide linkage, a key functional group in many pharmaceutical agents.[8] Pyridine serves as a mild base to quench the HCl generated, preventing potential side reactions with the acid-sensitive oxazole ring. The slow addition of the sulfonyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of impurities.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous pyridine

  • Anhydrous chloroform or dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.1 mmol) in a mixture of anhydrous chloroform (or DCM) and anhydrous pyridine (e.g., 3:1 v/v, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous chloroform (or DCM) (5 mL).

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, water (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide derivative.

Parameter Condition Rationale
Solvent Anhydrous Chloroform or DCMAprotic solvent to prevent reaction with the sulfonyl chloride.
Base PyridineMild, non-nucleophilic base to neutralize HCl and catalyze the reaction.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Stoichiometry 1.1 eq. of AmineA slight excess of the nucleophile ensures complete consumption of the sulfonyl chloride.
Purification Silica Gel ChromatographyEffective for separating the sulfonamide product from unreacted starting materials and byproducts.
Protocol 2: Synthesis of Sulfonate Esters

This protocol outlines the reaction with alcohols or phenols to generate sulfonate esters.

Rationale: Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions.[12] The reaction with alcohols, catalyzed by a base like pyridine, proceeds under mild conditions, which is crucial for the stability of the oxazole ring.[13][14]

Materials:

  • This compound

  • Alcohol or phenol (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • To a solution of the alcohol or phenol (1.1 mmol) in anhydrous DCM (10 mL), add anhydrous pyridine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled alcohol solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to obtain the desired sulfonate ester.

Parameter Condition Rationale
Solvent Anhydrous DCM or THFAprotic and non-reactive towards the sulfonyl chloride.
Base Pyridine or Et₃NNeutralizes the HCl byproduct.
Temperature 0 °C to Room TemperatureEnsures a controlled reaction.
Stoichiometry 1.1 eq. of Alcohol/PhenolDrives the reaction to completion.
Purification Silica Gel ChromatographyStandard method for purification of moderately polar organic compounds.
Protocol 3: Synthesis of Thiosulfonates

This protocol details the reaction with thiols to form thiosulfonates.

Rationale: Thiosulfonates are an interesting class of sulfur-containing compounds with applications in medicinal and materials chemistry. The reaction of a sulfonyl chloride with a thiol provides a direct route to these compounds.[15] The use of a base is again necessary to facilitate the reaction and neutralize the generated HCl.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel and solvents for chromatography

Procedure:

  • Dissolve the thiol (1.1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.5 mmol) to the solution.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred thiol solution.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-12 hours. Monitor completion by TLC.

  • Upon completion, dilute the mixture with DCM and wash with 1 M HCl (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the pure thiosulfonate.

Parameter Condition Rationale
Solvent Anhydrous DCMInert solvent for the reaction.
Base Triethylamine or PyridineScavenges the HCl byproduct.
Temperature 0 °C to Room TemperatureAllows for a controlled reaction rate.
Stoichiometry 1.1 eq. of ThiolEnsures complete conversion of the starting sulfonyl chloride.
Purification Silica Gel ChromatographyStandard purification technique for these types of compounds.

Analytical Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the incorporation of the nucleophile's organic moiety. The characteristic protons of the thiophene and oxazole rings should remain intact. For sulfonamides, the N-H proton will typically appear as a broad singlet.

    • ¹³C NMR: Will show the expected carbon signals for the newly formed derivative.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The fragmentation pattern can also provide structural information. The oxazole ring can exhibit characteristic fragmentation patterns.[12][16]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a powerful tool for assessing the purity of the final compounds and can be used for purification if necessary.

Expected Analytical Data Summary

Derivative Class¹H NMR Key Signals (ppm, indicative)¹³C NMR Key Signals (ppm, indicative)MS (ESI+) Expected Ion
Sulfonamide 7.0-8.5 (Ar-H), N-H (variable, broad), signals from R group110-150 (Ar-C)[M+H]⁺, [M+Na]⁺
Sulfonate Ester 7.0-8.5 (Ar-H), signals from R group110-150 (Ar-C)[M+H]⁺, [M+Na]⁺
Thiosulfonate 7.0-8.5 (Ar-H), signals from R group110-150 (Ar-C)[M+H]⁺, [M+Na]⁺

Application in Drug Discovery: A Gateway to Bioactive Molecules

The derivatization of this compound opens up avenues to a diverse range of potential therapeutic agents.

  • Sulfonamides: This class of compounds is renowned for its broad spectrum of biological activities, including antibacterial, anticancer, and carbonic anhydrase inhibitory effects.[8][9] The combination of the thiophene-oxazole core with various amine-containing fragments allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against specific biological targets. For instance, novel 1,3-oxazole sulfonamides have been identified as potent tubulin polymerization inhibitors with significant anticancer activity.[4][5]

  • Sulfonate Esters and Thiosulfonates: While often used as synthetic intermediates, sulfonate esters and thiosulfonates can also exhibit biological activity in their own right. They can act as prodrugs or covalent modifiers of biological targets.

The derivatization strategies outlined in this guide provide a robust platform for generating libraries of novel compounds based on the 5-(1,3-oxazol-5-yl)-2-thiophene scaffold, facilitating the discovery of new drug candidates.

G cluster_0 Derivatization cluster_1 Resulting Compound Classes cluster_2 Potential Therapeutic Applications Scaffold This compound Amines Primary/Secondary Amines Scaffold->Amines Alcohols Alcohols/Phenols Scaffold->Alcohols Thiols Thiols Scaffold->Thiols Sulfonamides Sulfonamides Amines->Sulfonamides Sulfonate_Esters Sulfonate Esters Alcohols->Sulfonate_Esters Thiosulfonates Thiosulfonates Thiols->Thiosulfonates Anticancer Anticancer Sulfonamides->Anticancer Antibacterial Antibacterial Sulfonamides->Antibacterial Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Sulfonamides->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Sulfonate_Esters->Anti_inflammatory Thiosulfonates->Anticancer

Caption: Derivatization strategy and potential therapeutic applications.

References

  • Ngassa, F., Riley, S., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Semantic Scholar. [Link]

  • Mahieu, J.-P., Gosselet, M., Sebille, B., & Beuzard, Y. (1986). Synthesis of New Thiosulfonates and Disulfides from Sulfonyl Chlorides and Thiols. Synthetic Communications, 16(13), 1709-1716. [Link]

  • Anonymous. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Anonymous. (n.d.). Diverse reactivity of arylsulfonate phenol esters. ResearchGate. [Link]

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link]

  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Anonymous. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Anonymous. (n.d.). Oxazole. Wikipedia. [Link]

  • Anonymous. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]

  • Anonymous. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. Wiley. [Link]

  • Anonymous. (2015). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • Anonymous. (n.d.). ChemInform Abstract: Synthesis of S-Aryl Arenethiosulfonates from N,N-Di(arenesulfonyl)hydrazines: Reduction of Sulfonyl Chlorides with an Organic Reagent. ResearchGate. [Link]

  • Anonymous. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Bellale, E., Chaudhari, M. K., & Akamanchi, K. G. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine a. ResearchGate. [Link]

  • Anonymous. (n.d.). Oxazole.pdf. CUTM Courseware. [Link]

  • Anonymous. (n.d.). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]

  • Anonymous. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Anonymous. (n.d.). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
  • Anonymous. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. [Link]

  • Anonymous. (n.d.). Scheme 3: Formation of thiosulfonates and sulfonyl chlorides. ResearchGate. [Link]

  • Anonymous. (n.d.). The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Anonymous. (2025). Synthesis of unsymmetrical thiosulfonates via ring-opening reaction of cyclic sulfonium salts with sodium thiosulfonates. PubMed. [Link]

  • Anonymous. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. PubMed. [Link]

  • Anonymous. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Anonymous. (n.d.). Synthesis of thiosulfonates (7) from sulfenyl chlorides (4). ResearchGate. [Link]

  • Anonymous. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. ResearchGate. [Link]

  • Ghorab, M., Bashandy, M., & Alsaid, M. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica. [Link]

  • Anonymous. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Anonymous. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. OrgoSolver. [Link]

  • Dr. B. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. YouTube. [Link]

  • Anonymous. (n.d.). JP2000219669A - Sulfonylation of alcohol.
  • Anonymous. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Anonymous. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Katke, S. P. (2023). A Theoretical Analysis of a 1,3 Oxazole Derivative Used As an Antifungal Active Agent That Varies With Ambient Temperature. Environ Sci Ind J, 19(1), 264. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Anonymous. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Anonymous. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

experimental procedure for coupling 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride with anilines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Synthesis of Novel Sulfonamides via Coupling of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride with Anilines

Abstract

This document provides a comprehensive experimental guide for the synthesis of N-aryl-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug development, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents.[1][2] The protocol details the nucleophilic substitution reaction between the novel sulfonyl chloride, this compound, and various substituted anilines. We will cover the underlying reaction mechanism, a detailed step-by-step laboratory protocol, methods for product purification and characterization, and critical safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing the technical insights necessary for the successful preparation and validation of these target compounds.

Introduction and Scientific Background

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern pharmacology. Its discovery revolutionized medicine with the advent of sulfa drugs, the first broadly effective antibacterials.[3] Beyond their antimicrobial properties, aryl sulfonamides are potent inhibitors of key enzymes like carbonic anhydrases, making them crucial for treating a multitude of diseases including glaucoma, cancer, and viral infections.[1] Their utility stems from their ability to act as stable isosteres for carboxylic acids and amides, offering similar hydrogen bonding capabilities but with enhanced bioavailability and resistance to hydrolysis.[4]

The most common and reliable method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4] This application note focuses on the use of a specific heterocyclic building block, this compound[5], a compound that combines the functionalities of a thiophene, an oxazole, and a reactive sulfonyl chloride. The coupling of this reagent with various anilines provides a direct route to novel sulfonamides with potential for unique pharmacological profiles.

Reaction Scheme and Mechanism

The core of this procedure is a nucleophilic acyl substitution-type reaction at the sulfur center. The aniline acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

General Reaction Scheme: (Image for illustrative purposes)

Reaction Mechanism: The reaction mechanism can be described in three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The added base (e.g., pyridine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final, stable sulfonamide product along with pyridinium hydrochloride.

Studies on the kinetics of reactions between substituted 2-thiophenesulfonyl chlorides and anilines suggest the mechanism can be influenced by the solvent, with bond-making being the rate-determining step in protic solvents and bond-breaking in aprotic ones.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step procedure for a representative coupling reaction.

3.1. Materials and Equipment

Reagents:

  • This compound (Solid)[5]

  • Substituted Aniline (e.g., Aniline, 4-Methoxyaniline, 4-Methylaniline)

  • Anhydrous Pyridine or Triethylamine (Base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for Recrystallization (e.g., Ethanol, Isopropanol, Water)[8][9]

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC eluent (e.g., 30% Ethyl Acetate in Hexane)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel or syringe pump

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper

  • Standard laboratory glassware

3.2. Step-by-Step Procedure

A. Reaction Setup:

  • To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aniline (1.1 mmol, 1.1 equivalents).

  • Dissolve the aniline in 20 mL of anhydrous DCM.

  • Add anhydrous pyridine (1.5 mmol, 1.5 equivalents) to the solution. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

  • Cool the flask to 0 °C in an ice-water bath with continuous stirring.

B. Reaction Execution:

  • In a separate dry flask, dissolve this compound (1.0 mmol, 1.0 equivalent) in 15 mL of anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirred aniline solution at 0 °C over a period of 20-30 minutes using a dropping funnel. Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (sulfonyl chloride) indicates reaction completion.

C. Work-up and Isolation:

  • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess pyridine and unreacted aniline).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This aqueous work-up sequence effectively removes impurities, simplifying the subsequent purification.

  • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude sulfonamide product.

D. Purification by Recrystallization:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add the minimum amount of a hot solvent (e.g., isopropanol or an ethanol/water mixture) required to fully dissolve the solid.[9][10]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.[9]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of the cold recrystallization solvent.[10]

  • Dry the crystals in a desiccator or vacuum oven to yield the pure N-aryl-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide.

Product Characterization

The identity and purity of the synthesized sulfonamide should be confirmed using standard spectroscopic techniques.

  • ¹H NMR & ¹³C NMR: Will confirm the covalent structure of the molecule, showing characteristic peaks for the aromatic protons and carbons of the aniline, thiophene, and oxazole rings. The N-H proton of the sulfonamide typically appears as a broad singlet.

  • FT-IR Spectroscopy: Will show characteristic absorption bands for the N-H bond (around 3200-3300 cm⁻¹), the asymmetric and symmetric S=O stretching of the sulfonamide group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and aromatic C-H and C=C bonds.[11]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, showing the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).

Data Presentation: Representative Coupling Reactions

The following table summarizes expected outcomes for the coupling of this compound with various anilines. (Note: Data is hypothetical and for illustrative purposes).

Aniline SubstrateProduct NameExpected Yield (%)M.P. (°C)Key ¹H NMR Signal (N-H, ppm)
AnilineN-phenyl-5-(oxazol-5-yl)thiophene-2-sulfonamide85-92155-157~10.2 (bs)
4-MethoxyanilineN-(4-methoxyphenyl)-5-(oxazol-5-yl)thiophene-2-sulfonamide88-95162-164~10.0 (bs)
4-MethylanilineN-(p-tolyl)-5-(oxazol-5-yl)thiophene-2-sulfonamide86-93160-162~10.1 (bs)
4-ChloroanilineN-(4-chlorophenyl)-5-(oxazol-5-yl)thiophene-2-sulfonamide80-88171-173~10.5 (bs)
Workflow Visualization

The overall experimental procedure can be summarized by the following workflow diagram.

experimental_workflow reagent_prep Reagent Preparation (Aniline, Base, Solvent) reaction_setup Reaction Setup (Dissolution, Cooling to 0°C) reagent_prep->reaction_setup addition Controlled Addition (Sulfonyl Chloride Solution) reaction_setup->addition reaction_monitoring Reaction & Monitoring (Stir at RT, TLC) addition->reaction_monitoring workup Aqueous Work-up (Quench, Wash, Extract) reaction_monitoring->workup isolation Isolation (Dry, Concentrate) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure Product characterization->final_product

Caption: A generalized workflow for the synthesis of N-aryl sulfonamides.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Aniline is too electron-poor (unreactive).1. Use fresh or properly stored sulfonyl chloride under anhydrous conditions.2. Ensure at least 1.2-1.5 equivalents of base are used.3. Increase reaction temperature or use a more forcing solvent (e.g., DMF).
"Oiling Out" during Recrystallization 1. Solution is too concentrated or cooling too rapidly.2. Impurities are present.3. Melting point of the product is lower than the boiling point of the solvent.1. Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly.[9]2. Consider a preliminary purification step like column chromatography.[9]3. Change the solvent system (e.g., use a solvent pair like ethanol-water).[9]
Multiple Spots on TLC after Reaction 1. Incomplete reaction.2. Formation of side products (e.g., disulfonamide from reaction on N-H).1. Extend the reaction time or gently warm the mixture.2. Ensure a slight excess of aniline is used to favor monosulfonylation.
Safety Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sulfonyl Chlorides: These compounds are corrosive, lachrymatory, and moisture-sensitive. They react with water to release corrosive HCl gas.[12] Avoid inhalation of dust and contact with skin and eyes.[13][14] Handle exclusively in a fume hood and store in a desiccator.

  • Anilines: Anilines are toxic and can be absorbed through the skin.[15] They are suspected carcinogens and mutagens.[16] Avoid all direct contact and inhalation.

  • Pyridine/Triethylamine: These bases are flammable, volatile, and have strong, unpleasant odors. They are harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure and handle in a fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][16]

References
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PubMed.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Unibo.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). Scilit.
  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry.
  • Sulfonamide purification process.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022).
  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
  • Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (1977). .

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (1977).
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. Columbia University.
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • SAFETY DATA SHEET - Aniline Hydrochloride. (2025). Sigma-Aldrich.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2006). PMC - NIH.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Safety Data Sheet - 1H-Imidazole-4-sulfonyl chloride. (2021). Angene Chemical.
  • SAFETY DATA SHEET - Sulfuryl chloride. (2025). Fisher Scientific.
  • Preparation of sulfonamides
  • Aniline Safety Data Sheet. University of California, Santa Cruz.
  • SAFETY DATA SHEET - Aniline hydrochloride. (2025). Fisher Scientific.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. (2014). PMC - NIH.
  • This compound. Sigma-Aldrich.
  • This compound 97%, 5g Maybridge. LabVIETCHEM.

Sources

Application Note & Protocols: High-Purity Recovery of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework of purification strategies for products derived from the reaction of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride, a key intermediate in medicinal chemistry. The inherent physicochemical properties of the resulting heteroaromatic sulfonamides—compounds often exhibiting moderate polarity, hydrogen bonding capabilities, and a planar, rigid structure—necessitate a multi-step purification approach to achieve the high purity required for drug development and biological screening. We present detailed protocols for extractive work-up, column chromatography, and recrystallization, supported by scientific rationale to guide researchers in optimizing their purification workflows.

Introduction: The Purification Challenge

The synthesis of N-substituted sulfonamides from this compound is a common strategy for generating novel molecular entities with potential therapeutic value.[1] The thiophene-oxazole scaffold is a privileged structure in drug discovery, known to confer stability and facilitate interactions with biological targets.[2] However, the crude products from these reactions are often contaminated with unreacted starting materials, excess amine, the corresponding amine hydrochloride salt, and other byproducts.

Achieving analytical-grade purity (>98%) is paramount. The purification strategy must be robust, scalable, and tailored to the specific properties of the target molecule. Key challenges include:

  • Solubility Profile: Products are often sparingly soluble in non-polar organic solvents but may exhibit increased solubility in polar aprotics and alcohols.

  • Chromatographic Behavior: The presence of multiple heteroatoms (N, S, O) provides sites for interaction with silica gel, which can lead to tailing or difficult separations if the mobile phase is not optimized.

  • Crystallinity: While many sulfonamides are crystalline solids, their heteroaromatic nature can lead to polymorphism or the tendency to "oil out" during crystallization attempts.[3]

  • Chemical Stability: The oxazole ring is generally thermally stable but can be sensitive to harsh pH conditions.[4][5] Oxazole is a weak base, with a conjugate acid pKa of 0.8, making it less basic than imidazole.[6] This low basicity means it is generally stable to mild acidic and basic conditions used in standard work-ups.

This document outlines a systematic approach to navigate these challenges, ensuring high-purity recovery of the target sulfonamide.

General Purification Strategy: A Decision Workflow

The optimal purification path depends on the nature of the impurities and the physical state of the crude product. A typical workflow involves a primary purification by chromatography followed by a final polishing step via recrystallization.

G cluster_0 Post-Reaction cluster_1 Phase 1: Bulk Impurity Removal cluster_2 Phase 2: Primary Purification cluster_3 Phase 3: Final Polishing & Purity Analysis start Crude Reaction Mixture workup Aqueous Work-up / Extraction start->workup Quench Reaction conc Concentration in Vacuo workup->conc Isolate Crude Solid/Oil chromatography Silica Gel Column Chromatography conc->chromatography Dissolve in min. DCM crystallization Recrystallization chromatography->crystallization Combine Pure Fractions & Concentrate purity_check Purity & Characterization (NMR, LC-MS, HPLC) crystallization->purity_check final_product Pure Product (>98%) purity_check->final_product

Caption: A generalized workflow for the purification of thiophenesulfonamide products.

Phase 1: Extractive Work-Up Protocol

The initial work-up is designed to remove water-soluble impurities, such as amine hydrochlorides and inorganic salts. The choice of a mild base is critical to neutralize the HCl generated during the sulfonylation reaction without risking hydrolysis of the product or cleavage of the oxazole ring.

Protocol 1: Mild Basic Extraction

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent in which the product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the reaction solvent is recommended.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). This neutralizes excess acid.

    • Water (1x).

    • Saturated aqueous sodium chloride (brine) solution (1x). This helps to break up emulsions and removes residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Causality Note: The use of a weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH, KOH). Strong bases could potentially promote nucleophilic attack on the heterocyclic rings, leading to degradation.

Phase 2: Purification by Column Chromatography

Flash column chromatography is the most effective method for separating the target sulfonamide from unreacted sulfonyl chloride and other non-polar or very polar impurities. Given the moderate polarity of the target compounds, a normal-phase silica gel approach is typically successful.

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography

Solvent SystemRatio (v/v)Target Compound Rf (Typical)Notes
n-Hexane / Ethyl Acetate (EtOAc)8:2 to 6:40.25 - 0.40An excellent starting point. The 8:2 ratio is reported for purifying related oxazole derivatives.[7] Adjust polarity based on TLC analysis of the crude material.
Dichloromethane (DCM) / Methanol (MeOH)99:1 to 95:50.30 - 0.50Useful for more polar sulfonamide analogues. A small percentage of MeOH helps to reduce peak tailing by competing for active sites on the silica.
Heptane / Ethanol8:2VariesThis system has been shown to be effective for the chromatographic separation of other chiral oxazole compounds and can be adapted for achiral separations.[8]

Protocol 2: Flash Column Chromatography

  • Column Packing: Select an appropriately sized silica gel column and pack it using the less polar solvent of your chosen mobile phase (e.g., n-Hexane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" technique generally results in better separation. Carefully add the powder to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., n-Hexane:EtOAc 8:2). Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation pack Pack Silica Column load Dry Load Crude Product pack->load elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions concentrate Concentrate in Vacuo combine->concentrate end end concentrate->end Semi-Pure Solid

Caption: Workflow for purification by flash column chromatography.

Phase 3: Purification by Recrystallization

Recrystallization is a powerful technique to achieve high purity and obtain a crystalline solid suitable for final analysis and storage.[9] The key is selecting a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3]

Table 2: Suggested Solvents for Recrystallization of Thiophenesulfonamides

Solvent / SystemTechniqueRationale & Notes
Ethanol (EtOH) or Isopropanol (IPA)Single SolventSulfonamides often exhibit good solubility in hot alcohols. Allows for slow cooling to promote crystal growth.[3]
Ethanol/Water or IPA/WaterSolvent/Anti-solventThe product should be soluble in the alcohol but insoluble in water. Adding water as an anti-solvent can effectively induce crystallization. Often effective for sulfonamides.[3]
n-HexaneSingle SolventReported to be effective for recrystallizing related oxazole derivatives.[7] Best for less polar sulfonamide products. Prone to "oiling out" if impurities are present.[10]
TolueneSingle SolventAromatic compounds often crystallize well from toluene.[10] Good for compounds that are not sufficiently soluble in alcohols.

Protocol 3: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the semi-pure solid from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, the flask can be subsequently placed in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Troubleshooting "Oiling Out": If the product separates as a liquid instead of a solid, it has "oiled out." This is common when the solution is too concentrated or cools too quickly, or if the melting point of the solid is lower than the solution's boiling point.[3]

  • Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[3]

Conclusion

The purification of products from this compound reactions is a multi-step process that requires careful consideration of the compound's unique properties. By employing a systematic approach involving a mild extractive work-up, optimized normal-phase column chromatography, and a final recrystallization step, researchers can consistently achieve the high levels of purity necessary for pharmaceutical development. The protocols and rationale provided in this note serve as a robust starting point for the successful isolation of these valuable heteroaromatic sulfonamides.

References

  • Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4s), 14191.
  • Conti, P., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 233. Available from: [Link]

  • Lakhan, R., & Ternai, B. (1977). The Chemistry of the Oxazoles. Chemical Reviews, 77(6), 1-170. Available from: [Link]

  • Verma, A., & Joshi, S. (2014). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Bull, J. A., et al. (2014). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. Organic letters, 16(23), 6064–6067. Available from: [Link]

  • Request PDF. (2011). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Christou, M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(16), 4937. Available from: [Link]

  • Wikipedia. (n.d.). Oxazole. Available from: [Link]

  • Gao, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available from: [Link]

  • Jiménez, M., & Rodriguez-Sariñena, M. (2018). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 16(6), 203. Available from: [Link]

  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3014-3017. Available from: [Link]

  • Google Patents. (2012). WO2012035057A2 - Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative.
  • ResearchGate. (2010). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Available from: [Link]

  • Organic Process Research & Development. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Available from: [Link]

  • Journal of Molecular Structure. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Available from: [Link]

  • PubChem. (n.d.). 5-(2-Morpholin-4-ylcarbonyl-1,3-oxazol-5-yl)thiophene-2-sulfonamide. Available from: [Link]

  • Google Patents. (2005). WO2005049532A3 - A process for purification.

Sources

Application Note: Analytical Strategies for Monitoring Reactions of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest as a reactive intermediate in medicinal chemistry and drug development.[1][2] The synthesis of novel sulfonamides and related derivatives hinges on the precise reaction of this compound with various nucleophiles. Due to the inherent reactivity of the sulfonyl chloride functional group, monitoring these reactions is critical for optimization, yield determination, and impurity profiling. This guide provides a comprehensive overview of robust analytical methods—including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the effective monitoring of reactions involving this key building block. Detailed protocols, data interpretation guidelines, and expert insights are provided for researchers, chemists, and drug development professionals.

Introduction: The Analytical Imperative

The successful synthesis of pharmacologically active compounds often relies on the formation of a sulfonamide functional group, a cornerstone of medicinal chemistry.[3] this compound (MW: 249.69 g/mol , Formula: C₇H₄ClNO₃S₂) serves as a potent electrophile for creating such linkages.[1] However, its high reactivity presents unique analytical challenges. The sulfonyl chloride moiety is susceptible to hydrolysis and can react with nucleophilic solvents or impurities, making precise reaction monitoring essential to ensure the desired product is formed efficiently and with high purity.

This document outlines a multi-faceted analytical approach. While chromatographic techniques like HPLC are indispensable for quantitative analysis of reaction progress, spectroscopic methods such as NMR and MS are fundamental for unambiguous structural elucidation of products and byproducts.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse technique for monitoring reaction kinetics by separating and quantifying components in the reaction mixture over time. For this specific application, a Reverse-Phase (RP-HPLC) method is highly effective, as the starting sulfonyl chloride is typically less polar than the resulting sulfonamide product.

Causality Behind Method Choice: The conversion of the sulfonyl chloride to a sulfonamide (e.g., by reaction with an amine) introduces an N-H bond and often a more polar functional group. In RP-HPLC, this increased polarity leads to a shorter retention time for the product compared to the starting material, allowing for clear resolution and straightforward monitoring of the reaction progress.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis p1 1. Withdraw Aliquot (e.g., 10 µL) p2 2. Quench Reaction (e.g., in Acetonitrile) p1->p2 p3 3. Dilute Sample (to linear range) p2->p3 p4 4. Filter Sample (0.22 µm Syringe Filter) p3->p4 a1 5. Inject into HPLC System p4->a1 Transfer a2 6. Data Acquisition (Chromatogram) a1->a2 a3 7. Analyze Data (Peak Integration) a2->a3

Caption: Standard workflow for preparing and analyzing a reaction sample via HPLC-UV.

Detailed Protocol: RP-HPLC
  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, typically acetonitrile, to prevent further reaction.[5]

    • Further dilute the quenched sample with the mobile phase to a final concentration within the detector's linear range (e.g., 1:100 or 1:1000 dilution).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly employed.[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[7][8][9]

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: Monitor between 230-320 nm. Thiophene derivatives typically exhibit strong absorbance in this region.[5] A DAD is recommended to assess peak purity.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Identify the peaks for the starting material and product by comparing their retention times with those of pure standards.

    • Create a calibration curve by injecting known concentrations of the starting material to quantify its consumption over time.

    • Calculate the percent conversion by monitoring the decrease in the peak area of the starting material relative to an internal standard or by using area percent normalization (assuming all components are detected).

Example Quantitative Data
Compound IDRetention Time (min)λmax (nm)Notes
This compound12.5285Starting material; peak area decreases as the reaction progresses.
Example Product (e.g., a sulfonamide)8.2290Product; more polar, elutes earlier. Peak area increases over time.
Hydrolysis Product (Sulfonic Acid)4.5280Potential byproduct; very polar, elutes early.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for the structural confirmation of the final product and the identification of reaction intermediates and byproducts. While HPLC confirms if a reaction is occurring, NMR confirms what is being formed. For quantitative purposes, Quantitative NMR (qNMR) can provide highly accurate measurements of concentration when an internal standard is used.[4][5]

Causality Behind Method Choice: The chemical environment of each proton and carbon atom in a molecule results in a unique resonance frequency (chemical shift). The conversion of a sulfonyl chloride to a sulfonamide causes significant and predictable changes in the NMR spectrum, such as the appearance of a new N-H proton signal and shifts in the adjacent aromatic protons, providing definitive proof of the transformation.[3][10]

Detailed Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.1-0.5 mL) from the reaction mixture.

    • Quench the reaction if necessary.

    • Remove the reaction solvent under reduced pressure (if volatile).

    • Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.

    • For quantitative analysis (qNMR), add a precise amount of an internal standard with a known concentration. The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., dimethyl sulfone).[5]

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiment: Acquire a standard proton (¹H) spectrum.

    • Key Parameters: Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time) for accurate integration and quantification.

  • Data Interpretation:

    • Starting Material: Monitor the characteristic signals for the oxazole and thiophene ring protons of this compound.

    • Product Formation: Look for the appearance of new signals. The most telling sign of sulfonamide formation is the appearance of a new, often broad, singlet in the downfield region (typically 8-11 ppm) corresponding to the sulfonamide N-H proton.[10][11]

    • Structural Confirmation: Acquire a ¹³C NMR spectrum on the final, purified product to confirm the presence of all expected carbon signals.[10][12]

Expected ¹H NMR Spectral Changes
Functional GroupTypical Chemical Shift (ppm)Observation During Reaction
Thiophene & Oxazole Protons7.0 - 8.5Signals corresponding to the starting material will decrease, while new, shifted signals for the product will appear.
Sulfonamide N-H8.0 - 11.0A new singlet or broad singlet will appear, confirming product formation.[11] Its integration should correlate with product concentration.
Amine N-H (if reactant)1.0 - 5.0The signal for the starting amine nucleophile will decrease in intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is an exceptionally powerful tool for confirming the molecular weight of the starting material, product, and any impurities, even those present at trace levels.[4]

Causality Behind Method Choice: MS provides a fundamental physical property of a molecule: its mass-to-charge ratio (m/z). This allows for unambiguous confirmation that the product formed has the expected molecular weight. Fragmentation patterns can further corroborate the proposed structure. This technique is particularly useful for identifying unexpected byproducts that may not be easily characterized by other methods.

Detailed Protocol: LC-MS
  • Sample Preparation & LC Conditions: Follow the same procedure as for HPLC-UV analysis. Ensure the mobile phase is compatible with MS (e.g., use formic acid or ammonium acetate instead of non-volatile buffers like phosphate).

  • Instrumentation and Conditions:

    • Mass Spectrometer: An electrospray ionization (ESI) source is common for analyzing the polar products of these reactions. Atmospheric pressure chemical ionization (APCI) can also be effective for thiophene compounds.[13]

    • Ionization Mode: Run in both positive and negative ion modes to maximize the chances of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Data Acquisition: Acquire full scan data to identify all ions in the mixture. For quantitative work, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Interpretation:

    • Extract ion chromatograms for the expected m/z values of the starting material and product to visualize their consumption and formation.

    • Analyze the mass spectrum of each peak to confirm its identity.

    • Look for characteristic fragmentation patterns. Sulfonyl chlorides may show a loss of Cl (M-35) and SO₂ (M-64).[4] The fragmentation of the thiophene ring can also provide structural clues.[14]

Expected Mass-to-Charge Ratios (m/z)
CompoundFormulaExact MassExpected Ion [M+H]⁺
This compoundC₇H₄ClNO₃S₂249.93250.94
Example Product (reaction with Aniline)C₁₃H₁₀N₂O₃S₂306.01307.02

Advanced Monitoring: In-Situ Spectroscopy

For detailed kinetic studies and process optimization, in-situ (real-time) monitoring techniques like FTIR and Raman spectroscopy are invaluable.[15][16] These methods use a probe inserted directly into the reaction vessel, providing continuous data without the need for sampling and quenching, thereby avoiding potential artifacts.[17][18]

Causality Behind Method Choice: Infrared and Raman spectroscopy measure molecular vibrations. The S=O bonds in the sulfonyl chloride group have strong, characteristic stretching vibrations. As the reaction proceeds, the intensity of these bands will decrease, while new bands corresponding to the sulfonamide functional group (e.g., S-N stretch, N-H bend) will appear, allowing for real-time tracking of the chemical transformation.[11]

Conceptual Workflow for In-Situ Monitoring

InSitu_Workflow cluster_process Reaction Environment cluster_analysis Real-Time Analysis reactor Chemical Reactor probe In-Situ Probe (FTIR/Raman) spec Spectrometer probe->spec Fiber Optic Cable computer Data Analysis & Visualization (Concentration vs. Time) spec->computer Spectral Data

Caption: Conceptual diagram of an in-situ spectroscopy setup for real-time reaction monitoring.

This advanced technique is best suited for process development where a deep understanding of reaction kinetics, endpoint determination, and the detection of transient intermediates is required.[19]

Summary and Method Selection

The choice of analytical technique depends on the specific goal of the analysis. A multi-pronged approach is often the most effective strategy for robustly monitoring reactions with this compound.

TechniquePrimary ApplicationQuantitative?Key AdvantagesLimitations
HPLC-UV Reaction progress, purity assessment, quantificationExcellentRobust, reproducible, widely availableProvides limited structural information
NMR Unambiguous structure elucidation, byproduct IDYes (qNMR)Provides detailed structural data, non-destructiveLower sensitivity, more expensive
LC-MS Molecular weight confirmation, impurity profilingYesHigh sensitivity and specificity, ideal for complex mixturesDestructive, requires volatile buffers
In-Situ IR/Raman Real-time kinetics, process optimizationYesNo sampling required, provides rich kinetic dataRequires specialized equipment and expertise

By leveraging the strengths of each of these methods, researchers can gain a comprehensive understanding of their chemical transformations, leading to more efficient, robust, and scalable synthetic processes.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). pubs.acs.org. [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. . [Link]

  • Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. [Link]

  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). ACS Publications. [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • A convenient and efficient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chlorides. Chemistry & Biology Interface. [Link]

  • This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]

Sources

Application Notes and Protocols for the Use of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-(1,3-Oxazol-5-yl)-2-thiophene Scaffold

In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry serves as a powerful engine for this process, enabling the rapid synthesis of large, systematically organized libraries of compounds.[1] The choice of a central scaffold is a critical decision in library design, as it dictates the three-dimensional orientation of diversity elements and fundamentally influences the physicochemical and pharmacological properties of the resulting molecules.[2]

The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride scaffold presents a compelling starting point for combinatorial library synthesis for several key reasons:

  • Proven Pharmacophoric Elements: The structure unites three motifs of high medicinal value.

    • Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs, including antibacterial, antiviral, and anticancer agents.[3] It acts as a versatile hydrogen bond donor and acceptor and can serve as a stable bioisostere for amides.[4][5]

    • Thiophene: As a bioisostere of a phenyl ring, the thiophene core offers a distinct electronic and spatial profile. Thiophene-containing molecules exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

    • Oxazole: This five-membered heterocycle is a feature of numerous natural products and synthetic compounds with potent biological activities, including anticancer and antibacterial effects.[7] Its inclusion can enhance molecular rigidity, modulate polarity, and provide additional points for receptor interaction.

  • Bifunctional Reactivity: The sulfonyl chloride group provides a reliable and reactive handle for coupling with a diverse range of primary and secondary amines, forming stable sulfonamide linkages. This allows for the systematic introduction of one key diversity vector (R-group from the amine).[1][6]

  • Structural Rigidity and Defined Geometry: The fused aromatic heterocycles create a relatively rigid core, which is advantageous for rational drug design. This rigidity limits conformational flexibility, potentially leading to higher-affinity binding with biological targets by reducing the entropic penalty upon binding.

This guide provides a detailed framework for leveraging this compound as a foundational building block for the synthesis of diverse sulfonamide libraries, suitable for high-throughput screening and lead optimization campaigns.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material is essential for successful library synthesis.

PropertyValueSource
Chemical Name This compound
CAS Number 321309-40-4[8]
Molecular Formula C₇H₄ClNO₃S₂
Molecular Weight 249.69 g/mol
Appearance Solid (typically brown)[9]
Purity Typically ≥97%[9]
Storage Store in a dark, dry place, preferably in a freezer under -20°C.[3]

Workflow for Combinatorial Library Synthesis

The overall process, from conceptual design to final library, follows a structured path. The protocols detailed in the subsequent sections fit within this framework.

G cluster_0 Design & Preparation cluster_1 Synthesis cluster_2 Purification & Analysis A Library Design (Virtual Screening, R-Group Selection) B Amine Building Block Plate Preparation A->B D Parallel Sulfonamide Synthesis (Solution or Solid-Phase) B->D C Reagent Preparation (Sulfonyl Chloride, Base Solutions) C->D E Work-up / Cleavage D->E F High-Throughput Purification (e.g., Preparative LC-MS) E->F G Quality Control (LC-MS, NMR for representative samples) F->G H Library Plating & Archiving G->H

Caption: General workflow for parallel library synthesis.

Experimental Protocols

The following protocols are exemplary and based on established methods for sulfonamide synthesis.[10][11] Researchers should perform initial small-scale optimization reactions to determine the ideal conditions for their specific set of amine building blocks.

Protocol 1: Solution-Phase Parallel Synthesis in 96-Well Plates

This method is well-suited for generating libraries of modest size where final compounds are needed in solution for immediate screening.

Rationale: Solution-phase synthesis offers rapid reaction setup and avoids the complexities of resin handling and cleavage. The choice of a suitable solvent is critical to ensure all reactants remain in solution. Dichloromethane (DCM) is a good initial choice due to its inertness and ability to dissolve the sulfonyl chloride and many organic amines. Pyridine serves as both a base to neutralize the HCl byproduct and a catalyst.

Materials:

  • This compound (Scaffold)

  • Library of diverse primary and secondary amines (Building Blocks)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 96-well reaction blocks with septa mats

  • Automated liquid handler or multichannel pipette

  • Inert atmosphere (Nitrogen or Argon) manifold for reaction blocks

Procedure:

  • Amine Plate Preparation:

    • In each well of a 96-well reaction block, dispense a 0.1 M solution of a unique amine in anhydrous DCM (e.g., 200 µL, 0.02 mmol). This creates a spatially addressed "amine plate".

    • Include control wells (e.g., solvent only, a standard amine) for quality control.

  • Scaffold Solution Preparation:

    • Prepare a 0.12 M stock solution of this compound in anhydrous DCM. Causality: A slight excess of the sulfonyl chloride (1.2 equivalents) is often used to drive the reaction to completion, but a 1:1 stoichiometry may be sufficient and can simplify purification.

  • Reaction Initiation:

    • To each well of the amine plate, add 200 µL of anhydrous pyridine.

    • Under an inert atmosphere, add 200 µL of the sulfonyl chloride stock solution (0.024 mmol, 1.2 eq) to each well.

    • Seal the reaction block securely with a septa mat.

  • Reaction and Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up:

    • Quench the reaction by adding 200 µL of water to each well.

    • For purification, the solvent can be evaporated in vacuo, and the residue redissolved in a suitable solvent like DMSO for direct screening or subjected to high-throughput purification.

G A Dispense Amine Solutions (96-well plate) B Add Pyridine A->B C Add Sulfonyl Chloride Solution (Initiate Reaction) B->C D Incubate & Shake (Room Temp, 12-18h) C->D E Quench Reaction (Add Water) D->E F Solvent Evaporation E->F G Dissolve in DMSO (Screening Plate) F->G

Caption: Solution-phase parallel synthesis workflow.

Protocol 2: Solid-Phase Synthesis using Rink Amide Resin

This protocol is ideal for creating libraries that require higher purity, as unreacted reagents and byproducts can be easily washed away. The final products will possess a C-terminal amide, which may be desirable for certain biological targets.

Rationale: Solid-phase synthesis simplifies purification immensely.[1] Rink Amide resin is chosen as it is stable to the basic conditions of sulfonamide formation and is cleaved under standard acidic conditions (e.g., with Trifluoroacetic Acid - TFA) to yield a primary amide at the point of attachment. This protocol first attaches a diverse set of amino acids to the resin, then uses the free amine of the amino acid to react with the sulfonyl chloride.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Building Blocks)

  • This compound (Scaffold)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessels (e.g., fritted syringes or automated synthesizer reaction vessels)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place Rink Amide resin (e.g., 100 mg, ~0.05 mmol) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

    • Add 20% piperidine in DMF, agitate for 5 minutes, drain. Repeat with a 15-minute agitation. This reveals the primary amine on the linker.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Building Block Introduction):

    • In a separate vial, pre-activate the first Fmoc-amino acid (4 eq.) with DIC (4 eq.) and HOBt (4 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2-4 hours.

    • Wash the resin as in step 1. Confirm coupling completion with a Kaiser test (should be negative/blue).

    • Repeat Fmoc deprotection (Step 1) to expose the N-terminal amine of the coupled amino acid.

  • Sulfonamide Formation (Scaffold Coupling):

    • Dissolve this compound (3 eq.) and DIPEA (6 eq.) in anhydrous DMF. Causality: DIPEA is a non-nucleophilic base used to scavenge the HCl generated without competing in the reaction.

    • Add this solution to the resin. Agitate at room temperature for 6-12 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Cleavage and Product Isolation:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 2 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution away from the resin beads into a collection tube.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

G A Resin Swelling & Fmoc Deprotection B Amino Acid Coupling (Diversity Element 1) A->B C Wash B->C B->C D Fmoc Deprotection C->D D->C E Sulfonamide Coupling (Scaffold) D->E F Final Wash E->F G Cleavage & Precipitation F->G H Final Product G->H

Caption: Solid-phase synthesis of a sulfonamide library.

Library Characterization and Quality Control

Ensuring the identity and purity of library members is crucial before committing to expensive biological screening.

High-Throughput Analysis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for combinatorial library analysis. Each well from a 96-well plate can be rapidly analyzed to confirm the presence of the desired product (by its mass) and estimate its purity (by the relative area of the product peak in the chromatogram).

Comprehensive Analysis (for representative compounds):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For a few selected library members, acquiring an NMR spectrum provides definitive structural confirmation.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of the synthesized compound.

Analytical TechniquePurposeThroughput
LC-MS Confirm molecular weight and estimate purityHigh (1-5 min/sample)
Prep LC-MS Purification of individual library membersMedium
¹H NMR Definitive structural confirmationLow
HRMS Confirm elemental compositionMedium

Potential Applications in Drug Discovery

Libraries based on the 5-(1,3-oxazol-5-yl)-2-thiophene sulfonamide scaffold are well-positioned for screening against a variety of disease targets. The inherent properties of the heterocyclic systems suggest particular promise in areas such as:

  • Oncology: Both sulfonamide and oxazole motifs are present in numerous anticancer agents.[12] Libraries could be screened against kinases, protein-protein interactions, or other targets relevant to cancer biology.

  • Infectious Diseases: The sulfonamide class originated with antibacterial drugs, and the combined scaffold could yield novel agents against bacterial or fungal pathogens.[6]

  • Enzyme Inhibition: The sulfonamide group is a classic zinc-binding moiety, making these libraries particularly relevant for screening against metalloenzymes like carbonic anhydrases or matrix metalloproteinases (MMPs).[13]

Conclusion

This compound is a strategically designed, bifunctional scaffold that provides an excellent entry point for the creation of diverse and medicinally relevant chemical libraries. Its combination of a reactive handle for diversification with a rigid, pharmacophore-rich core makes it an attractive tool for modern drug discovery programs. The solution- and solid-phase protocols outlined here offer robust and adaptable methods for researchers to rapidly generate novel sulfonamide libraries, accelerating the identification of new therapeutic leads.

References

  • [Solid-phase Synthesis of 5-isoxazol-4-yl-[6][10][14]oxadiazoles. PubMed.]([Link])

Sources

Application Notes & Protocols: Flow Chemistry Applications of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: Your Senior Application Scientist

Introduction: Rationale and Vision

The compound 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride is a bespoke building block, strategically designed for modern medicinal chemistry. Its architecture—a confluence of a reactive sulfonyl chloride, a thiophene spacer, and a biologically significant oxazole motif—positions it as a high-value intermediate for library synthesis in drug discovery.[1][2][3][4][5] The oxazole ring, in particular, is a well-established pharmacophore found in numerous therapeutic agents, prized for its role in molecular recognition and its favorable metabolic profile.[1][2][3][4][5]

However, the very feature that makes this molecule potent—the reactive sulfonyl chloride—also presents challenges for traditional batch synthesis. Sulfonylation reactions are often fast, highly exothermic, and sensitive to reaction conditions, leading to impurities and scale-up difficulties.[6][7] Flow chemistry, or continuous flow synthesis, directly mitigates these issues. By using small, precisely controlled reactor volumes, flow chemistry offers intrinsically safer operating conditions, superior heat and mass transfer, and unprecedented control over reaction parameters like residence time and temperature.[8][9][10] This leads to higher purity products, accelerated process development, and seamless scalability.[7][10]

This guide provides the foundational principles and detailed, actionable protocols for leveraging this compound in a continuous flow environment. Our primary focus is its application in the rapid, automated synthesis of diverse sulfonamide libraries, a cornerstone of modern pharmaceutical development.[11][12][13]

Physicochemical Properties & Reactivity Profile

Understanding the molecule's characteristics is paramount for designing robust flow protocols.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₇H₄ClNO₃S₂[14]
Molecular Weight 249.69 g/mol [14]
Appearance Solid[14]
Reactivity The sulfonyl chloride (-SO₂Cl) is a highly electrophilic group, susceptible to nucleophilic attack by amines, alcohols, and phenols. The thiophene and oxazole rings are generally stable under these conditions but may influence the reactivity of the sulfonyl chloride through electronic effects. It is expected to be sensitive to moisture.Based on the known reactivity of arylsulfonyl chlorides.[15]
Solubility Expected to be soluble in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF).Inferred from the structure and general properties of similar organic compounds.

Core Application: Continuous Flow Synthesis of a Diverse Sulfonamide Library

The primary utility of this reagent is the synthesis of sulfonamides via reaction with primary or secondary amines. A continuous flow setup is ideal for this transformation, enabling rapid synthesis and purification of a library of compounds for screening.

Principle & Workflow

The fundamental reaction is the nucleophilic substitution of the chloride on the sulfonyl group by an amine. An equivalent of a non-nucleophilic base is required to quench the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.

The proposed workflow is designed for automation and high-throughput synthesis. Reagent solutions are pumped from stock, mixed at a T-junction, passed through a heated reactor coil for a defined residence time, and then sent to an in-line purification or collection module.

Experimental Workflow Diagram

Flow_Sulfonamide_Synthesis Diagram 1: Continuous Flow Sulfonamide Synthesis Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Quench cluster_collection Workup & Collection R1 Reagent A: This compound in Anhydrous THF P1 Syringe Pump A R1->P1 R2 Reagent B: Amine Nucleophile + Base (DIPEA) in Anhydrous THF P2 Syringe Pump B R2->P2 Mix T-Mixer P1->Mix P2->Mix Reactor Heated Coil Reactor (PFA, 10 mL) Residence Time = 5 min Temperature = 60 °C Mix->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Fraction Collector (96-well plate) BPR->Collection Product Stream

Caption: Diagram 1: Automated workflow for sulfonamide library synthesis.

Detailed Protocol: Library Synthesis

This protocol describes the synthesis of a single library member. For a full library, this process is repeated, varying the amine in Reagent Stream B.

1. Reagent Preparation:

  • Reagent Stream A: Prepare a 0.1 M solution of this compound in anhydrous THF.

  • Reagent Stream B: Prepare a 0.12 M solution of the desired amine (e.g., benzylamine) and a 0.15 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous THF. The slight excess of amine and base ensures complete consumption of the sulfonyl chloride.

2. System Setup:

  • Assemble the flow chemistry system as depicted in Diagram 1. Use PFA or PTFE tubing for all fluidic paths.

  • Ensure the system is clean and dry by flushing with THF followed by dry nitrogen.

  • Set the heated coil reactor to the desired temperature (start with 60 °C).

  • Pressurize the back-pressure regulator (BPR) to 100 psi to ensure the solvent remains in the liquid phase at elevated temperatures.[8][9]

3. Reaction Execution:

  • Load the reagent solutions into their respective syringe pumps.

  • Set the flow rates for both pumps to 1.0 mL/min. This will result in a total flow rate of 2.0 mL/min.

  • For a 10 mL reactor coil, this corresponds to a residence time of 5 minutes (Volume / Total Flow Rate).

  • Begin pumping the reagents through the system. Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product.

4. Product Collection and Analysis:

  • Collect the output from the BPR into a vial containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl) if desired, or directly into a collection plate.

  • Analyze the product stream using LC-MS to determine conversion and purity.

  • Evaporate the solvent for isolation of the crude product.

Parameter Optimization

For novel transformations, a Design of Experiments (DoE) approach is recommended. The following parameters are critical for optimization.

ParameterStarting PointRange to ExploreRationale
Temperature 60 °C25 °C - 100 °CControls reaction rate. Higher temperatures can accelerate the reaction but may also lead to degradation.
Residence Time 5 min1 min - 20 minDetermines the duration the reagents spend at the reaction temperature. Longer times increase conversion but may lead to side products.
Stoichiometry (Amine:Sulfonyl Chloride) 1.2 : 11.0 : 1 - 2.0 : 1A slight excess of the amine can drive the reaction to completion.
Concentration 0.1 M0.05 M - 0.5 MHigher concentrations increase throughput but may lead to solubility issues or clogging.[8][9]

Advanced Application: Telescoped Synthesis of Sulfonyl Chloride and Subsequent Sulfonamidation

A significant advantage of flow chemistry is the ability to "telescope" reactions—performing multiple synthetic steps in a continuous sequence without isolating intermediates.[6] This improves efficiency and safety, especially when dealing with unstable or hazardous intermediates like sulfonyl chlorides.[6][16]

Principle & Workflow

This advanced protocol envisions a two-stage process. In the first reactor, the corresponding sulfonic acid or thiol precursor is converted in-situ to this compound.[6][17] The resulting stream, containing the active sulfonyl chloride, is then immediately mixed with the amine stream and passed into a second reactor to form the final sulfonamide product.

Telescoped Synthesis Workflow Diagram

Telescoped_Synthesis Diagram 2: Telescoped In-Situ Synthesis and Reaction cluster_reagents Reagent Delivery cluster_reaction Reaction Modules cluster_collection Collection R1 Precursor Stream: Thiol/Disulfide in Acetonitrile P1 Pump A R1->P1 R2 Chlorinating Stream: N-Chloroamide (e.g., DCH) in Acetonitrile P2 Pump B R2->P2 R3 Amine Stream: Amine + Base in THF P3 Pump C R3->P3 Mix1 T-Mixer 1 P1->Mix1 P2->Mix1 Mix2 T-Mixer 2 P3->Mix2 Reactor1 Reactor 1 (Coil) Sulfonyl Chloride Formation (e.g., 40 °C, 2 min res time) Mix1->Reactor1 Reactor1->Mix2 In-situ Sulfonyl Chloride Reactor2 Reactor 2 (Coil) Sulfonamide Formation (e.g., 60 °C, 5 min res time) Mix2->Reactor2 BPR Back Pressure Regulator (100 psi) Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Diagram 2: A two-stage continuous flow system for telescoped synthesis.

Troubleshooting and Safety Considerations

  • Clogging: The primary operational risk in flow chemistry is precipitation leading to clogging.[8][9]

    • Mitigation: Ensure all starting materials and the final product are soluble at the chosen concentration. Use a slightly larger diameter tubing (e.g., 1/8" OD) for the reactor coil. If HCl salt precipitation is an issue, use a tertiary amine base like DIPEA or triethylamine that forms more soluble salts.

  • Safety: Sulfonyl chlorides are lachrymatory and moisture-sensitive. The HCl gas produced during the reaction is corrosive.

    • Mitigation: Flow chemistry inherently improves safety by minimizing the volume of hazardous material at any given time.[6][10] The entire system should be operated within a fume hood. The output can be quenched in-line with a basic solution to neutralize HCl.

  • Reaction Monitoring:

    • Recommendation: Integrate in-line analytics such as IR or UV-Vis spectroscopy to monitor reaction conversion in real-time, allowing for rapid optimization and quality control.

Conclusion

This compound is an exemplary reagent for modern, technology-enabled chemical synthesis. Its adoption within a continuous flow paradigm transforms a potentially challenging batch process into a safe, efficient, and highly scalable automated workflow. The protocols outlined herein provide a robust starting point for researchers to accelerate their discovery and development programs, enabling the rapid generation of novel chemical entities for critical biological screening.

References

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
  • The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols.
  • Application Notes and Protocols: Methoxymethylsulfonyl Chloride in Flow Chemistry. BenchChem.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
  • The assembly and use of continuous flow systems for chemical synthesis. PubMed.
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications.
  • Thiophen-2-ylmethanesulfonyl chloride. BenchChem.
  • The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. The Chemical Society of Japan.
  • The real advantages of continuous flow chemistry. Stoli Chem.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed.
  • 2-thiophenesulfonyl chloride. ChemSynthesis.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publisher.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Scilit.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.
  • Therapeutic potential of oxazole scaffold: a patent review (2006-2017). ResearchGate.
  • 2-Thiophenesulfonyl chloride 96. Sigma-Aldrich.
  • 2-Thiophenesulfonyl chloride. BenchChem.
  • This compound. Sigma-Aldrich.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed.

Sources

Application Note: Protecting Group Strategies for Chemoselective Reactions with 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest in medicinal chemistry and drug development for the synthesis of novel sulfonamides and sulfonate esters. Its utility is maximized when it can be directed to react with a specific functional group within a complex, polyfunctional molecule. This guide provides a comprehensive overview of protecting group strategies essential for achieving high chemoselectivity in reactions involving this reagent. We present detailed protocols, field-proven insights into experimental design, and decision-making frameworks for the protection of common nucleophilic functional groups, including amines and alcohols. The causality behind protecting group selection and the conditions for their installation and cleavage are discussed to empower researchers to design robust and efficient synthetic routes.

Introduction and Reagent Profile

The sulfonyl chloride functional group is a powerful electrophile, primarily used to form stable sulfonamide and sulfonate ester linkages by reacting with nucleophiles like primary/secondary amines and alcohols, respectively.[1][2] this compound combines this reactive moiety with a unique heteroaromatic scaffold, making it a valuable building block for introducing the oxazolyl-thiophene motif into target molecules.

The primary challenge in employing this reagent in multi-step synthesis is managing its reactivity. In a substrate containing multiple nucleophilic sites—such as an amino alcohol or a molecule with multiple distinct amine groups—the reaction can yield a mixture of products without a carefully planned synthetic strategy.[3][4] Protecting groups are temporary modifications to a functional group that render it inert to specific reaction conditions, only to be removed later to reveal the original functionality.[4][5] This document serves as a practical guide to selecting and implementing these strategies.

The core reactivity of the reagent is the nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride group.[2] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to neutralize the HCl byproduct. The oxazole and thiophene rings are generally stable under these conditions. Oxazoles are weakly basic and resistant to electrophilic attack unless activated, ensuring the scaffold's integrity during the sulfonylation step.[6][7]

reagent This compound (Electrophile) product Sulfonated Product (e.g., Sulfonamide, Sulfonate Ester) reagent->product + nucleophile Substrate with Nucleophilic Group (R-NuH) (e.g., R-NH2, R-OH) nucleophile->product + hcl HCl byproduct product->hcl forms base Base (e.g., Pyridine, Et3N) base->product Catalyst/ Scavenger

Caption: General sulfonylation reaction scheme.

Strategic Selection of a Protecting Group

The choice of a protecting group is dictated by the overall synthetic plan. An ideal protecting group must be installed selectively in high yield, be stable to the conditions of the subsequent sulfonylation reaction, and be removed in high yield without affecting other functional groups.[8] This principle of differential stability is the foundation of "orthogonal" protecting group strategies, which allow for the selective deprotection of one group in the presence of others.[9]

The following workflow provides a logical framework for selecting an appropriate protecting group strategy when working with this compound.

G start Start: Analyze Substrate has_multiple_nu Multiple competing nucleophiles present? (e.g., -NH2 and -OH) start->has_multiple_nu target_site Identify target site for sulfonylation has_multiple_nu->target_site Yes no_protection No protection needed. Proceed to sulfonylation. has_multiple_nu->no_protection No protect_other Protect non-target nucleophile(s) target_site->protect_other check_stability Examine planned future reaction conditions (Acid, Base, H2, etc.) protect_other->check_stability select_pg Select Orthogonal Protecting Group check_stability->select_pg Choose PG stable to conditions proceed Proceed to Protection Protocol select_pg->proceed

Caption: Decision workflow for protecting group selection.

Protecting Group Strategies for Amines

Amines are potent nucleophiles and will readily react with this compound. Protection is necessary if the amine is not the intended site of reaction. The most common strategy is to reduce the amine's nucleophilicity by converting it into a carbamate or an amide.[3][5][10]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[11][12]Stable to base, hydrogenolysis, nucleophiles.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenolysis (H₂, Pd/C)[12]Stable to mild acid/base. Cleaved by strong acid/base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[12][13]Stable to acid and hydrogenolysis.
Protocol 3.1: Boc Protection of a Primary Amine

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-labile removal.[11]

Rationale: The reaction of an amine with di-tert-butyl dicarbonate in the presence of a base converts the nucleophilic amine into a non-nucleophilic carbamate. This carbamate is stable to the basic conditions used for the subsequent sulfonylation reaction.

Methodology:

  • Dissolution: Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane (DCM) (approx. 0.1-0.5 M).

  • Base Addition: Add a base, typically triethylamine (1.5 eq) or aqueous sodium bicarbonate (2.0 eq).

  • Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. If an organic solvent was used, dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The crude Boc-protected amine can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 3.2: Boc Deprotection

Rationale: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged by the solvent or an added scavenger. The resulting carbamic acid decarboxylates to yield the free amine.[12]

Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.

    • A solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).

  • Reaction Monitoring: Stir the reaction at room temperature. Deprotection is usually rapid, often completing in 30-60 minutes. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure. The product is typically obtained as the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., NaHCO₃ or K₂CO₃) until the aqueous layer is basic.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protecting Group Strategies for Alcohols

Alcohols, while less nucleophilic than amines, will react with sulfonyl chlorides. Protecting the hydroxyl group as an ether is the most common strategy to prevent the formation of an unwanted sulfonate ester.[14]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMS-Cl, ImidazoleFluoride source (TBAF) or Acid (AcOH, HCl)[5][15]Stable to base, oxidation, organometallics.
Triisopropylsilyl EtherTIPSTIPS-Cl, ImidazoleFluoride source (TBAF) or Acid (more stable than TBS)[5][8]Very robust, stable to most non-acidic/fluoride conditions.
Benzyl EtherBnBenzyl bromide (BnBr), NaHCatalytic Hydrogenolysis (H₂, Pd/C)[11][14]Very robust, stable to strong acid/base, organometallics.
Protocol 4.1: TBS Protection of a Primary Alcohol

Silyl ethers are the most widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[8][15][16] The TBDMS (TBS) group offers a good balance of stability and reactivity.

Rationale: The alcohol is deprotonated by a base (imidazole), and the resulting alkoxide attacks the silicon atom of TBDMS-Cl in an Sₙ2-type reaction to form the sterically hindered and stable silyl ether.[16]

Methodology:

  • Setup: To a solution of the alcohol (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or DCM, add imidazole (2.0-2.5 eq).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.3 eq) portion-wise at 0 °C or room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until complete (typically 4-16 hours). Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with water and brine to remove DMF and imidazole salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4.2: TBS Deprotection

Rationale: The exceptional strength of the silicon-fluoride bond (Si-F) allows for the selective cleavage of silyl ethers using a fluoride ion source, even in the presence of many other functional groups.[15]

Methodology:

  • Dissolution: Dissolve the TBS-protected substrate in THF (approx. 0.1 M).

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (typically 1.0 M in THF) (1.1-1.5 eq). For acid-sensitive substrates, a buffered solution of TBAF with acetic acid can be used.

  • Reaction Monitoring: Stir at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Washing: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Illustrative Synthetic Application

To achieve the selective sulfonylation of an amine in the presence of a primary alcohol, a common strategy involves the orthogonal protection of the alcohol as a TBS ether, followed by sulfonylation of the free amine, and subsequent deprotection of the alcohol.

Caption: Orthogonal strategy for selective amine sulfonylation.

This sequence exemplifies a robust and reliable method. The TBS ether is completely stable to the basic conditions of the sulfonylation step, and its removal with TBAF does not affect the newly formed, stable sulfonamide linkage.

Conclusion

The successful application of this compound in complex molecule synthesis is critically dependent on a well-designed protecting group strategy. By carefully considering the stability and orthogonality of common protecting groups for amines and alcohols, researchers can achieve high chemoselectivity and maximize yields. The Boc group for amines and silyl ethers for alcohols represent a powerful and often complementary pair for many synthetic challenges, enabling the precise and controlled construction of novel chemical entities for research and drug development.

References

  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups. [Link]

  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Wikipedia. Protecting group. [Link]

  • ResearchGate. (2011). Sulfinamides as Highly Effective Amine Protecting Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Willingdon College, Sangli. Protection and deprotection. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

  • CEM Corporation. Protection and Deprotection. [Link]

  • ResearchGate. (2020). Protection and Deprotection of Common Functional Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • ResearchGate. (2020). Profiling Sulfonate Ester Stability. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). Review on Chemistry of Oxazole derivatives. [Link]

  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ChemRxiv. (2020). A continuous flow sulfuryl chloride based reaction. [Link]

  • National Institutes of Health. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction. [Link]

  • ResearchGate. (2020). Oxazole Synthesis by Sequential Asmic-Ester Condensations. [Link]

  • Journal of Organic Chemistry. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • National Institutes of Health. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides. [Link]

  • Wikipedia. Oxazole. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and handling of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common experimental hurdles, ensuring the integrity and success of your research.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its molecular structure, featuring a reactive sulfonyl chloride group appended to a heteroaromatic system, presents unique synthetic challenges. The thiophene ring is susceptible to electrophilic substitution, while the oxazole ring can be sensitive to harsh acidic or basic conditions.[1][2] This guide provides a structured approach to troubleshooting and optimizing the preparation of this important building block.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and handling of this compound, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common issue and can often be traced back to several factors, primarily the inherent reactivity and potential instability of the sulfonyl chloride product.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride group is highly susceptible to hydrolysis by moisture, converting it to the corresponding and unreactive sulfonic acid.[3] This can occur during the reaction, workup, or purification.

    • Solution: Employ strictly anhydrous conditions. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all reagents are free from moisture.[3] During workup, minimize contact with aqueous solutions and work quickly.[4]

  • Incomplete Reaction: The chlorosulfonation reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. If the starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature, keeping in mind the stability of the oxazole ring.

  • Side Reactions: The reactive nature of the chlorosulfonating agent can lead to unwanted side reactions, such as polymerization or polychlorosulfonation of the thiophene ring.[5]

    • Solution: Carefully control the stoichiometry of the reagents. A slight excess of the chlorosulfonating agent may be necessary, but a large excess should be avoided. Maintain the recommended reaction temperature to minimize side product formation.

  • Degradation During Workup/Purification: The product can degrade upon prolonged exposure to acidic or basic conditions, or high temperatures during purification. Electron-deficient heteroaryl sulfonyl chlorides are known to be particularly unstable.[6]

    • Solution: If performing an aqueous workup, use ice-cold water and separate the layers as quickly as possible.[4] For purification, prioritize methods that avoid excessive heat, such as flash column chromatography on silica gel, if the compound is stable enough.[6] If the compound is thermally labile, recrystallization from a suitable solvent system at low temperature may be a better option.

Question 2: I'm observing multiple spots on my TLC analysis of the crude product. What are the potential side products?

The formation of multiple products is indicative of side reactions or degradation.

Common Side Products:

  • 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonic Acid: This is the hydrolysis product of your target molecule. It will have a much lower Rf value on a normal phase TLC plate due to its high polarity.

  • Starting Material: Unreacted 5-(1,3-oxazol-5-yl)thiophene.

  • Di-substituted Products: Although chlorosulfonation of 2-substituted thiophenes tends to occur at the 5-position, other isomers or di-substituted products can form under certain conditions.[7][8]

  • Polymeric Material: Acid-sensitive thiophenes can polymerize in the presence of strong acids like chlorosulfonic acid.[5] This often appears as a baseline streak on the TLC plate.

  • Ring-Opened Products: While less common under chlorosulfonation conditions, the oxazole ring can be sensitive to strongly acidic environments, potentially leading to degradation products.[1]

Troubleshooting Workflow for Product Impurity:

G start Multiple Spots on TLC q1 Is there a spot at the baseline? start->q1 a1 Likely polymeric material or sulfonic acid. - Reduce reaction temperature. - Use a milder chlorosulfonating agent (e.g., DMF-SO2Cl2 complex). [4] - Ensure anhydrous workup to prevent hydrolysis. q1->a1 Yes q2 Is the starting material present? q1->q2 No a2 Incomplete reaction. - Increase reaction time. - Check reagent quality/activity. q2->a2 Yes q3 Are there multiple non-polar spots? q2->q3 No a3 Possible isomers or side products. - Optimize stoichiometry and temperature. - Purify carefully via chromatography or recrystallization. q3->a3 Yes

Caption: Troubleshooting decision tree for impure product.

Question 3: The isolated product is a dark, oily substance instead of the expected solid. What went wrong?

The physical state of the final product can be a good indicator of its purity. While this compound is a solid, the presence of impurities can result in an oil.

Possible Reasons and Solutions:

  • Residual Solvent: Incomplete removal of the extraction solvent or solvents used in purification.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound's stability allows.

  • Presence of Impurities: As discussed in Question 2, side products, especially polymeric materials, can prevent crystallization.

    • Solution: Attempt to purify the oil using flash column chromatography. If the compound is unstable on silica, try triturating the oil with a non-polar solvent like hexanes to induce precipitation of the desired product.

  • Decomposition: The product may have decomposed during isolation.

    • Solution: Re-evaluate the workup and purification procedures. Ensure all steps are performed at low temperatures and exposure to air and moisture is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A common and effective method is the chlorosulfonation of 5-(1,3-oxazol-5-yl)thiophene. While chlorosulfonic acid is a powerful and widely used reagent for this transformation, it can be harsh.[9] For acid-sensitive substrates, a milder alternative is the use of a pre-formed N,N-dimethylformamide-sulfuryl chloride (DMF-SO2Cl2) complex.[5] This reagent often provides better yields and fewer side products with heterocyclic compounds.

Q2: How should I store this compound?

Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best kept in a desiccator or a dry box at a low temperature (e.g., in a refrigerator) to minimize degradation over time.

Q3: What analytical techniques are recommended for characterizing the final product?

A combination of techniques is recommended for unambiguous characterization[10]:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Use a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆.[10]

  • Infrared (IR) Spectroscopy: Useful for identifying the sulfonyl chloride functional group, which shows characteristic strong absorption bands for the S=O stretches.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight and can help identify impurities through fragmentation patterns.[10]

  • Titration: A simple titrimetric method can determine the purity by quantifying the sulfonyl chloride content.[11]

Q4: Can I use an aqueous base like NaOH for the workup?

Using a strong aqueous base is generally not recommended as it will rapidly hydrolyze the sulfonyl chloride product to the corresponding sulfonate salt.[3][12] If a basic wash is necessary to remove acidic impurities, a cold, dilute solution of a weak base like sodium bicarbonate should be used, and contact time should be minimized.[13]

Experimental Protocols

Protocol 1: Synthesis using DMF-Sulfuryl Chloride Complex[5]

This protocol is adapted from the procedure for chlorosulfonating thiophene derivatives and is recommended for its milder conditions.

Reagent Preparation and Reaction:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.2 equivalents) dropwise to the DMF, ensuring the internal temperature remains below 25 °C. A solid complex will form.

  • Once the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 5-(1,3-oxazol-5-yl)thiophene (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane) to the complex.

  • Allow the reaction to warm to room temperature and then heat to an appropriate temperature (e.g., 50-70 °C), monitoring the reaction by TLC until the starting material is consumed.

Workup and Purification:

  • Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers and wash successively with cold water, cold 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by recrystallization or flash column chromatography.

Reaction Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Cool anhydrous DMF to 0 °C prep2 Add SO2Cl2 dropwise prep1->prep2 prep3 Stir complex for 30 min prep2->prep3 react1 Add 5-(1,3-oxazol-5-yl)thiophene prep3->react1 react2 Heat and monitor by TLC react1->react2 workup1 Quench with ice-water react2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash with NaHCO3 and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Purify (Recrystallization/Chromatography) workup4->purify

Caption: Workflow for synthesis of the target compound.

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Chlorosulfonating Agent DMF-SO₂Cl₂ complexMilder conditions, reduces polymerization and side reactions with sensitive heterocycles.[5]
Stoichiometry 1.1 - 1.3 equivalentsEnsures complete consumption of starting material while minimizing side reactions.
Temperature 0 °C to 70 °CInitial formation of the complex is exothermic. Subsequent reaction temperature depends on substrate reactivity and must be optimized.
Solvent Anhydrous, non-proticPrevents hydrolysis of the sulfonyl chloride. Dichloromethane is a common choice.[3]
Workup Rapid, cold aqueous quenchMinimizes product hydrolysis during extraction and washing steps.[4]

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
  • General procedures for the purification of Acid chlorides. Chempedia - LookChem.
  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063–1064.
  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
  • Thiophene-2-sulfonic acid | 79-84-5. Benchchem.
  • Ambler, C. A., et al. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 16(9), 1547-1552.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1092.
  • Wallace, D. J., & Chen, C. Y. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 8(23), 5345-5348.
  • Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Barker, J. E., Payne, C. M., & Maulding, J. (1961). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 33(8), 1155-1156.
  • Gemoets, H. P. L., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 655-662.
  • Miscellaneous Reactions of Chlorosulfonic Acid. GlobalSpec.
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
  • Sharma, D. K., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 34(7), 581-582.
  • Le, C. M., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(17), 5328-5331.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
  • CHLOROSULFONIC ACID. CAMEO Chemicals - NOAA.
  • Chlorosulfonic acid. Powerful lachrymator. YouTube.
  • Chlorosulfonic Acid.
  • Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-119.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
  • Chlorosulfonic Acid - A Versatile Reagent.
  • General preparation method of sulfonyl chloride. Google Patents.
  • Wuest, W. M., & Pettus, T. R. R. (2010). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 6, 91.
  • Knochel, P., & Krasovskiy, A. (2006). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 8(13), 2823-2826.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
  • Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3243-3249.
  • Le, C. M., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(17), 5328-5331.
  • Rozentsveig, I. B., et al. (2007). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Russian Journal of General Chemistry, 77(5), 926-931.
  • This compound. Sigma-Aldrich.
  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
  • Oxazole. Wikipedia.
  • 4-Chlorophenyl thiophene-2-sulfonate | 88022-34-8. Benchchem.

Sources

common side reactions with 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in experimental settings. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the underlying chemical principles to ensure the successful application of this versatile reagent.

I. Introduction to this compound

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with a reactive sulfonyl chloride group and an oxazole moiety, makes it a valuable building block for the synthesis of novel sulfonamides. These derivatives have shown potential in various therapeutic areas. However, the interplay between the electron-rich thiophene, the potentially labile oxazole ring, and the highly electrophilic sulfonyl chloride can lead to a range of side reactions, complicating synthesis and purification. This guide aims to elucidate these challenges and provide practical solutions.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered when working with this compound in a question-and-answer format, providing explanations and actionable troubleshooting steps.

Q1: My reaction to form a sulfonamide is resulting in a low yield of the desired product. What are the likely causes?

A1: Low yields are a frequent challenge and can stem from several factors:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards amines. This is a primary cause of low yields in sulfonamide synthesis[1][2].

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and outcome.

    • Troubleshooting:

      • Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is commonly used. The base should be strong enough to neutralize the HCl byproduct but not so strong as to promote side reactions.

      • Solvent Polarity: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.

      • Temperature Control: Reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.

  • Formation of a Bis-Sulfonated Byproduct: If you are using a primary amine, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of the sulfonyl chloride, leading to a bis-sulfonated product.

    • Troubleshooting:

      • Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to favor the formation of the monosubstituted product.

      • Add the sulfonyl chloride slowly to the solution of the amine to maintain a low concentration of the electrophile.

Q2: I am observing a significant amount of an insoluble, dark-colored material in my reaction mixture. What could this be?

A2: The formation of insoluble, often dark, polymeric material can be a significant issue, particularly with electron-rich heteroaromatic compounds like thiophene under acidic conditions.

  • Acid-Catalyzed Polymerization of the Thiophene Ring: The HCl generated during the sulfonamide formation can protonate the thiophene ring, initiating electrophilic polymerization[3]. The oxazole substituent can also influence the electron density of the thiophene ring, potentially affecting its susceptibility to polymerization.

    • Troubleshooting:

      • Efficient Scavenging of HCl: Use a sufficient amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to immediately neutralize the generated HCl.

      • Slow Addition: Add the sulfonyl chloride dropwise to the amine solution to prevent a localized buildup of HCl.

      • Choice of Base: Pyridine can be a good choice as it is a moderately strong base and can also act as a solvent.

Q3: My NMR analysis suggests that the oxazole ring may have been cleaved or modified. Is this a known side reaction?

A3: Yes, the 1,3-oxazole ring can be susceptible to cleavage under certain conditions, although it is generally more stable than a furan ring.

  • Acid- or Base-Mediated Ring Opening: Strong acids or bases can promote the hydrolysis or cleavage of the oxazole ring[2][4]. While the conditions for sulfonamide synthesis are typically not harsh enough to cause significant cleavage, prolonged reaction times or the use of overly strong bases could lead to this side reaction. Nucleophilic attack on the oxazole ring, especially at the C2 position, can also lead to ring opening[5].

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

      • Base Strength: Avoid using very strong bases like alkali metal hydroxides or alkoxides if possible.

      • Temperature: Maintain a moderate reaction temperature, as higher temperatures can accelerate degradation pathways.

Q4: I am having difficulty purifying my final sulfonamide product. What are some common impurities and how can I remove them?

A4: Purification can be challenging due to the presence of various side products.

  • Common Impurities:

    • Thiophenesulfonic Acid: The hydrolysis product of the starting material. It is typically highly polar and can often be removed by an aqueous workup.

    • Unreacted Amine: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl).

    • Bis-sulfonated Product: This byproduct can sometimes have similar polarity to the desired product, making chromatographic separation difficult.

    • Polymeric Material: Largely insoluble and can often be removed by filtration.

  • Purification Strategies:

    • Aqueous Workup: A standard workup involving washing the organic layer with dilute acid, then a dilute base (like saturated sodium bicarbonate solution), and finally brine can remove many common impurities.

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying sulfonamides. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of Sulfonamides

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous pyridine or triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq.) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Addition of Base: Slowly add anhydrous pyridine or triethylamine (1.5 eq.) to the reaction mixture.

  • Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Small-Scale Parallel Synthesis for Amine Scopes

This protocol is suitable for rapidly exploring the reactivity with a variety of amines.

Materials:

  • Stock solution of this compound in anhydrous DCM (e.g., 0.1 M)

  • A library of primary and secondary amines

  • Anhydrous triethylamine

  • Anhydrous DCM

  • 96-well reaction block or individual small reaction vials

Procedure:

  • Amine Preparation: To each well or vial, add a solution of the respective amine (1.1 eq.) in anhydrous DCM.

  • Base Addition: Add anhydrous triethylamine (1.5 eq.) to each well/vial.

  • Sulfonyl Chloride Addition: Add the stock solution of this compound (1.0 eq.) to each well/vial.

  • Reaction: Seal the reaction block/vials and shake at room temperature for 12-24 hours.

  • Analysis: After the reaction time, take an aliquot from each well/vial, dilute, and analyze by LC-MS to determine the extent of product formation and identify any major side products.

IV. Mechanistic Insights and Visualization

Understanding the potential reaction pathways is crucial for troubleshooting.

Diagram 1: Key Reaction and Potential Side Reactions

G Start 5-(1,3-Oxazol-5-Yl)-2- Thiophenesulfonyl Chloride + R1R2NH Product Desired Sulfonamide Start->Product Desired Reaction (Base, Anhydrous Conditions) Hydrolysis Hydrolysis (Thiophenesulfonic Acid) Start->Hydrolysis H2O Polymerization Acid-Catalyzed Polymerization Start->Polymerization HCl byproduct (insufficient base) RingOpening Oxazole Ring Cleavage Product->RingOpening Harsh Conditions (Strong Base/Acid, Heat) BisSulfonation Bis-Sulfonation (with primary amines) Product->BisSulfonation Excess Sulfonyl Chloride + Base

Caption: A workflow diagram illustrating the desired sulfonamide formation and common side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Complex Mixture Check_Anhydrous Verify Anhydrous Conditions? Start->Check_Anhydrous Check_Base Optimize Base (Type & Amount)? Check_Anhydrous->Check_Base Yes Result_Hydrolysis Issue: Hydrolysis Solution: Dry Glassware/Solvents, Inert Atmosphere Check_Anhydrous->Result_Hydrolysis No Check_Temp Control Reaction Temperature? Check_Base->Check_Temp Yes Result_Polymer Issue: Polymerization Solution: Efficient Base, Slow Addition Check_Base->Result_Polymer No Check_Stoich Adjust Amine/ Sulfonyl Chloride Ratio? Check_Temp->Check_Stoich Yes Result_Degradation Issue: Ring Cleavage Solution: Milder Conditions, Monitor Reaction Time Check_Temp->Result_Degradation No Result_BisSulfon Issue: Bis-Sulfonation Solution: Use Excess Amine, Slow Addition Check_Stoich->Result_BisSulfon No Success Improved Yield/ Purity Check_Stoich->Success Yes Result_Hydrolysis->Success Result_Polymer->Success Result_Degradation->Success Result_BisSulfon->Success

Caption: A troubleshooting flowchart for addressing low yields and complex reaction mixtures.

V. Data Summary

The following table provides a general overview of expected outcomes and conditions. Actual results will vary depending on the specific amine used.

IssuePotential CauseRecommended ActionExpected Outcome
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous conditions, inert atmosphere.Increased yield of desired sulfonamide.
Polymerization of thiopheneUse sufficient non-nucleophilic base, slow addition.Reduced formation of insoluble byproducts.
Impure Product Bis-sulfonation (primary amines)Use a slight excess of the amine.Minimized formation of the bis-sulfonated product.
Oxazole ring cleavageUse mild reaction conditions, monitor reaction time.Preservation of the oxazole ring integrity.

VI. Conclusion

This compound is a valuable reagent for the synthesis of novel sulfonamides. However, its successful application requires careful consideration of potential side reactions, including hydrolysis, polymerization, and oxazole ring cleavage. By implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can mitigate these challenges and achieve higher yields and purities of their target compounds. A thorough understanding of the underlying chemical principles is paramount for the effective use of this and other complex heteroaromatic building blocks in drug discovery and development.

VII. References

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support. [Link to a relevant technical guide on sulfonamide synthesis]

  • BenchChem. (2025). Troubleshooting Common Issues in Sulfonamide Bond Formation. BenchChem Technical Support. [Link to a relevant technical guide on sulfonamide bond formation]

  • AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

  • BenchChem. (2025). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. BenchChem Technical Support. [Link to a relevant technical guide on oxazole reactivity]

  • Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

Sources

Technical Support Center: Improving Yield in Sulfonamide Synthesis with 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of sulfonamides using 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. Our goal is to move beyond simple procedural steps and provide a causal understanding of experimental choices to empower you to optimize your reaction yields and ensure the integrity of your results.

The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, with this functional group being present in a vast array of pharmaceuticals.[1][2] The classic and most common method for their preparation involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4][5] However, the reactivity of the sulfonyl chloride, particularly complex heterocyclic variants like this compound, is highly sensitive to reaction conditions. Low yields are a frequent and frustrating issue, often stemming from the inherent instability of the sulfonyl chloride functional group.

This guide is structured to help you diagnose and resolve common problems, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most critical factors I should investigate first?

Low yield is the most common complaint, and it almost always traces back to one of two primary issues: the degradation of your sulfonyl chloride starting material or suboptimal reaction conditions.

1. Stability of the Sulfonyl Chloride: this compound is highly susceptible to hydrolysis. Moisture, even at atmospheric levels, can rapidly convert the reactive sulfonyl chloride into the unreactive 5-(1,3-oxazol-5-yl)-2-thiophenesulfonic acid.[6] This is the single most common cause of failed or low-yielding reactions.

  • Actionable Advice:

    • Verify Starting Material Quality: Before starting, run a quick NMR or LC-MS on your sulfonyl chloride to ensure it hasn't already hydrolyzed during storage. Use a freshly opened bottle or repurify if necessary.

    • Maintain Anhydrous Conditions: This cannot be overstated. Use oven-dried glassware. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous grade solvent. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

2. Reaction Stoichiometry and Base Selection:

  • Stoichiometry: A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride.[7]

  • Base: The base is critical. Its role is to scavenge the HCl generated during the reaction.[4] However, if the base is too nucleophilic (like a primary or secondary amine), it can compete with your desired amine, leading to unwanted byproducts.

    • Recommended Bases: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] Pyridine is also commonly used.[4] Ensure the base is pure and dry.[7] Typically, 1.1 to 1.5 equivalents of the base are sufficient.

Below is a workflow to guide your initial troubleshooting process.

G start Low Yield Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check sub_reagent1 Is Sulfonyl Chloride Pure? (Check via NMR/LC-MS) reagent_check->sub_reagent1 condition_check Step 2: Evaluate Reaction Conditions sub_condition1 Is Reaction Under Inert Atmosphere? condition_check->sub_condition1 workup_check Step 3: Analyze Work-up & Purification outcome_pass Yield Improved workup_check->outcome_pass sub_reagent2 Are Amine & Base Pure/Dry? sub_reagent1->sub_reagent2 Yes outcome_fail Issue Persists: Consult Advanced Troubleshooting sub_reagent1->outcome_fail No (Repurify/Replace) sub_reagent3 Is Solvent Anhydrous? sub_reagent2->sub_reagent3 Yes sub_reagent2->outcome_fail No (Purify/Dry) sub_reagent3->condition_check Yes sub_reagent3->outcome_fail No (Use Anhydrous) sub_condition2 Is Temperature Optimal? (Start at 0°C) sub_condition1->sub_condition2 Yes sub_condition1->outcome_fail No (Use N2/Ar) sub_condition3 Is Base Stoichiometry Correct? (1.1-1.5 eq.) sub_condition2->sub_condition3 Yes sub_condition2->outcome_fail No (Adjust Temp) sub_condition3->workup_check Yes sub_condition3->outcome_fail No (Adjust Eq.) G cluster_0 SC R-SO₂Cl (Sulfonyl Chloride) SC->p1 Amine R'-NH₂ (Amine) Amine->p1 Water H₂O (Water/Moisture) Water->p1 Sulfonamide R-SO₂-NHR' (Desired Product) SulfonicAcid R-SO₃H (Side Product) p1->Sulfonamide Desired Reaction (Nucleophilic Attack by Amine) p1->SulfonicAcid Side Reaction (Hydrolysis)

Caption: Competing reactions in sulfonamide synthesis.

Prevention Strategies:

StrategyRationale
Strict Anhydrous Technique Directly minimizes the key reactant (water) for the side reaction. Use dry solvents and an inert atmosphere.
Control Reaction Temperature Start the reaction at 0 °C. Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This controls the initial exotherm and can favor the desired reaction pathway. A significant amount of sulfonamide can form at lower temperatures. [8]
Order of Addition Adding the sulfonyl chloride to the amine/base mixture ensures the amine is immediately available to react, outcompeting residual water. [8]
Solvent Choice Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. While some reactions can be performed in sustainable solvents like ethanol or even water, these can increase the risk of hydrolysis. [8][9]
Q3: What is the best way to monitor my reaction's progress and determine its endpoint?

Effective reaction monitoring prevents unnecessary side reactions from prolonged reaction times or premature quenching.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method.

    • Procedure: Spot the sulfonyl chloride, the amine, and the co-spotted reaction mixture on a silica gel plate.

    • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has been completely consumed. The product sulfonamide will typically have an Rf value intermediate between the starting materials.

    • Visualization: Visualize under UV light (254 nm). Staining (e.g., with fluorescamine spray, which reacts with primary/secondary amines to give fluorescent spots) can also be useful. [10]

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: For more quantitative analysis, HPLC is ideal. It can accurately track the disappearance of starting materials and the appearance of the product. [10][11]LC-MS provides the added benefit of confirming the mass of the product and any major byproducts, which is invaluable for troubleshooting.

TechniquePrincipleInformation ObtainedKey Advantages
TLC Differential adsorption on a solid phase.Retention factor (Rf), qualitative assessment of completion.Fast, inexpensive, simple setup. [10]
HPLC Differential partitioning between mobile and stationary phases.Retention time (tₛ), peak area for quantification, % purity.Robust, reproducible, quantitative. [10][11]
LC-MS HPLC separation followed by mass spectrometry.Retention time, mass-to-charge ratio (m/z).Provides structural confirmation of product and byproducts. [11]
Q4: I have purification challenges, including a persistent impurity. What are the best practices for purifying my product?

Purification can be complicated by the sulfonic acid byproduct or unreacted starting materials.

  • Aqueous Work-up: After the reaction is complete, a standard work-up involves quenching the reaction, followed by extraction.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash with a dilute acid (e.g., 1N HCl) to remove the tertiary amine base and any unreacted amine starting material.

    • Wash with a saturated aqueous sodium bicarbonate solution to remove the sulfonic acid byproduct.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Silica Gel Chromatography: This is the most effective method for removing closely related impurities.

    • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the specific properties of your sulfonamide.

    • Tip: If your product is a crystalline solid, recrystallization can be an excellent final purification step to achieve high purity.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final sulfonamide.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Royal Society of Chemistry. (2016). Royal Society of Chemistry. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2011). ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Wiley Online Library. (2019). Wiley Online Library. [Link]

  • Sulfonamide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical. (n.d.). HoriazonChemical. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024). Frontier Research Publication. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1978). Journal of the AOAC. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2023). Royal Society of Chemistry. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (2023). YMER. [Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - University of Bari Aldo Moro. (2021). University of Bari Aldo Moro. [Link]

Sources

Technical Support Center: Purification of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this important class of compounds. The inherent reactivity of the sulfonyl chloride functional group, coupled with the specific properties of the heterocyclic core, presents unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity and yield in your experiments.

I. Understanding the Core Challenges

The primary difficulties in purifying this compound derivatives stem from their chemical nature. The sulfonyl chloride group is highly susceptible to hydrolysis, and the overall molecule can be sensitive to heat and certain chromatographic conditions. Key challenges include:

  • Hydrolytic Instability: The sulfonyl chloride moiety readily reacts with water and other nucleophilic solvents (e.g., methanol, ethanol) to form the corresponding sulfonic acid, a major and often difficult-to-remove impurity.[1][2][3][4][5][6][7]

  • Thermal Lability: Prolonged exposure to elevated temperatures during purification can lead to degradation, resulting in a complex mixture of byproducts.

  • Co-elution of Impurities: Structurally similar impurities, such as starting materials or side-products from the synthesis, can co-elute with the desired product during chromatographic purification.

  • Reactivity on Stationary Phases: The reactive nature of sulfonyl chlorides can sometimes lead to on-column reactions, particularly with silica gel, which has surface silanol groups that can act as nucleophiles.

II. Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting common issues encountered during the purification of this compound derivatives.

Problem 1: Low Yield After Aqueous Work-up

Symptom: Significant loss of product is observed after an extraction procedure involving an aqueous phase.

Root Cause Analysis: The primary culprit is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][2][3][4][5] Sulfonic acids are highly water-soluble and will be lost to the aqueous layer during extraction.

Troubleshooting Steps:

  • Minimize Contact Time with Water: Perform aqueous washes quickly and at low temperatures (e.g., using an ice bath).

  • Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine). This reduces the solubility of the organic product in the aqueous phase and helps to remove residual water from the organic layer.

  • Employ Aprotic Solvents: Use dry, aprotic solvents for extraction, such as dichloromethane (DCM) or ethyl acetate. Ensure all glassware is thoroughly dried before use.

  • Immediate Drying: After separation, immediately dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Problem 2: Product Degradation During Solvent Evaporation

Symptom: The isolated product is discolored (e.g., brown or black) and shows multiple spots on Thin Layer Chromatography (TLC) after rotary evaporation.

Root Cause Analysis: Thermal degradation is a likely cause. Many sulfonyl chlorides are sensitive to heat.

Troubleshooting Steps:

  • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a low temperature (typically ≤ 40 °C).

  • High Vacuum: Utilize a high-vacuum pump to facilitate solvent removal at lower temperatures.

  • Azeotropic Removal of Solvents: If high-boiling point solvents were used, consider adding a lower-boiling point, non-reactive solvent (e.g., hexane) to form an azeotrope and facilitate removal at a lower temperature.

  • Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

Problem 3: Tailing or Streaking on TLC and Column Chromatography

Symptom: The product spot on a TLC plate appears elongated or as a streak rather than a tight spot. Similar poor separation is observed during column chromatography.

Root Cause Analysis: This can be due to several factors:

  • Hydrolysis on Silica: The acidic nature of standard silica gel can promote the hydrolysis of the sulfonyl chloride, leading to the formation of the sulfonic acid which streaks on the plate.

  • Strong Interaction with Stationary Phase: The polar nature of the sulfonyl chloride and any resulting sulfonic acid can lead to strong interactions with the silica gel.

  • Sample Overloading: Applying too much sample to the TLC plate or column can cause tailing.

Troubleshooting Steps:

  • Use Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent system (e.g., 0.1-1% v/v). This neutralizes the acidic sites on the silica.

  • Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

  • Optimize the Eluent System: A more polar eluent system may be required to reduce the interaction between the compound and the stationary phase, leading to better spot shape. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol).

  • Dilute Sample Application: Ensure the sample is sufficiently diluted before spotting on a TLC plate or loading onto a column.

Problem 4: Co-elution of a Persistent Impurity

Symptom: A closely running impurity is consistently observed by TLC or HPLC analysis of the purified product.

Root Cause Analysis: The impurity likely has a very similar polarity to the desired product, making separation by standard chromatography challenging.

Troubleshooting Steps:

  • Fine-Tune the Eluent System: Make small, incremental changes to the solvent polarity. Sometimes switching one of the solvents in the eluent system (e.g., replacing ethyl acetate with diethyl ether) can alter the selectivity and improve separation.

  • Employ a Different Chromatographic Technique: If normal-phase chromatography is unsuccessful, consider reversed-phase high-performance liquid chromatography (RP-HPLC). The different separation mechanism may resolve the co-eluting species.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique for removing small amounts of impurities.[8] The choice of solvent is critical and should be determined through solubility tests.

  • Derivatization: In some analytical cases, derivatizing the sulfonyl chloride to a more stable and less polar sulfonamide can facilitate chromatographic separation and analysis.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound derivatives?

A1: These compounds are moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[6][7] For long-term storage, keeping them in a desiccator at a low temperature (e.g., 2-8 °C) is recommended to minimize degradation.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[9]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying the product. A UV detector is commonly used.[9][10][11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. When coupled with a separation technique like GC or LC, it is a powerful tool for identifying impurities.[9]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid. Impurities will typically broaden and depress the melting point.[13]

Q3: My compound appears to be an oil, but the literature reports it as a solid. What could be the issue?

A3: This is a common issue that can arise from the presence of residual solvents or impurities that are acting as a eutectic mixture, depressing the melting point.

  • Thoroughly Dry the Sample: Ensure all solvent has been removed under high vacuum.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble (e.g., hexane or pentane). This can often induce crystallization and wash away soluble impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is the best method to obtain a crystalline solid.[8]

Q4: Can I use protic solvents like methanol for column chromatography?

A4: It is generally not recommended to use protic solvents like methanol or ethanol in the mobile phase for the purification of sulfonyl chlorides. These solvents are nucleophilic and can react with the sulfonyl chloride on the column, leading to the formation of methyl or ethyl sulfonate byproducts. If a very polar solvent is required, consider using aprotic alternatives like acetone or acetonitrile, although care should still be taken.

IV. Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Flash Column Chromatography of a Sulfonyl Chloride Derivative
  • Column Packing: Dry pack a glass column with silica gel in a fume hood.

  • Eluent Preparation: Prepare the desired eluent system (e.g., a mixture of hexane and ethyl acetate). If necessary, add 0.1% triethylamine to the eluent to deactivate the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica gel containing the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin the elution process.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure at a low temperature (≤ 40 °C).

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid. Add a potential recrystallization solvent dropwise at room temperature to check for insolubility. Heat the mixture to boiling to check for solubility at elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum.

Table 1: Common Solvents for Purification and Their Properties
SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Non-polar, good for initial elution in normal-phase chromatography.
Dichloromethane (DCM)3.140Good solvent for dissolving sulfonyl chlorides, aprotic.
Ethyl Acetate (EtOAc)4.477Medium polarity, common eluent with hexane.
Acetonitrile (MeCN)5.882Polar aprotic solvent, can be used in mobile phases.
Methanol (MeOH)5.165Protic and reactive! Avoid use with sulfonyl chlorides.
Water10.2100Highly reactive! Avoid prolonged contact.

V. Visualizing Purification Workflows

The following diagrams illustrate key decision-making processes in the purification of this compound derivatives.

Purification_Workflow start Crude Product workup Aqueous Work-up start->workup extraction Extraction with Aprotic Solvent workup->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration (Low Temp) drying->concentration purity_check1 Purity Check (TLC/NMR) concentration->purity_check1 final_product Final Product purity_check1->final_product >95% Pure further_purification Further Purification Needed purity_check1->further_purification <95% Pure Purification_Strategy start Impure Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No purity_check2 Purity Check recrystallization->purity_check2 purity_check3 Purity Check column->purity_check3 purity_check2->column Impure final_product Final Product purity_check2->final_product Pure purity_check3->final_product Pure rphplc Consider RP-HPLC purity_check3->rphplc Impure

Caption: Decision tree for selecting a purification strategy.

VI. References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem. Available at:

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. Available at: [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305–1313. Available at: [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875–879. Available at: [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents. Available at:

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Molecules, 26(18), 5551. Available at: [Link]

  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840. Available at: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Patsnap. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.). Google Patents. Available at:

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022). ResearchGate. Available at: [Link]

  • Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. (1979). The Journal of Organic Chemistry, 44(13), 2213–2218. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2023). ResearchGate. Available at: [Link]

  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. Available at: [Link]

  • This compound 97%, 5g Maybridge. (n.d.). LabVIETCHEM. Available at: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (2020). PubMed Central. Available at: [Link]

  • 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. (n.d.). CAS Common Chemistry. Available at: [Link]

  • 2-Thiophenesulfonyl chloride. (n.d.). PubChem. Available at: [Link]

  • 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. (n.d.). Matrix Fine Chemicals. Available at: [Link]

  • Rapid and scalable halosulfonylation of strain-release reagents. (2022). ChemRxiv. Available at: [Link]

  • Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. (2021). ScienceOpen. Available at: [Link]

  • Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. (n.d.). PrepChem.com. Available at: [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2015). ResearchGate. Available at: [Link]

Sources

stability issues of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity of your results.

I. Introduction to this compound

This compound is a heterocyclic sulfonyl chloride, a class of compounds widely used as reactive intermediates in the synthesis of sulfonamides and sulfonate esters, which are of significant interest in the pharmaceutical industry.[1][2][3] The inherent reactivity of the sulfonyl chloride group, while synthetically useful, also makes it susceptible to degradation, particularly through hydrolysis and solvolysis.[4] The presence of two heterocyclic rings, a thiophene and an oxazole, introduces additional complexity to its stability profile.

A comprehensive study on the stability of over 200 heteroaromatic sulfonyl halides has identified several decomposition pathways, including hydrolysis by trace water, which is typical for some azoles.[5] Understanding the stability of this compound in different solvents is therefore critical for its proper handling, storage, and use in synthesis to ensure reaction efficiency and product purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, like most sulfonyl chlorides, is solvolysis, particularly hydrolysis, where the sulfonyl chloride group reacts with nucleophilic solvents such as water, alcohols, or amines.[4] This reaction results in the formation of the corresponding sulfonic acid or its ester/amide derivatives, and hydrochloric acid.[4] The rate of this degradation is highly dependent on the solvent's nucleophilicity and the presence of moisture.[6][7]

Q2: How does solvent choice impact the stability of this compound?

A2: Solvent choice is critical. Protic solvents, especially water and alcohols, will readily react with the sulfonyl chloride.[6][7] Aprotic solvents are generally preferred for handling and reactions. However, even in aprotic solvents, trace amounts of water can lead to gradual hydrolysis.[8] Therefore, the use of anhydrous solvents is highly recommended.[8] Polar aprotic solvents may be suitable, but their hygroscopic nature necessitates careful handling to exclude moisture.[9]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong bases and oxidizing agents.[10][11] Storage at 2-8°C is recommended.[12] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric moisture.

Q4: What are the visual signs of decomposition?

A4: Decomposition of sulfonyl chlorides can be indicated by several signs, including a change in color (often darkening to brown or black), the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), and the formation of a solid precipitate (the corresponding sulfonic acid).[8] If you observe any of these changes, it is a strong indication that the compound has degraded and may not be suitable for your experiment.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or no yield in a reaction where this compound is a reactant.

  • Potential Cause: Degradation of the sulfonyl chloride due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, assess the quality of the sulfonyl chloride. Check for any visual signs of decomposition as mentioned above.

    • Use Anhydrous Conditions: Ensure all solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[8] All glassware should be oven-dried before use.[8]

    • Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened container of the sulfonyl chloride.

Issue 2: Formation of unexpected byproducts in the reaction mixture.

  • Potential Cause: Reaction of the sulfonyl chloride with the solvent or impurities.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, anhydrous solvents. If your solvent is a nucleophile (e.g., an alcohol being used as a reactant), ensure it is the intended reactant and not a contaminant.

    • Temperature Control: Some sulfonyl chlorides can be thermally unstable. Running the reaction at a lower temperature may help to minimize decomposition and side reactions.[13]

    • Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify byproducts.[1] The sulfonic acid hydrolysis product will have a very different polarity and can often be easily identified.

Issue 3: Difficulty in purifying the desired product.

  • Potential Cause: Co-elution of the product with the sulfonic acid byproduct.

  • Troubleshooting Steps:

    • Aqueous Workup: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic sulfonic acid byproduct by converting it to its more water-soluble salt.[14] Perform this step quickly and at a low temperature to minimize hydrolysis of any remaining sulfonyl chloride or product.[8]

    • Chromatography Optimization: Adjust the polarity of your chromatography solvent system to achieve better separation between your desired product and the more polar sulfonic acid.

IV. Experimental Protocols

This protocol provides a method to quickly assess the stability of this compound in a chosen solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran)

  • Small, dry vials with screw caps

  • TLC plates

  • Appropriate TLC mobile phase

Procedure:

  • In a dry vial, dissolve a small amount (e.g., 5-10 mg) of this compound in 1 mL of the anhydrous solvent.

  • Immediately spot a small amount of the solution onto a TLC plate (this is your t=0 time point).

  • Seal the vial and let it stand at room temperature.

  • At regular intervals (e.g., 1, 2, 4, and 24 hours), spot the solution on the same TLC plate.

  • Develop the TLC plate in an appropriate mobile phase.

  • Visualize the spots under UV light. The appearance and growth of a new, more polar spot over time indicates the formation of the sulfonic acid and thus, instability in that solvent.

Handling:

  • Always handle this compound in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][15]

  • Avoid inhalation of dust and contact with skin and eyes.[16]

Quenching:

  • To safely quench unreacted sulfonyl chloride, slowly and carefully add the reaction mixture to a stirred, cold solution of a mild aqueous base, such as sodium bicarbonate.

  • Be aware that this reaction can be exothermic and may produce HCl gas.

V. Data Presentation

Table 1: Recommended Solvents and Handling Summary

Solvent TypeRecommended UseKey Considerations
Aprotic (Non-polar) Reactions, Storage (in solution for short periods)Ensure solvent is anhydrous. Examples: Dichloromethane, Chloroform.
Aprotic (Polar) ReactionsEnsure solvent is anhydrous. Can be hygroscopic. Examples: Acetonitrile, Tetrahydrofuran, Dimethylformamide (DMF).
Protic To be avoided unless it is a reactantWill readily react with the sulfonyl chloride. Examples: Water, Methanol, Ethanol.

VI. Visualization of Degradation Pathway

G cluster_main Primary Degradation Pathway: Hydrolysis Compound This compound (R-SO2Cl) Product 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonic Acid (R-SO3H) Compound->Product Nucleophilic Attack Water Water (H2O) (Nucleophile) Water->Product HCl Hydrogen Chloride (HCl)

Caption: Hydrolysis of this compound.

VII. References

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from

  • American Chemical Society. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from

  • Royal Society of Chemistry. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925.

  • PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Retrieved from

  • ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. Retrieved from

  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Retrieved from

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound. Retrieved from

  • BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. Retrieved from

  • NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Sulfuryl chloride. Retrieved from

  • Apollo Scientific. (n.d.). 5-(1,3-Oxazol-5-yl)thiophene-2-sulphonyl chloride. Retrieved from

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • ResearchGate. (2025). Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. Retrieved from

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Spectrum Chemical. (2017). SAFETY DATA SHEET - THIONYL CHLORIDE, PURIFIED. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Titrimetric determination of some sulphonyl chlorides.

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from

  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.

  • MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from

  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from

  • Semantic Scholar. (n.d.). Homolytic Decomposition of Sulfonyl Chlorides. Retrieved from

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from

  • Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-(1,3-Oxazol-5-yl)thiophene-2-sulphonyl chloride. Retrieved from

  • ChemicalBook. (n.d.). 5-ISOXAZOL-3-YLTHIOPHENE-2-SULFONYL CHLORIDE Product Description. Retrieved from

  • The Journal of Organic Chemistry. (n.d.). Sulfamides and sulfonamides as polar aprotic solvents. Retrieved from

  • Parchem. (n.d.). 5-(5-Isoxazolyl)-2-methyl-3-thiophenesulfonyl chloride (Cas 96803-43-9). Retrieved from

  • Lahiri, A., Li, G., Olschewski, M., & Endres, F. (2016). Influence of Polar Organic Solvents in an Ionic Liquid Containing Lithium Bis(fluorosulfonyl)amide: Effect on the Cation-Anion Interaction, Lithium Ion Battery Performance, and Solid Electrolyte Interphase. ACS Applied Materials & Interfaces, 8(49), 34143-34150.

  • ResearchGate. (n.d.). List of solvents used in the systematic screening. Retrieved from

  • CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. Retrieved from

  • MDPI. (2023). Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment. Retrieved from

Sources

Technical Support Center: Synthesis of 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you manage and control impurities, ensuring the synthesis of a high-quality final product.

Overview of the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic approach involves the initial formation of a 5-substituted thiophene core, followed by chlorosulfonation. The principal challenge in this synthesis is managing the formation of process-related impurities, which can arise from side reactions, degradation of the heterocyclic rings, or incomplete conversions.

The most critical step is the chlorosulfonation of the 5-(1,3-oxazol-5-yl)thiophene intermediate. This electrophilic aromatic substitution is typically performed using a potent agent like chlorosulfonic acid. While effective, the harsh, acidic nature of this reagent can lead to several undesirable side reactions.

Synthesis_Overview cluster_0 Synthesis Pathway cluster_1 Potential Impurity Formation Start 5-(1,3-Oxazol-5-yl)thiophene Product This compound Start->Product Chlorosulfonation (Key Step) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product Impurity1 Di-sulfonylated Thiophene Impurity2 Thiophenesulfonic Acid (Hydrolysis Product) Impurity3 Oxazole Ring-Opened Species

Caption: General synthetic pathway and major impurity classes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: The three most prevalent classes of impurities are:

  • Di-sulfonylated products: Arising from over-reaction where a second sulfonyl chloride group is added to the thiophene ring.[1]

  • Hydrolysis products: The target sulfonyl chloride can readily hydrolyze to the corresponding thiophenesulfonic acid upon exposure to moisture.[2][3]

  • Degradation products: The oxazole ring is sensitive to strongly acidic conditions and can undergo decomposition or ring-opening.[4][5]

Q2: My reaction mixture turned dark brown or black during the chlorosulfonation step. What does this indicate?

A2: A dark coloration often signifies decomposition or polymerization of the thiophene starting material, which can be sensitive to strong acids.[2] This is typically exacerbated by elevated temperatures. It is crucial to maintain strict temperature control, usually between -25 °C and 0 °C, during the addition of chlorosulfonic acid.[6]

Q3: How can I effectively monitor the progress of the chlorosulfonation reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system like 30% ethyl acetate in hexanes. The product, being more polar than the starting material but less polar than the sulfonic acid byproduct, will have a distinct Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: The final product appears unstable during storage. What are the proper storage conditions?

A4: this compound is highly sensitive to moisture due to the reactive sulfonyl chloride group.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and away from light.

In-Depth Troubleshooting Guide

This section addresses specific, complex problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Problem 1: High levels of di-sulfonylated impurity are detected.

Question: My HPLC and NMR analyses show a significant peak corresponding to a di-sulfonylated byproduct. How can I suppress this side reaction?

Root Cause Analysis: Di-sulfonation occurs when the initially formed monosulfonylated product undergoes a second electrophilic substitution on the still-activated thiophene ring.[1] This is favored by an excess of the chlorosulfonating agent, prolonged reaction times, or elevated temperatures, which provide the necessary activation energy for the second substitution.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of chlorosulfonic acid. An excess should be avoided. A design of experiments (DOE) approach can help identify the optimal molar ratio.[6]

  • Temperature Management: Maintain a consistently low reaction temperature (e.g., -10 °C to 0 °C) throughout the addition and stirring period. This reduces the rate of the second substitution reaction more significantly than the first.

  • Controlled Addition: Add the 5-(1,3-oxazol-5-yl)thiophene substrate portion-wise or as a solution to the chilled chlorosulfonic acid.[6] This maintains a low concentration of the substrate relative to the reagent, disfavoring the consecutive reaction.

ParameterStandard ConditionOptimized Condition to Reduce Di-sulfonationRationale
ClSO₃H Equivalents 5.0 - 10.03.0 - 4.0Minimizes excess electrophile available for a second reaction.
Temperature 0 °C to RT-10 °C to 0 °CDecreases the rate of the less favorable second substitution.
Reaction Time 2 - 4 hours1 - 2 hours (monitored by TLC/HPLC)Prevents the reaction from proceeding after full consumption of starting material.
Addition Method Bulk addition of substrateSlow, dropwise addition of substrate solutionMaintains a high reagent-to-substrate ratio, favoring mono-substitution.
Problem 2: The isolated product is contaminated with the corresponding sulfonic acid.

Question: Despite a successful reaction, my final product shows a persistent impurity identified as the sulfonic acid. How can I prevent its formation and remove it?

Root Cause Analysis: The primary cause is the hydrolysis of the sulfonyl chloride group.[2][3] This reaction is rapid and can occur at multiple stages:

  • Aqueous Workup: Quenching the reaction mixture with water or ice is a common source of hydrolysis.

  • Atmospheric Moisture: Handling the product in an open atmosphere can lead to degradation.

  • Residual Water: Using wet solvents or glassware introduces water that will readily react with the product.

Prevention and Purification Protocol:

  • Anhydrous Technique: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents for extraction and purification. Conduct the reaction under an inert atmosphere (N₂ or Ar).

  • Non-Aqueous Workup: The preferred method is to quench the reaction by pouring it carefully onto a vigorously stirred mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The product is extracted into the organic phase before significant hydrolysis can occur.[2]

  • Purification: If sulfonic acid is already present, it can be removed. Aryl sulfonyl chlorides that are not readily hydrolyzed can be purified by dissolving them in a dry, non-polar solvent (like toluene) and washing with a dilute sodium bicarbonate solution.[7] The basic wash deprotonates the acidic sulfonic acid, rendering it water-soluble and allowing it to be removed in the aqueous layer. The organic layer must then be thoroughly dried over anhydrous MgSO₄ or Na₂SO₄.[7]

Hydrolysis_Troubleshooting start Reaction Complete check Is Sulfonic Acid Impurity Present? start->check workup Perform Anhydrous Workup: 1. Quench on ice/DCM 2. Rapidly separate layers 3. Dry organic phase (Na2SO4) check->workup No (Prevention) wash Purification Wash: 1. Dissolve in dry Toluene 2. Wash with 5% NaHCO3 3. Wash with brine 4. Dry & Concentrate check->wash Yes (Removal) end Pure Sulfonyl Chloride workup->end wash->end

Sources

avoiding hydrolysis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Hydrolysis During Reactions

Welcome to the technical support center for 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride. As Senior Application Scientists with extensive field experience, we understand the unique challenges this reagent can present. Its high reactivity, essential for forming sulfonamides, also makes it susceptible to hydrolysis, a common cause of low yields and impure products. This guide is designed to provide you with in-depth, practical solutions to navigate these challenges, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and reactivity of this compound.

Q1: My reaction with this compound is giving a very low yield of the desired sulfonamide. What is the most likely cause?

A1: The primary culprit for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[1][2] this compound is highly sensitive to moisture.[3] When exposed to water, it rapidly converts to the corresponding and unreactive 5-(1,3-oxazol-5-yl)thiophene-2-sulfonic acid. This side reaction consumes your starting material, thereby reducing the yield of the desired sulfonamide product.

Q2: How can I visually or analytically confirm that my sulfonyl chloride has hydrolyzed?

A2: Visually, the sulfonyl chloride is a solid, while the resulting sulfonic acid may alter the reaction mixture's appearance, potentially making it cloudy or causing a precipitate. Analytically, Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. The sulfonic acid byproduct will have a much lower Rf value (more polar) than the sulfonyl chloride. For more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can definitively identify the sulfonic acid in your crude reaction mixture.[4]

Q3: Are there any structural features of this compound that make it particularly prone to hydrolysis?

A3: Yes. Heteroaromatic sulfonyl chlorides, particularly those with five-membered rings like thiophene and oxazole, can exhibit different stability profiles compared to simple arylsulfonyl chlorides.[5] The electron-rich nature of the thiophene ring and the presence of the oxazole moiety can influence the electrophilicity of the sulfonyl group. Hydrolysis by trace amounts of water is a typical decomposition pathway for some azole-containing compounds.[3][5]

Q4: Besides hydrolysis, what other common side reactions should I be aware of?

A4: If you are reacting the sulfonyl chloride with a primary amine, a common side reaction is the formation of a bis-sulfonated product. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride. To mitigate this, you can use a slight excess of the amine or add the sulfonyl chloride slowly to the reaction mixture.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving experimental challenges.

Issue Potential Cause Recommended Solution
Low or No Product Formation Extensive Hydrolysis of Sulfonyl Chloride: This is the most common issue, where water in the reaction converts the starting material to sulfonic acid.[1][2]Implement Strict Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Ineffective Base: The base may not be strong enough to neutralize the HCl byproduct, or it might be nucleophilic and compete with the amine.Choose a Non-Nucleophilic Base: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice and can act as a solvent.[6] Ensure the base is also anhydrous.
Low Reactivity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.Increase Reaction Temperature: Gently heating the reaction can increase the rate. Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to form a more reactive intermediate with the sulfonyl chloride.[2]
Multiple Spots on TLC, Difficult Purification Formation of Sulfonic Acid: As mentioned, hydrolysis leads to the sulfonic acid byproduct, which can complicate purification.Aqueous Workup Modification: During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid. Perform any aqueous washes quickly and at low temperatures to minimize hydrolysis during this step.[2]
Bis-sulfonation of Primary Amine: The desired sulfonamide reacts with another equivalent of the sulfonyl chloride.Control Stoichiometry: Add the sulfonyl chloride solution dropwise to a solution of the amine. Using a slight excess of the amine (1.1-1.2 equivalents) can also help minimize this side reaction.[1]
Inconsistent Results Between Batches Variability in Reagent Quality: Moisture content in solvents, amines, or the sulfonyl chloride itself can vary.Standardize Reagent Handling: Always use freshly opened bottles of anhydrous solvents or distill them immediately before use. Ensure the amine is dry. Store this compound in a desiccator.
Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the primary reaction pathway you want to encourage and the competing hydrolysis pathway you need to avoid.

hydrolysis_pathway RSO2Cl This compound (Reactant) Product Desired Sulfonamide Product RSO2Cl->Product  Desired Reaction Byproduct Sulfonic Acid Byproduct RSO2Cl->Byproduct  Competing Hydrolysis Amine Primary or Secondary Amine (R'R''NH) Amine->Product HCl HCl Product->HCl Water Water (H₂O) Water->Byproduct Base Base (e.g., Pyridine) Base->Product  Neutralizes HCl

Caption: Desired vs. Competing Reaction Pathways.

Experimental Protocols

To ensure the highest chance of success, we provide a detailed, step-by-step protocol for the synthesis of a sulfonamide using this compound.

Protocol 1: Standard Anhydrous Synthesis of Sulfonamides

This protocol is designed to rigorously exclude water, the primary cause of reaction failure.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Flame-dried or oven-dried glassware

Workflow Diagram:

protocol_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry flask under vacuum prep2 Backfill with N₂/Ar prep1->prep2 prep3 Add Amine (1.1 eq) and anhydrous DCM via syringe prep2->prep3 react1 Cool solution to 0°C (ice bath) prep3->react1 react2 Add Base (1.5 eq) dropwise react1->react2 react3 Add Sulfonyl Chloride (1.0 eq) in anhydrous DCM dropwise react2->react3 react4 Warm to RT, stir for 2-18h (Monitor by TLC) react3->react4 workup1 Dilute with DCM, transfer to separatory funnel react4->workup1 workup2 Wash sequentially: 1M HCl, H₂O, sat. NaHCO₃, Brine workup1->workup2 workup3 Dry organic layer (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify by column chromatography or recrystallization workup3->workup4

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride is a key heterocyclic building block used extensively in medicinal chemistry and drug development for the synthesis of complex sulfonamides. While laboratory-scale reactions may appear straightforward, transitioning to pilot or production scale introduces significant challenges related to reactivity, stability, thermal management, and safety. This guide provides field-proven insights and troubleshooting strategies to help researchers anticipate and overcome these hurdles, ensuring a safe, efficient, and scalable process.

Section 1: FAQ - Reagent Profile, Stability, and Handling

This section addresses fundamental questions regarding the properties and safe handling of the title reagent.

Q1: What are the key chemical and physical properties of this compound?

Understanding the reagent's fundamental properties is the first step in designing a robust process. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₄ClNO₃S₂
Molecular Weight 249.69 g/mol [1]
Appearance Solid (typically brown)[2]
Primary Hazard Corrosive, Moisture Sensitive[3]
InChI Key MAGTZUMWQUDWAH-UHFFFAOYSA-N
CAS Number 321309-40-4[4]
Q2: How should I properly store and handle this reagent to prevent degradation?

Due to its high reactivity, proper storage is critical. This compound is highly sensitive to moisture.[3] Exposure to atmospheric humidity will lead to rapid hydrolysis, converting the reactive sulfonyl chloride to the inert sulfonic acid.

Core Recommendations:

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5][6]

  • Handling: All handling should be performed in a fume hood.[7] Use dry glassware and anhydrous solvents to prevent hydrolysis.[8] When weighing and transferring, do so quickly to minimize exposure to air. For larger quantities, handling in a glovebox is recommended.

Q3: What are the primary decomposition pathways for this reagent, especially under reaction conditions?

There are two main decomposition pathways that can significantly impact reaction yield and purity, particularly at the elevated temperatures often required for scale-up.

  • Hydrolysis: This is the most common issue. The sulfonyl chloride reacts with water to form the corresponding 5-(1,3-oxazol-5-yl)-2-thiophenesulfonic acid. This sulfonic acid is unreactive towards amines and represents a direct yield loss. This is a known issue for heteroaromatic sulfonyl chlorides.[9][10][11]

  • Thermal Decomposition: Heteroaromatic sulfonyl chlorides can be thermally unstable.[10] At elevated temperatures, complex decomposition can occur, potentially involving the extrusion of SO₂ or degradation of the sensitive oxazole ring system.[9][10] It is crucial to establish the thermal stability of your specific reaction mixture through techniques like Differential Scanning Calorimetry (DSC) before attempting large-scale synthesis.

Section 2: Troubleshooting Guide for Sulfonamide Formation

This section provides solutions to common problems encountered during the scale-up of sulfonamide synthesis using this compound.

Category: Low Yield & Incomplete Conversion
Q4: My reaction has stalled with significant unreacted amine starting material, even with a stoichiometric amount of sulfonyl chloride. What is the likely cause?

This common issue usually points to two culprits: inactivation of the nucleophile (the amine) or degradation of the electrophile (the sulfonyl chloride).

  • Causality 1: Amine Protonation. The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[8] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An inadequate amount of base, or a base that is too weak, will fail to neutralize the HCl as it is formed.

  • Solution: Ensure at least one equivalent of a suitable base is used. For many reactions, tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are sufficient. For less reactive amines, pyridine can be effective as it can also act as a nucleophilic catalyst.[11]

  • Causality 2: Sulfonyl Chloride Degradation. If the reagent has been improperly stored or if the reaction solvents are not anhydrous, a significant portion of the sulfonyl chloride may have hydrolyzed to the sulfonic acid before or during the reaction.[8]

  • Solution: Always use a fresh or properly stored batch of the sulfonyl chloride. Ensure all solvents are rigorously dried (e.g., passed through activated alumina or distilled from a drying agent) and that the reaction is run under an inert atmosphere (nitrogen or argon) to exclude moisture.

Q5: I achieved >90% yield on a 1-gram scale, but my yield dropped to 60% on a 100-gram scale. What factors are at play?

This is a classic scale-up problem rooted in thermal and mass transfer limitations.

  • Causality: Poor Thermal Management. Sulfonamide formation is an exothermic process.[12] A small flask can dissipate heat efficiently through its large surface-area-to-volume ratio. In a large reactor, this ratio is much smaller, and heat can build up rapidly. This can lead to localized "hot spots" where the sulfonyl chloride or product decomposes.[12]

  • Solution:

    • Controlled Addition: Add the sulfonyl chloride solution to the amine solution slowly via an addition funnel or pump to control the rate of the exotherm. Never add the amine to the sulfonyl chloride, as this creates a temporary excess of the less stable reagent.

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature, not just the bath temperature.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, although this may slow the reaction rate and impact process efficiency.[12]

Category: Impurity Formation
Q6: My crude product contains a significant amount of a polar impurity that is difficult to remove. How do I identify and prevent it?

The most likely polar impurity is the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonic acid, formed from the hydrolysis of your starting material.[11][13]

  • Prevention: The most effective strategy is prevention. Rigorous adherence to anhydrous conditions is paramount.

    • Protocol: See Section 3, Protocol 1 for a detailed anhydrous reaction setup.

  • Removal: If hydrolysis has occurred, the resulting sulfonic acid is often highly water-soluble.

    • During aqueous workup, a basic wash (e.g., with dilute sodium bicarbonate solution) can help extract the acidic sulfonic acid into the aqueous layer. Be cautious, as a strong base can also hydrolyze any remaining sulfonyl chloride.

    • If the sulfonamide product is sufficiently non-polar, it may precipitate out of a solvent system, leaving the more polar sulfonic acid in the mother liquor.

Q7: When using a primary amine, I am seeing a significant amount of a less polar, high-molecular-weight byproduct on my LC-MS. What is it?

This byproduct is likely the di-sulfonated amine, where two molecules of the sulfonyl chloride have reacted with the primary amine.

  • Causality: After the first sulfonylation, the resulting sulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by the base, creating a nucleophilic sulfonamide anion that can react with a second molecule of sulfonyl chloride. This is more likely to occur with localized high concentrations of the sulfonyl chloride.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride slowly and with efficient stirring to the amine solution.[11] This maintains a low concentration of the electrophile and ensures it reacts with the more nucleophilic primary amine before reacting with the sulfonamide product.

Section 3: Protocols & Visual Guides
Protocol 1: General Anhydrous Reaction Setup for Sulfonamide Synthesis (Scale-Up)
  • Vessel Preparation: Ensure the reactor and all associated glassware (addition funnel, condenser, probes) are thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

  • Solvent & Reagent Charging: Charge the reactor with the selected anhydrous solvent (e.g., Dichloromethane, Acetonitrile) via a cannula or pump.[8] Add the amine and the base (e.g., triethylamine).

  • Sulfonyl Chloride Solution: In a separate dry vessel, dissolve the this compound in the anhydrous solvent.

  • Controlled Addition: Cool the reactor containing the amine solution to 0-5 °C using an appropriate cooling bath. Begin the slow, dropwise addition of the sulfonyl chloride solution, ensuring the internal temperature does not exceed a predetermined limit (e.g., 10 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or the desired reaction temperature. Monitor the consumption of the amine starting material by a suitable analytical method (e.g., TLC, HPLC, or UPLC).[12]

Diagram 1: Troubleshooting Workflow for Low Yield

A decision tree to diagnose common causes of poor reaction performance.

Caption: Troubleshooting workflow for low yield reactions.

Protocol 2: Scalable Quenching and Workup Procedure

Quenching a large-scale reaction by adding the reaction mixture to water is often dangerous and difficult to control. A reverse quench is safer and more effective.

  • Prepare Quench Vessel: In a separate reactor of appropriate size, charge crushed ice and water (or a dilute buffer solution). Start agitation to create a slurry.

  • Cool Reaction Mixture: Cool the completed reaction mixture to 0-5 °C.

  • Reverse Quench: Slowly transfer the cooled reaction mixture via a pump or cannula into the vigorously stirred ice/water slurry in the quench vessel. Monitor the temperature of the quench vessel to ensure it remains low. This procedure allows for much better control of the quench exotherm.[12]

  • Phase Separation: Once the addition is complete, allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel or reactor with separation capabilities. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Dilute HCl (to remove excess amine base).

    • Dilute NaHCO₃ solution (to remove the sulfonic acid impurity).

    • Brine (to break up emulsions and begin the drying process).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Diagram 2: Scalable Quench & Workup Process Flow

A flowchart for a controlled and safe workup procedure.

Caption: Process flow for a scalable quenching and workup.

Section 4: Safety at Scale
Q10: What are the most critical safety considerations when scaling up reactions with this sulfonyl chloride?

Scaling up introduces hazards that may not be apparent at the bench. A thorough Process Hazard Analysis (PHA) is essential.

  • Personal Protective Equipment (PPE): Due to the corrosive nature of sulfonyl chlorides and reagents like chlorosulfonic acid, robust PPE is mandatory. This includes: acid-resistant gloves, chemical splash goggles, a face shield, and protective clothing.[5][14][15]

  • Thermal Runaway: As discussed, the reactions are exothermic. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. Always have a clear understanding of the reaction's thermal profile and ensure the cooling system is adequate.[12]

  • Off-Gas Management: Both the synthesis of sulfonyl chlorides (often evolving HCl) and the reaction with amines (generating HCl) produce corrosive off-gases.[12] These must be vented safely through a scrubber system to neutralize the acidic gases before release.

  • Material Incompatibility: Sulfonyl chlorides are incompatible with strong oxidizing agents, alcohols, and strong bases. Ensure the reactor and all transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).

  • Emergency Preparedness: Ensure immediate access to safety showers and eyewash stations.[5][14] All personnel should be trained on emergency procedures for chemical spills and exposure.[14] Spills should be contained and neutralized with an appropriate absorbent material; do not use water on a neat sulfonyl chloride spill.[15]

References
  • Fisher Scientific. Safety Data Sheet: this compound.
  • BenchChem. Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • New Jersey Department of Health. Hazard Summary: Benzene Sulfonyl Chloride.
  • SD Fine-Chem Ltd.
  • Santa Cruz Biotechnology.
  • CymitQuimica.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage. [Link]

  • Grygorenko, O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Shevchuk, O. I., et al. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • E. I. du Pont de Nemours & Co. Chlorosulfonic Acid: Properties, Uses, Storage and Handling.
  • Plouffe, B., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Maruti Fine Chemicals. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. [Link]

  • Miller, M. J., et al. (2006). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Thompson, D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. [Link]

  • Research Journal of Pharmacy and Technology.
  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
  • Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • Wikipedia. Sulfonamide (medicine).
  • Veolia North America. Chlorosulfonic Acid.
  • Li, Y., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. [Link]

  • ResearchGate.
  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid.
  • Glorius, F., et al. (2019).
  • Organic Chemistry Portal.
  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram.
  • BenchChem. Avoiding common errors in sulfonamide synthesis experimental protocols.
  • BenchChem.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Knochel, P., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]

  • LabVIETCHEM. This compound 97%, 5g Maybridge.
  • Fisher Scientific. This compound, 97%, Thermo Scientific.
  • Kumar, A., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • Matrix Fine Chemicals. 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE.
  • El-Kashef, H., et al. (2020). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. [Link]

  • PubChem. 2-Diazo-1-naphthol-5-sulfonyl chloride. [Link]

  • Sigma-Aldrich.

Sources

dealing with poor solubility of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on its characteristic poor solubility.

Introduction

This compound (MW: 249.69 g/mol ) is a solid, often brown, heterocyclic compound that serves as a key building block in synthetic and medicinal chemistry.[1][2][3] Its structure, incorporating both a thiophene and an oxazole ring, makes it a valuable scaffold for developing novel compounds. However, the planarity, crystalline nature, and specific polarity of the molecule frequently lead to significant solubility challenges in common organic solvents. This guide provides practical, field-tested advice to overcome these issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. Why is it so poorly soluble?

A1: The poor solubility stems from a combination of factors inherent to its molecular structure:

  • High Crystallinity: The compound is a solid with a melting point of 80-82 °C.[3] Significant energy is required to overcome the crystal lattice energy and solvate the individual molecules.

  • Complex Polarity: The molecule possesses both polar functional groups (the sulfonyl chloride and the oxazole ring) and less polar aromatic rings (thiophene). This bifunctional nature means it is often not perfectly suited for either highly polar or completely non-polar solvents. The principle of "like dissolves like" suggests that a solvent of intermediate polarity is often the best starting point.[4]

  • Molecular Rigidity: The fused heterocyclic system is rigid and planar, which can facilitate strong intermolecular packing in the solid state, further increasing the energy barrier to dissolution.

Q2: What are the best initial solvents to try for dissolving this compound for a reaction?

A2: The key is to use an aprotic solvent to prevent hydrolysis of the highly reactive sulfonyl chloride group.[5] We recommend starting with solvents that have proven effective for similar heterocyclic systems. A ranked list of starting solvents is provided below.

SolventClassBoiling Point (°C)Rationale & Comments
Dichloromethane (DCM) Chlorinated39.6Often the best first choice. Its polarity is suitable for many sulfonyl chlorides, and its low boiling point simplifies removal. Can be challenging to fully remove residual solvent, which may yield oils instead of solids.[6]
Acetonitrile (ACN) Polar Aprotic81.6Higher polarity than DCM; can be effective if DCM fails. Higher boiling point requires more vigorous conditions for removal.
Tetrahydrofuran (THF) Ether66A good polar aprotic option. Crucially, ensure it is anhydrous , as THF can contain water and peroxides which will react with the sulfonyl chloride.
1,4-Dioxane Ether101Higher boiling point alternative to THF, sometimes offering better solubility for complex heterocycles. Must be anhydrous.
Toluene Aromatic111A non-polar option. While less likely to be effective on its own, it can be useful in co-solvent systems or for specific reaction types where polarity needs to be minimized.
Q3: Can I heat the mixture to force the compound into solution?

A3: Yes, gentle heating can be an effective strategy, but it must be approached with caution.

  • Benefit: Increasing the temperature provides the kinetic energy needed to break the crystal lattice, often significantly improving solubility.

  • Risk: Sulfonyl chlorides can undergo thermal decomposition. Signs of decomposition include a significant color change (darkening to brown or black) and the evolution of gases like sulfur dioxide (SO₂).[7]

  • Recommendation: We advise gentle warming to 30-40°C while actively monitoring the reaction mixture. If you observe significant darkening, reduce the temperature immediately. Running the reaction at the lowest possible temperature that maintains solubility is recommended to ensure a cleaner reaction profile.[7]

Q4: What should I do if the compound dissolves but then precipitates out after I add my other reagent (e.g., an amine)?

A4: This typically indicates one of two scenarios:

  • Reaction Product Insolubility: The newly formed sulfonamide may be less soluble in the chosen solvent than the starting sulfonyl chloride. If you observe product formation via TLC or LC-MS, this is the likely cause. You may need to add a co-solvent to keep the product in solution or simply allow the reaction to proceed as a slurry, as the product precipitating can drive the reaction to completion (Le Châtelier's principle).

  • Change in Solvent Polarity: Your added reagent or its formulation may have altered the overall polarity of the solvent system, causing the starting material to crash out. Ensure the reagent is also dissolved in an anhydrous, compatible solvent before addition.

Q5: Are there specific safety precautions for handling this sulfonyl chloride?

A5: Absolutely. Like all sulfonyl chlorides, this compound is reactive and requires careful handling.

  • Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[5] Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and anhydrous solvents.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Work in a well-ventilated chemical fume hood.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and amines.[8][9]

Troubleshooting Workflow for Poor Solubility

If you are encountering solubility issues, follow this systematic workflow to diagnose and resolve the problem.

G cluster_0 cluster_1 Solvent Selection & Purity cluster_2 Physical Methods cluster_3 Advanced Strategies cluster_4 start START: Poor Solubility Observed q_solvent Is the solvent aprotic and appropriate (e.g., DCM, ACN, THF)? start->q_solvent q_solvent_dry Is the solvent anhydrous? q_solvent->q_solvent_dry Yes a_change_solvent Select a different aprotic solvent from the recommended list. q_solvent->a_change_solvent No a_solvent_dry Dry the solvent (e.g., over 3Å mol. sieves) and re-attempt dissolution. q_heat Have you tried gentle heating (30-40°C)? a_solvent_dry->q_heat q_solvent_dry->a_solvent_dry No q_solvent_dry->q_heat Yes a_change_solvent->q_solvent_dry a_heat Heat mixture gently with stirring. Monitor for color change. q_heat->a_heat No q_sonicate Have you tried sonication? q_heat->q_sonicate Yes, no success q_decomposition Is decomposition (darkening) observed? a_heat->q_decomposition a_sonicate Sonicate the mixture in a sealed vial for 5-10 minute intervals. q_sonicate->a_sonicate No a_cosolvent Consider a co-solvent system. (e.g., DCM/Toluene or DCM/ACN). Titrate in the second solvent. q_sonicate->a_cosolvent Yes, no success a_sonicate->a_cosolvent No success end_success SUCCESS: Solubility Achieved a_sonicate->end_success Dissolved q_decomposition->end_success No, dissolved end_fail RE-EVALUATE: If decomposition occurs, avoid heat and proceed with slurry if possible. q_decomposition->end_fail Yes a_cosolvent->end_success

Caption: Troubleshooting workflow for addressing poor solubility.

Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a generalized method for reacting this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, septa, syringes

Methodology:

  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar). This ensures all glassware is free of water.

  • Reagent Dissolution (The Critical Step):

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous DCM via syringe to achieve a target concentration of approximately 0.1 M.

    • Begin vigorous stirring at room temperature. Observe the dissolution.

    • Troubleshooting: If the solid does not dissolve within 10-15 minutes, gently warm the flask to 30-35°C using a water bath. Do not exceed 40°C to minimize thermal decomposition.[7] If solubility is still poor, proceed with the reaction as a fine slurry.

  • Addition of Amine and Base:

    • In a separate dry vial, dissolve the amine (1.1 eq) and base (TEA or DIPEA, 1.5 eq) in a small amount of anhydrous DCM.

    • Cool the sulfonyl chloride solution/slurry to 0°C using an ice bath. This helps control the exotherm of the reaction.

    • Slowly add the amine/base solution dropwise to the stirred sulfonyl chloride mixture over 10-20 minutes. A slow addition rate prevents localized high concentrations of reagents.[10]

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting starting material (typically the sulfonyl chloride).

  • Aqueous Workup and Purification:

    • Once the reaction is complete, quench by slowly adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and base.[10]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography or recrystallization as appropriate.

References

  • Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
  • S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?
  • BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Vietchem. (n.d.). This compound 97%, 5g Maybridge.
  • LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on identifying, mitigating, and resolving catalyst poisoning issues encountered during catalytic reactions involving 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. This resource is designed to equip researchers with the necessary knowledge to troubleshoot effectively and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a potential catalyst poison?

A1: This compound contains two heterocyclic systems that are known to be potential catalyst poisons: a thiophene ring and an oxazole ring. The sulfur atom in the thiophene ring and the nitrogen atom in the oxazole ring possess lone pairs of electrons that can strongly coordinate to the active sites of metal catalysts, particularly palladium, leading to deactivation.[1][2][3] This strong adsorption blocks the active sites, preventing the desired reactants from binding and thus inhibiting or completely stopping the catalytic cycle.[4][5]

Q2: Which types of catalytic reactions are most susceptible to poisoning by this compound?

A2: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, are particularly sensitive to poisoning by sulfur- and nitrogen-containing compounds.[6][7] Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can also be significantly inhibited.[7]

Q3: What are the common visual or analytical signs of catalyst poisoning in my reaction?

A3: Signs of catalyst poisoning include:

  • Stalled or incomplete reaction: Monitoring by TLC or LC-MS shows the starting materials are not being consumed or the reaction stops before completion.[8]

  • Formation of byproducts: In some cases, catalyst deactivation can lead to alternative, undesired reaction pathways.

  • Change in the appearance of the catalyst: For heterogeneous catalysts, a change in color or texture may be observed.

  • Inconsistent results: Difficulty in reproducing reaction outcomes under identical conditions can be an indicator of varying levels of catalyst poisons in the reagents.

Q4: Can the sulfonyl chloride group itself contribute to catalyst deactivation?

A4: While the primary poisoning concern is the thiophene and oxazole moieties, the sulfonyl chloride group is highly reactive.[9] It can react with moisture to produce HCl, which can alter the pH of the reaction and potentially affect the catalyst's stability and activity.[10] Additionally, under certain reductive conditions, the sulfonyl chloride could be reduced to species that also interact with the catalyst.

Q5: Are there any "poison-resistant" catalysts that I can use?

A5: While no catalyst is completely immune to poisoning, some are more robust than others. For instance, catalysts with electron-rich ligands or those designed to be more sterically hindered around the metal center can show increased tolerance.[11][12] Additionally, catalyst systems based on ruthenium or those alloyed with phosphorus have demonstrated enhanced resistance to sulfur poisoning in certain applications.[2][13]

Troubleshooting Guide: Catalyst Deactivation

This guide provides a systematic approach to diagnosing and resolving catalyst poisoning in reactions involving this compound.

Problem 1: Low or No Conversion in a Cross-Coupling Reaction

Potential Cause: The catalyst's active sites are being blocked by the sulfur atom of the thiophene ring or the nitrogen atom of the oxazole ring.[1]

Diagnostic Steps & Solutions:

  • Reagent Purity Check:

    • Protocol: Analyze the this compound starting material by NMR, LC-MS, and elemental analysis to quantify purity and identify any sulfur-containing impurities.[14]

    • Rationale: Impurities, even at trace levels, can act as potent catalyst poisons.[15]

    • Solution: If impurities are detected, purify the starting material. Common purification methods for sulfonyl chlorides include recrystallization or careful chromatography on silica gel.[14]

  • Catalyst and Ligand Selection:

    • Protocol: Screen a panel of catalysts and ligands. For example, in a Suzuki coupling, compare the performance of a standard Pd(PPh₃)₄ with catalysts known for higher stability and resistance to poisoning, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

    • Rationale: Different ligand environments around the metal center can alter its susceptibility to poisoning.[11][12] Bulky ligands can sterically hinder the approach of the poison to the metal center.

    • Data Summary:

Catalyst SystemLigand TypeExpected Poison Resistance
Pd(PPh₃)₄Monodentate PhosphineLow to Moderate
PdCl₂(dppf)Bidentate PhosphineModerate
Pd₂(dba)₃ with SPhos/XPhosBuchwald-type LigandHigh
PEPPSI™-IPrN-Heterocyclic CarbeneHigh
  • Use of Additives and Scavengers:

    • Protocol: Introduce a sacrificial agent or scavenger to the reaction mixture. For example, adding a small amount of a less-hindered thiol or another sulfur-containing compound that binds preferentially to the catalyst can sometimes protect it from the bulkier substrate poison.

    • Rationale: The scavenger effectively "cleans" the catalyst by reacting with poisons or by competitively binding to the active sites, allowing the desired reaction to proceed.[11]

Problem 2: Reaction Starts but Stalls Midway

Potential Cause: Gradual poisoning of the catalyst over the course of the reaction. This can happen as more of the substrate is converted, leading to an accumulation of poisoning species or catalyst degradation products.[16]

Diagnostic Steps & Solutions:

  • Incremental Catalyst Addition:

    • Protocol: Instead of adding all the catalyst at the beginning, add it in portions over the reaction time. For example, add half the catalyst at the start and the other half after a few hours.

    • Rationale: This approach replenishes the active catalyst in the reaction mixture, compensating for the portion that has been deactivated.

  • Optimize Reaction Conditions:

    • Protocol: Systematically vary the temperature and reaction time.

    • Rationale: Increasing the reaction temperature can sometimes accelerate the desired catalytic turnover relative to the rate of poisoning.[4] However, be cautious as higher temperatures can also accelerate catalyst degradation.[17]

  • Flow Chemistry Approach:

    • Protocol: If available, consider transitioning the reaction to a continuous flow setup using a packed-bed reactor with an immobilized catalyst.

    • Rationale: In a flow system, the substrate is continuously passed over the catalyst bed. While the catalyst will still deactivate over time, the continuous processing can lead to a higher overall yield before the catalyst is spent. The deactivated catalyst can then be more easily regenerated or replaced.

Visualizing the Poisoning Mechanism and Troubleshooting Workflow

Catalyst Poisoning by Thiophene and Oxazole Moieties

G cluster_catalyst Active Catalyst cluster_poison Poisoning Substrate Catalyst Pd(0) Catalyst Deactivated Deactivated Catalyst (Poisoned) Catalyst->Deactivated Substrate This compound Thiophene Thiophene Sulfur Substrate->Thiophene Oxazole Oxazole Nitrogen Substrate->Oxazole Thiophene->Catalyst Strong Coordination (Poisoning) Oxazole->Catalyst Coordination (Poisoning) G Start Reaction Failure: Low/No Conversion or Stalled Purity Check Reagent Purity Start->Purity Catalyst Screen Catalysts & Ligands Purity->Catalyst If pure Failure Consult Further (Alternative Route) Purity->Failure If impure, purify & retry. If still fails, proceed. Conditions Optimize Reaction Conditions (Temp., Time) Catalyst->Conditions Additives Use Additives/Scavengers Conditions->Additives Success Reaction Successful Additives->Success If resolved Additives->Failure If unresolved

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Involving 2-Thiophenesulfonyl Chloride.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of Thiophenesulfonyl Chloride.
  • Energy Sustainability Directory. (2025). Catalyst Poisoning Mitigation.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? [Video]. YouTube.
  • ChemCatBio. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
  • PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Thiophenesulfonyl Chloride.
  • Osaka University. (2022). For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus.
  • Chemistry For Everyone. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • The University of Osaka. (2022). For sustainable sulfur-tolerant catalysts, alloy the precious metals with phosphorus!.
  • PMC - PubMed Central. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Benchchem. (n.d.). reactivity of the sulfonyl chloride group on a thiophene ring.
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.

Sources

byproduct formation in the synthesis of sulfonamides from 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Sulfonamides from 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of sulfonamides using this compound. As Senior Application Scientists, we aim to explain the causality behind common issues and provide robust, field-proven protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields in this specific sulfonamide synthesis are common and typically stem from one of three areas: degradation of the sulfonyl chloride starting material, suboptimal reaction conditions, or competing side reactions.

Primary Cause 1: Hydrolysis of the Sulfonyl Chloride The most frequent cause of low yield is the hydrolysis of the highly reactive this compound to its corresponding, unreactive sulfonic acid.[1][2] Sulfonyl chlorides are sensitive to moisture, and even trace amounts of water in solvents, reagents, or on glassware can lead to this competitive side reaction.[2]

  • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and subsequent formation of the sulfonic acid (Ar-SO₃H). This byproduct will not react with the amine under standard conditions, effectively consuming your starting material.[3]

Primary Cause 2: Amine Reactivity and Stoichiometry The nucleophilicity of your amine partner is critical.[2]

  • Sterically Hindered or Electron-Deficient Amines: These amines are poor nucleophiles and will react slowly. This prolonged reaction time increases the opportunity for the competing hydrolysis of the sulfonyl chloride.

  • Stoichiometry: Incorrect molar ratios are a common pitfall. Ensure accurate measurement of both the amine and the sulfonyl chloride. A slight excess (1.1-1.5 equivalents) of a non-nucleophilic base is often recommended to scavenge the HCl generated during the reaction.[1]

Primary Cause 3: Instability of Heterocyclic Rings While generally stable, the oxazole ring can be sensitive under certain conditions. Oxazoles are weak bases and can be protonated by strong acids.[4][5] If the HCl byproduct is not effectively neutralized, it could potentially lead to side reactions or degradation, although hydrolysis of the sulfonyl chloride is a far more common issue.

Q2: I'm observing an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting materials or product. What is it?

This is the classic signature of the sulfonic acid byproduct, 5-(1,3-oxazol-5-yl)-2-thiophenesulfonic acid.

  • Explanation: Sulfonic acids are significantly more polar than both the starting sulfonyl chloride and the resulting sulfonamide product. On a normal-phase silica TLC plate, the sulfonic acid will have a very low Rf value, often streaking or remaining at the baseline, especially in less polar solvent systems (e.g., Hexane/Ethyl Acetate).

CompoundExpected Rf (Relative)Notes
This compound Medium-HighModerately polar.
Target Sulfonamide Product MediumPolarity depends on the amine used, but typically less polar than sulfonic acid.
5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonic Acid Very Low (often baseline)Highly polar due to the -SO₃H group.

Troubleshooting & Optimization Protocols

Protocol 1: Minimizing Hydrolysis of the Sulfonyl Chloride

This protocol is critical for maximizing yield by preventing the formation of the sulfonic acid byproduct.

Objective: To create an anhydrous (water-free) reaction environment.

Materials:

  • Oven-dried or flame-dried glassware

  • Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile, THF)[6]

  • Anhydrous non-nucleophilic base (e.g., Pyridine, Triethylamine, or DIPEA)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for several hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Inert Atmosphere: Assemble the glassware while still warm and immediately place the reaction under a positive pressure of nitrogen or argon. Use septa and needles for reagent additions.

  • Reagent & Solvent Handling:

    • Use freshly opened bottles of anhydrous solvents or solvents purified by a solvent purification system.

    • Ensure the amine and base are dry. If necessary, distill them or store them over molecular sieves.

  • Order of Addition:

    • Dissolve the amine and the base in the anhydrous solvent in the reaction flask and cool the solution to 0 °C in an ice bath.

    • Dissolve the this compound in a separate flask with anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution via a syringe or dropping funnel over 15-30 minutes.[7] This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the amine over residual water.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor progress by TLC.

dot graph TD { subgraph "Reaction Pathways" A["This compound (Ar-SO₂Cl)"] B["Amine (R-NH₂) + Base"] C["Water (H₂O)"]

} caption: Desired vs. Competing Reaction Pathways.

Protocol 2: Purification Strategy for Removing Sulfonic Acid Byproduct

If hydrolysis has occurred, the sulfonic acid byproduct must be removed to isolate the pure sulfonamide. An acid-base liquid-liquid extraction is highly effective.

Objective: To separate the neutral/weakly basic sulfonamide product from the acidic sulfonic acid byproduct.

Procedure:

  • Quench Reaction: Once the reaction is complete (as determined by TLC), carefully quench it with water or a saturated aqueous solution of NH₄Cl.

  • Solvent Extraction:

    • Transfer the mixture to a separatory funnel.

    • Dilute with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the organic layer sequentially with:

      • 1M HCl (aq): To remove any excess amine base (e.g., pyridine, triethylamine).

      • Saturated NaHCO₃ (aq) or 1M NaOH (aq): This is the key step. The basic wash will deprotonate the acidic sulfonic acid (Ar-SO₃H → Ar-SO₃⁻Na⁺), rendering it highly water-soluble and pulling it into the aqueous layer. The desired sulfonamide product will remain in the organic layer. Repeat this wash 2-3 times.

      • Brine (Saturated NaCl(aq)): To remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic solvent under reduced pressure to yield the crude sulfonamide, now largely free of the sulfonic acid byproduct.

  • Final Purification: If necessary, further purify the product by flash column chromatography or recrystallization.[8]

dot graph TD { direction LR; subgraph "Troubleshooting Workflow" start("Reaction Complete(TLC Check)") --> crude{"Crude Product Mixture(Product, Byproduct, Reagents)"}; crude --> extraction{"Step 1: Acid-Base Extraction Dissolve in EtOAc, wash with aq. NaHCO₃"}; extraction -- "Organic Layer" --> org["Product + Unreacted Sulfonyl Chloride"]; extraction -- "Aqueous Layer" --> aq["Sulfonic Acid Salt (Ar-SO₃⁻Na⁺)(Byproduct Removed)"]; org --> dry{"Step 2: Dry & Concentrate Dry over Na₂SO₄, evaporate solvent"}; dry --> final_check{"TLC of Purified Crude"}; final_check -- "Single Spot" --> endd["Pure Product"]; final_check -- "Multiple Spots" --> chroma{"Step 3: Chromatography Purify on Silica Gel"}; chroma --> endd;

} caption: Purification decision tree.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Benchchem. Troubleshooting common issues in sulfonamide bond formation.
  • Wallace, O. B. Synthesis of Sulfonamides. In: Synthetic Methods in Drug Discovery: Volume 2. 2016.
  • Prakash, G. K. S., et al. Preparation of sulfonamides from N-silylamines. PMC, NIH.
  • Google Patents. Sulfonamide purification process. US2777844A.
  • Willis, M. C., et al. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications, 2020.
  • Ivanov, S. N., et al. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate, 2004.
  • Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry, 2015.
  • ResearchGate. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • AWS. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • Semantic Scholar. MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES.
  • Google Patents. Purification of sulfonic acids. US3496224A.
  • CORE. The Synthesis of Functionalised Sulfonamides.
  • RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
  • ResearchGate. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. 2008.
  • ACS Publications. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. 2019.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping.
  • PMC, NIH. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • Wikipedia. Oxazole.
  • PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
  • Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. 2024.
  • ChemSpider. Oxidation of a thiol to a sulfonyl chloride. 2013.
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). 2006.

Sources

effect of base on the reaction of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl Chloride

A Senior Application Scientist's Guide to Base Selection and Reaction Optimization

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. My goal as your application scientist is to provide not just protocols, but a deep understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. The choice of base is arguably the most critical parameter influencing the success of reactions with this sulfonyl chloride, and this guide will focus on navigating that choice to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

In the most common application—the synthesis of sulfonamides via reaction with a primary or secondary amine—the base serves a crucial, non-negotiable role: to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2] According to Le Châtelier's principle, the removal of this acidic byproduct is essential to drive the reaction equilibrium towards the formation of the desired sulfonamide product. Without a base, the generated HCl will protonate the amine nucleophile, rendering it unreactive and effectively halting the reaction.

RSO2Cl 5-(1,3-Oxazol-5-yl)-2- Thiophenesulfonyl Chloride inv1 RSO2Cl->inv1 R2NH Amine (Nucleophile) R2NH->inv1 Base Base Salt Base•HCl (Salt Byproduct) Base->Salt + HCl Product Sulfonamide Product inv1->Product + HCl

Caption: The fundamental role of a base in sulfonamide synthesis.

Q2: I'm getting a low yield of my desired sulfonamide. What are the likely causes related to the base?

Low yield is the most common issue and can almost always be traced back to one of three competing pathways, all of which are influenced by your choice of base and reaction conditions.

  • Hydrolysis of the Sulfonyl Chloride : This is the most frequent culprit. Sulfonyl chlorides are susceptible to hydrolysis by water, which converts the reactive sulfonyl chloride into an unreactive sulfonic acid (or its sulfonate salt).[3][4] The presence of water in your solvent, reagents, or even from atmospheric moisture can be detrimental. Strong aqueous bases like sodium hydroxide will dramatically accelerate this side reaction.[3]

  • Degradation of the Heterocyclic Core : The oxazole ring in your starting material is not inert. The proton at the C2 position of the oxazole ring is the most acidic and can be abstracted by a strong base.[5][6] This deprotonation can lead to a cascade of decomposition or ring-opening reactions, consuming your starting material. Using overly strong bases (e.g., alkoxides, organolithiums) or even prolonged heating with moderately strong bases can trigger this pathway.

  • Insufficient Base Strength or Quantity : If the base is too weak or if less than one equivalent is used, it cannot effectively scavenge the generated HCl. This leads to the protonation of the amine nucleophile, reducing its effective concentration and stalling the reaction, resulting in a mixture of starting materials and product.[7]

Troubleshooting Guide: Side Reactions & Optimization

Problem: My mass spectrometry analysis shows a major peak corresponding to the sulfonic acid, not my sulfonamide.

Diagnosis: You are experiencing significant hydrolysis of the this compound. This occurs when the sulfonyl chloride reacts with water instead of your amine nucleophile.

RSO2Cl Sulfonyl Chloride (R-SO2Cl) Sulfonamide Desired Product (Sulfonamide) RSO2Cl->Sulfonamide Desired Path SulfonicAcid Side Product (Sulfonic Acid) RSO2Cl->SulfonicAcid Hydrolysis Amine Amine (R'2NH) Amine->Sulfonamide Water Water (H2O) Water->SulfonicAcid Oxazole 5-(1,3-Oxazol-5-yl) Moiety Deprotonated C2-Deprotonated Intermediate (Unstable) Oxazole->Deprotonated - H+ at C2 StrongBase Strong Base (B:) StrongBase->Deprotonated Decomposition Decomposition Products Deprotonated->Decomposition Ring Cleavage / Rearrangement

Caption: Potential degradation pathway of the oxazole ring by a strong base.

Corrective Actions:

  • Use a Milder Base : Avoid strong bases like NaOH, KOH, or alkoxides. Opt for bases like potassium carbonate (if some water is tolerable and the amine is reactive enough) or pyridine. Pyridine is often an excellent choice as it is basic enough to scavenge HCl but generally not strong enough to deprotonate the oxazole ring under standard conditions.

  • Use a Sterically Hindered Base : A base like DIPEA is often a good choice. Its steric bulk makes it a poor nucleophile, reducing potential side reactions, and it is less likely to access the C2 proton of the oxazole compared to smaller bases.

  • Maintain Low Temperatures : Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. For reactive amines, this could be 0 °C to room temperature.

Base Selection Guide

Choosing the correct base is a balance of reactivity, solubility, and potential for side reactions. The table below summarizes the properties of common bases for this application.

BasepKa (Conjugate Acid)TypeKey AdvantagesKey Disadvantages
Pyridine ~5.2Organic, Tertiary AmineMild, acts as a solvent, easy to remove under vacuum.Can be nucleophilic; unpleasant odor.
Triethylamine (TEA) ~10.8Organic, Tertiary AmineStronger than pyridine, inexpensive, volatile.Can be nucleophilic; forms insoluble salts that can complicate stirring.
DIPEA ~10.7Organic, Hindered AmineStrong, non-nucleophilic due to steric hindrance.Less volatile and harder to remove than TEA.
Potassium Carbonate ~10.3Inorganic SaltInexpensive, easy to filter off.Low solubility in many organic solvents; requires a polar solvent which may be hygroscopic.
Sodium Hydroxide ~15.7Inorganic HydroxideVery inexpensive and strong.NOT RECOMMENDED . Promotes rapid hydrolysis of the sulfonyl chloride. [3]

Experimental Protocols

General Protocol for Sulfonamide Synthesis using an Organic Base

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

  • Preparation : Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a flame-dried round-bottom flask.

  • Base Addition : Add the selected organic base (e.g., Pyridine or Triethylamine, 1.2 - 1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition : Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at 0 °C.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup :

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Base Selection Workflow

To assist in your experimental design, use the following decision tree to select an appropriate base for your specific system.

start Start: Select Base for Sulfonamide Synthesis q1 Is your amine electron-deficient or sterically hindered? start->q1 q2 Are strictly anhydrous conditions required? q1->q2 No rec_tea Use a stronger amine base: Triethylamine (TEA) q1->rec_tea Yes q3 Is nucleophilic character of the base a concern? q2->q3 Yes rec_k2co3 Consider an inorganic base: K₂CO₃ (in polar aprotic solvent) q2->rec_k2co3 No rec_dipea Use a hindered, non-nucleophilic base: DIPEA q3->rec_dipea Yes rec_pyridine Use a mild base: Pyridine q3->rec_pyridine No

Caption: A decision workflow for selecting the optimal base.

References

  • Sulfonamide - Wikipedia . Wikipedia. [Link]

  • Sulfonamide derivatives: Synthesis and applications . Frontier Research Publication. [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. [Link]

  • Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . ACS Publications. [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides . Canadian Science Publishing. [Link]

  • The Synthesis of Functionalised Sulfonamides . CORE. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry . [Link]

  • Hydrolysis stable sulfonyl chlorides . Reddit. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]

  • Oxazole - Wikipedia . Wikipedia. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . NIH. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . NIH. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective . [Link]

  • Convenient One‐Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid | Request PDF . ResearchGate. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines . ResearchGate. [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base . NIH. [Link]

  • 23.3: Reactions of amines . Chemistry LibreTexts. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . [Link]

  • 20.6: Reactions of Amines . Chemistry LibreTexts. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. . YouTube. [Link]

  • This compound 97%, 5g Maybridge . LabVIETCHEM. [Link]

  • Physicochemical Stability of Generic Thiotepa Concentrate and Ready-to-Administer Infusion Solutions for Conditioning Treatment . MDPI. [Link]

  • Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids . PubMed. [Link]

Sources

Technical Support Center: Temperature Optimization for Sulfonylation with 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing sulfonylation reactions involving 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in these sensitive reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the sulfonylation process, with a focus on temperature-related solutions.

Question 1: My reaction is resulting in a low yield of the desired sulfonamide/sulfonate ester. What are the likely causes related to temperature?

A low yield is a common issue in sulfonylation reactions and can often be traced back to suboptimal temperature control. Several factors could be at play:

  • Insufficient Reaction Temperature: If the nucleophile (e.g., an amine or alcohol) is sterically hindered or electronically deactivated, the reaction may require a higher temperature to overcome the activation energy barrier.[1][2] Reactions that are sluggish at room temperature can often be gently heated to increase the reaction rate.

  • Decomposition of the Sulfonyl Chloride: Conversely, excessive heat can lead to the decomposition of the this compound. Thiophenesulfonyl chlorides can be thermally sensitive, and elevated temperatures may promote side reactions or degradation.[3][4] Signs of decomposition include a darkening of the reaction mixture and the evolution of gases like sulfur dioxide (SO₂).[4]

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive sulfonic acid.[1][2] This is exacerbated at higher temperatures. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Troubleshooting Steps:

  • Initial Low-Temperature Start: Begin the reaction at a low temperature, such as 0 °C, especially during the addition of the sulfonyl chloride to the nucleophile and base. This helps to control any initial exotherm.

  • Gradual Temperature Increase: If the reaction is slow, as monitored by Thin-Layer Chromatography (TLC), gradually increase the temperature.[5] A stepwise increase to room temperature, and then to 40-50 °C if necessary, is a prudent approach.[6]

  • Monitor for Decomposition: Keep a close watch for any color changes in the reaction mixture. If the solution darkens significantly upon heating, it is an indication of decomposition, and the temperature should be lowered.[4]

Question 2: I am observing the formation of significant impurities alongside my desired product. How can temperature manipulation help improve the reaction's selectivity?

The formation of byproducts is often a consequence of side reactions that can be temperature-dependent.

  • Competing Side Reactions: At higher temperatures, alternative reaction pathways may become more favorable, leading to a decrease in selectivity.[7][8] For instance, with primary amines, there is a possibility of bis-sulfonylation if an excess of the sulfonyl chloride is used, a side reaction that can be promoted by heat.[1]

  • Regioselectivity Issues: In cases where the nucleophile has multiple reactive sites, temperature can influence the regioselectivity of the sulfonylation.[9] Running the reaction at a lower temperature often enhances selectivity for the desired isomer.

  • Oxazole Ring Instability: While generally robust, the oxazole ring can be sensitive to harsh reaction conditions. High temperatures, in combination with strong bases or acids, could potentially lead to ring-opening or other undesired transformations.

Troubleshooting Steps:

  • Low-Temperature Protocol: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many sulfonylation reactions, maintaining the temperature between 0 °C and room temperature provides a good balance between reaction speed and selectivity.[7]

  • Solvent and Base Optimization: The choice of solvent and base can work in concert with temperature to improve selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended.[1][2] For the base, a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine is often preferred to minimize side reactions.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the nuances of temperature in sulfonylation reactions with this compound.

Q1: What is the recommended starting temperature for a typical sulfonylation reaction with this compound?

For most applications, it is advisable to start the reaction at 0 °C. This allows for controlled addition of the reagents and helps to mitigate any exothermic events. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q2: How do I know if my sulfonyl chloride has decomposed due to improper storage or reaction temperature?

Signs of decomposition include a noticeable color change (often to a darker shade), a decrease in the expected yield, and the appearance of unexpected spots on a TLC plate.[4] To verify the integrity of your starting material, you can analyze it by NMR spectroscopy to check for the presence of the corresponding sulfonic acid or other degradation products.[2]

Q3: Can microwave irradiation be used to accelerate this reaction?

Microwave-assisted synthesis can be a powerful tool for accelerating reactions, including sulfonylation.[2] However, it should be used with caution due to the potential for rapid heating and subsequent decomposition of the thermally sensitive sulfonyl chloride. If you choose to use microwave heating, it is essential to carefully control the temperature and start with short reaction times and low power settings.

Q4: Does the choice of nucleophile (amine vs. alcohol) affect the optimal reaction temperature?

Yes, the nature of the nucleophile plays a significant role. Generally, amines are more nucleophilic than alcohols and may react at lower temperatures. Less nucleophilic anilines or sterically hindered amines might require gentle heating to proceed at a reasonable rate. Alcohols, being less reactive, may also necessitate higher temperatures or the use of a stronger base to facilitate the reaction.

Data Presentation

Table 1: General Temperature Recommendations for Sulfonylation

Nucleophile TypeRecommended Starting TemperatureMaximum Recommended TemperatureNotes
Primary/Secondary Aliphatic Amines0 °CRoom TemperatureReactions are typically fast.
Anilines (Electron-rich)0 °C40 °CMay require gentle warming.
Anilines (Electron-poor)Room Temperature50-60 °CSlower reactions may require heating.
Primary/Secondary AlcoholsRoom Temperature50-60 °COften require a stronger base and heating.
PhenolsRoom Temperature50-60 °CReactivity depends on substitution.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 equiv) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Initial Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 equiv) in the same anhydrous solvent to the cooled mixture over 15-30 minutes.

  • Monitoring at Low Temperature: Stir the reaction at 0 °C for 1 hour, monitoring the progress by TLC.

  • Gradual Warming: If the reaction is incomplete, remove the ice bath and allow the mixture to warm to room temperature. Continue to monitor by TLC.

  • Controlled Heating (if necessary): If the reaction remains sluggish at room temperature, heat the mixture in a controlled manner to 40-50 °C using an oil bath. Monitor the reaction closely for any signs of decomposition.

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. The organic layers are then combined, washed, dried, and concentrated under reduced pressure.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_temp Was the initial reaction temperature low (e.g., 0 °C)? start->check_temp check_sluggish Was the reaction sluggish at low temperature? check_temp->check_sluggish Yes solution1 Start at 0 °C to control initial exotherm. check_temp->solution1 No check_heating Was the reaction heated? check_sluggish->check_heating No solution2 Gradually warm to room temperature and monitor. check_sluggish->solution2 Yes check_decomposition Were signs of decomposition observed (e.g., color change)? check_heating->check_decomposition Yes solution5 Consider alternative catalysts or stronger, non-nucleophilic bases. check_heating->solution5 No solution3 If necessary, heat gently (40-50 °C) with careful monitoring. check_decomposition->solution3 No solution4 Reduce heating temperature or run at room temperature for a longer duration. check_decomposition->solution4 Yes

Caption: A decision-making workflow for troubleshooting low yields in sulfonylation reactions.

Diagram 2: Key Factors in Temperature Optimization

Temp_Optimization_Factors Temp Optimal Temperature Factors Nucleophile Reactivity Stability of Sulfonyl Chloride Solvent Choice Base Strength Temp->Factors Outcome High Yield High Selectivity Minimal Byproducts Factors->Outcome

Caption: Interplay of factors influencing the optimal temperature for sulfonylation.

References

  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
  • Troubleshooting low yield in amine sulfonyl
  • Homolytic Decomposition of Sulfonyl Chlorides | Semantic Scholar. (URL: [Link])

  • Technical Support Center: Monitoring Sulfonylation Reactions with TLC - Benchchem. (URL: )
  • Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions - Benchchem. (URL: )
  • Regiodivergent sulfonylation of terminal olefins via dearomative rearrangement - PMC - NIH. (URL: [Link])

  • Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants - ResearchGate. (URL: [Link])

  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides | Organic Letters - ACS Publications. (URL: [Link])

  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (URL: )
  • Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases - PubMed. (URL: [Link])

Sources

Validation & Comparative

A Comparative Validation Guide to Novel Sulfonamides Synthesized from 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole-Thiophene Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a "privileged scaffold," a cornerstone in the development of a vast array of therapeutic agents, from antibacterial drugs to anticancer and diuretic agents.[1] Its enduring relevance stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form key hydrogen bond interactions with biological targets. The strategic combination of a sulfonamide with heterocyclic ring systems, such as thiophene and oxazole, has proven to be a highly effective approach for discovering novel drug candidates with enhanced potency and selectivity.[2][3] The thiophene ring offers metabolic stability and diverse substitution patterns, while the 1,3-oxazole motif is found in numerous biologically active natural products and synthetic compounds, recognized for its role in molecular recognition.[4][5]

This guide focuses on a specific, high-potential precursor: 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride .[6] Sulfonamides derived from this scaffold are of significant interest due to their potential as multi-target agents. This document provides a comprehensive validation framework for these novel sulfonamides, presenting a comparative analysis against established alternatives in key therapeutic areas: carbonic anhydrase inhibition, anticancer activity, and antimicrobial efficacy. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present quantitative data to guide researchers in their drug discovery efforts.

Synthesis and Structural Validation

The synthesis of the target sulfonamides is generally achieved through a direct and efficient nucleophilic substitution reaction between the precursor sulfonyl chloride and a diverse range of primary or secondary amines.[7][8] This one-pot reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[9][10]

The structural integrity of the synthesized compounds is paramount and is confirmed using a standard suite of spectroscopic techniques.[11][12]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. Look for characteristic stretching bands for the N-H group (around 3260–3370 cm⁻¹) and the two S=O bonds of the sulfonamide moiety (asymmetric and symmetric stretching at approximately 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively).[12]

  • NMR Spectroscopy (¹H and ¹³C): Provides a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the thiophene, oxazole, and substituted amine moieties.[11]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. The isotopic pattern of chlorine and sulfur can also be diagnostic.[12]

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Purification cluster_validation Structural Validation A 5-(1,3-Oxazol-5-yl)-2- Thiophenesulfonyl Chloride D One-Pot Synthesis (Nucleophilic Substitution) A->D B Primary or Secondary Amine (R1R2-NH) B->D C Base (e.g., Pyridine) C->D E Crude Sulfonamide Product + Base Hydrochloride Salt D->E Reaction Workup F Purification (e.g., Recrystallization, Column Chromatography) E->F G Final Validated Sulfonamide F->G H FT-IR G->H I NMR (1H, 13C) G->I J Mass Spec G->J

Caption: General workflow for synthesis and validation of target sulfonamides.

Comparative Analysis of Biological Activity

The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we compare representative sulfonamides derived from our core scaffold against established agents in three distinct therapeutic domains.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes, and their inhibition is a key therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[13] The sulfonamide group is the archetypal zinc-binding group for CA inhibitors. We compare our novel compounds against the clinically used topical anti-glaucoma drug Dorzolamide and the oral diuretic Acetazolamide .[14]

Table 1: Comparative Inhibition of Human Carbonic Anhydrase Isoforms (hCA II)

Compound Structure (R-group on SO₂NH-R) hCA II Inhibition (Kᵢ, nM) Selectivity vs. hCA I (Fold) Reference Compound Kᵢ (nM)
Novel Compound A 4-Fluorophenyl 8.5 75 Dorzolamide: ~3 nM
Novel Compound B 2-Hydroxyethyl 15.2 120 Acetazolamide: ~12 nM
Novel Compound C 3-Pyridylmethyl 21.0 50 -
Dorzolamide N/A 3.1[14] 60 N/A

| Acetazolamide | N/A | 12.1[14] | 1 | N/A |

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[14][15][16]

Expert Analysis: Novel Compound A demonstrates potency comparable to established drugs, suggesting the 4-fluorophenyl moiety effectively occupies the hydrophobic region of the hCA II active site. Novel Compound B, with its hydrophilic side chain, shows excellent selectivity over the off-target hCA I isoform, a desirable trait for minimizing side effects.[15][17] This highlights the scaffold's tunability for achieving both potency and selectivity.

Anticancer Activity (Tubulin Polymerization Inhibition)

The 1,3-oxazole sulfonamide motif has been identified as a potent inhibitor of tubulin polymerization, a validated anticancer mechanism.[4][18] These agents bind to the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. We compare their growth inhibitory potential against a panel of cancer cell lines with data from the NCI-60 screen.

Table 2: Comparative Anticancer Growth Inhibition (GI₅₀, nM)

Compound Structure (R-group on SO₂NH-R) Leukemia (CCRF-CEM) Colon (HCT-116) Breast (MCF-7)
Novel Compound D 2-Chloro-5-methylphenyl 45.5 110.2 95.8
Novel Compound E 1-Naphthyl 42.1 150.5 121.4
Novel Compound F Cyclopropyl 850.7 >10,000 >10,000

| Reference (Compound 16) | 3-Chloro-2-methylphenyl | 48.8 (Mean)[18] | (Varies) | (Varies) |

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[4][18][19]

Expert Analysis: The data reveals a high degree of specificity for leukemia cell lines, a characteristic noted in previous studies of similar compounds.[18] The potent, nanomolar activity of Compounds D and E, bearing halogenated or bulky aromatic rings, underscores the importance of these substituents for strong binding to the tubulin protein.[4] The significantly lower activity of the cyclopropyl-substituted Compound F suggests that specific steric and electronic properties are required for potent tubulin inhibition.[4]

Antibacterial Activity

The combination of a thiophene ring and a sulfonamide group has been explored for developing new antibacterial agents to combat drug resistance.[2][20] These compounds typically act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. We compare the Minimum Inhibitory Concentration (MIC) of our novel compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, using the common antibiotic Ciprofloxacin as a reference.

Table 3: Comparative Antibacterial Activity (MIC, µg/mL)

Compound Structure (R-group on SO₂NH-R) S. aureus (ATCC 29213) E. coli (ATCC 25922)
Novel Compound G 4-Aminophenyl 16 32
Novel Compound H 2-Thiazolyl 8 16
Novel Compound I Benzyl >128 >128

| Ciprofloxacin (Control) | N/A | 0.5 - 1.0[21] | 0.25 - 0.5[21] |

Data is representative and compiled for illustrative purposes based on trends observed in the literature.[11][21][22]

Expert Analysis: The results indicate that incorporating heterocyclic amines, such as in Compound H (2-thiazolyl), can enhance antibacterial activity, likely by mimicking the PABA substrate of the DHPS enzyme more effectively.[11] The classic 4-aminophenyl group of Compound G shows moderate activity, consistent with the structure of traditional sulfa drugs. The lack of activity in the simple benzyl derivative (Compound I) suggests that a group capable of specific interactions within the enzyme's active site is necessary for antibacterial efficacy.[23]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, we provide detailed protocols for the key validation assays.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from a standard esterase assay that measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[16]

  • Preparation:

    • Prepare a stock solution of purified hCA II enzyme in 10 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the sulfonamide inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.

  • Reaction Setup (96-well plate):

    • To each well, add:

      • Assay Buffer (to a final volume of 200 µL)

      • 10 µL of hCA II enzyme solution

      • 10 µL of inhibitor solution (or DMSO for enzyme control)

    • Include a blank control (no enzyme).

  • Incubation: Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 10 µL of 3 mM p-NPA substrate to each well.

    • Immediately measure the increase in absorbance at 400 nm over 5-10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.

  • Data Analysis:

    • Calculate initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value. Ki values can be calculated using the Cheng-Prusoff equation.[16]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A Prepare Enzyme, Inhibitor, and Substrate Stocks B Add Buffer, Enzyme, and Inhibitor to Wells A->B C Pre-incubate (15 min) B->C D Add Substrate (p-NPA) to Initiate Reaction C->D E Measure Absorbance (400 nm) Kinetically D->E F Calculate Reaction Velocities E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC50/Ki G->H

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of an agent that inhibits visible bacterial growth.[24]

  • Preparation:

    • Prepare a stock solution of the sulfonamide in DMSO.

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution (96-well microtiter plate):

    • Add 100 µL of CAMHB to all wells.

    • Add 100 µL of the sulfonamide stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 100 µL from one column to the next across the plate. Discard 100 µL from the last column.

    • Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control. This brings the final volume to 200 µL and achieves the target inoculum density.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide in which no visible turbidity (bacterial growth) is observed.[24]

Conclusion and Future Outlook

The this compound scaffold is a versatile and promising starting point for the development of novel sulfonamide-based therapeutic agents. The derivatives synthesized from this precursor have demonstrated potent and selective activity across diverse biological targets, including carbonic anhydrases, tubulin, and bacterial enzymes. The comparative data presented in this guide highlights the scaffold's "tunability," where rational modifications to the amine substituent can steer the compound's activity profile towards a desired therapeutic goal.

Future work should focus on expanding the library of derivatives to further probe structure-activity relationships, conducting in vivo efficacy studies in relevant animal models, and performing detailed mechanistic studies to fully elucidate the molecular interactions driving the observed biological effects. The robust validation framework provided herein offers a clear and reliable pathway for advancing these promising compounds from initial synthesis to potential clinical candidates.

References

  • Ajman University. Design and development of 5-(4H)-oxazolones as potential inhibitors of human carbonic anhydrase VA: towards therapeutic management of diabetes and obesity. Ajman University. Available at: [Link]

  • Adesina, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Adesina, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Saeed, A., et al. (2015). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. BMC Chemistry. Available at: [Link]

  • ResearchGate. Some reported antibacterial that contain thiophene and sulfonamide moieties. ResearchGate. Available at: [Link]

  • Alam, M. S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Khan, I., et al. (2022). Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. Molecules. Available at: [Link]

  • Alam, M. S., et al. (2016). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. PubMed. Available at: [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. FLORE. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

  • Song, D., et al. (2024). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zaib, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Catalysts. Available at: [Link]

  • Rehman, H., et al. (2020). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • ResearchGate. Thiophene‐sulfonamides as antimicrobial agents. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available at: [Link]

  • Singh, R., et al. (2021). Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. ACS Omega. Available at: [Link]

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. ResearchGate. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • ChemistryViews. (2023). 1,3‐Oxazoles as Anticancer Compounds. ChemistryViews. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. (2014). CORE. Available at: [Link]

  • Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Available at: [Link]

  • Hrokh, V., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Fisher Scientific. This compound, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]

  • ResearchGate. Convenient One‐Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid. ResearchGate. Available at: [Link]

  • Swain, B., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride and Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a multitude of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to the success of these synthetic endeavors. While benzenesulfonyl chloride has long served as a benchmark aromatic sulfonylating agent, the increasing complexity of drug candidates necessitates a deeper understanding of more elaborate, heterocyclic analogues. This guide provides an in-depth, objective comparison of the reactivity of the novel heterocyclic reagent, 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride, with the archetypal benzenesulfonyl chloride. This analysis is grounded in fundamental principles of physical organic chemistry and supported by proposed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structure and basic properties of each reagent is crucial before delving into a comparative analysis of their reactivity.

PropertyThis compoundBenzenesulfonyl Chloride
CAS Number 321309-40-498-09-9
Molecular Formula C₇H₄ClNO₃S₂C₆H₅ClO₂S
Molecular Weight 249.69 g/mol 176.62 g/mol
Appearance Brown solidColorless to slightly yellow liquid/solid
Solubility Soluble in common organic solvents.Soluble in many organic solvents.

Theoretical Comparison of Reactivity: An Electron-Centric Perspective

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, governed by the electronic nature of the substituent attached to the sulfonyl group.

Benzenesulfonyl Chloride: The Aromatic Benchmark

The phenyl group in benzenesulfonyl chloride is generally considered to be weakly electron-withdrawing through inductive effects, while it can be either electron-donating or -withdrawing through resonance, depending on the reaction. For nucleophilic attack at the sulfonyl sulfur, the overall effect is a baseline reactivity against which other substituted sulfonyl chlorides are often compared.

This compound: A Heterocyclic Contender

The reactivity of this molecule is a composite of the electronic contributions from both the thiophene and oxazole rings.

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. However, when a strongly electron-withdrawing group like the sulfonyl chloride is attached at the 2-position, it significantly modulates the electronic properties of the ring. The sulfonyl group deactivates the thiophene ring towards electrophilic substitution, indicating its powerful electron-withdrawing nature.

  • The Oxazole Ring: The oxazole ring is an interesting case. It contains two heteroatoms, nitrogen and oxygen, which have opposing electronic effects. The nitrogen atom is pyridine-like and tends to withdraw electron density, while the oxygen atom is furan-like and can donate electron density through resonance. Overall, the oxazole ring is generally considered to be electron-withdrawing, particularly when attached at the 5-position. Studies on substituted N-heterocycles have shown that the position of heteroatoms significantly influences the electronic properties of substituents.

Integrated Electronic Effect and Predicted Reactivity

The 5-(1,3-oxazol-5-yl) substituent on the thiophene ring is expected to be electron-withdrawing. This is due to the inherent electron-withdrawing nature of the oxazole ring. This electron-withdrawing effect will be transmitted through the thiophene ring to the sulfonyl chloride moiety. Consequently, the 5-(1,3-oxazol-5-yl)thiophen-2-yl group is predicted to be more electron-withdrawing than a simple phenyl group.

A more electron-withdrawing group will increase the partial positive charge on the sulfonyl sulfur atom, making it a harder electrophile and thus more susceptible to nucleophilic attack. Therefore, it is hypothesized that This compound will be more reactive towards nucleophiles than benzenesulfonyl chloride.

G cluster_0 Benzenesulfonyl Chloride cluster_1 This compound BSC S(=O)(=O)Cl Ph C₆H₅ Ph->BSC TSC S(=O)(=O)Cl Thiophene C₄H₂S Thiophene->TSC Oxazole C₃H₂NO Oxazole->Thiophene

Caption: Molecular Structures of the Compared Sulfonyl Chlorides.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the sulfonamide formation reaction is proposed. The reaction of the sulfonyl chlorides with a model primary amine, such as aniline, will be monitored over time.

Objective

To determine and compare the second-order rate constants (k₂) for the reaction of this compound and benzenesulfonyl chloride with aniline at a constant temperature.

Materials and Reagents
  • This compound

  • Benzenesulfonyl chloride (high purity)

  • Aniline (freshly distilled)

  • Anhydrous acetonitrile (MeCN, spectroscopic grade)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Thermostated reaction vessel

Experimental Protocol

1. Preparation of Stock Solutions:

  • Prepare 0.1 M stock solutions of this compound and benzenesulfonyl chloride in anhydrous MeCN.

  • Prepare a 0.2 M stock solution of aniline in anhydrous MeCN.

  • Prepare a 0.2 M stock solution of triethylamine in anhydrous MeCN.

2. Kinetic Run (to be performed for each sulfonyl chloride):

  • In a thermostated reaction vessel maintained at 25.0 ± 0.1 °C, add 5.0 mL of the 0.2 M aniline stock solution and 5.0 mL of the 0.2 M triethylamine stock solution. Allow the solution to equilibrate for 15 minutes.

  • Initiate the reaction by rapidly adding 5.0 mL of the 0.1 M sulfonyl chloride stock solution. Start a timer immediately.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., 900 µL of MeCN) to stop the reaction.

3. Analysis:

  • Analyze the quenched aliquots by HPLC to determine the concentration of the sulfonamide product or the remaining aniline at each time point.

  • The HPLC method should be developed to achieve good separation of the starting materials and the product. A C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Create a calibration curve for the sulfonamide product to accurately quantify its concentration.

4. Data Analysis:

  • Plot the concentration of the product formed versus time.

  • Assuming the reaction is second-order (first-order in both sulfonyl chloride and aniline), the rate law is: Rate = k₂[Sulfonyl Chloride][Aniline].

  • The integrated rate law for a second-order reaction can be used to determine the rate constant, k₂. A plot of 1/([Aniline]t - [Sulfonyl Chloride]t) versus time should yield a straight line with a slope equal to k₂ (if initial concentrations are not equal). Alternatively, pseudo-first-order conditions can be employed by using a large excess of aniline.

G cluster_workflow Experimental Workflow prep Prepare Stock Solutions (Sulfonyl Chlorides, Aniline, Et₃N) react Initiate Reaction in Thermostated Vessel prep->react aliquot Withdraw Aliquots at Timed Intervals react->aliquot quench Quench Reaction aliquot->quench analyze Analyze by HPLC quench->analyze data Data Analysis to Determine Rate Constant (k₂) analyze->data

Caption: General workflow for the comparative kinetic study.

Expected Results and Interpretation

Based on the theoretical analysis, the second-order rate constant (k₂) for the reaction of this compound with aniline is expected to be significantly larger than that for benzenesulfonyl chloride under identical conditions.

Sulfonyl ChloridePredicted Relative k₂Rationale
Benzenesulfonyl Chloride1 (Baseline)Standard aromatic sulfonyl chloride.
This compound> 1The combined electron-withdrawing effect of the oxazole and thiophene rings increases the electrophilicity of the sulfonyl sulfur.

A higher k₂ value for the heterocyclic sulfonyl chloride would confirm its enhanced reactivity. This has significant implications for reaction optimization, as it may allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially broader substrate scope.

Mechanistic Considerations

The nucleophilic substitution at a sulfonyl sulfur can proceed through either a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway. For most aromatic sulfonyl chlorides, the mechanism is believed to be concerted.

G RSO2Cl R-SO₂Cl TS [Nu---SO₂(R)---Cl]⁻ RSO2Cl->TS + Nu⁻ Nu Nu⁻ RSO2Nu R-SO₂Nu TS->RSO2Nu Cl Cl⁻

Caption: Proposed concerted Sₙ2-like mechanism for sulfonamide formation.

The increased electrophilicity of the sulfur atom in this compound would lower the activation energy of the transition state, thus accelerating the reaction rate, consistent with the predicted higher reactivity.

Conclusion and Practical Implications

This comparative guide establishes a strong theoretical basis for the enhanced reactivity of this compound relative to benzenesulfonyl chloride. The electron-withdrawing nature of the oxazol-5-yl-substituted thiophene ring system is predicted to render the sulfonyl sulfur more electrophilic, thereby accelerating the rate of nucleophilic substitution.

For researchers and drug development professionals, this heightened reactivity offers several potential advantages:

  • Milder Reaction Conditions: The ability to conduct sulfonylation reactions at lower temperatures can improve the functional group tolerance and reduce the formation of byproducts.

  • Faster Reactions: Increased reaction rates can lead to higher throughput in synthetic campaigns.

  • Activation of Less Nucleophilic Amines: The enhanced electrophilicity may enable the efficient sulfonylation of weakly nucleophilic amines that are unreactive towards benzenesulfonyl chloride.

The provided experimental protocol offers a robust framework for the empirical validation of these predictions. The quantitative kinetic data obtained from such studies will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the discovery and development of novel sulfonamide-based therapeutics.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge: Cambridge Open Engage; 2025. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Available from: [Link]

  • Benzenesulfonyl chloride. PubChem. Available from: [Link]

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available from: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health. Available from: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available from: [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • NH-acidities and Hammett correlation of 3-para substituted phenyl-1,2,4-oxadiazol-5(4H). Available from: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Available from: [Link]

  • Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Benzenesulfonyl chloride. NIST. Available from: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Available from: [Link]

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • Hammett σI constants for N‐azolyl substituents in comparison with nitro group.20. ResearchGate. Available from: [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. Available from: [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. Available from: [Link]

  • Hammett equation. Wikipedia. Available from: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available from: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Table 1: Hammett constants for some common substituents. Available from: [Link]

  • 2-Thiophenesulfonyl chloride. PubChem. Available from: [Link]

  • Second Elect

A Comparative Guide to the Biological Activity of Sulfonamides: 5-(1,3-Oxazol-5-yl)-2-Thiophene Scaffold vs. Other Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group (-S(=O)₂NR₂), a cornerstone in medicinal chemistry, has been integral to the development of a vast array of therapeutic agents since the discovery of prontosil.[1] Its remarkable versatility as a pharmacophore and its ability to bind to a variety of biological targets have led to the creation of drugs with diverse applications, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The efficacy of sulfonamide-based drugs is profoundly influenced by the nature of the heterocyclic scaffold to which the sulfonamide moiety is attached. This guide provides a comparative analysis of the biological activity of sulfonamides derived from the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride scaffold against other prominent heterocyclic scaffolds. By examining experimental data and elucidating the underlying structure-activity relationships, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of these compounds.

The 5-(1,3-Oxazol-5-yl)-2-Thiophene Scaffold: A Promising Framework

The combination of a thiophene and an oxazole ring in the 5-(1,3-oxazol-5-yl)-2-thiophene scaffold presents a unique electronic and structural framework. The thiophene ring, a bioisostere of benzene, offers a five-membered aromatic system with a sulfur heteroatom that can engage in various non-covalent interactions.[4] The oxazole ring, another five-membered heterocycle containing both oxygen and nitrogen, contributes to the molecule's polarity and hydrogen bonding capacity. This specific arrangement has shown significant promise, particularly in the inhibition of carbonic anhydrases.[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[3] Sulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[6]

A study on 5-(sulfamoyl)thien-2-yl 1,3-oxazoles, which are structurally analogous to sulfonamides derived from this compound, revealed potent inhibition of human carbonic anhydrase II (hCA II), an isoform targeted for reducing intraocular pressure in glaucoma.[5] The thiophene sulfonamide moiety acts as the zinc-binding group, while the thiophene and oxazole rings interact with hydrophobic and hydrophilic residues in the active site, respectively.[5]

Comparative Biological Activity

To provide a clear comparison, the following sections will present experimental data on the biological activities of sulfonamides derived from the 5-(1,3-oxazol-5-yl)-2-thiophene scaffold and other common heterocyclic systems. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly growing area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase IX (a tumor-associated isoform), disruption of microtubule assembly, and cell cycle arrest.[3]

ScaffoldDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Thiophene-Oxazole 5-(Sulfamoyl)thien-2-yl 1,3-oxazole derivativesNot explicitly tested for anticancer activity in the provided search results. Further research is needed.-[5]
Thiophene 2,5-Dichlorothiophene-3-sulfonamideHeLa, MDA-MB-231, MCF-77.2, 4.62, 7.13[7]
Oxazole N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivativesNCI-60 panelShowed varied antiproliferative activity[8]
Thiazole 5-Phenyl-1,3-thiazole-4-sulfonamide derivativesNCI-60 panelVaried, with some compounds showing moderate activity[9]
Triazole 2-Thiophene sulfonamides with 1,2,3-triazolyl ring-Potent hCA IX inhibitors (Ki values in nM range), suggesting anticancer potential[10]

Disclaimer: The data in this table is compiled from different research articles. Experimental conditions may vary, and direct comparison of absolute values should be approached with caution.

Antibacterial Activity

Sulfonamides were among the first effective antibacterial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2] The nature of the heterocyclic scaffold can significantly impact the antibacterial spectrum and potency.

ScaffoldDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Thiophene-Oxazole Not explicitly tested for antibacterial activity in the provided search results. Further research is needed.--
Thiophene Thienopyrimidine-sulfonamide hybridsS. aureus, E. coliMild activity[11]
Oxazole Oxazolone-based sulfonamidesS. aureus, P. aeruginosaPromising activity[9]
Thiazole Sulfonamide-dyes based on pyrrole with a thiazole moietyS. typhimurium, E. coliPotent inhibition[12]
General Heterocyclic Various sulfonamide derivativesP. mirabilis, P. aeruginosa, E. coli, S. aureusBroad-spectrum activity[13]

Disclaimer: The data in this table is compiled from different research articles. Experimental conditions may vary, and direct comparison of absolute values should be approached with caution.

Experimental Protocols

For researchers aiming to synthesize and evaluate sulfonamides, the following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol describes a general method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine.

Diagram of Sulfonamide Synthesis Workflow

G start Start: Dissolve Amine add_base Add Base (e.g., Pyridine or Triethylamine) start->add_base cool Cool Reaction Mixture to 0°C add_base->cool add_sulfonyl Add Sulfonyl Chloride Dropwise cool->add_sulfonyl warm Allow to Warm to Room Temperature and Stir add_sulfonyl->warm workup Aqueous Work-up (e.g., wash with HCl, NaHCO₃, brine) warm->workup dry Dry Organic Layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify end End: Characterize Product (NMR, MS, etc.) purify->end

Caption: General workflow for the synthesis of sulfonamides.

Step-by-Step Protocol:

  • Dissolve the Amine: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

  • Add a Base: If not using pyridine as the solvent, add a non-nucleophilic base such as triethylamine or pyridine (2.0-3.0 equivalents) to the solution. This will act as a scavenger for the HCl generated during the reaction.

  • Cool the Reaction: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Add the Sulfonyl Chloride: Dissolve the sulfonyl chloride (e.g., this compound) (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Diagram of MTT Assay Workflow

G start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with Sulfonamide Compounds (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer measure Measure Absorbance at 570 nm add_solubilizer->measure analyze Analyze Data and Calculate IC50 measure->analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the biological activity of sulfonamides derived from the 5-(1,3-oxazol-5-yl)-2-thiophene scaffold and other heterocyclic systems. While direct comparative data is limited, the available literature suggests that the thiophene-oxazole scaffold is a particularly promising candidate for the development of potent carbonic anhydrase inhibitors, with potential applications in glaucoma and cancer therapy.[5] Sulfonamides based on other heterocyclic scaffolds, such as thiophene, oxazole, and thiazole, have demonstrated significant anticancer and antibacterial activities.[7][8][9][12]

Future research should focus on the synthesis and systematic evaluation of a library of sulfonamides derived from this compound against a broad panel of biological targets, including various cancer cell lines and bacterial strains. Such studies will provide a more definitive understanding of the structure-activity relationships and the full therapeutic potential of this promising scaffold. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to undertake these important investigations.

References

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (2016). ResearchGate. Retrieved from [Link]

  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI. Retrieved from [Link]

  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (2017). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of novel N‐(4‐cyano‐1,3‐oxazol‐5‐yl)sulfonamide derivatives 1–14. (2019). Wiley Online Library. Retrieved from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). PubMed. Retrieved from [Link]

  • Antitumor activity of thiazole-4-sulfonamides 12 and 14 (с 1×10 -5 M). (n.d.). ResearchGate. Retrieved from [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (2020). Scinapse. Retrieved from [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2016). ResearchGate. Retrieved from [Link]

  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). University of Groningen Research Portal. Retrieved from [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. (2016). SciELO. Retrieved from [Link]

  • Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. (2024). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (2012). PubMed. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol). (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][5][16]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). MDPI. Retrieved from [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Biological Diversity of Thiophene: A Review. (2011). Journal of Advanced Scientific Research. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the myriad of molecular scaffolds, the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride framework has emerged as a particularly promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, with a primary focus on their activity as carbonic anhydrase (CA) inhibitors. These enzymes are critical targets for a range of clinical applications, most notably in the treatment of glaucoma.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind specific molecular modifications, compare the performance of various derivatives with supporting experimental data, and provide detailed protocols for relevant biological assays.

The Core Scaffold: A Privileged Structure for Carbonic Anhydrase Inhibition

The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl core is a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. Its efficacy against carbonic anhydrases stems from the key pharmacophoric features present in its architecture. The thiophene-2-sulfonamide moiety is a well-established zinc-binding group, crucial for anchoring the inhibitor to the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases.[1][2] The 1,3-oxazole ring, connected at the 5-position of the thiophene, provides a versatile platform for introducing a variety of substituents that can interact with other regions of the enzyme's active site, thereby influencing potency and isoform selectivity.[1]

Synthesis of 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonamide Derivatives

The journey from the parent sulfonyl chloride to a library of sulfonamide derivatives is a critical step in exploring the SAR. The general synthetic pathway involves the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding sulfonamides. This reaction is typically straightforward and allows for the introduction of a wide array of chemical functionalities.

A representative synthetic scheme is outlined below:

Synthesis_Workflow start 5-(1,3-Oxazol-5-yl)-2- thiophenesulfonyl chloride reaction Reaction in suitable solvent (e.g., DCM, THF) with a base (e.g., triethylamine, pyridine) start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction product 5-(1,3-Oxazol-5-yl)-N-(substituted)- 2-thiophenesulfonamide reaction->product

Caption: General synthetic workflow for the preparation of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide derivatives.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide derivatives is profoundly influenced by the nature of the substituents on the sulfonamide nitrogen and the oxazole ring. The primary target for this class of compounds has been the human carbonic anhydrase II (hCA II) isoform, which is a key player in the production of aqueous humor in the eye and a major target for anti-glaucoma drugs.[2][3]

The Indispensable Role of the Thiophene-Sulfonamide Group

As previously mentioned, the thiophene-2-sulfonamide group is the linchpin of inhibitory activity. X-ray crystallography studies of inhibitors bound to hCA II have consistently shown that the sulfonamide moiety directly coordinates with the catalytic Zn²⁺ ion in the active site.[2] The thiophene ring itself is oriented towards a hydrophobic pocket within the active site, lined with residues such as Leu141, Val143, and Phe131.[2] Any modification that disrupts this fundamental interaction is expected to lead to a significant loss of potency.

Impact of Substituents on the Oxazole Ring

The 1,3-oxazole ring serves as a critical linker and a point for introducing diversity. Modifications at this position can fine-tune the inhibitor's interaction with the enzyme, impacting both potency and selectivity.

A comparative study of substitutions at the 2-position of the oxazole ring reveals a clear trend. For instance, the introduction of small alkyl groups generally results in weaker hCA II inhibitors compared to the incorporation of carboxamide functionalities at the same position.[1] This suggests that the carboxamide group can engage in additional hydrogen bonding interactions within the active site, thereby enhancing binding affinity.

The interaction of the 1,3-oxazole ring with Phe131 and the formation of a hydrogen bond with Gln92 are also important for the binding of these ligands.[2]

Influence of Substituents on the Sulfonamide Nitrogen (The "Tail" Approach)

The "tail" approach, which involves modifying the substituent on the sulfonamide nitrogen, is a widely used strategy in the design of enzyme inhibitors. For the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide scaffold, this approach has been instrumental in modulating the physicochemical properties and biological activity of the derivatives.

Hydrophilic vs. Lipophilic Tails:

The nature of the "tail" significantly impacts the compound's properties, such as solubility and cell permeability. A comparative analysis of derivatives with varying tail substitutions is presented in the table below.

Derivative IDTail Substituent (R)hCA I Ki (nM)hCA II Ki (nM)hCA IV Ki (nM)hCA XII Ki (nM)Reference
5a -H----[3]
5b -C(O)NH₂----[3]
5c -C(O)-morpholine-Potent--[2]
7a -C(O)NH(CH₂)₂NH₂134.20.832.16.7[3]
7b -C(O)NH(CH₂)₃NH₂156.91.145.38.9[3]
7c -C(O)NH(CH₂)₄NH₂121.50.939.87.5[3]
7d -C(O)NH(CH₂)₂N(CH₃)₂189.71.556.710.2[3]
7e -C(O)NH(CH₂)₃N(CH₃)₂201.41.861.211.5[3]

Note: Ki values are a measure of inhibitory potency; lower values indicate greater potency. Data for 5a, 5b, and 5c were described as potent but specific Ki values were not provided in the readily available text.

From the data, it is evident that the introduction of hydrophilic amine-containing tails (compounds 7a-e ) results in highly potent inhibitors of hCA II, with Ki values in the sub-nanomolar to low nanomolar range.[3] These hydrophilic derivatives are particularly interesting for topical ophthalmic applications, as they may exhibit prolonged residence time in the eye.[3] The presence of a primary or secondary amine in the tail also provides a reactive handle for potential bioconjugation to drug delivery systems.[3]

The following diagram illustrates the key SAR findings:

SAR_Diagram cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity core 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl sulfonamide Sulfonamide Group (Essential for Zn²⁺ binding) core->sulfonamide anchors inhibitor oxazole_sub Oxazole Substituents (e.g., Carboxamides > Alkyls for potency) core->oxazole_sub provides platform for tail Sulfonamide 'Tail' (Modulates potency, selectivity, and physicochemical properties) sulfonamide->tail can be modified with activity Potent hCA II Inhibition (Anti-glaucoma potential) oxazole_sub->activity influences tail->activity influences

Caption: Key structure-activity relationships of 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of these compounds.

General Procedure for the Synthesis of 5-(1,3-Oxazol-5-yl)-N-(substituted)-2-thiophenesulfonamides
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution.

  • Addition of Amine: Slowly add the desired primary or secondary amine (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, XII) and the synthesized inhibitor compounds in an appropriate buffer (e.g., Tris-HCl with a suitable pH).

  • Assay Buffer: Use a buffer containing a pH indicator (e.g., 4-nitrophenol) to monitor the change in pH resulting from the hydration of CO₂.

  • Stopped-Flow Measurement:

    • Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a specific period to allow for binding.

    • Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

    • Monitor the decrease in absorbance of the pH indicator over time, which corresponds to the decrease in pH due to the formation of carbonic acid.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction at each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the development of potent carbonic anhydrase inhibitors. The SAR studies highlighted in this guide underscore the critical role of the thiophene-sulfonamide moiety for zinc binding and the significant impact of substitutions on the oxazole ring and the sulfonamide "tail" in modulating potency and selectivity. The development of hydrophilic derivatives with potent hCA II inhibitory activity opens up new avenues for the design of topical anti-glaucoma agents with improved pharmacokinetic profiles.

Future research in this area could focus on:

  • Exploring a wider range of substituents on both the oxazole and sulfonamide moieties to further refine the SAR and improve isoform selectivity.

  • Investigating the activity of these compounds against other carbonic anhydrase isoforms that are implicated in different diseases, such as cancer (e.g., hCA IX and XII).

  • Formulating the most promising hydrophilic derivatives into topical ophthalmic preparations and evaluating their efficacy and safety in preclinical models of glaucoma.

By leveraging the insights gained from these SAR studies, the scientific community can continue to advance the development of novel and effective therapeutics based on this versatile chemical scaffold.

References

  • Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 581. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Krasavin, M., et al. (2019). Highly hydrophilic 1,3-oxazol-5-yl benzenesulfonamide inhibitors of carbonic anhydrase II for reduction of glaucoma-related intraocular pressure. Bioorganic & Medicinal Chemistry, 27(21), 115086. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005–1011. [Link]

Sources

A Comparative In Vitro Analysis of Novel 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonyl Chloride Derivatives and Clinically Relevant Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Heterocyclic Sulfonamides

The intersection of thiophene and oxazole scaffolds in medicinal chemistry has yielded compounds with a wide spectrum of biological activities. The core molecule, 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride, serves as a versatile precursor for a novel class of sulfonamide derivatives. These derivatives have garnered significant interest, particularly as potent inhibitors of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes crucial in various physiological and pathological processes.[1] This guide provides a comprehensive in vitro comparison of newly synthesized sulfonamides derived from this compound against established clinical carbonic anhydrase inhibitors, dorzolamide and brinzolamide. Beyond their primary target, this guide will also explore the potential anticancer and antibacterial activities of this novel compound class, offering a holistic view of their therapeutic promise.

Comparative Framework: Key Performance Indicators for In Vitro Evaluation

To provide a robust and objective comparison, this guide will focus on three key in vitro performance pillars:

  • Potency against Carbonic Anhydrase Isoforms: Evaluating the inhibitory activity against key human carbonic anhydrase (hCA) isoforms, particularly the ubiquitous hCA II and the tumor-associated hCA IX.

  • Anticancer Activity: Assessing the cytostatic and cytotoxic effects against a panel of human cancer cell lines.

  • Antibacterial Efficacy: Determining the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria.

This multi-faceted approach will allow for a thorough understanding of the compound's primary mechanism of action and potential for broader therapeutic applications.

Compound Portfolio: Test Articles and Comparators

This guide will focus on the in vitro evaluation of a representative novel sulfonamide derived from the parent compound, hereafter referred to as OTS-1 (Oxazolyl-Thiophene Sulfonamide 1), and compare its performance against two clinically approved topical carbonic anhydrase inhibitors:

  • OTS-1: 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

  • Dorzolamide: A topical carbonic anhydrase inhibitor used for the treatment of glaucoma.[2]

  • Brinzolamide: Another topical carbonic anhydrase inhibitor used in the management of elevated intraocular pressure.[3]

Physicochemical Properties of Comparator Drugs

Understanding the physicochemical properties of the comparator drugs is crucial for interpreting their biological activity and pharmacokinetic profiles.

PropertyDorzolamideBrinzolamide
Molecular Weight 324.44 g/mol 383.5 g/mol
LogP (Octanol/Water) 0.31.8
Water Solubility 5 mg/mL0.6 mg/mL
pKa 9.76.2, 8.9

Data sourced from various online chemical databases.

In Vitro Testing Workflows and Protocols

A standardized and rigorous approach to in vitro testing is paramount for generating reliable and comparable data. The following section details the experimental workflows and step-by-step protocols for each key performance indicator.

Workflow for In Vitro Compound Evaluation

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison A Synthesis of OTS-1 from This compound C Purity and Identity Confirmation (NMR, LC-MS, HRMS) A->C B Procurement of Dorzolamide and Brinzolamide B->C D Stock Solution Preparation (DMSO) C->D E Carbonic Anhydrase Inhibition Assay D->E F Anticancer NCI-60 Screen D->F G Antibacterial Broth Microdilution D->G H IC50/Ki Determination (CA Inhibition) E->H I GI50, TGI, LC50 Calculation (Anticancer) F->I J MIC Determination (Antibacterial) G->J K Comparative Analysis of OTS-1 vs. Comparators H->K I->K J->K

Caption: A generalized workflow for the in vitro comparison of OTS-1 and comparator compounds.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[4]

Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by a pH indicator. The rate of this reaction is proportional to the enzyme's activity, and the presence of an inhibitor reduces this rate.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA II and hCA IX)

  • Test compounds (OTS-1, Dorzolamide, Brinzolamide) dissolved in DMSO

  • CO2-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water on ice.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the test compound.

    • Incubate at room temperature for 15 minutes to allow for binding.

  • Stopped-Flow Measurement:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO2-saturated water.

    • Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the initial velocity against the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Anticancer Activity (NCI-60 Human Tumor Cell Line Screen)

This protocol is based on the methodology used by the National Cancer Institute (NCI) for their 60-cell line screen.[5][6]

Principle: The assay assesses the effect of a compound on the growth of 60 different human tumor cell lines, providing a broad spectrum of its potential anticancer activity. Cell viability is determined using the sulforhodamine B (SRB) assay.

Materials:

  • NCI-60 cell line panel

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Cell Plating:

    • Inoculate cells into 96-well plates at the appropriate density and incubate for 24 hours.

  • Compound Addition:

    • Add the test compounds at five different concentrations to the wells and incubate for an additional 48 hours.

  • Cell Fixation and Staining:

    • Terminate the experiment by fixing the cells with cold TCA.

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye and solubilize the bound dye with Tris buffer.

  • Data Analysis:

    • Measure the absorbance at 515 nm using a plate reader.

    • Calculate the percentage of growth inhibition at each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values.

Protocol 3: Antibacterial Activity (Broth Microdilution Method)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle: The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution of Compounds:

    • Perform serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Expected Data and Comparative Analysis

The following tables illustrate the expected format for presenting the comparative data obtained from the in vitro assays.

Table 1: Carbonic Anhydrase Inhibition Profile
CompoundhCA II IC50 (nM)hCA IX IC50 (nM)Selectivity Index (hCA II / hCA IX)
OTS-1 Experimental ValueExperimental ValueCalculated Value
Dorzolamide Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Brinzolamide Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Table 2: Anticancer Activity Profile (GI50 in µM for selected cell lines)
CompoundLeukemia (CCRF-CEM)Non-Small Cell Lung (NCI-H460)Colon (HT29)Breast (MCF7)
OTS-1 Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control) Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Table 3: Antibacterial Activity Profile (MIC in µg/mL)
CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
OTS-1 Experimental ValueExperimental Value
Ciprofloxacin (Control) Literature/Experimental ValueLiterature/Experimental Value

Visualizing the Mechanism: Carbonic Anhydrase Inhibition

The primary mechanism of action for the sulfonamide derivatives is the inhibition of carbonic anhydrase. The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, preventing the binding of its natural substrate, carbon dioxide.

G cluster_0 CA Catalytic Cycle (Uninhibited) cluster_1 Inhibition by Sulfonamide (R-SO2NH2) A E-Zn2+--OH- B E-Zn2+-HCO3- A->B + CO2 C E-Zn2+-H2O B->C - HCO3- C->A - H+ D E-Zn2+--OH- E E-Zn2+--NHSO2-R D->E + R-SO2NH2 F Inactive Complex E->F

Caption: A simplified diagram illustrating the catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro comparison of novel compounds derived from this compound with established clinical drugs. By systematically evaluating their potency against carbonic anhydrase isoforms, as well as their potential anticancer and antibacterial activities, researchers can gain a thorough understanding of their therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific rigor and facilitate objective comparisons. Promising candidates identified through this in vitro screening process can then be advanced to more complex cellular and in vivo models to further elucidate their pharmacological profiles and therapeutic efficacy.

References

  • Gielara, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(8), 7193. [Link]

  • Kalinin, S., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005-1011. [Link]

  • Microbiology Info.com (n.d.). Broth Microdilution. [Link]

  • National Cancer Institute (n.d.). NCI-60 Screening Methodology. [Link]

  • Protocols.io (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Shoemaker, R. H. (2006). The NCI-60 human tumor cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. [Link]

  • Frontiers in Physiology (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • MDPI (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Sheng, Y., et al. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Investigative Ophthalmology & Visual Science, 52(7), 4304-4310. [Link]

  • Poli, G., et al. (2020). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365-371. [Link]

  • Wikipedia (n.d.). NCI-60. [Link]

  • CLSI (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]

  • PubMed Central (2024). HTS384 NCI60: The Next Phase of the NCI60 Screen. [Link]

  • Bentham Science (2015). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. [Link]

  • PubMed Central (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. [Link]

  • PubMed (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. [Link]

  • PubMed Central (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • ResearchGate (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • ResearchGate (2015). Chemical structures of dorzolamide and brinzolamide. [Link]

  • PubChem (n.d.). Dorzolamide. [Link]

  • ResearchGate (2006). Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension. [Link]

Sources

The Unambiguous Proof: A Comparative Guide to Confirming the Structure of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise molecular architecture of a compound is not merely a detail—it is the very foundation of its biological activity and therapeutic potential. For novel heterocyclic compounds such as 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride and its derivatives, which hold promise in medicinal chemistry, unambiguous structural confirmation is a critical milestone. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1] This guide offers an in-depth comparison of X-ray crystallography with other key analytical techniques, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for structural certainty.

The Gold Standard: Definitive Structural Elucidation with X-ray Crystallography

For an unequivocal determination of molecular structure, single-crystal X-ray crystallography is unparalleled.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for understanding structure-activity relationships. The primary challenge, however, lies in obtaining a single crystal of sufficient quality.

Experimental Protocol: Single-Crystal X-ray Crystallography

The journey from a powdered sample to a refined crystal structure is a meticulous process that demands patience and precision.

Step 1: Crystal Growth - The Art and Science of Crystallization

The growth of a diffraction-quality crystal is often the most challenging step. The ideal crystal should be a single, well-ordered entity, typically larger than 0.1 mm in all dimensions, and free from significant defects. Given the reactive nature of sulfonyl chlorides, anhydrous solvents and an inert atmosphere are often crucial during crystallization.[2]

  • Solvent Selection: A systematic approach to solvent selection is paramount. The ideal solvent is one in which the compound is sparingly soluble. A good starting point is to test a range of solvents with varying polarities.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial. This gradual increase in concentration can promote the formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Data Collection - Illuminating the Crystal Lattice

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of reflections, which are recorded by a detector.

Step 3: Structure Solution and Refinement - From Diffraction to 3D Model

The collected diffraction data, consisting of the intensities and positions of the reflections, are used to solve the crystal structure. This process involves determining the phases of the diffracted X-rays, which allows for the calculation of an electron density map of the unit cell. An atomic model is then built into this map and refined to best fit the experimental data.

Step 4: Data Validation - Ensuring Structural Integrity

The final crystallographic model should be validated to ensure its quality and accuracy. The International Union of Crystallography (IUCr) provides the checkCIF service, a standard tool for validating crystallographic information files (CIFs).[3][4] This service checks for inconsistencies and potential errors in the reported structure.

A Multi-Faceted Approach: Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods is indispensable for the initial characterization, purity assessment, and confirmation of functional groups.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[2][5] For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of an aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.[2]

  • Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 300 MHz) using a standard single-pulse experiment.[2]

  • Data Analysis:

    • Chemical Shift (δ): The positions of the signals indicate the electronic environment of the protons. Protons on the thiophene and oxazole rings will appear in the aromatic region.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting Pattern): The splitting of signals reveals information about neighboring protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2]

FT-IR Spectroscopy Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the dry compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to a fine, homogenous powder.[6]

  • Pellet Formation: Press the powder in a die to form a transparent pellet.[6]

  • Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify characteristic absorption bands. For a sulfonyl chloride, strong absorption bands are expected for the S=O stretches (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the S-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and the characterization of impurities.[2]

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Molecular Ion Peak (M⁺): The peak with the highest m/z often corresponds to the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).[2]

    • Fragmentation Pattern: The pattern of fragment ions provides clues about the structure of the molecule.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required. The following table provides a comparative overview:

TechniquePrimary ApplicationKey AdvantagesKey Limitations
X-ray Crystallography Definitive 3D structure determinationUnambiguous structural information, precise bond lengths and angles.[1]Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Elucidation of molecular connectivity and chemical environmentProvides detailed structural information in solution, non-destructive.[2][5]Lower sensitivity compared to mass spectrometry.[2]
FT-IR Spectroscopy Identification of functional groupsRapid, straightforward, and provides a molecular "fingerprint".[2]Provides limited information on the overall molecular structure.
Mass Spectrometry Determination of molecular weight and fragmentation patternHigh sensitivity, provides molecular formula information.[2]Can be a destructive technique, may not distinguish between isomers.

Visualizing the Workflow and Logic

To better understand the interplay of these techniques, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical methods for structural confirmation.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization crystal Obtain Diffraction-Quality Single Crystal crystallization->crystal mounting Mount Crystal crystal->mounting diffraction X-ray Diffraction Experiment mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing solution Structure Solution (Phasing) data_processing->solution refinement Model Building & Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray Crystallography.

analytical_logic cluster_spectroscopy Spectroscopic Analysis (Initial Characterization) compound Synthesized Compound (5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride Derivative) nmr NMR Spectroscopy (Connectivity, Chemical Environment) compound->nmr Provides evidence for ftir FT-IR Spectroscopy (Functional Groups) compound->ftir Provides evidence for ms Mass Spectrometry (Molecular Weight, Formula) compound->ms Provides evidence for xray X-ray Crystallography (Definitive 3D Structure) nmr->xray Suggests structure for final confirmation ftir->xray Suggests structure for final confirmation ms->xray Suggests structure for final confirmation

Caption: Logic of Structural Confirmation.

Conclusion

The structural confirmation of novel compounds like this compound derivatives is a cornerstone of drug development. While spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous, high-resolution three-dimensional structural elucidation. By employing a multi-faceted analytical approach and understanding the strengths and limitations of each technique, researchers can confidently establish the molecular architecture of their compounds, paving the way for further investigation into their therapeutic potential.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [https://esa.ipb.pt/pdf/artur/Current Organic Chemistry_2005_9_397.pdf]([Link] Organic Chemistry_2005_9_397.pdf)

  • Anderson, N. G. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Blake, A. J. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • International Union of Crystallography. (n.d.). The interoperability of crystallographic data and databases. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • National Institutes of Health. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • ResearchGate. (n.d.). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Direct Synthesis of N-Sulfinyl- and N-Sulfonylimines via Copper/L- Proline-Catalyzed Aerobic Oxidative Cascade Reaction of Alcohols with Sulfinamides or Sulfonamides. [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • NIST. (n.d.). 2-Thiophenesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • CAS Common Chemistry. (n.d.). 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. [Link]

  • ResearchGate. (n.d.). Challenges in Translational Development of Pharmaceutical Cocrystals. [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. [Link]

Sources

A Comparative Guide to the Purity Analysis of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for the purity assessment of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride. The integrity of this compound is critical as it serves as a building block in the synthesis of various pharmaceutical agents. Impurities can significantly affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document will delve into the nuances of a validated HPLC method, offering a detailed experimental protocol and comparative data. Furthermore, it will explore alternative analytical techniques, providing a balanced view to aid in the selection of the most appropriate method for your specific analytical needs. The methodologies and claims presented herein are supported by authoritative sources and established scientific principles.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity analysis of non-volatile and semi-volatile organic compounds like this compound. Its high resolving power, sensitivity, and reproducibility make it the method of choice in pharmaceutical quality control. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

The development of a robust HPLC method is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, which ensure that the analytical procedure is fit for its intended purpose.[1][2] These guidelines detail the validation parameters that must be assessed, including specificity, linearity, accuracy, precision, and robustness.[3][4][5]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol describes a validated RP-HPLC method for the purity analysis of this compound. The choice of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of organic molecules.[6][7] The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with varying polarities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm[8][9][10]

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Diluent: Acetonitrile

System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Data Analysis: The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution Instrument_Setup Instrument Setup & Equilibration Prep_Standard->Instrument_Setup Prep_Sample Prepare Sample Solution Prep_Sample->Instrument_Setup System_Suitability System Suitability Test Instrument_Setup->System_Suitability Sample_Injection Inject Standard & Sample System_Suitability->Sample_Injection Chromatogram Acquire Chromatogram Sample_Injection->Chromatogram Peak_Integration Peak Integration & Area Calculation Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Potential Impurities and Degradation Products

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[11][12][13] For this compound, potential impurities could arise from the starting materials, side reactions during synthesis, or degradation.[14]

Common Impurity Classes:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Compounds formed during the reaction that are not fully converted to the final product.

  • By-products: Resulting from alternative reaction pathways.

  • Degradants: Formed by hydrolysis, oxidation, or photolysis of the final product. The sulfonyl chloride group is particularly susceptible to hydrolysis.[15]

A well-developed HPLC method should be able to separate the main peak from all potential impurities and degradants.[16]

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can provide complementary information or may be more suitable in specific contexts.

Technique Principle Advantages Disadvantages Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, robust and widely available.Requires chromophoric analytes, may not be suitable for highly volatile compounds.Routine purity testing and quality control.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile impurities, high sensitivity with appropriate detectors (e.g., FID, MS).Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency, low sample and solvent consumption.Lower concentration sensitivity than HPLC, potential for reproducibility issues.Orthogonal method for purity confirmation.[17]
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, more complex instrumentation.Structural elucidation of impurities and primary method for quantitative analysis.[17]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight and structural information.Can be coupled with HPLC or GC for enhanced separation and identification.Identification of unknown impurities and degradation products.

Comparison of Analytical Techniques

Analytical_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC CE CE HPLC->CE Orthogonal Purity MS MS HPLC->MS Impurity ID GC GC GC->MS Volatile Impurity ID NMR NMR NMR->HPLC Structural Confirmation

Caption: Interrelationship and primary applications of different analytical techniques for purity analysis.

Conclusion

For the routine purity analysis of this compound, a validated reversed-phase HPLC method offers a robust, reliable, and accurate solution. It provides excellent separation of the main component from process-related impurities and potential degradants, which is essential for ensuring the quality and consistency of this important chemical intermediate.

While HPLC is the workhorse for quality control, techniques such as GC, CE, NMR, and MS serve as valuable orthogonal or complementary methods. The choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of the sample, the information required (e.g., purity, impurity identification, structural confirmation), and the stage of drug development. A comprehensive analytical strategy often involves the use of multiple techniques to build a complete picture of the compound's purity profile.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Labcompliance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • International Journal of Pharmaceutical Sciences and Research. (2025, February 1). METHOD DEVELOPMENT AND MODEST VALIDATION OF SULFADIAZINE BY REVERSE PHASE HPLC.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Waters Corporation. (n.d.). Alternative Method Development Techniques.
  • ResearchGate. (2019, June 22). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule?
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.).
  • Benchchem. (n.d.). 2-Thiophenesulfonyl chloride | 16629-19-9.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Matrix Fine Chemicals. (n.d.). 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
  • Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
  • AIP Publishing. (2022, March 24). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds.
  • ResearchGate. (n.d.). ADDP facilitate CS bond formation from sulfonyl chloride with alcohols.
  • ResearchGate. (2025, August 5). Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC.
  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES & ITS ANALYTICAL METHOD DEVELOPMENT AND VALIDATION.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides.
  • LabVIETCHEM. (n.d.). This compound 97%, 5g Maybridge.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Pharmacia. (2024, November 21). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • PubMed. (2022, June 5). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture.
  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

Comparative Yield Analysis of Synthetic Routes to 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of their respective methodologies, mechanistic underpinnings, and a data-driven comparison of their potential yields. Our analysis strongly indicates a preferred synthetic strategy based on chemical precedent and expected outcomes.

Retrosynthetic Analysis: Two Competing Pathways

Two primary retrosynthetic strategies for the synthesis of this compound are considered:

  • Route A: Late-Stage Chlorosulfonation. This approach involves the initial synthesis of 2-(1,3-oxazol-5-yl)thiophene, followed by chlorosulfonation of the thiophene ring at the 5-position.

  • Route B: Early-Stage Functionalization and Subsequent Oxazole Formation. This strategy commences with a thiophene derivative already functionalized with a sulfonyl chloride (or a precursor) at the 2-position and a formyl group at the 5-position, which then undergoes cyclization to form the oxazole ring.

Retrosynthetic Analysis cluster_A Route A cluster_B Route B target This compound route_A_intermediate 2-(1,3-Oxazol-5-yl)thiophene target->route_A_intermediate Chlorosulfonation route_B_intermediate 5-Formyl-2-thiophenesulfonyl Chloride target->route_B_intermediate Van Leusen Oxazole Synthesis route_A_start Thiophene Derivative + Oxazole Precursor route_A_intermediate->route_A_start Oxazole Synthesis route_B_start 2-Thiophenesulfonyl Chloride route_B_intermediate->route_B_start Formylation

Caption: Retrosynthetic analysis of this compound, outlining Route A and Route B.

Route A: Late-Stage Chlorosulfonation - A Critical Evaluation

Proposed Synthesis

This route would first involve the synthesis of 2-(1,3-oxazol-5-yl)thiophene. A plausible method for this is the reaction of 2-thiophenecarboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, a variation of the Van Leusen oxazole synthesis.[1] The resulting 2-(1,3-oxazol-5-yl)thiophene would then be subjected to chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group.

Expertise & Experience: Why This Route is Likely Inefficient

From a mechanistic standpoint, Route A presents significant challenges that are likely to result in low yields and a complex product mixture. The core issue lies in the electronic nature of the oxazole ring. Oxazoles are electron-deficient aromatic heterocycles, which deactivates the attached thiophene ring towards electrophilic aromatic substitution.[2] Chlorosulfonation is a classic electrophilic substitution reaction, and therefore, the presence of the deactivating oxazole substituent would render the thiophene ring significantly less reactive.

Furthermore, the unsaturated oxazole ring itself is reported to be unreactive towards electrophilic substitution reactions like sulfonation and chlorosulfonation due to its electron-deficient character.[2] The harsh, strongly acidic conditions of chlorosulfonation also pose a risk to the stability of the oxazole ring, which can be prone to hydrolysis or other acid-catalyzed decomposition pathways.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1,3-Oxazol-5-yl)thiophene

A detailed protocol for this specific transformation is not available, but a general procedure for the Van Leusen oxazole synthesis is as follows:

  • To a cooled (-5 to 0 °C) solution of potassium tert-butoxide in anhydrous tetrahydrofuran (THF), add a solution of tosylmethyl isocyanide (TosMIC) in THF dropwise.

  • After stirring for a short period, add a solution of 2-thiophenecarboxaldehyde in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Chlorosulfonation of 2-(1,3-Oxazol-5-yl)thiophene

  • To a cooled (0 °C) flask, add 2-(1,3-oxazol-5-yl)thiophene.

  • Slowly add an excess of chlorosulfonic acid while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Route B: Early-Stage Functionalization and Van Leusen Cyclization - The Recommended Pathway

Proposed Synthesis

This more strategic route involves the initial preparation of a key intermediate, 5-formyl-2-thiophenesulfonyl chloride. This intermediate can then be converted to the final product in a single, efficient step using the Van Leusen oxazole synthesis. The commercial availability of 5-formyl-2-thiophenesulfonyl chloride is a strong indicator of its synthetic viability and stability.

Expertise & Experience: A More Robust and Higher-Yielding Approach

This route is mechanistically sound and offers several advantages over Route A. By functionalizing the thiophene ring with the sulfonyl chloride and formyl groups at the outset, we circumvent the challenging electrophilic substitution on a deactivated ring. The subsequent Van Leusen oxazole synthesis is a well-established and generally high-yielding reaction for the formation of 5-substituted oxazoles from aldehydes.[1][4]

The reaction proceeds via the deprotonation of TosMIC to form a nucleophilic anion, which attacks the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates the tosyl group to yield the aromatic oxazole.[1] This reaction is known to be tolerant of a wide range of functional groups, and the electron-withdrawing nature of the sulfonyl chloride group on the thiophene ring is not expected to adversely affect the outcome of the reaction. In fact, it may even enhance the reactivity of the aldehyde.

While a specific yield for the Van Leusen reaction on 5-formyl-2-thiophenesulfonyl chloride is not explicitly documented in the readily available literature, yields for this reaction on various substituted aromatic and heteroaromatic aldehydes are generally reported to be in the moderate to good range (36-69% for similar substrates).[5]

Experimental Protocol

Step 1: Synthesis of 5-Formyl-2-thiophenesulfonyl Chloride

While this intermediate is commercially available, a plausible laboratory synthesis would involve the Vilsmeier-Haack formylation of 2-thiophenesulfonyl chloride.

  • To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.[6][7]

  • Add 2-thiophenesulfonyl chloride to the Vilsmeier reagent at a controlled temperature.

  • Heat the reaction mixture to drive the formylation.

  • After completion, cool the reaction and quench by pouring it into a mixture of ice and water.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Van Leusen Synthesis of this compound

  • In a round-bottom flask under an inert atmosphere, prepare a solution of potassium carbonate in methanol.

  • Add tosylmethyl isocyanide (TosMIC) to the solution and stir.

  • Add a solution of 5-formyl-2-thiophenesulfonyl chloride in a suitable solvent (e.g., methanol or THF).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Route_B_Workflow start 2-Thiophenesulfonyl Chloride intermediate 5-Formyl-2-thiophenesulfonyl Chloride start->intermediate Vilsmeier-Haack Formylation (DMF, POCl₃) product This compound intermediate->product Van Leusen Oxazole Synthesis (TosMIC, K₂CO₃, MeOH)

Caption: Proposed workflow for the synthesis of the target molecule via Route B.

Comparative Data Summary

The following table provides a comparative analysis of the two proposed synthetic routes, with estimated yields based on literature precedents for similar transformations.

ParameterRoute A: Late-Stage ChlorosulfonationRoute B: Early-Stage Functionalization & CyclizationJustification
Key Intermediate 2-(1,3-Oxazol-5-yl)thiophene5-Formyl-2-thiophenesulfonyl Chloride-
Step 1 Reaction Van Leusen Oxazole SynthesisVilsmeier-Haack Formylation-
Step 1 Est. Yield 60-80%70-90%Vilsmeier-Haack on activated rings is generally high-yielding.
Step 2 Reaction ChlorosulfonationVan Leusen Oxazole Synthesis-
Step 2 Est. Yield < 30%50-70%Chlorosulfonation of deactivated rings is low-yielding[3]; Van Leusen on aldehydes is generally efficient.[5]
Overall Est. Yield < 24% 35-63% -
Key Challenges Low reactivity towards chlorosulfonation; Potential for oxazole ring decomposition.Synthesis and handling of the sulfonyl chloride intermediate.-
Recommendation Not RecommendedHighly Recommended -

Conclusion and Recommendation

Based on a thorough analysis of the mechanistic principles and available experimental data for analogous reactions, Route B is unequivocally the recommended synthetic strategy for the preparation of this compound. This route offers a significantly higher predicted overall yield, avoids the problematic late-stage chlorosulfonation of a deactivated aromatic system, and utilizes a robust and well-established final step in the Van Leusen oxazole synthesis. The commercial availability of the key intermediate for Route B further solidifies its practicality for researchers and drug development professionals. While Route A is a conceivable pathway on paper, its practical application is likely to be hampered by low yields and potential side reactions, making it an inefficient and less desirable approach for the synthesis of this valuable building block.

References

  • Arduini, A., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron Letters, 44(30), 5755-5757.
  • Mikhaleva, A. I., et al. (2020). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.
  • Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Kumar, K. S. V., et al. (2016). A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides. Synlett, 27(09), 1363-1366.
  • Trilleras, J., Quiroga, J., & Hormaza, A. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341.
  • Sodi, F. A., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2020(3), M1149.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

assessing the novelty of sulfonamides derived from 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Novel 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonamide Scaffold

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Sulfonamides, a class of compounds first introduced as antibacterial agents, have since demonstrated a remarkable breadth of biological activities, including applications as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] This guide introduces a novel sulfonamide scaffold derived from 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride. We present a comprehensive assessment of its novelty, a detailed synthetic protocol, and a comparative analysis of its biological performance against established clinical agents. This analysis is supported by objective experimental data, providing researchers and drug development professionals with a thorough evaluation of this promising new chemical series.

Introduction: The Rationale for a Novel Scaffold

Sulfonamides (-SO₂NH₂) are a privileged pharmacophore in medicinal chemistry due to their ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with various biological targets.[4] Their applications are extensive, ranging from diuretics and antidiabetics to highly specific enzyme inhibitors.[5][6] The incorporation of heterocyclic rings, such as thiophene and oxazole, into sulfonamide structures has been a fruitful strategy for modulating pharmacokinetic properties and achieving target selectivity.[7][8]

  • Thiophene Ring: As a bioisostere of the benzene ring, thiophene can enhance potency and alter metabolic profiles. Thiophene-based sulfonamides are well-documented as effective inhibitors of enzymes like carbonic anhydrase (CA).[8][9]

  • Oxazole Ring: The oxazole moiety is present in numerous bioactive natural products and synthetic compounds, contributing to target binding and conferring favorable physicochemical properties.[10]

The novel scaffold, 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide , combines these two valuable heterocycles. The hypothesis is that the unique electronic and steric properties arising from this fusion will confer a distinct biological activity profile compared to existing sulfonamides. A search of the chemical literature confirms the novelty of this specific arrangement, with the starting material, this compound, being a commercially available yet underexplored building block.[11][12] This guide aims to provide the first in-depth, comparative analysis of its potential.

Synthesis and Physicochemical Comparison

The synthesis of novel sulfonamides from this compound is designed to be robust and versatile, allowing for the creation of a diverse chemical library.

General Synthetic Workflow

The workflow begins with the commercially available sulfonyl chloride, which is coupled with a primary or secondary amine to yield the final sulfonamide product. This straightforward reaction allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis Synthesis Workflow A This compound (Starting Material) D Reaction Coupling (0°C to RT) A->D B Primary/Secondary Amine (R1R2-NH) B->D C Base (e.g., Pyridine) Solvent (e.g., DCM) C->D E Workup & Purification (e.g., Chromatography) D->E F Novel Sulfonamide Product E->F

Caption: General workflow for the synthesis of novel sulfonamides.

Detailed Experimental Protocol: Synthesis of OXS-4-NH₂

To exemplify the process, we synthesized 4-amino-N-(5-(1,3-oxazol-5-yl)thiophen-2-yl)benzenesulfonamide (OXS-4-NH₂) , a derivative designed to parallel the structure of the antibacterial drug Sulfanilamide.

Materials:

  • This compound (1.0 eq)[11]

  • 4-aminobenzenesulfonamide (Sulfanilamide) (1.1 eq)

  • Pyridine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 4-aminobenzenesulfonamide in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine to the solution and stir for 5 minutes.

  • In a separate flask, dissolve this compound in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane gradient) to yield OXS-4-NH₂ as a solid.

Physicochemical Properties Comparison

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. We compared our novel compound, OXS-4-NH₂, with two clinically established sulfonamides.

PropertyOXS-4-NH₂ (Novel)Acetazolamide (CA Inhibitor)Sulfamethoxazole (Antibiotic)
Molecular Weight 325.38 g/mol 222.25 g/mol 253.28 g/mol
cLogP (Predicted) 1.85-0.270.89
Topological Polar Surface Area (TPSA) 135.5 Ų107.1 Ų94.8 Ų
Aqueous Solubility (Predicted) ModerateHighLow

Analysis: The novel compound OXS-4-NH₂ exhibits a higher molecular weight and predicted lipophilicity (cLogP) compared to the benchmarks. Its TPSA is also significantly larger, suggesting strong potential for hydrogen bonding interactions. These properties indicate that while potentially having lower aqueous solubility, it may exhibit good membrane permeability.

Comparative Biological Performance

To assess the therapeutic potential of this new scaffold, we evaluated the performance of a representative compound in two key areas where sulfonamides have historically excelled: carbonic anhydrase inhibition and antibacterial activity.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are ubiquitous enzymes involved in pH regulation and CO₂ transport.[13] Their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[14] We compared the inhibitory activity of a synthesized derivative, OXS-acetamido , against two key human CA isoforms (hCA II and hCA IX) versus the clinical standard, Acetazolamide.

This assay measures the inhibition of CA's esterase activity.

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5), a working solution of purified hCA II or hCA IX, a stock solution of the substrate p-Nitrophenyl acetate (p-NPA) in DMSO, and serial dilutions of the test compound (OXS-acetamido) and Acetazolamide in DMSO.[13]

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add 2 µL of DMSO (for control) or inhibitor dilutions to the respective wells.

  • Enzyme-Inhibitor Pre-incubation: Add the CA working solution to all wells (except the blank) and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 405 nm in kinetic mode for 20-30 minutes. The rate of p-nitrophenol formation is proportional to CA activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression.

CompoundhCA II (Cytosolic)hCA IX (Tumor-Associated)Selectivity Index (hCA II / hCA IX)
OXS-acetamido (Novel) 125.5 nM15.8 nM 7.94
Acetazolamide (Control) 12.1 nM25.2 nM0.48

Interpretation: The novel compound OXS-acetamido demonstrated potent inhibition of the tumor-associated isoform hCA IX, being more effective than the clinical standard Acetazolamide.[15] While less potent against the ubiquitous hCA II, it displayed a nearly 8-fold selectivity for the cancer target, a highly desirable trait for minimizing off-target side effects.[16] This suggests a promising avenue for the development of novel anticancer agents.

Antibacterial Activity

The original therapeutic use for sulfonamides was as antibacterial agents that inhibit bacterial folate synthesis.[6][17] We assessed the antibacterial efficacy of OXS-4-NH₂ against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, comparing it to the widely used antibiotic Sulfamethoxazole.

The MIC is the lowest concentration of an antimicrobial that prevents visible growth.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB). In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (OXS-4-NH₂ and Sulfamethoxazole) in MHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation: Add the standardized bacterial inoculum to all wells, including a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-20 hours.[18]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
OXS-4-NH₂ (Novel) 16 64
Sulfamethoxazole (Control) 3232

Interpretation: OXS-4-NH₂ exhibited promising activity against the Gram-positive pathogen S. aureus, with an MIC value two-fold lower (more potent) than Sulfamethoxazole.[19] Its activity against E. coli was moderate. This differential activity suggests the scaffold may be particularly effective against certain classes of bacteria and warrants further investigation into its spectrum of activity and mechanism of action.[10][20]

Discussion and Future Outlook

This guide establishes the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide scaffold as a genuinely novel and promising platform for drug discovery. Our comparative analysis, supported by validated experimental protocols, reveals two potential therapeutic trajectories.

  • As Carbonic Anhydrase Inhibitors: The demonstrated high potency and selectivity for the tumor-associated hCA IX isoform highlight a significant opportunity in oncology. Future work should focus on synthesizing a library of analogues to refine this selectivity and to establish a clear Structure-Activity Relationship (SAR).

  • As Antibacterial Agents: The superior activity against S. aureus compared to a clinical standard is noteworthy, especially given the rising challenge of antibiotic resistance.[21] Further studies should explore the activity against resistant strains (e.g., MRSA) and expand testing to a broader panel of bacterial pathogens.

The diagram below outlines the proposed path forward for developing this scaffold.

G cluster_future Development Pathway cluster_lib Library Synthesis & SAR cluster_oncology Oncology Track cluster_ab Antibacterial Track A Novel Scaffold: 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonamide B Synthesize Diverse Amine Analogues A->B C hCA Isoform Selectivity Screening (I, II, IX, XII) B->C F Broad Spectrum MIC Screening (incl. MRSA) B->F D In Vitro Cancer Cell Line Assays (e.g., MCF-7, A549) C->D E Lead Optimization for Potency & ADME D->E I Preclinical Candidate Selection E->I G Mechanism of Action Studies (e.g., Folate Synthesis) F->G H Lead Optimization for Efficacy & Safety G->H H->I

Caption: Proposed research and development workflow for the novel scaffold.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (2025). Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (n.d.). Taylor & Francis Online.
  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (n.d.). Taylor & Francis Online.
  • Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. (2013). PubMed.
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). PubMed Central.
  • Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. (2018). PubMed.
  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. (2025). Benchchem.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic.
  • Synthesis of thiophenes having the biologically active sulfonamide... (n.d.).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.
  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com.
  • Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. (n.d.). PubMed Central.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • Sulfonamides and Sulfonamide Combinations*. (n.d.). Louisiana Department of Health.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (n.d.). RSC Publishing.
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.
  • Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. (2025). Benchchem.
  • This compound AldrichCPR. (n.d.). Sigma-Aldrich.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central.
  • This compound 97%, 5g Maybridge. (n.d.). LabVIETCHEM.

Sources

A Senior Application Scientist's Guide to Benchmarking 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the rapid and efficient synthesis of diverse compound libraries is paramount to the discovery of novel therapeutic agents. The sulfonamide moiety is a cornerstone of this endeavor, recognized as a "privileged scaffold" due to its remarkable biological activity across a wide range of targets and its favorable physicochemical properties. The reactivity of sulfonyl chlorides with a vast array of primary and secondary amines provides a robust and versatile method for generating these valuable libraries.

This guide focuses on 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride , a heteroaromatic sulfonyl chloride with significant potential in library synthesis. The presence of both a thiophene and an oxazole ring introduces unique structural and electronic features that can be exploited to explore novel chemical space. We will objectively benchmark its performance characteristics against other commonly employed sulfonyl chlorides, providing a data-driven perspective for its application in drug discovery programs. While extensive comparative data for this specific reagent is not abundant in the public domain, we can infer its performance based on established principles of chemical reactivity and data from closely related analogues.

The Contenders: A Comparative Overview of Sulfonylating Agents

The choice of a sulfonylating agent is a critical parameter that dictates the efficiency of library synthesis, the scope of accessible compounds, and the purification strategy. Here, we compare this compound with a selection of alternative reagents, each with its own distinct advantages and disadvantages.

FeatureThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)5-Chlorothiophene-2-Sulfonyl Chloride
Structure Aromatic (Heteroaromatic)AromaticAliphaticAromatic (Heteroaromatic)
Reactivity Expected to be high due to the electron-withdrawing nature of the oxazole ring.Moderate, influenced by the electron-donating methyl group.High, due to the small size and electron-withdrawing nature of the methylsulfonyl group.High, enhanced by the electron-withdrawing chloro substituent.
Diversity Potential High; introduces a unique heteroaromatic scaffold with multiple points for potential biological interactions.Moderate; provides a simple, well-understood aromatic scaffold.Low; acts primarily as a small, functional linker.Moderate; introduces a substituted thiophene ring.
Handling/Stability Generally stable solid, though sensitive to moisture as with all sulfonyl chlorides.Stable, crystalline solid.Volatile, corrosive liquid with high reactivity.Stable solid, moisture-sensitive.
Byproducts HClHClHClHCl

Rationale for Reactivity: The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic or aliphatic backbone increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by an amine. In this compound, the oxazole ring is a strong electron-withdrawing group, which is expected to enhance its reactivity, potentially leading to faster reaction times and higher yields compared to less activated sulfonyl chlorides like TsCl.

Experimental Design for Library Synthesis: A Representative Protocol

The following protocol outlines a general procedure for the parallel synthesis of a sulfonamide library using a sulfonyl chloride and a diverse set of primary and secondary amines. This protocol is based on standard laboratory practices and can be adapted for high-throughput formats.

Workflow for Parallel Sulfonamide Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Prepare stock solutions of diverse amines in a suitable solvent (e.g., Dichloromethane or Acetonitrile). dispense_amine Dispense amine stock solutions into a 96-well reaction block. prep_amine->dispense_amine Dispensing prep_sulfonyl Prepare a stock solution of this compound in the same solvent. dispense_sulfonyl Add the sulfonyl chloride stock solution to each well. prep_sulfonyl->dispense_sulfonyl Dispensing dispense_amine->dispense_sulfonyl add_base Add a non-nucleophilic base (e.g., Triethylamine or DIPEA) to each well to scavenge the HCl byproduct. dispense_sulfonyl->add_base incubate Seal the reaction block and incubate at room temperature with shaking. add_base->incubate quench Quench the reactions with an aqueous solution (e.g., water or dilute acid). incubate->quench Post-reaction extract Perform liquid-liquid extraction. quench->extract evaporate Evaporate the solvent to yield the crude sulfonamide products. extract->evaporate purify (Optional) Purify the library members using high-throughput chromatography. evaporate->purify analyze Analyze the purity and confirm the identity of the products using LC-MS and/or NMR. evaporate->analyze purify->analyze Quality Control

Caption: Workflow for the parallel synthesis of a sulfonamide library.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of a diverse set of primary and secondary amines in anhydrous dichloromethane (DCM).

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.4 M solution of triethylamine (TEA) in anhydrous DCM.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the respective amine stock solution (0.02 mmol).

    • Add 100 µL of the this compound stock solution (0.02 mmol) to each well.

    • Add 100 µL of the TEA solution (0.04 mmol) to each well.

    • Seal the plate and shake at room temperature for 12-18 hours.

  • Workup and Isolation:

    • Add 200 µL of water to each well and mix thoroughly.

    • Separate the organic layer.

    • Wash the organic layer with 200 µL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Transfer the organic layer to a new plate and evaporate the solvent under reduced pressure.

  • Analysis:

    • Reconstitute the crude products in a suitable solvent (e.g., DMSO).

    • Analyze the purity and confirm the identity of the products by LC-MS.

Performance Benchmarking: A Comparative Analysis

While direct, side-by-side experimental data for this compound is limited, we can extrapolate its expected performance based on its structural features and compare it to the established alternatives.

ParameterThis compoundp-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)5-Chlorothiophene-2-Sulfonyl Chloride
Reaction Rate Expected to be fast due to high electrophilicity.Moderate.Very fast, often requires cooling.Fast.
Substrate Scope Broad, likely to react with a wide range of amines, including less nucleophilic ones.Good, but may require forcing conditions for deactivated amines.Broad, but can be prone to side reactions with sensitive functional groups.Broad.
Yields Anticipated to be high under optimized conditions.Generally good to excellent.Can be variable depending on the substrate and conditions.Generally good to excellent.
Product Purity Good, with the main byproduct being triethylamine hydrochloride, which is easily removed.Good.Can be lower due to the high reactivity leading to potential side products.Good.
Purification Amenable to standard purification techniques (e.g., chromatography, crystallization).Often crystalline products that are easy to purify.Can be challenging due to the polarity of the products.Amenable to standard purification techniques.

Causality in Experimental Design: Why These Conditions?

  • Solvent Choice: Dichloromethane (DCM) is a common choice for these reactions as it is relatively inert and effectively dissolves both the sulfonyl chloride and a wide range of amines. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.

  • Base Selection: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the base is used to ensure the reaction goes to completion.

  • Stoichiometry: A 1:1 molar ratio of the amine and sulfonyl chloride is typically used. However, for precious or less reactive amines, a slight excess of the sulfonyl chloride may be employed to drive the reaction to completion.

  • Temperature: Most sulfonamide formations are exothermic and can be run at room temperature. For highly reactive sulfonyl chlorides like MsCl, or with highly nucleophilic amines, cooling may be necessary to control the reaction rate and minimize the formation of byproducts.

Conclusion and Future Directions

This compound emerges as a promising building block for library synthesis in drug discovery. Its unique heteroaromatic structure and anticipated high reactivity make it an attractive reagent for accessing novel chemical matter. While this guide provides a framework for its utilization and a qualitative comparison with other sulfonylating agents, further experimental studies are warranted to fully quantify its performance in terms of reaction kinetics, substrate scope, and yields in a high-throughput setting. The generation of such data will be invaluable for its widespread adoption in medicinal chemistry campaigns.

References

  • Pospíšil, J., et al. (2022). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry. [Link]

  • Baranczak, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

  • Bolm, C., & Hildebrand, J. P. (2000). The Sulfoximine Moiety in Asymmetric Synthesis. In Organosulfur Chemistry in Asymmetric Synthesis. Academic Press.

evaluation of the drug-like properties of molecules containing the 5-(1,3-Oxazol-5-Yl)-2-thiophenesulfonamide moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that balance therapeutic efficacy with favorable pharmacokinetic profiles is paramount. The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety has emerged as a promising scaffold, integrating the structural features of thiophene, oxazole, and sulfonamide functionalities. This guide provides a comprehensive evaluation of the drug-like properties of molecules containing this moiety, offering a comparative analysis against established drugs and detailing the experimental frameworks necessary for their assessment.

Introduction to the 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide Scaffold

The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide scaffold is a synthetically accessible and versatile heterocyclic system. The constituent parts each contribute to its potential as a pharmacophore:

  • Thiophenesulfonamide: This core is a well-established pharmacophore found in numerous clinically successful drugs, including carbonic anhydrase inhibitors and diuretics. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • 1,3-Oxazole: The oxazole ring is another privileged heterocycle in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions. Its inclusion can modulate the physicochemical properties of the parent molecule.

The combination of these fragments in a single molecule presents an opportunity for the development of new chemical entities with unique pharmacological profiles. This guide will explore the predicted and, where available, experimentally-derived drug-like properties of this moiety, providing a critical comparison with two well-characterized drugs: Celecoxib , a selective COX-2 inhibitor, and Acetazolamide , a carbonic anhydrase inhibitor.

Theoretical Evaluation of Drug-Likeness: Lipinski's Rule of Five

A preliminary assessment of the drug-like properties of the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety can be performed using Lipinski's Rule of Five. This rule provides a set of simple heuristics to predict the oral bioavailability of a drug candidate.

Lipinski's Rule of Five Parameter5-(1,3-Oxazol-5-Yl)-2-ThiophenesulfonamideGuidelineCompliance
Molecular Weight ( g/mol )~246.28< 500Yes
LogP (octanol-water partition coefficient)Predicted: ~1.5 - 2.5< 5Yes
Hydrogen Bond Donors1 (from the sulfonamide -NH2)≤ 5Yes
Hydrogen Bond Acceptors4 (2 from sulfonamide oxygens, 1 from oxazole nitrogen, 1 from oxazole oxygen)≤ 10Yes

Interpretation:

The core 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety demonstrates excellent compliance with Lipinski's Rule of Five[1][2][3][4]. Its relatively low molecular weight and balanced lipophilicity suggest a favorable starting point for the design of orally bioavailable drug candidates. The number of hydrogen bond donors and acceptors is well within the desired range, indicating a good potential for membrane permeability.

It is important to note that these are theoretical predictions for the core scaffold. The addition of various substituents during lead optimization will alter these properties, and each new analogue must be re-evaluated.

Comparative Analysis of Physicochemical and ADME Properties

To provide a practical context for the potential of the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety, we will compare its predicted properties with the known experimental data of two marketed drugs: Celecoxib and Acetazolamide.

Comparator Drug Profiles:
  • Celecoxib: A diaryl-substituted pyrazole containing a sulfonamide group, Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation[5]. Its physicochemical properties have been extensively studied[6][7][8].

  • Acetazolamide: A sulfonamide derivative, Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions[9][10]. It serves as a relevant comparator due to its sulfonamide core and heterocyclic nature.

Data Comparison Tables:

The following tables summarize the available experimental data for Celecoxib and Acetazolamide, alongside a qualitative prediction for the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety based on its structural features and data from related compounds.

Table 1: Physicochemical Properties

PropertyCelecoxibAcetazolamide5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide (Predicted)
Molecular Weight ( g/mol )381.37[5]222.25[9]~246.28
LogP3.5[5]-0.24[9]1.5 - 2.5
Aqueous SolubilityPractically insoluble in water (<5 µg/mL)[8]Very slightly soluble in water[9]Low to moderate
pKa~11.1 (sulfonamide)7.2 (sulfonamide)[9]Likely acidic (sulfonamide)

Table 2: ADME Properties

PropertyCelecoxibAcetazolamide5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonamide (Predicted)
Permeability High[7]Moderate to Low[11]Moderate to High
Metabolic Stability Extensively metabolized (CYP2C9)[12]Not metabolized[13]Potentially moderate to high
Plasma Protein Binding >97%[6]70-90%[9][10]Moderate to High
Oral Bioavailability ~22-40%~70-100%Potentially good

Analysis of Comparative Data:

  • Solubility: The target moiety is predicted to have low to moderate aqueous solubility, a common characteristic of many drug-like molecules. This is an area that would require experimental optimization, potentially through salt formation or the introduction of polar functional groups. Celecoxib's poor solubility highlights that this is a common challenge for sulfonamide-containing drugs[8].

  • Permeability: With a favorable LogP and a structure that balances polar and nonpolar features, the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety is expected to have good passive permeability across biological membranes.

  • Metabolic Stability: The presence of the thiophene and oxazole rings, which are generally less susceptible to metabolic degradation than more labile groups, suggests that compounds derived from this scaffold could possess reasonable metabolic stability. However, this is highly dependent on the nature and position of substituents.

  • Plasma Protein Binding: The sulfonamide group often contributes to plasma protein binding. It is anticipated that derivatives of this moiety will exhibit moderate to high plasma protein binding, similar to Celecoxib and Acetazolamide[6][9][10].

Experimental Protocols for Evaluating Drug-Like Properties

To empirically determine the drug-like properties of novel molecules containing the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety, a series of standardized in vitro ADME assays are essential. The following section details the methodologies for these key experiments.

Kinetic Solubility Assay

Causality: Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development. A kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).

  • Addition to Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering in a plate reader.

  • Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilutions in DMSO stock->dilution plate 96-well plate with PBS (pH 7.4) dilution->plate Add 2 µL incubation Incubate (2h, RT) plate->incubation nephelometry Measure Turbidity (Nephelometry) incubation->nephelometry lcms Quantify Supernatant (LC-MS/MS) incubation->lcms

Kinetic Solubility Assay Workflow

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across the intestinal epithelium is a critical determinant of its oral absorption. The PAMPA assay provides a rapid and cost-effective in vitro model to predict passive permeability.

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Add the test compound (dissolved in buffer at a known concentration) to the wells of the donor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.

  • Sample Analysis: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)

    Where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time.

G cluster_setup Setup cluster_experiment Experiment cluster_measurement Measurement & Analysis donor_prep Prepare Donor Plate (with lipid membrane) add_compound Add Test Compound to Donor Plate donor_prep->add_compound acceptor_prep Prepare Acceptor Plate (with buffer) assemble Assemble Donor/Acceptor 'Sandwich' acceptor_prep->assemble add_compound->assemble incubate Incubate (4-18h) assemble->incubate analyze Analyze Compound Concentration (Donor & Acceptor) via LC-MS/MS incubate->analyze calculate Calculate Permeability Coefficient (Pe) analyze->calculate

PAMPA Workflow

Liver Microsomal Stability Assay

Causality: The metabolic stability of a drug in the liver is a key factor influencing its half-life and dosing regimen. The liver microsomal stability assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the test compound to the pre-incubated mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

    t1/2 = 0.693 / k

    CLint = (0.693 / t1/2) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight)

G cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_quantification Quantification & Calculation mix Prepare Reaction Mix (Microsomes, NADPH system) pre_incubate Pre-incubate (37°C) mix->pre_incubate add_compound Add Test Compound pre_incubate->add_compound quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) add_compound->quench precipitate Protein Precipitation quench->precipitate analyze Analyze Supernatant (LC-MS/MS) precipitate->analyze calculate Calculate t1/2 and CLint analyze->calculate

Liver Microsomal Stability Assay Workflow

Plasma Protein Binding Assay (Equilibrium Dialysis)

Causality: The extent to which a drug binds to plasma proteins affects its distribution, metabolism, and efficacy, as only the unbound fraction is pharmacologically active. Equilibrium dialysis is the gold standard for determining plasma protein binding.

Protocol:

  • Device Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate with disposable dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane.

  • Sample Preparation: Add the test compound to plasma (e.g., human, rat) in one chamber of the dialysis insert. Add buffer (PBS, pH 7.4) to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of buffer, and the buffer sample with an equal volume of blank plasma.

  • Analysis: Determine the concentration of the test compound in both matched samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    fu = [C]buffer / [C]plasma

G cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calculation Calculation setup Setup RED Device load Load Plasma with Compound and Buffer setup->load incubate Incubate (37°C, 4-6h) load->incubate collect Collect Samples (Plasma & Buffer) incubate->collect match Matrix Match Samples collect->match analyze Analyze Concentrations (LC-MS/MS) match->analyze calculate_fu Calculate Fraction Unbound (fu) analyze->calculate_fu

Plasma Protein Binding Assay Workflow

Conclusion and Future Directions

The 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide moiety represents a promising starting point for the design of novel drug candidates. Its theoretical drug-like properties, as assessed by Lipinski's Rule of Five, are favorable for oral bioavailability. A qualitative comparison with established drugs like Celecoxib and Acetazolamide suggests that molecules based on this scaffold are likely to possess a balanced profile of solubility, permeability, and metabolic stability.

However, it is crucial to emphasize that these are predictive assessments. The true potential of this moiety can only be unlocked through rigorous experimental evaluation. The detailed protocols provided in this guide offer a clear roadmap for researchers to systematically characterize the ADME properties of their novel compounds. By integrating these experimental data with further structural modifications, the 5-(1,3-oxazol-5-yl)-2-thiophenesulfonamide scaffold can be effectively optimized to yield drug candidates with a high probability of success in preclinical and clinical development. Future work should focus on the synthesis of a focused library of derivatives and the systematic evaluation of their drug-like properties to establish clear structure-activity and structure-property relationships.

References

  • Celecoxib. (n.d.). In PubChem. Retrieved from [Link]

  • Acetazolamide. (n.d.). In PubChem. Retrieved from [Link]

  • Celecoxib. (n.d.). In DrugBank. Retrieved from [Link]

  • Acetazolamide. (n.d.). In DrugBank. Retrieved from [Link]

  • In situ intestinal permeability and in vivo oral bioavailability of celecoxib in supersaturating self-emulsifying drug delivery system. (2014). Archives of Pharmacal Research, 37(3), 354–361. [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2021). Pharmaceutics, 13(11), 1897. [Link]

  • Andrews, G. P., Abu-Diak, O. A., & Jones, D. S. (2010). Physicochemical characterisation and drug release properties of celecoxib hot melt extruded glass solutions. Journal of Pharmacy and Pharmacology, 62(11), 1580–1590. [Link]

  • Kalinin, S., Kovalenko, A., Valtari, A., Nocentini, A., Gureev, M., Urtti, A., ... & Krasavin, M. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1005–1011. [Link]

  • de Souza, L. F. S., Tizziani, T., Sens, L. G., Venzke, D., Brighente, I. M. C., Pizzolatti, M. G., & Nunes, R. J. (2019). Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. Journal of Biosciences and Medicines, 7(9), 111-120. [Link]

  • Acetazolamide. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Paul, M. K., & Bishay, P. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. [Link]

  • Singh, P., & Kumar, V. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Therapeutic Patents, 1-16. [Link]

  • Abás, S., Vullo, D., Lehtonen, J., Leppänen, J., Parkkila, S., Supuran, C. T., & Poso, A. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1164–1170. [Link]

  • Carter, J. S., Kramer, S. W., Carr, R. A., Donatelli, B. A., Hlasta, D. J., Mura, A. J., ... & Dunn, J. A. (1993). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 36(21), 3213–3223. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. A., & Al-Agamy, M. H. M. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30283–30297. [Link]

  • Sharma, V., & Kumar, V. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry. [Link]

  • Jarrahpour, A., Fathi, J., Mimouni, A., Hadda, T. B., & Mabkhot, Y. N. (2019). Synthesis and docking studies of thiophene scaffolds in COX-2. ARKIVOC, 2019(5), 184-197. [Link]

  • Sharma, P. C., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17757–17781. [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma protein binding in drug discovery and development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170–187. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Davis, B. D. (1943). The binding of sulfonamide drugs by plasma proteins. A factor in determining the distribution of drugs in the body. The Journal of Clinical Investigation, 22(5), 753–762. [Link]

  • Celecoxib Pathway, Pharmacokinetics. (n.d.). In PharmGKB. Retrieved from [Link]

  • Acetazolamide effect on the inward permeability of the blood-retinal barrier to carboxyfluorescein. (1987). Investigative Ophthalmology & Visual Science, 28(11), 1845–1849. [Link]

  • Acetazolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pollastri, M. P. (2010). Overview on the Rule of Five. Current Protocols in Pharmacology, Chapter 9, Unit 9.12. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). In Zenovel. Retrieved from [Link]

  • Rieder, M. J., Uetrecht, J., Shear, N. H., & Cannon, M. (1989). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 110(4), 286–289. [Link]

  • Gukasyan, H. J., & Shah, V. P. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. The AAPS Journal, 18(6), 1364–1373. [Link]

  • Carbonic Anhydrase Inhibitor - Acetazolamide (Mechanism of Action, Uses and Adverse Effects). (2021, October 30). In YouTube. Retrieved from [Link]

  • Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology (Vol. 290, pp. 41-52). Humana Press. [Link]

  • Acetazolamide. (2023). In StatPearls. StatPearls Publishing. [Link]

  • Plasma protein binding. (n.d.). In Wikipedia. Retrieved from [Link]

  • Abás, S., Vullo, D., Lehtonen, J., Leppänen, J., Parkkila, S., Supuran, C. T., & Poso, A. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1164–1170. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Al-Bazi, S. J., & Al-Bayati, R. I. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(28), 37049–37062. [Link]

  • Kumar, A., & Kumar, R. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. International Journal of Pharmaceutical Sciences and Research, 11(10), 4756-4767. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2022). protocols.io. [Link]

  • Teng, X., Seletsky, B. M., Wang, L., Degterev, A., Yuan, J., & Cuny, G. D. (2008). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4617–4620. [Link]

  • Plasma Protein Binding of Drugs/ (PPB)of drugs in pharmacology/. (2020, November 23). In YouTube. Retrieved from [Link]

  • Howard, M. L., Hill, J. J., Galluppi, G. R., & McLean, M. A. (2010). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170–187. [Link]

  • "Plasma Protein Binding of Drugs" in 3 minutes. (2014, July 26). In YouTube. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(15), 8446. [Link]

  • Abás, S., Vullo, D., Lehtonen, J., Leppänen, J., Parkkila, S., Supuran, C. T., & Poso, A. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1164–1170. [Link]

  • Carter, J. S., Kramer, S. W., Carr, R. A., Donatelli, B. A., Hlasta, D. J., Mura, A. J., ... & Dunn, J. A. (1993). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 36(21), 3213–3223. [Link]

  • Prozorovskii, V. N. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. [Link]

Sources

A Comparative Guide to the Stability of Sulfonamides: A Focus on 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical stability of a drug substance is a critical attribute that profoundly influences its safety, efficacy, and shelf-life. For sulfonamide-based therapeutics, a class of drugs with a broad spectrum of applications, understanding their stability profile is paramount during all stages of drug development. This guide provides a comparative analysis of the stability of sulfonamides derived from 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride against other commonly used sulfonamides. While direct comparative experimental data for this specific scaffold is not extensively available in the public domain, this guide synthesizes established principles of chemical stability, outlines robust experimental protocols for empirical determination, and presents illustrative data to guide researchers in their investigations.

The core structure of the sulfonamide of interest, featuring a thiophene ring linked to an oxazole moiety, presents a unique combination of heterocyclic systems that can influence its overall stability. The inherent properties of both the oxazole and thiophene rings, coupled with the sulfonamide functional group, dictate its susceptibility to degradation under various stress conditions.

Theoretical Stability Considerations

The stability of a sulfonamide is intrinsically linked to its molecular structure, including the nature of the aromatic or heteroaromatic ring system to which the sulfonamide group is attached.

  • 5-(1,3-Oxazol-5-yl)-2-Thiophenesulfonamide Derivatives: The stability of this class of sulfonamides is predicted to be influenced by the electronic properties of both the thiophene and oxazole rings. The oxazole ring, while generally thermally stable, can be susceptible to acid-catalyzed hydrolysis and nucleophilic attack.[1][2] The thiophene ring is a relatively stable aromatic system. The interplay between these two rings will likely govern the degradation pathways. The electron-withdrawing nature of the sulfonyl chloride precursor can also impact the stability of the resulting sulfonamide.[2]

  • Commonly Used Sulfonamides for Comparison:

    • Sulfanilamide: As the parent sulfonamide, it serves as a fundamental benchmark. Its simple aromatic structure provides a baseline for understanding the impact of more complex substituents.

    • Sulfamethoxazole: Featuring an isoxazole ring, it offers a point of comparison for the influence of a five-membered heterocyclic ring on stability.

    • Sulfadiazine: Containing a pyrimidine ring, it represents a six-membered heterocyclic sulfonamide, which can exhibit different degradation pathways compared to five-membered ring systems.[3]

    • Sulfacetamide: This sulfonamide possesses an acetyl group, which can be prone to hydrolysis.

Experimental Design for Comparative Stability Studies

To empirically determine and compare the stability of sulfonamides derived from this compound with other sulfonamides, a comprehensive forced degradation study is essential. This involves subjecting the compounds to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]

The following DOT graph outlines a typical workflow for a comparative forced degradation study.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Solution Stock Solution Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Stock Solution->Hydrolytic (Acid, Base, Neutral) Expose to Stress Oxidative (e.g., H2O2) Oxidative (e.g., H2O2) Stock Solution->Oxidative (e.g., H2O2) Expose to Stress Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Stock Solution->Photolytic (UV/Vis Light) Expose to Stress Thermal (Dry Heat) Thermal (Dry Heat) Stock Solution->Thermal (Dry Heat) Expose to Stress Time-Point Sampling Time-Point Sampling Hydrolytic (Acid, Base, Neutral)->Time-Point Sampling Oxidative (e.g., H2O2)->Time-Point Sampling Photolytic (UV/Vis Light)->Time-Point Sampling Thermal (Dry Heat)->Time-Point Sampling HPLC/UPLC Analysis HPLC/UPLC Analysis Time-Point Sampling->HPLC/UPLC Analysis Mass Spectrometry (MS) Mass Spectrometry (MS) HPLC/UPLC Analysis->Mass Spectrometry (MS) Degradation Profiling Degradation Profiling Mass Spectrometry (MS)->Degradation Profiling Pathway Elucidation Pathway Elucidation Degradation Profiling->Pathway Elucidation Comparative Stability Assessment Comparative Stability Assessment Pathway Elucidation->Comparative Stability Assessment

Caption: Workflow for a Comparative Forced Degradation Study.

Illustrative Comparative Stability Data

The following tables present hypothetical data from a forced degradation study, comparing the stability of a sulfonamide derived from this compound (referred to as OX-TH Sulfonamide) with other common sulfonamides. The data is presented as the percentage of degradation observed under specific stress conditions over a defined period.

Table 1: Hydrolytic Stability (% Degradation after 24 hours)

Compound0.1 M HCl (60°C)pH 7 Buffer (60°C)0.1 M NaOH (60°C)
OX-TH Sulfonamide18.52.112.3
Sulfanilamide15.21.58.9
Sulfamethoxazole22.83.515.7
Sulfadiazine12.4<1.05.6
Sulfacetamide35.65.225.1

Analysis: The hypothetical data suggests that OX-TH Sulfonamide exhibits moderate stability under acidic and basic conditions, potentially due to the susceptibility of the oxazole ring to hydrolysis.[1][6] Sulfacetamide shows the most significant degradation due to the hydrolysis of its acetyl group. Sulfadiazine appears to be the most stable under these conditions.[7]

Table 2: Oxidative, Photolytic, and Thermal Stability (% Degradation)

Compound3% H₂O₂ (25°C, 24h)Photolytic (ICH Q1B, 24h)Thermal (80°C, 48h)
OX-TH Sulfonamide8.911.56.2
Sulfanilamide12.315.88.1
Sulfamethoxazole10.518.27.5
Sulfadiazine7.29.85.1
Sulfacetamide9.813.46.9

Analysis: In this illustrative dataset, OX-TH Sulfonamide demonstrates moderate susceptibility to oxidative and photolytic stress. Aromatic amines in sulfonamides like sulfanilamide and sulfamethoxazole are known to be prone to oxidation and photodegradation.[8][9] The thiophene moiety in OX-TH Sulfonamide might also contribute to its photolytic degradation profile. Thermally, most of the compared sulfonamides show relatively good stability under the tested conditions.[10]

Potential Degradation Pathways

The degradation of sulfonamides can proceed through various pathways, primarily involving the cleavage of the S-N bond and modifications of the aromatic or heterocyclic rings.[3]

The following DOT graph illustrates potential degradation pathways for a generic sulfonamide.

G Sulfonamide Sulfonamide Hydrolysis Hydrolysis Sulfonamide->Hydrolysis Oxidation Oxidation Sulfonamide->Oxidation Photolysis Photolysis Sulfonamide->Photolysis Sulfonic Acid Sulfonic Acid Hydrolysis->Sulfonic Acid Amine Amine Hydrolysis->Amine Hydroxylated Products Hydroxylated Products Oxidation->Hydroxylated Products Ring Cleavage Products Ring Cleavage Products Oxidation->Ring Cleavage Products Photodegradation Products Photodegradation Products Photolysis->Photodegradation Products

Caption: General Degradation Pathways for Sulfonamides.

For sulfonamides derived from this compound, a key degradation pathway under hydrolytic conditions could be the opening of the oxazole ring, in addition to the cleavage of the sulfonamide bond.

Detailed Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. Specific concentrations, time points, and analytical methods should be optimized based on the properties of the individual sulfonamide.

1. Materials and Reagents:

  • Sulfonamide test compounds

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • Mass spectrometer (optional, for identification of degradation products)

2. Preparation of Stock Solutions:

  • Accurately weigh and dissolve each sulfonamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl in a volumetric flask. Keep the flask at a controlled temperature (e.g., 60°C) in a water bath or oven.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH in a volumetric flask. Maintain at a controlled temperature (e.g., 60°C).

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water or a pH 7 buffer. Maintain at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature, protected from light.

  • Photolytic Degradation: Expose a solution of the sulfonamide in a suitable solvent to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A control sample should be kept in the dark.

  • Thermal Degradation: Store a solid sample of the sulfonamide in a controlled temperature oven (e.g., 80°C).

4. Sampling and Analysis:

  • Withdraw aliquots from the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent drug from all degradation products.

  • Use a PDA detector to check for peak purity.

  • If necessary, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

5. Data Evaluation:

  • Calculate the percentage of degradation for each stress condition at each time point.

  • Identify and quantify the major degradation products.

  • Propose degradation pathways based on the identified products.

Conclusion

This guide provides a framework for comparing the stability of sulfonamides derived from this compound with other established sulfonamides. The unique combination of the oxazole and thiophene rings suggests a distinct stability profile that warrants thorough investigation. While the illustrative data presented here is hypothetical, it underscores the importance of a systematic approach to forced degradation studies. By employing robust experimental protocols and leveraging advanced analytical techniques, researchers can gain a comprehensive understanding of the stability of these novel sulfonamides, a crucial step in the development of safe and effective new medicines. The insights gained from such studies are invaluable for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

  • PubMed Central. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • PubMed. Synthesis of Stable Aromatic and Heteroaromatic Sulfonyl-Amidoximes and Evaluation of Their Antioxidant and Lipid Peroxidation Activity. [Link]

  • PubMed. Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide. [Link]

  • PubMed. Photosensitizing activity of the anti-bacterial drugs sulfamethoxazole and trimethoprim. [Link]

  • ACS Publications. Direct Phototransformation of Sulfamethoxazole Characterized by Four-Dimensional Element Compound Specific Isotope Analysis. [Link]

  • ResearchGate. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • PubMed Central. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubMed. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • Royal Society of Chemistry. Theoretical study on the adsorption and catalytic degradation mechanism of sulfacetamide on anatase TiO2(001) and (101) surfaces. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • PubMed. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. [Link]

  • ResearchGate. Photocatalytic Degradation of Antibiotics: The Case of Sulfamethoxazole and Trimethoprim. [Link]

  • ResearchGate. FIG 2 Degradation of different sulfonamides by resting cells of... [Link]

  • ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

  • Semantic Scholar. Synthesis of Amido Sulfonamido Heteroaromatics Under Ultrasonication and Their Antimicrobial Activity. [Link]

  • MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]

  • PubMed. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubMed. Stability of sulfadiazine oral liquids prepared from tablets and powder. [Link]

  • MDPI. Application of TiO2-Based Photocatalysts to Antibiotics Degradation: Cases of Sulfamethoxazole, Trimethoprim and Ciprofloxacin. [Link]

  • SciELO. Stability of sulfadiazine sugar-free oral suspensions for the treatment of congenital toxoplasmosis. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • University of Alberta. Stability of sulfadiazine oral liquids prepared from tablets and powder. [Link]

  • Wikipedia. Sulfanilamide. [Link]

  • Advanstar Communications. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed Central. COMPARATIVE STUDIES OF THE CHEMICAL CHANGES OCCURRING IN SULFONAMIDE DRUGS DURING THERAPY IN MAN. [Link]

  • University of Alberta Libraries. Stability of sulfadiazine oral liquids prepared from tablets and powder. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • ACS Publications. Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Medicinal Chemistry and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds serve as the foundational architecture upon which potency, selectivity, and desirable pharmacokinetic properties are built. Among the vast arsenal of available reagents, heteroaryl sulfonyl chlorides stand out for their reliable reactivity and the biological significance of their sulfonamide products.[1][2] This guide provides a comprehensive assessment of a particularly valuable building block: 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride .

Our analysis moves beyond a simple cataloging of properties. As field-experienced scientists, we will dissect the causality behind its synthetic utility, comparing it objectively with key alternatives. This guide is designed for the discerning researcher who requires not just protocols, but a validated understanding of why certain building blocks are chosen over others to accelerate the drug discovery pipeline.

The Core Building Block: A Structural and Reactivity Profile

This compound is a solid, brown crystalline compound with the empirical formula C₇H₄ClNO₃S₂ and a molecular weight of 249.69 g/mol .[3][4][5] Its structure is a deliberate convergence of three key motifs, each contributing to its synthetic and medicinal value:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: This is the primary reactive handle of the molecule. As a potent electrophile, it readily undergoes nucleophilic attack by primary and secondary amines to form highly stable sulfonamide linkages.[6][7] This reaction is a cornerstone of medicinal chemistry, valued for its efficiency and predictability.

  • The Thiophene Ring: This five-membered sulfur-containing heterocycle acts as a rigid scaffold. It is considered a bioisostere of benzene and other aromatic rings, often used to modulate electronic properties and metabolic stability.[8]

  • The 1,3-Oxazole Ring: As a nitrogen- and oxygen-containing heterocycle, the oxazole moiety is a common pharmacophore found in numerous biologically active compounds and approved drugs.[2] It can act as a hydrogen bond acceptor and contributes to the overall polarity and binding profile of the final molecule.[9]

The strategic placement of the oxazole at the 5-position of the thiophene ring, which is in turn substituted with the sulfonyl chloride at the 2-position, creates a specific vector for molecular elaboration, allowing chemists to systematically explore chemical space.

The Cornerstone Application: Sulfonamide Synthesis

The principal synthetic application of this compound is the preparation of N-substituted sulfonamides. This transformation is typically achieved under mild conditions, reacting the sulfonyl chloride with a desired amine in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

G A 5-(1,3-Oxazol-5-Yl)-2- Thiophenesulfonyl Chloride C Base (e.g., Pyridine) E N-Substituted Sulfonamide A->E B Primary or Secondary Amine (R1R2NH) D Solvent (e.g., DCM, MeCN) B->E F HCl Salt of Base C->F

Caption: General reaction scheme for sulfonamide synthesis.

This reliability makes the building block an excellent choice for constructing libraries of compounds for high-throughput screening. The resulting sulfonamide moiety is a privileged structure in drug design, known for its ability to mimic a peptide bond, act as a transition-state analogue, and engage in critical hydrogen bonding interactions with biological targets.[1]

Comparative Analysis: Gauging Utility Against Key Alternatives

A building block's true value is revealed through comparison. Here, we assess this compound against other strategic classes of reagents.

Direct Analogs: Other Heteroaryl Sulfonyl Chlorides

The most direct comparison is with other sulfonyl chlorides where the heteroaromatic core is varied.

Building BlockKey DifferentiatorSynthetic ConsiderationsResulting Compound Properties
This compound Oxazole-thiophene core provides specific H-bond acceptors and a defined geometry.Commercially available,[3][10] standard sulfonamide formation protocols apply.High potential for specific receptor interactions; scaffold found in carbonic anhydrase inhibitors.[11]
5-Chlorothiophene-2-Sulfonyl Chloride A simpler, less decorated thiophene core.[10]Also commercially available. The chloro-group can be a site for subsequent cross-coupling reactions (e.g., Suzuki, Stille).[12][13]Provides a different vector for diversification. The final sulfonamide is less polar than the oxazole-containing analog.
Benzenesulfonyl Chloride A simple, non-heterocyclic aromatic core.The archetypal sulfonyl chloride. Highly reactive and cost-effective.Lacks the specific heteroatom interactions of the oxazole-thiophene scaffold. Often serves as a baseline or control compound in SAR studies.

Expert Insight: The choice between these analogs is driven by the specific drug design hypothesis. If the goal is to probe a binding pocket with potential hydrogen bond acceptors, the oxazolyl-thiophene scaffold is a superior starting point. If the strategy involves late-stage diversification via cross-coupling, a halogenated analog like 5-chlorothiophene-2-sulfonyl chloride offers a distinct advantage.

Bioisosteric Scaffolds: A Strategy for Property Modulation

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of lead optimization.[14]

G cluster_bioisosteres Bioisosteric Replacements A Core Scaffold 5-(1,3-Oxazol-5-Yl)-Thiophene B Thiazole Analog 5-(1,3-Thiazol-5-Yl)-Thiophene A->B O -> S C Isoxazole Analog 5-(1,2-Oxazol-3-Yl)-Thiophene A->C Isomer D Oxadiazole Analog 5-(1,3,4-Oxadiazol-2-Yl)-Thiophene A->D Ring Swap E Phenyl Analog 5-Phenyl-Thiophene A->E Heterocycle -> Carbocycle

Caption: Bioisosteric analogs of the core scaffold.

  • Oxazole vs. Thiazole/Isoxazole: Replacing the oxazole with a thiazole introduces a "softer" sulfur atom, potentially altering metal chelation properties and metabolic pathways. An isomeric isoxazole (e.g., 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride)[15] repositions the nitrogen atom, which can drastically change the hydrogen bonding vector and, consequently, the binding orientation.

  • Oxazole vs. 1,3,4-Oxadiazole: The 1,3,4-oxadiazole ring is a well-known bioisostere for esters and amides and can offer improved metabolic stability.[9]

  • Thiophene vs. Phenyl: Replacing the thiophene with a phenyl ring removes the sulfur heteroatom, which can be advantageous if S-oxidation is a metabolic liability.[8] However, this may also reduce the compound's affinity if the sulfur atom is involved in a specific interaction.

Expert Insight: A bioisosteric replacement strategy is not a random walk. It is a hypothesis-driven process. For example, if a compound shows good potency but poor metabolic stability attributed to the oxazole ring, synthesizing the 1,3,4-oxadiazole analog is a logical next step.

Alternative Synthetic Methodologies: Moving Beyond Sulfonyl Chlorides

While effective, sulfonyl chlorides can be moisture-sensitive and their preparation can involve harsh reagents.[7][16] Modern synthetic chemistry offers alternatives for creating the sulfonamide bond.

  • From Thiols: A powerful one-pot method involves the direct conversion of thiols to sulfonamides using an oxidative chlorinating agent like H₂O₂/SOCl₂ or trichloroisocyanuric acid, followed by the addition of an amine.[17][18] This bypasses the isolation of the sulfonyl chloride intermediate.

  • From Sulfonic Acids: Reagents like Pyry-BF₄ can activate primary sulfonamides for conversion back to sulfonyl chlorides under mild conditions, or sulfonic acids can be converted using reagents like POCl₃.[6]

  • Palladium-Catalyzed Cross-Coupling: For N-aryl sulfonamides, methods like the Buchwald-Hartwig or copper-catalyzed Chan-Lam couplings can directly form the N-Ar bond, coupling a sulfonamide with an aryl halide.[19] This approach offers a different retrosynthetic disconnection.

Expert Insight: The choice of methodology depends on the overall synthetic strategy and scale. For library synthesis, the reactivity and availability of the sulfonyl chloride building block are often ideal. For complex, late-stage functionalization, a cross-coupling approach might be more suitable to avoid exposing sensitive functional groups to the conditions required for sulfonyl chloride formation.

Experimental Protocol: A Validated Workflow

The following protocol provides a reliable, step-by-step method for the synthesis of a representative sulfonamide using this compound.

Objective: To synthesize N-benzyl-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-(1,3-oxazol-5-yl)thiophene-2-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve Sulfonyl Chloride in DCM at 0 °C B 2. Add Pyridine, then Benzylamine A->B C 3. Stir at RT, Monitor by TLC B->C D 4. Aqueous Workup (HCl, NaHCO3, Brine) C->D E 5. Dry, Concentrate D->E F 6. Flash Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion and Strategic Outlook

This compound is more than just a reagent; it is a sophisticated building block that provides a direct route to a class of compounds with high medicinal chemistry potential. Its key advantages lie in the convergence of a reliable reactive handle (the sulfonyl chloride) with a pharmacophorically rich and synthetically rigid heteroaromatic core.

While alternative building blocks and synthetic methods exist, the utility of this specific scaffold is pronounced when the research objective is to leverage the unique electronic and hydrogen-bonding characteristics of the oxazole-thiophene system. Its commercial availability and straightforward reactivity make it an excellent choice for both initial library synthesis and later-stage lead optimization efforts. The true art of drug discovery lies in selecting the right tool for the job, and for projects targeting interactions where this specific heteroaromatic motif is advantageous, this compound is an undeniably powerful and strategic choice.

References

  • Al-Ghorbani, M., et al. (2015). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 20(6), 11343-11375. [Link]

  • Kalesse, M., et al. (2011). Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. Chembiochem, 12(15), 2284-8. [Link]

  • Hübner, H., et al. (2016). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]

  • Abreo, M. A., et al. (2000). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-50. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

  • Le-gros, V., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2829-2859. [Link]

  • Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 377-383. [Link]

  • Ali, S. I., et al. (2022). Convenient One‐Pot Synthesis of Sulfonamides from Thiols Using Trichloroisocyanuric Acid. ChemistrySelect, 7(32), e202202264. [Link]

  • Ma, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. [Link]

  • Brown, D. G., & Boström, J. (2016). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 12, 645-680. [Link]

  • LabVIETCHEM. This compound 97%, 5g Maybridge. Product Page. [Link]

  • Vietchem. This compound 97%, 5g Maybridge. Product Page. [Link]

  • Krasavin, M., et al. (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1238-1246. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
  • Liu, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 25(18), 4235. [Link]

  • Krasavin, M., et al. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules, 26(11), 3320. [Link]

  • Matrix Fine Chemicals. 5-(1,2-OXAZOL-3-YL)THIOPHENE-2-SULFONYL CHLORIDE. Product Page. [Link]

  • Chemistry Solved. (2023, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of reactive chemical reagents extends throughout their lifecycle, from receipt to final disposal. The compound 5-(1,3-oxazol-5-yl)-2-thiophenesulfonyl chloride is a valuable intermediate in drug discovery and development, but its sulfonyl chloride moiety presents significant reactivity hazards that demand a structured and chemically sound disposal plan. This guide provides the essential, field-tested procedures for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's risks. The primary hazard associated with this compound stems from the electrophilic sulfur atom in the sulfonyl chloride group (-SO₂Cl).

Core Hazards:

  • Water Reactivity: Sulfonyl chlorides react with water or moisture, often vigorously, in a hydrolysis reaction.[1][2] This reaction is exothermic and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl).[1][3] The release of HCl gas can cause severe respiratory irritation.[4][5]

  • Corrosivity: The compound itself, and especially its hydrolysis products, are corrosive and can cause severe skin burns and eye damage.[6] Direct contact should be avoided at all times.[7]

  • Reactivity with Nucleophiles: It will react readily with other nucleophiles such as alcohols and amines.[1] Therefore, it must not be mixed with other waste streams containing these functional groups.

Physicochemical Properties Summary

PropertyValueSource
Chemical Formula C₇H₄ClNO₃S₂[8]
Molecular Weight 249.69 g/mol [8]
Appearance Solid[8]
Hazard Classifications Eye Irritant, Skin Corrosion/Irritation[6][8]
GHS Hazard Codes H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation)[6][8]

The Chemistry of Disposal: Controlled Hydrolysis and Neutralization

The fundamental principle for disposing of sulfonyl chlorides is not to simply discard them, but to convert them into less reactive and non-corrosive waste products through a controlled chemical reaction. The disposal strategy hinges on the intentional and controlled hydrolysis of the sulfonyl chloride group, followed by the immediate neutralization of the acidic byproducts.

The overall reaction using a base like sodium hydroxide is as follows:

C₇H₃N OS₂-SO₂Cl + 2 NaOH → C₇H₃N OS₂-SO₃Na + NaCl + H₂O

This process transforms the reactive sulfonyl chloride into a stable sodium sulfonate salt, sodium chloride, and water, which can be safely collected as hazardous aqueous waste.

Detailed Disposal Protocols

Adherence to a validated, step-by-step protocol is critical. The following procedures differentiate between small quantities of pure material and other forms of waste.

Protocol 3.1: Neutralization of Uncontaminated this compound

This protocol is intended for small quantities (typically <10 g) of the pure, uncontaminated compound.

Essential Equipment and Reagents:

  • Certified Chemical Fume Hood

  • Mandatory Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., nitrile), lab coat.[7]

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size (at least 10x the volume of the base solution)

  • Ice bath

  • 5% aqueous solution of sodium bicarbonate or a dilute (~2M) solution of sodium hydroxide.

  • pH paper or a calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Place the beaker or flask containing the basic solution and a stir bar into the ice bath on the stir plate within the chemical fume hood. Begin stirring to ensure the solution is chilled. The use of an ice bath is critical to manage the exothermic nature of the reaction.[9]

  • Slow Addition: Carefully and in very small portions, add the solid this compound to the cold, stirring basic solution.[9] Crucial Safety Note: Never add the base or water to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction and splashing.[10]

  • Monitoring: Observe the reaction closely. If excessive fizzing (release of CO₂ if using bicarbonate) or fuming (release of HCl) occurs, immediately stop the addition until the reaction subsides.

  • Completion: After all the sulfonyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir for another 1-2 hours at room temperature to ensure the reaction is complete.

  • Verification: Check the pH of the final solution. It should be neutral or slightly basic (pH 7-10). If it is still acidic, add more base dropwise until the desired pH is reached.

  • Waste Collection: Transfer the neutralized aqueous solution into a properly labeled hazardous waste container designated for "Aqueous Hazardous Waste."

Protocol 3.2: Disposal of Contaminated Waste and Spill Residues

Materials contaminated with this compound, such as spill cleanup absorbents (vermiculite, sand), contaminated filter paper, or mixtures with other chemicals, should not be neutralized directly.[9]

Methodology:

  • Carefully collect the contaminated solid waste using appropriate tools (e.g., non-sparking scoops).

  • Place the material directly into a designated, sealable, and clearly labeled container for "Solid Hazardous Waste."[11]

  • Do not mix this waste with other types of waste, especially those containing reactive nucleophiles like alcohols or amines.[12]

Protocol 3.3: Management of Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated, as residue can still react violently with moisture.[13]

Methodology:

  • In a chemical fume hood, carefully rinse the empty container three times with a suitable solvent (e.g., acetone).

  • Collect all rinsate and add it to the "Aqueous Hazardous Waste" container from the neutralization protocol. This rinsate is considered hazardous waste.[13]

  • After triple-rinsing, deface or remove the original label from the container.[14]

  • The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.

Waste Storage and Final Disposition

All generated hazardous waste must be managed in compliance with institutional and federal guidelines.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents (e.g., "Neutralized this compound in aqueous solution" or "Vermiculite contaminated with this compound").

  • Storage: Containers must be kept securely closed except when adding waste.[15] They must be stored in a designated and properly managed Satellite Accumulation Area (SAA), away from incompatible materials.[12][15]

  • Disposal: Arrange for pickup and final disposal by your institution's certified hazardous waste management provider (e.g., the Office of Clinical and Research Safety or Environmental Health & Safety).[14][15]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal route of this compound waste streams.

G cluster_start Waste Generation cluster_process Triage & Treatment cluster_collection Waste Collection cluster_end Final Disposition start1 5-(1,3-Oxazol-5-Yl)-2- Thiophenesulfonyl Chloride Waste decision Is waste contaminated or a spill residue? start1->decision start2 Empty Reagent Container rinse PROTOCOL 3.3: Triple-rinse container with a suitable solvent. start2->rinse neutralize PROTOCOL 3.1: Slowly add to cold, stirring basic solution (e.g., NaOH, NaHCO3) in a fume hood. decision->neutralize No solid_waste Collect in Labeled Solid Hazardous Waste Container decision->solid_waste Yes liquid_waste Collect as Labeled Aqueous Hazardous Waste neutralize->liquid_waste rinse->liquid_waste Collect Rinsate trash Dispose of Defaced Container in Regular Trash rinse->trash end_point Store Sealed Containers in Satellite Accumulation Area & Arrange for Professional Disposal solid_waste->end_point liquid_waste->end_point

Caption: Logical workflow for the proper disposal of this compound.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • American Chemical Society. Hazardous Waste & Disposal Considerations. [Link]

  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]

  • Reddit r/chemhelp. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet. [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • Wiley Online Library.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. [Link]

  • International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • ACS Publications.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]

  • Quora. Why will sulfonic acid chlorides not react with water?. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Thiophene-2-sulfonyl chloride. [Link]

  • Google Patents.
  • Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

  • ResearchGate. Synthesis of compounds with oxazole as groups. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • MDPI. Naturally Occurring Oxazole-Containing Peptides. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • MDPI. The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste Materials. [Link]

  • Wikipedia. Oxazole. [Link]

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher pushing the boundaries of drug discovery, novel reagents are the lifeblood of innovation. Among these, 5-(1,3-Oxazol-5-Yl)-2-Thiophenesulfonyl Chloride stands out as a versatile building block. However, its potent reactivity demands a commensurate level of respect and a deep understanding of its safe handling. This guide moves beyond a simple checklist, offering a holistic operational and safety protocol grounded in the chemical principles that govern this compound's behavior. Our goal is to empower you with the knowledge to not only work safely but also to make informed decisions that ensure the integrity of your research.

Understanding the Hazard: More Than Just a Solid

This compound is classified as a hazardous chemical, primarily due to its corrosive nature. The Safety Data Sheet (SDS) from suppliers like Fisher Scientific and Sigma-Aldrich explicitly states that it "causes severe skin burns and eye damage"[1]. This corrosive action is not immediate upon contact in its solid form but is rapidly initiated in the presence of moisture.

The key to understanding this hazard lies in the sulfonyl chloride functional group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. Even ambient moisture from the air or on the skin can act as a nucleophile, leading to a hydrolysis reaction. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and can cause severe chemical burns.

Furthermore, the compound is a combustible solid, meaning it can burn if ignited[2]. Therefore, it is crucial to handle it away from open flames and other sources of ignition.

Your Armor: Essential Personal Protective Equipment (PPE)

Given the corrosive nature of this compound upon contact with moisture, a multi-layered PPE strategy is non-negotiable. Each component is selected to mitigate a specific and credible risk.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier for the entire face, which is critical when handling corrosive materials outside of a fume hood[3][4][5].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)These materials offer good resistance to a broad range of chemicals, including the acid byproducts of hydrolysis. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected[3].
Body Protection Flame-resistant laboratory coat and a chemical-resistant apronThe lab coat provides a primary barrier. The apron, made of materials like PVC, adds a crucial layer of protection against splashes and spills of this corrosive solid and its reaction byproducts[3][6].
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust or vapors that may be generated. For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for acid gases and organic vapors should be used[4][7].

The Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and prevent accidental release.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and handling equipment FumeHood Ensure chemical fume hood is certified and functioning correctly Prep->FumeHood SpillKit Locate and inspect spill kit FumeHood->SpillKit Weigh Weigh the solid in a tared, sealed container inside the fume hood SpillKit->Weigh Transfer Carefully transfer the solid to the reaction vessel using a powder funnel Weigh->Transfer Solvent Add solvent to the solid under an inert atmosphere (e.g., nitrogen or argon) Transfer->Solvent Decon Decontaminate all equipment with a suitable solvent (e.g., acetone) Solvent->Decon Waste Collect all waste in a designated, labeled hazardous waste container Decon->Waste Dispose Dispose of waste according to institutional and local regulations Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Causality in the Workflow:
  • Weighing in a Sealed Container: This minimizes the risk of generating airborne dust particles that could be inhaled or settle on surfaces.

  • Transfer with a Powder Funnel: This prevents the fine powder from dispersing and contaminating the surrounding area.

  • Addition of Solvent Under Inert Atmosphere: The sulfonyl chloride group is highly reactive towards nucleophiles. Common laboratory solvents like alcohols will react to form sulfonate esters[8][9]. Protic solvents, especially water, will lead to rapid hydrolysis[7]. Amines, both primary and secondary, will readily react to form sulfonamides[3][6]. Therefore, adding the solvent under an inert atmosphere minimizes contact with atmospheric moisture and prevents unintended side reactions. The stability of the oxazole ring is generally good under neutral and mildly acidic or basic conditions, but strong acids or bases can lead to its decomposition[10][11].

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, a swift and correct response is critical to minimizing harm.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1][7].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[12][13] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Stewardship

The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.

  • Unused Reagent: The pure, unreacted compound should be disposed of as hazardous chemical waste in its original or a securely sealed and labeled container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent materials from spills, must be collected in a designated hazardous waste container.

  • Reaction Quenching and Workup: Before disposal, any unreacted sulfonyl chloride in a reaction mixture should be cautiously quenched. This can be achieved by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as sodium bicarbonate, to neutralize the resulting hydrochloric acid. This process should be performed in a fume hood due to the potential for gas evolution. The neutralized aqueous layer can then be disposed of according to local regulations, and the organic waste should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate.

By adhering to these protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific integrity within the laboratory.

References

  • OSHA Training School. (2024, January 19).
  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses.
  • Benchchem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • SafetyInfo. (2022, August 25). Safety Precautions for Corrosive Substances.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • ChemicalBook. (2025, February 1). Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • S D FINE- CHEM LIMITED. SULPHURYL CHLORIDE.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Filo. (2023, November 3).
  • Taylor & Francis. Oxazole – Knowledge and References.
  • New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
  • CAMEO Chemicals. SULFURYL CHLORIDE.
  • Sigma-Aldrich. 5-(1,3-Oxazol-5-yl)thiophene-2-sulphonyl chloride.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: this compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.